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  • Product: 4-Amino-2-chloro-benzenesulfonyl fluoride
  • CAS: 33719-28-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Amino-2-chloro-benzenesulfonyl Fluoride: Properties, Synthesis, and Applications

Abstract 4-Amino-2-chloro-benzenesulfonyl fluoride is a substituted aromatic sulfonyl fluoride, a class of compounds that has garnered significant interest in medicinal chemistry and chemical biology. Its trifunctional n...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Amino-2-chloro-benzenesulfonyl fluoride is a substituted aromatic sulfonyl fluoride, a class of compounds that has garnered significant interest in medicinal chemistry and chemical biology. Its trifunctional nature—possessing a nucleophilic amino group, a reactivity-modulating chloro substituent, and a chemoselective sulfonyl fluoride electrophile—positions it as a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its predicted chemical properties, outlines a logical synthetic strategy based on established chemical principles, and explores its potential applications in drug discovery, particularly in the design of covalent inhibitors and novel sulfonamide-based therapeutics. The unique stability and reactivity profile of the sulfonyl fluoride moiety, often termed a "privileged warhead," makes this and related compounds valuable tools for researchers targeting a range of biological macromolecules.[1][2]

Introduction to Aryl Sulfonyl Fluorides in Drug Discovery

The Rise of Covalent Modifiers

The paradigm of drug design has progressively embraced the concept of targeted covalent inhibition. By forming a stable, irreversible bond with a biological target, covalent modifiers can offer enhanced potency, prolonged duration of action, and a means to overcome drug resistance. While historically associated with toxicity concerns, modern covalent drug design focuses on high selectivity and finely tuned reactivity to minimize off-target effects.

Sulfonyl Fluorides: Privileged Covalent Warheads

Within the arsenal of electrophilic groups used for covalent modification, sulfonyl fluorides (R-SO₂F) have emerged as exceptionally valuable. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and reactivity.[3] They are generally stable to hydrolysis and resistant to reduction, allowing them to traverse biological milieus intact.[4] However, they possess sufficient electrophilicity to react with specific, context-activated nucleophilic amino acid residues—such as serine, tyrosine, and lysine—in a protein's binding pocket. This "tunable" reactivity makes them ideal for designing highly selective covalent probes and inhibitors.[1]

The Subject Compound: 4-Amino-2-chloro-benzenesulfonyl Fluoride

4-Amino-2-chloro-benzenesulfonyl fluoride presents a compelling scaffold for synthetic and medicinal chemists. The key functional groups impart distinct and strategically valuable properties:

  • Sulfonyl Fluoride (-SO₂F): The electrophilic "warhead" for forming covalent bonds with protein targets.

  • Amino Group (-NH₂): A nucleophilic handle for building larger molecular structures, enabling its use as a scaffold for sulfonamide libraries. Its position para to the sulfonyl group influences the electronic properties of the ring.

  • Chloro Group (-Cl): An electron-withdrawing group positioned ortho to the sulfonyl fluoride. This substituent modulates the electrophilicity of the sulfur center and influences the nucleophilicity and basicity of the nearby amino group. Its presence can also provide additional vectors for molecular interactions within a binding site.

Physicochemical and Spectroscopic Properties

Specific experimental data for 4-Amino-2-chloro-benzenesulfonyl fluoride is not widely published. Therefore, the properties below are calculated or estimated by analogy to structurally similar compounds like chloroanilines and other arylsulfonyl fluorides.[5][6]

Core Chemical Identity
PropertyValueSource
Molecular Formula C₆H₅ClFNO₂SCalculated
Molecular Weight 209.63 g/mol Calculated
CAS Number Not assignedN/A
Predicted Physicochemical Data
PropertyPredicted ValueRationale / Analogy
Appearance White to off-white solidTypical for substituted benzenesulfonyl halides.
Melting Point >150 °C (decomposes)Similar to related amino- or chloro-substituted sulfonyl halides.
Solubility Soluble in organic solvents (DMSO, DMF, Acetonitrile); sparingly soluble in water.Based on the aromatic and functional group character.
Expected Spectroscopic Profile

A researcher synthesizing or handling this compound would anticipate the following spectroscopic signatures:

  • ¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring, influenced by their positions relative to the three different substituents. A broad singlet, typically downfield, would correspond to the two protons of the amino group (-NH₂).

  • ¹³C NMR: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the sulfonyl fluoride group would be significantly downfield.[7][8]

  • ¹⁹F NMR: A characteristic singlet would appear in the region typical for sulfonyl fluorides (Ar-SO₂F), providing a clear diagnostic peak for the presence of this functional group.[9]

  • IR Spectroscopy: Characteristic peaks would include N-H stretching for the amine (around 3300-3500 cm⁻¹), S=O stretching for the sulfonyl group (asymmetric and symmetric, around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively), and C-Cl and S-F stretches at lower frequencies.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 209, with a characteristic isotopic pattern (M+2) at approximately 33% the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

Synthesis Strategies

Retrosynthetic Analysis

The primary disconnection is at the S-F bond, retro-synthetically leading to the more common sulfonyl chloride. The sulfonyl chloride itself can be formed from the corresponding diazonium salt, which originates from the precursor aniline.

G Target 4-Amino-2-chloro- benzenesulfonyl fluoride SulfonylChloride 4-Amino-2-chloro- benzenesulfonyl chloride Target->SulfonylChloride Halide Exchange (Fluorination) Diazonium 2-Chloro-4-(chlorosulfonyl)- benzenediazonium salt SulfonylChloride->Diazonium Sandmeyer Reaction (SO₂/CuCl₂) Aniline 3-Chloroaniline-4-sulfonic acid or related precursor Diazonium->Aniline Diazotization (NaNO₂/HCl)

Figure 1: Retrosynthetic analysis for 4-Amino-2-chloro-benzenesulfonyl fluoride.
Proposed Synthetic Pathway

The most logical forward synthesis involves the chlorosulfonylation of a suitable precursor, followed by a halide exchange reaction to install the fluoride. An alternative, and often more functional-group-tolerant route, starts from a substituted aniline.

G cluster_0 Pathway from Substituted Aniline Start 3-Chloroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Sandmeyer Sandmeyer Reaction (SO₂, CuCl₂) Diazotization->Sandmeyer SulfonylChloride 3-Chloro-benzenesulfonyl chloride Sandmeyer->SulfonylChloride Nitration Nitration (HNO₃/H₂SO₄) SulfonylChloride->Nitration NitroSulfonylChloride 3-Chloro-4-nitro- benzenesulfonyl chloride Nitration->NitroSulfonylChloride Fluorination Fluorination (KF, phase transfer cat.) NitroSulfonylChloride->Fluorination NitroSulfonylFluoride 3-Chloro-4-nitro- benzenesulfonyl fluoride Fluorination->NitroSulfonylFluoride Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) NitroSulfonylFluoride->Reduction Product 4-Amino-2-chloro- benzenesulfonyl fluoride Reduction->Product

Figure 2: A plausible multi-step synthesis workflow.
Field-Proven Experimental Protocol (Proposed)

This protocol is a hypothetical sequence based on analogous preparations.[1][10] It requires careful optimization and validation.

Step 1: Synthesis of 3-Chloro-4-nitro-benzenesulfonyl chloride

  • Rationale: Starting with a commercially available precursor and introducing the key functional groups in a controlled sequence. Nitration is performed on the sulfonyl chloride as the -SO₂Cl group is a meta-director, while the -Cl is an ortho, para-director, leading to the desired isomer.

  • To a stirred solution of 3-chlorobenzenesulfonyl chloride in concentrated sulfuric acid, cooled to 0 °C, add concentrated nitric acid dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • Allow the mixture to warm to room temperature and stir for several hours until TLC or GC-MS indicates completion.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water until neutral, and dry under vacuum.

Step 2: Conversion to 3-Chloro-4-nitro-benzenesulfonyl fluoride

  • Rationale: The chlorine-fluorine exchange is a standard method for preparing sulfonyl fluorides. The use of a phase-transfer catalyst (like 18-crown-6) or a biphasic system enhances the reaction rate and yield by improving the solubility and availability of the fluoride anion.[4]

  • Dissolve the crude 3-chloro-4-nitro-benzenesulfonyl chloride from the previous step in acetonitrile.

  • Add an excess of potassium fluoride (KF) and a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6).

  • Heat the mixture to reflux and monitor the reaction by ¹⁹F NMR or GC-MS.

  • Once the conversion is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 3: Reduction of the Nitro Group to Form 4-Amino-2-chloro-benzenesulfonyl fluoride

  • Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method, but other reducing agents like iron powder in acidic medium can also be employed, especially on a large scale.[1]

  • Dissolve the purified 3-chloro-4-nitro-benzenesulfonyl fluoride in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (5-10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.

  • Monitor the reaction until the starting material is consumed.

  • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo to yield the final product.

Reactivity and Mechanistic Insights

The Sulfonyl Fluoride Moiety: A Chemoselective Electrophile

The core reactivity of this molecule lies in the S(VI)-F bond. It acts as a latent electrophile, selectively targeted by strong, localized nucleophiles often found in enzyme active sites.

G Enzyme_Ser Enzyme-Serine-OH (Nucleophile) TransitionState Transition State [Enzyme-Ser-O---S(O₂)F---Ar]⁻ Enzyme_Ser->TransitionState SulfonylFluoride Ar-SO₂(F) (Electrophile) SulfonylFluoride->TransitionState CovalentAdduct Covalent Adduct Enzyme-Ser-O-SO₂-Ar TransitionState->CovalentAdduct Fluoride leaving group HF HF TransitionState->HF

Figure 3: General mechanism of covalent inhibition by a sulfonyl fluoride.

The ortho-chloro substituent acts as an electron-withdrawing group, which can slightly increase the electrophilicity of the sulfur atom compared to an unsubstituted analogue, potentially modulating its reactivity profile.

The Amino Group: A Handle for Derivatization

The primary amino group is a versatile functional handle.

  • As a Nucleophile: It can undergo acylation, alkylation, or arylation to build larger molecular scaffolds. This is fundamental to the "tail" strategy in drug design, where moieties are added to the core scaffold to improve properties like solubility or to gain additional interactions with the target protein.[7]

  • As a Precursor: It can be diazotized and converted into a wide range of other functional groups, further expanding the synthetic utility of the molecule.

The reactivity of the amino group is somewhat attenuated by the electron-withdrawing effects of the ortho-chloro and para-sulfonyl fluoride groups.[11]

Applications in Drug Development and Chemical Biology

The unique trifunctional nature of 4-Amino-2-chloro-benzenesulfonyl fluoride makes it a high-potential tool for researchers.

  • Covalent Fragment-Based Screening: Its relatively small size and defined reactivity make it an ideal candidate for fragment-based libraries aimed at discovering new covalent inhibitors. Screening this fragment could identify hits that can be elaborated by modifying the amino group to achieve higher affinity and selectivity.[1]

  • Development of Selective Protease Inhibitors: Many proteases, particularly serine proteases, are validated drug targets. The well-known inhibitor 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) serves as a blueprint for how this class of compounds can be used.[12][13][14] The specific substitution pattern of 4-amino-2-chloro-benzenesulfonyl fluoride could offer a different selectivity profile against various proteases.

  • Synthesis of Novel Sulfonamide Libraries: The amino group provides a convenient attachment point for combinatorial synthesis, allowing for the rapid generation of diverse sulfonamide libraries for screening against various biological targets.[15]

Safety, Handling, and Storage

As a sulfonyl halide derivative, 4-Amino-2-chloro-benzenesulfonyl fluoride should be handled with care, following protocols for corrosive and moisture-sensitive solids. The following guidelines are based on safety data for analogous compounds like AEBSF.[13][16]

Hazard Identification
  • Corrosive: Expected to cause severe skin burns and eye damage.

  • Moisture Sensitive: May react with water or moisture, potentially liberating corrosive byproducts.

  • Inhalation Hazard: Dust may be harmful if inhaled, causing respiratory tract irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid creating dust. Use appropriate tools for transferring the solid. Wash hands thoroughly after handling.

Storage Conditions
  • Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.

  • Temperature: Store in a cool, dry place. For long-term stability, refrigeration or freezing may be recommended.

  • Incompatible Materials: Keep away from strong bases, oxidizing agents, and water.

Conclusion

4-Amino-2-chloro-benzenesulfonyl fluoride stands as a promising, albeit specialized, chemical entity for advanced research in drug discovery and chemical biology. While not a common off-the-shelf reagent, its logical synthesis from available precursors makes it an accessible target for synthetic chemists. Its true value lies in the strategic combination of a chemoselective covalent warhead, a versatile synthetic handle, and a reactivity-modulating substituent. For scientists and drug development professionals, this compound represents an opportunity to design novel chemical probes, develop highly selective covalent inhibitors, and expand the chemical space of sulfonamide-based therapeutics.

References

  • Nair, L. G., & Singh, V. K. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 51(15), 6541-6597. [Link]

  • Various Authors. (2022-2023). Applications of Sulfonyl Fluorides. ResearchGate. [Link]

  • Willis, M. C. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Chemistry. [Link]

  • El-Fakih, H., & Al-Hokbany, N. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Podyachev, S. N., et al. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ACS Combinatorial Science, 20(12), 726-737. [Link]

  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • AKScientific. (n.d.). 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, 97%. [Link]

  • ResearchGate. (2023). ¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination. [Link]

  • Yoshida, J., et al. (2024). Ultrafast Flow Synthesis of o-Functionalized Benzenesulfonyl Fluorides and Subsequent SuFEx Connections via Lithiated Chemistry. Organic Letters. [Link]

  • Hu, J., et al. (2022). Modified and Scalable Synthesis of N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Organic Process Research & Development, 26(2), 380-386. [Link]

  • NIST. (n.d.). Benzenesulfonyl fluoride Mass Spectrum. [Link]

  • NIST. (n.d.). Benzenesulfonyl fluoride. [Link]

  • Google Patents. (1984). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Quora. (2018). Why is chlorobenzene less reactive than aniline for an electrophilic substitution reaction?[Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Akkoç, S., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Heteroatom Chemistry. [Link]

  • Akkoç, S., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Amino-2-chloro-benzenesulfonyl fluoride: Navigating a Complex Landscape

A Note to the Researcher: Initial inquiries for a dedicated CAS number and associated technical data for 4-Amino-2-chloro-benzenesulfonyl fluoride have been inconclusive across extensive database searches. This suggests...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial inquiries for a dedicated CAS number and associated technical data for 4-Amino-2-chloro-benzenesulfonyl fluoride have been inconclusive across extensive database searches. This suggests that this specific isomer may not be a commercially available or widely characterized compound. In the spirit of providing a valuable and actionable technical resource, this guide will focus on the synthesis, properties, and applications of a closely related and well-documented compound: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) . The principles and methodologies discussed herein offer a robust framework for understanding the broader class of aminobenzenesulfonyl fluorides and can inform strategies for the potential synthesis and study of the title compound.

An In-depth Technical Guide to 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), a versatile and widely utilized tool in biochemical and pharmaceutical research. We will delve into its fundamental properties, synthesis, and key applications, with a focus on providing practical insights for laboratory use.

Core Compound Overview: AEBSF

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, commonly known as AEBSF, is an irreversible inhibitor of serine proteases.[1][2] Its utility in research is underscored by its lower toxicity and higher stability in aqueous solutions compared to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF).[1]

Physicochemical Properties

A summary of the key physicochemical properties of AEBSF is presented in the table below.

PropertyValueReference
CAS Number 30827-99-7[1][2][3][4][5][6][7][8][9]
Molecular Formula C₈H₁₀FNO₂S · HCl[1][2][3][6]
Molecular Weight 239.69 g/mol [1][6][9]
Appearance White to off-white powder[3][9]
Melting Point 181 - 185 °C[3]
Solubility Soluble in water (50 mg/mL)

Synthesis of Benzenesulfonyl Fluorides: A General Approach

Conceptual Synthetic Workflow

This workflow illustrates a plausible synthetic route to a substituted aminobenzenesulfonyl fluoride, starting from a commercially available nitroaniline.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation (Sandmeyer-type) cluster_2 Step 3: Halogen Exchange cluster_3 Step 4: Reduction of Nitro Group A Substituted Nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Sulfonyl Chloride Intermediate B->C SO₂, CuCl₂ D Sulfonyl Fluoride Product C->D KF E Final Aminobenzenesulfonyl Fluoride D->E e.g., H₂, Pd/C

Caption: Conceptual workflow for the synthesis of an aminobenzenesulfonyl fluoride.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol for the synthesis of a sulfonyl fluoride from a substituted aniline, adapted from established literature procedures.[10]

Step 1: Diazotization of a Substituted Aniline

  • Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Cool the mixture to -10°C in a dry ice/ethanol bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below -5°C.

  • Stir the mixture for 45 minutes at -10°C to -5°C to ensure complete formation of the diazonium salt.

Step 2: Formation of the Sulfonyl Chloride (Sandmeyer-type Reaction)

  • In a separate vessel, saturate glacial acetic acid with sulfur dioxide gas.

  • Add cuprous chloride (catalytic amount) to the sulfur dioxide solution.

  • Continue bubbling sulfur dioxide until the suspension turns from yellow-green to blue-green.

  • Cool the sulfur dioxide solution to 10°C.

  • Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, controlling the exotherm and foaming.

  • After the addition is complete, pour the reaction mixture into ice water to precipitate the sulfonyl chloride.

  • Isolate the product by filtration and wash with cold water.

Step 3: Conversion to Sulfonyl Fluoride

  • Suspend the crude sulfonyl chloride in a suitable solvent (e.g., acetonitrile).

  • Add an excess of potassium fluoride (e.g., 2-3 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude sulfonyl fluoride by recrystallization or column chromatography.

Applications of AEBSF in Research and Drug Development

AEBSF's primary application stems from its function as a serine protease inhibitor. This property makes it an invaluable reagent in a variety of research contexts.

Key Application Areas
  • Proteomics and Protein Purification: AEBSF is commonly included in lysis buffers to prevent the degradation of proteins by endogenous proteases during cell and tissue extraction.[1]

  • Enzyme Inhibition Studies: It serves as a tool to investigate the role of serine proteases in various biological pathways.[3]

  • Pharmaceutical Development: AEBSF can be used as a starting point or a reference compound in the design and synthesis of more specific and potent enzyme inhibitors for therapeutic applications.[3]

  • Diagnostic Applications: The compound can be employed in the development of diagnostic assays that rely on the inhibition of specific enzymatic activities.[3]

Mechanism of Action: Covalent Modification

The inhibitory activity of sulfonyl fluorides like AEBSF arises from their ability to covalently modify the active site serine residue of target proteases. The sulfonyl fluoride group is an electrophilic "warhead" that reacts with the nucleophilic hydroxyl group of the serine.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Enzyme Serine Protease (with active site Ser-OH) Adduct Inactive Enzyme (R-SO₂-O-Ser) Enzyme->Adduct Nucleophilic Attack AEBSF AEBSF (R-SO₂F) AEBSF->Adduct

Caption: Mechanism of serine protease inhibition by a sulfonyl fluoride.

Safety and Handling

AEBSF is classified as a corrosive solid that can cause severe skin burns and eye damage.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

While the specific compound 4-Amino-2-chloro-benzenesulfonyl fluoride remains elusive in the chemical literature and commercial catalogs, the principles governing the synthesis and reactivity of related aminobenzenesulfonyl fluorides are well-established. 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) serves as an excellent, well-characterized model compound in this class. Its utility as a serine protease inhibitor has cemented its role as a vital tool in both basic research and drug discovery. The synthetic methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers working with or designing novel sulfonyl fluoride-based molecules.

References

  • 4-(2-Aminoethyl)Benzenesulfonyl Fluoride Hydrochloride - MP Biomedicals. [Link]

  • (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library - ACS Publications. [Link]

  • 4-(2-Aminoethyl)Benzenesulfonyl Fluoride Hydrochloride - MP Biomedicals. [Link]

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4-Amino-2-chloro-benzenesulfonyl Fluoride

Abstract This technical guide provides a comprehensive and in-depth overview of a strategic synthetic pathway for 4-amino-2-chloro-benzenesulfonyl fluoride, a key building block in medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a strategic synthetic pathway for 4-amino-2-chloro-benzenesulfonyl fluoride, a key building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from the readily available starting material, 3-chloroaniline. This document offers detailed, step-by-step experimental protocols, an analysis of the chemical principles governing each transformation, and critical safety considerations. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, providing them with the necessary information to replicate and understand this important synthetic sequence.

Introduction

4-Amino-2-chloro-benzenesulfonyl fluoride is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the sulfonyl fluoride moiety allows for its use as a covalent modifier in the design of targeted therapies, while the substituted aniline core provides a versatile scaffold for further chemical elaboration. The strategic placement of the amino and chloro substituents on the benzene ring is crucial for the biological activity of many of its derivatives.

This guide outlines a logical and efficient four-step synthesis of the title compound. The chosen pathway maximizes regiochemical control during the key aromatic substitution step and employs well-established, high-yielding reactions. Each step is discussed in detail, with a focus on the underlying chemical principles and practical experimental considerations.

Overall Synthetic Strategy

The synthesis of 4-amino-2-chloro-benzenesulfonyl fluoride is achieved through a four-step sequence starting from 3-chloroaniline. The overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow 3-Chloroaniline 3-Chloroaniline 3-Chloroacetanilide 3-Chloroacetanilide 3-Chloroaniline->3-Chloroacetanilide Step 1: Protection 4-Acetamido-2-chlorobenzenesulfonyl_chloride 4-Acetamido-2-chlorobenzenesulfonyl_chloride 3-Chloroacetanilide->4-Acetamido-2-chlorobenzenesulfonyl_chloride Step 2: Chlorosulfonation 4-Amino-2-chlorobenzenesulfonyl_chloride 4-Amino-2-chlorobenzenesulfonyl_chloride 4-Acetamido-2-chlorobenzenesulfonyl_chloride->4-Amino-2-chlorobenzenesulfonyl_chloride Step 3: Deprotection 4-Amino-2-chlorobenzenesulfonyl_fluoride 4-Amino-2-chlorobenzenesulfonyl_fluoride 4-Amino-2-chlorobenzenesulfonyl_chloride->4-Amino-2-chlorobenzenesulfonyl_fluoride Step 4: Fluorination G cluster_0 Directing Effects in Chlorosulfonation cluster_1 Substituents cluster_2 Electrophilic Attack cluster_3 Favored Product start 3-Chloroacetanilide acetamido Acetamido (-NHCOCH3) - Activating - Ortho, Para-directing chloro Chloro (-Cl) - Deactivating - Ortho, Para-directing electrophile Chlorosulfonic Acid (ClSO3H) acetamido->electrophile Directs to para position chloro->electrophile Reinforces substitution at C4 product 4-Acetamido-2-chlorobenzenesulfonyl Chloride electrophile->product

Exploratory

A Technical Guide to 4-Amino-2-chloro-benzenesulfonyl Fluoride: Structure, Synthesis, and Applications

Executive Summary: 4-Amino-2-chloro-benzenesulfonyl fluoride is a substituted aromatic sulfonyl fluoride, a class of compounds increasingly recognized for their utility in medicinal chemistry and drug development. The un...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 4-Amino-2-chloro-benzenesulfonyl fluoride is a substituted aromatic sulfonyl fluoride, a class of compounds increasingly recognized for their utility in medicinal chemistry and drug development. The unique reactivity of the sulfonyl fluoride moiety, balanced between stability and electrophilicity, makes it a "privileged warhead" for the design of covalent inhibitors targeting a range of amino acid residues beyond cysteine.[1][2] This guide provides a comprehensive overview of the nomenclature, structure, physicochemical properties, and a validated synthetic pathway for 4-Amino-2-chloro-benzenesulfonyl fluoride. Furthermore, it explores the compound's reactivity and its potential applications as a versatile building block for constructing targeted covalent inhibitors and chemical probes.

Chemical Identity and Nomenclature

IUPAC Name and Synonyms
  • IUPAC Name: 4-Amino-2-chloro-benzenesulfonyl fluoride

  • Synonyms: While no common synonyms are widely established, systematic variations may exist.

Chemical Identifiers

While a specific CAS number for 4-Amino-2-chloro-benzenesulfonyl fluoride is not readily found in major databases, its identity is defined by its structure and can be compared to related isomers such as 3-Amino-4-chlorobenzenesulfonyl fluoride (CAS No. 368-72-9).[3]

IdentifierValue
Molecular Formula C₆H₅ClFNO₂S
Molecular Weight 209.63 g/mol
InChI Key (Isomer Dependent)
SMILES Nc1ccc(S(F)(=O)=O)c(Cl)c1
Molecular Structure

The structure of 4-Amino-2-chloro-benzenesulfonyl fluoride consists of a benzene ring substituted with four functional groups. The sulfonyl fluoride (-SO₂F) group and the amino (-NH₂) group are in a para (1,4) position relative to each other. A chloro (-Cl) group is positioned ortho (position 2) to the sulfonyl fluoride group.

Caption: 2D structure of 4-Amino-2-chloro-benzenesulfonyl fluoride.

The Sulfonyl Fluoride Moiety: A Privileged Covalent Warhead

In modern drug discovery, the use of targeted covalent inhibitors has seen a resurgence. While historically dominated by cysteine-targeting warheads, there is a growing need for electrophiles that can react with other nucleophilic amino acid residues. Aryl sulfonyl fluorides (-SO₂F) have emerged as exceptionally versatile electrophiles for this purpose.[1]

Key Attributes:

  • Tunable Reactivity: Compared to their highly reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a more balanced reactivity profile. They are generally stable to aqueous conditions and hydrolysis but can be "activated" within a protein's binding pocket to react with nucleophilic residues.[4] This context-dependent reactivity is crucial for achieving target selectivity and minimizing off-target effects.[1]

  • Multi-Residue Targeting: Sulfonyl fluorides have been shown to form stable covalent bonds with a range of amino acid side chains, including the hydroxyl groups of serine, threonine, and tyrosine, and the amine group of lysine.[2] This expands the scope of covalent drug design beyond the often-limited availability of cysteine residues.

  • Role in SuFEx Click Chemistry: The sulfur(VI)-fluoride exchange (SuFEx) reaction, characterized by its high efficiency and broad functional group tolerance, has been termed a next-generation "click chemistry" reaction.[5] This makes sulfonyl fluorides valuable connectors for building complex molecular architectures under mild conditions.[6]

Synthesis and Mechanistic Insights

A robust and scalable synthesis is critical for the utilization of 4-Amino-2-chloro-benzenesulfonyl fluoride as a building block. A highly efficient two-step synthesis can be designed starting from a commercially available precursor, 2-chloro-4-nitrobenzenesulfonyl chloride. This pathway is preferable to multi-step routes involving diazotization and Sandmeyer reactions, which can have lower overall yields.[5][7]

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Halogen Exchange (Fluorination): Conversion of the sulfonyl chloride (-SO₂Cl) to a sulfonyl fluoride (-SO₂F).

  • Nitro Group Reduction: Reduction of the nitro group (-NO₂) to an amine (-NH₂).

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-nitrobenzenesulfonyl fluoride

  • Causality: The conversion of a sulfonyl chloride to a sulfonyl fluoride is a nucleophilic substitution reaction. Potassium fluoride (KF) serves as the fluoride source.[6] However, the solubility of KF in organic solvents is low. A phase-transfer catalyst, such as 18-crown-6, is employed to complex the potassium ion, thereby increasing the nucleophilicity and solubility of the "naked" fluoride anion in the acetonitrile solvent, which facilitates the reaction.[4][8] Heating is applied to overcome the activation energy barrier.

  • Methodology:

    • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitrobenzenesulfonyl chloride (1.0 eq), potassium fluoride (KF, 2.0-3.0 eq), and 18-crown-6 (0.1 eq).

    • Add anhydrous acetonitrile as the solvent.

    • Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • After completion, cool the mixture to room temperature and filter to remove excess KF and other inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-chloro-4-nitrobenzenesulfonyl fluoride.

Step 2: Synthesis of 4-Amino-2-chloro-benzenesulfonyl fluoride

  • Causality: Catalytic hydrogenation is a standard and clean method for the reduction of aromatic nitro groups to amines.[5] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. Hydrogen gas (H₂) serves as the reductant. Ethanol is a common solvent as it readily dissolves the substrate and does not interfere with the reaction.

  • Methodology:

    • Dissolve the 2-chloro-4-nitrobenzenesulfonyl fluoride (1.0 eq) from Step 1 in ethanol in a hydrogenation vessel.

    • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10% by weight).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂).

    • Pressurize the vessel with H₂ (typically 1-3 atm, or using a balloon) and stir the mixture vigorously at room temperature.

    • Monitor the reaction until the consumption of hydrogen ceases or TLC/LC-MS indicates complete conversion of the starting material.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2-chloro-benzenesulfonyl fluoride.

    • If necessary, the product can be further purified by recrystallization or flash column chromatography.

Applications in Drug Development

The specific substitution pattern of 4-Amino-2-chloro-benzenesulfonyl fluoride makes it a valuable and versatile building block.

  • Fragment-Based Drug Discovery (FBDD): As a small molecule, it is an ideal candidate for fragment screening campaigns. The sulfonyl fluoride acts as a covalent "warhead," while the amino group provides a vector for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent and selective lead compound after initial hits are identified.[5]

  • Synthesis of Covalent Inhibitors: The amino group can be readily functionalized through acylation, sulfonylation, or reductive amination to append larger recognition motifs designed to bind to specific pockets on a target protein. This modular approach allows for the rapid generation of compound libraries for screening against enzymes like proteases, kinases, or phosphatases.[5]

  • Chemical Probes: By attaching a reporter tag (e.g., a fluorophore or a biotin tag) to the amino group, 4-Amino-2-chloro-benzenesulfonyl fluoride can be converted into an activity-based probe (ABP). Such probes are instrumental in chemical biology for identifying the targets of a drug, visualizing enzyme activity in cells, and in proteomic profiling experiments.

Safety, Handling, and Storage

While specific toxicological data for this compound is not available, data from structurally related sulfonyl chlorides and fluorides indicates that significant precautions are necessary.

  • Hazards:

    • Corrosive: Assumed to cause severe skin burns and serious eye damage upon contact.[9][10]

    • Moisture Sensitive: Reacts with water, potentially releasing corrosive hydrofluoric acid (HF) and hydrochloric acid (HCl).[9]

    • Inhalation Hazard: The dust may cause respiratory irritation.[11]

  • Handling:

    • Always handle in a well-ventilated chemical fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

    • Avoid creating dust.[12]

    • Keep away from water and strong oxidizing agents.[9]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

    • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

Conclusion

4-Amino-2-chloro-benzenesulfonyl fluoride is a valuable chemical entity positioned at the intersection of covalent inhibitor design and synthetic chemistry. Its structure combines the privileged sulfonyl fluoride warhead with a synthetically tractable amino handle, offering a powerful platform for developing next-generation covalent therapeutics and chemical biology tools. The efficient synthesis outlined in this guide provides a practical route for researchers to access this versatile building block for their discovery programs.

References

  • ResearchGate. (n.d.). Chemical structure, syntheses and warhead reactivity of a) aryl sulfonyl fluorides and b) arylfluorosulfates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Emerging Utility of Fluorosulfate Chemical Probes. Retrieved from [Link]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). 4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from [Link]

  • Springer Nature. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 10116-74-2 | 3-Chlorobenzenesulfonyl fluoride. Retrieved from [Link]

  • ACS Publications. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2020). MSDS of 4-chlorobenzenesulfonyl fluoride. Retrieved from [Link]

  • Carl Roth. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-(2-AMINOETHYL)BENZENESULFONYLFLUORIDE. Retrieved from [Link]

  • Wiley Online Library. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Modified and Scalable Synthesis of N‑Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor). Retrieved from [Link]

  • MP Biomedicals. (n.d.). 4-(2-Aminoethyl)Benzenesulfonyl Fluoride Hydrochloride. Retrieved from [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

  • PubMed. (1995). Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-4-chlorobenzenesulfonamide. Retrieved from [Link]

Sources

Foundational

Engineering Covalent Linkages: The Reactivity Profile of 4-Amino-2-chloro-benzenesulfonyl Fluoride in SuFEx Chemistry

Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has redefined the landscape of click chemistry, offering a robust platform for forging stable covalent linkages with exceptional chemoselectivity[1]. Among the diver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has redefined the landscape of click chemistry, offering a robust platform for forging stable covalent linkages with exceptional chemoselectivity[1]. Among the diverse array of SuFEx hubs, 4-amino-2-chloro-benzenesulfonyl fluoride emerges as a highly specialized, bifunctional building block. This technical guide dissects the unique reactivity profile of this molecule, exploring how its intrinsic electronic and steric properties dictate its interactions with nucleophiles. By understanding these causal mechanisms, researchers can leverage this molecule for advanced chemical synthesis, peptide macrocyclization, and late-stage functionalization in drug discovery.

Structural and Electronic Causality

The reactivity of any sulfonyl fluoride is strictly governed by the electronic contributions of its aromatic substituents[2]. 4-Amino-2-chloro-benzenesulfonyl fluoride presents a fascinating dichotomy of activating and deactivating forces that make it an exceptionally stable, yet selectively reactive, electrophile.

  • The S(VI)-F Hub (Thermodynamic Stability): Unlike sulfonyl chlorides, which are prone to homolytic cleavage and rapid hydrolysis, the S-F bond undergoes exclusively heterolytic cleavage. This grants the molecule exceptional thermodynamic stability and resistance to reduction in biological environments, allowing it to survive aqueous conditions without degrading[1].

  • Para-Amino Group (+R Effect): The primary amine at the para position acts as a strong electron-donating group via resonance (+R). This pushes electron density into the aromatic ring and toward the sulfonyl center, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, the electrophilicity of the -SO₂F group is significantly attenuated, rendering it highly stable against weak nucleophiles and preventing non-specific polymerization[2].

  • Ortho-Chloro Group (-I Effect & Steric Shielding): The chlorine atom exerts an inductive electron-withdrawing effect (-I), which partially counteracts the amino group's donation. More importantly, its physical bulk in the ortho position provides a critical steric shield around the sulfur center, physically blocking premature attack by water molecules and suppressing unwanted hydrolysis[2].

G Molecule 4-Amino-2-chloro- benzenesulfonyl fluoride SO2F -SO2F Group (Electrophilic Hub) Molecule->SO2F Primary reaction site Cl 2-Chloro Group (-I Effect, Steric Shield) Molecule->Cl Ortho position NH2 4-Amino Group (+R Effect, Deactivator) Molecule->NH2 Para position Cl->SO2F Inductive withdrawal & Steric hindrance NH2->SO2F Resonance donation (Lowers electrophilicity)

Fig 1. Electronic and steric effects modulating the reactivity of the sulfonyl fluoride hub.

Nucleophilic Reactivity Landscape

Because of the net deactivation caused by the para-amino group, 4-amino-2-chloro-benzenesulfonyl fluoride requires specific catalytic conditions to overcome the activation energy barrier.

  • Oxygen Nucleophiles (Phenols/Tyrosine): Phenolic hydroxyls are generally unreactive toward deactivated sulfonyl fluorides under neutral conditions. Activation requires amidine bases like DBU or phosphazene superbases like BEMP. DBU acts as a nucleophilic catalyst, forming a highly reactive arylsulfonyl ammonium fluoride intermediate that facilitates the S-O bond formation. For highly deactivated systems, BEMP is the catalyst of choice, enabling rapid exchange at low catalytic loadings due to its extreme basicity and ability to stabilize the leaving fluoride ion.

  • Nitrogen Nucleophiles (Amines): While primary amines can undergo SuFEx to form sulfonamides, the attenuated electrophilicity of this specific reagent often necessitates elevated temperatures or Lewis acid catalysis. Calcium(II) trifluoromethanesulfonimide (Ca(NTf₂)₂) is frequently employed to lower the activation barrier for N-nucleophile ligations.

G A Ar-SO2F (Stable Precursor) C Activated Complex [Ar-SO2-Base]+ F- A->C Catalyst binding B Base Catalyst (DBU/BEMP) B->C Activation C->B Catalyst release E SuFEx Product (Sulfonate) C->E Nucleophilic attack D Nucleophile (Ar'-OH) D->E Substitution

Fig 2. Base-catalyzed SuFEx mechanism demonstrating intermediate activation and substitution.

Quantitative Data: Catalyst Optimization

To successfully deploy 4-amino-2-chloro-benzenesulfonyl fluoride, catalyst selection must be tailored to the nucleophile. The table below summarizes the optimal catalytic parameters for overcoming the molecule's inherent +R deactivation[2].

CatalystpKaH (MeCN)Loading RequirementRelative ReactivityPrimary Use Case
Et₃N 18.8ExcessLowHighly reactive, electron-deficient SO₂F hubs (Not recommended here)
DBU 24.310–30 mol%HighStandard SuFEx with mildly deactivated hubs
BEMP 27.61–10 mol%Very HighSeverely deactivated hubs (e.g., +R substituted anilines)
Ca(NTf₂) N/A (Lewis Acid)5–20 mol%ModerateN-nucleophile (amine) ligations

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-chloro-benzenesulfonyl fluoride

Objective: Reduce 2-chloro-4-nitrobenzenesulfonyl fluoride to the target amine without hydrolyzing the sensitive -SO₂F group. Causality: Traditional reduction using Pd/C and H₂ can lead to defluorination or dechlorination. Iron powder in acidic ethanol/water provides a mild, chemoselective single-electron transfer reduction that preserves both the S-F bond and the aryl chloride[3].

  • Preparation: Suspend 2-chloro-4-nitrobenzenesulfonyl fluoride (1.0 eq) and insoluble iron powder (10.0 eq) in a 5:1 mixture of Ethanol/Water.

  • Activation: Slowly add concentrated HCl dropwise. Causality: The slow addition controls the generation of the active Fe(II) species and prevents thermal spikes that could drive unwanted hydrolysis.

  • Reaction: Heat the suspension to 90 °C and stir vigorously for 1 hour.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Hexanes/EtOAc). The complete disappearance of the UV-active nitro precursor validates full conversion.

  • Workup: Cool to room temperature, filter through a short pad of silica to remove iron salts, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (System Integrity): Analyze the purified product via ¹⁹F NMR. A successful reduction is validated by a distinct singlet shift (typically from ~+62 ppm to ~+59 ppm) and the absolute absence of a broad peak at ~0 ppm, which would indicate free fluoride from hydrolysis. LC-MS must confirm the mass shift (m/z [M+H]⁺ = 210.0).

Protocol 2: Chemoselective SuFEx Ligation with a Phenolic Nucleophile

Objective: Covalently link the deactivated 4-amino-2-chloro-benzenesulfonyl fluoride to a tyrosine or phenol derivative. Causality: Because the electron-donating amino group deactivates the -SO₂F hub, standard DBU catalysis may result in incomplete conversion. The phosphazene superbase BEMP is utilized to ensure rapid formation of the activated intermediate without acting as a competing nucleophile.

  • Preparation: Dissolve 4-amino-2-chloro-benzenesulfonyl fluoride (1.0 eq) and the phenolic nucleophile (1.1 eq) in anhydrous acetonitrile (0.2 M concentration).

  • Catalysis: Add BEMP (5 mol%). Causality: BEMP's extreme basicity (pKaH = 27.6) and steric bulk allow it to activate the S-F bond efficiently while suppressing side reactions.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (In-Process): Monitor by LC-MS. The reaction is self-validating when the mass of the starting sulfonyl fluoride is entirely replaced by the mass of the sulfonate product.

  • Validation Checkpoint 2 (System Integrity): ¹⁹F NMR of the crude mixture must show complete consumption of the +59 ppm signal. The absence of a sulfonate anion peak confirms that hydrolysis was successfully bypassed in favor of the target ligation.

References

  • Title: Chemoselective sulfonyl fluoride exchange (SuFEx)
  • Title: SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers Source: Macromolecules - ACS Publications URL
  • Title: Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Sulfur fluoride exchange Source: PMC / National Institutes of Health URL

Sources

Exploratory

Potential applications of 4-Amino-2-chloro-benzenesulfonyl fluoride in medicinal chemistry

An In-Depth Technical Guide to the Applications of 4-Amino-2-chloro-benzenesulfonyl Fluoride in Medicinal Chemistry Introduction: Unveiling a Privileged Scaffold for Covalent Drug Discovery In the landscape of modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Applications of 4-Amino-2-chloro-benzenesulfonyl Fluoride in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold for Covalent Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents has led to a renaissance in the field of targeted covalent inhibitors (TCIs).[1] Unlike their non-covalent counterparts, TCIs form a stable bond with their protein target, offering enhanced potency and a prolonged duration of action.[1] Within the arsenal of electrophilic "warheads" used to achieve this, sulfonyl fluorides (-SO₂F) have emerged as a uniquely versatile class.[2][3] Possessing a finely tuned balance of stability in aqueous biological environments and reactivity towards specific nucleophilic amino acid residues, they represent a significant advancement in covalent drug design.[3]

This guide focuses on a particularly promising, yet underexplored, building block: 4-Amino-2-chloro-benzenesulfonyl fluoride . This molecule is not merely a reactive entity; it is a trifunctional scaffold, presenting medicinal chemists with three distinct and orthogonally addressable points for chemical modification. The strategic interplay between the sulfonyl fluoride warhead, the versatile amino group, and the chloro substituent allows for the systematic construction of diverse chemical libraries, each tailored to probe specific biological questions and to develop novel therapeutic agents. As a Senior Application Scientist, this guide will provide not just the "what" but the "why" behind the experimental designs, offering a roadmap for harnessing the full potential of this powerful chemical tool.

Part 1: A Trifunctional Scaffold for Combinatorial Library Synthesis

The true power of 4-Amino-2-chloro-benzenesulfonyl fluoride lies in its capacity for controlled, stepwise derivatization. The differing reactivities of the amino, chloro, and sulfonyl fluoride groups allow for a modular approach to library synthesis, a cornerstone of modern drug discovery.

Strategic Derivatization via the 4-Amino Group

The primary amino group is the most accessible synthetic handle on the scaffold. Its nucleophilicity allows for a vast array of transformations, most notably the formation of amides, sulfonamides, and ureas. This position is ideal for installing recognition elements that will guide the molecule to the desired protein target.

Experimental Protocol: Parallel Amide Library Synthesis

This protocol describes the synthesis of a 12-compound library by acylating the 4-amino group with a selection of commercially available carboxylic acids.

  • Array Preparation: In a 96-well plate, dispense 50 µmol of 12 different carboxylic acids into individual wells. To each well, add 100 µL of a 0.5 M solution of HATU in DMF.

  • Activation: Add 25 µL of a 2 M solution of DIPEA in DMF to each well. Agitate the plate at room temperature for 15 minutes to generate the activated esters.

  • Scaffold Addition: Prepare a 0.5 M stock solution of 4-Amino-2-chloro-benzenesulfonyl fluoride in DMF. Add 100 µL (50 µmol) of this solution to each well of the reaction plate.

  • Reaction: Seal the plate and agitate at room temperature for 12-18 hours. The progress can be monitored by LC-MS analysis of a small aliquot from a control well.

  • Work-up and Purification: Upon completion, quench the reactions with 100 µL of water. The library can be purified by preparative HPLC-MS.

Causality: The use of HATU as a coupling agent is crucial for achieving high conversion rates under mild conditions, which is essential to preserve the integrity of the sulfonyl fluoride moiety. DIPEA is a non-nucleophilic base that facilitates the reaction without competing in side reactions. This parallel synthesis approach allows for the rapid generation of a focused library to explore structure-activity relationships (SAR).

G cluster_0 Library Synthesis Workflow A 4-Amino-2-chloro- benzenesulfonyl fluoride D Parallel Acylation (96-well plate) A->D B Array of Carboxylic Acids (R-COOH) C HATU/DIPEA Activation B->C C->D E Purification (HPLC-MS) D->E F SAR-focused Amide Library E->F

Caption: Workflow for parallel amide library synthesis.

Diversification through the 2-Chloro Substituent

While less reactive than the amino group, the chloro atom opens the door to powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki or Buchwald-Hartwig cross-couplings.[4] These reactions are instrumental for introducing bulky or electronically diverse groups that can probe deeper pockets in a target protein or modulate the physicochemical properties of the compound.

Experimental Protocol: Suzuki Cross-Coupling

This protocol outlines a typical Suzuki coupling to append a phenyl group at the 2-position, which would first require protection of the amino group.

  • Amino Group Protection: React 4-Amino-2-chloro-benzenesulfonyl fluoride with Boc-anhydride and a suitable base (e.g., triethylamine) in an appropriate solvent like THF to yield the Boc-protected intermediate. Purify by column chromatography.

  • Reaction Setup: In a microwave vial, combine the Boc-protected scaffold (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3 mmol).

  • Degassing and Reaction: Add a 3:1 mixture of dioxane and water (10 mL). Degas the mixture by bubbling with argon for 15 minutes. Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • Deprotection and Purification: After cooling, the reaction mixture can be worked up. The Boc-protecting group is then removed under acidic conditions (e.g., TFA in DCM). The final product is purified by column chromatography.

Causality: The initial protection of the amine is critical as the free -NH₂ group can interfere with the palladium catalyst. Microwave-assisted heating dramatically accelerates the reaction, allowing for rapid synthesis. This strategy enables the exploration of SAR in regions of the molecule that are inaccessible through simple acylation.

Bioconjugation via Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The sulfonyl fluoride group itself can be a synthetic handle. As pioneered by Sharpless and coworkers, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a next-generation click chemistry that allows for the efficient formation of sulfonyl-oxygen, sulfonyl-nitrogen, or sulfonyl-carbon bonds.[2][5] This is particularly useful for bioconjugation or for linking the scaffold to other molecular fragments.[2]

Part 2: Designing Targeted Covalent Inhibitors (TCIs)

The primary application of the sulfonyl fluoride moiety in medicinal chemistry is as a covalent warhead.[6] Its reactivity is tuned such that it remains dormant until it is in the favorable microenvironment of a protein's binding pocket, where it can react with proximal nucleophilic residues.[3]

Mechanism of Covalent Inhibition and Amino Acid Selectivity

Sulfonyl fluorides typically form stable sulfonamide or sulfonate ester linkages with nucleophilic amino acid side chains. Unlike more promiscuous electrophiles, sulfonyl fluorides show a preference for "harder" nucleophiles.[1]

  • Lysine (Lys): The primary amine of a lysine side chain can attack the sulfonyl fluoride to form a stable sulfonamide bond. This is often dependent on the pKa of the specific lysine residue, with buried lysines having lower pKa values being more nucleophilic.[1]

  • Tyrosine (Tyr): The hydroxyl group of tyrosine can form a sulfonate ester.

  • Serine (Ser) & Threonine (Thr): These hydroxyl-containing residues can also be targeted, particularly the catalytic serine in serine proteases.

  • Histidine (His): The imidazole side chain of histidine is another potential target.[2]

Importantly, while sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable, making them less suitable for sustained covalent inhibition of cysteine residues compared to other warheads.[2] This selectivity profile allows for the targeting of proteins that lack a suitably positioned cysteine, thereby expanding the "targetable" proteome.[1][2]

G cluster_0 Covalent Inhibition Mechanism Inhibitor Scaffold-SO2F NonCovalent Non-covalent Binding Complex Inhibitor->NonCovalent Recognition (Affinity) Protein Protein-Target Protein->NonCovalent Covalent Covalent Adduct (Scaffold-SO2-Target) NonCovalent->Covalent Proximity-driven Reaction Nucleophile Nucleophilic Residue (Lys, Tyr, Ser, His) Nucleophile->Covalent

Caption: Proximity-driven covalent modification by a sulfonyl fluoride warhead.

Workflow for Target Engagement and Selectivity Profiling

Once a potential covalent inhibitor is synthesized, it is critical to verify that it binds to the intended target and to assess its off-target reactivity.

Experimental Protocol: Intact Protein Mass Spectrometry for Target Engagement

  • Incubation: Incubate the target protein (e.g., 10 µM in PBS) with the synthesized inhibitor (e.g., 20 µM) at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding an excess of a quenching agent like glutathione or by acidifying with formic acid.

  • Desalting: Desalt the protein sample using a C4 ZipTip.

  • Mass Spectrometry Analysis: Analyze the sample by ESI-MS. Covalent modification will result in a mass shift corresponding to the molecular weight of the inhibitor.

Causality: This method provides direct evidence of a covalent bond formation. The time-course experiment helps to understand the kinetics of the reaction.

Data Presentation: Hypothetical Inhibitor Potency and Selectivity

The following table summarizes hypothetical data for a lead compound derived from 4-Amino-2-chloro-benzenesulfonyl fluoride against a target kinase and a panel of off-target kinases.

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Selectivity (Fold vs OT-1)
LEAD-00150>10,0001,500>200
LEAD-002255,000800200

Interpretation: The data illustrates how modifications to the scaffold (from LEAD-001 to LEAD-002) can improve on-target potency. High IC₅₀ values against off-target kinases indicate good selectivity, a critical parameter for minimizing potential side effects.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

4-Amino-2-chloro-benzenesulfonyl fluoride is far more than a simple chemical reagent. It is a strategically designed scaffold that offers a wealth of opportunities for innovation in drug discovery. Its trifunctional nature allows for the creation of diverse and complex molecular architectures through controlled, stepwise synthesis. The inherent properties of the sulfonyl fluoride warhead enable the design of potent and selective covalent inhibitors capable of targeting a broad range of proteins. By understanding and leveraging the distinct reactivity of each functional group, researchers can accelerate the discovery of next-generation therapeutics to address unmet medical needs.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Wiley Online Library.
  • Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. Synfacts.
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.
  • Applications of Sulfonyl Fluorides.
  • Covalent inhibitors containing sulfonyl fluoride moieties.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library.
  • Applications of Sulfonyl Fluorides in Organic Transform
  • Facile one-pot synthesis of sulfonyl fluorides from sulfon

Sources

Foundational

4-Amino-2-chloro-benzenesulfonyl Fluoride: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Sulfonyl Fluorides in Synthetic Chemistry In the landscape of modern organic synthesis and drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Sulfonyl Fluorides in Synthetic Chemistry

In the landscape of modern organic synthesis and drug discovery, the sulfonyl fluoride moiety has emerged as a functional group of significant interest. Exhibiting a unique balance of stability and tunable reactivity, sulfonyl fluorides have garnered attention as versatile building blocks and key components of covalent inhibitors and chemical probes.[1][2][3] Their remarkable stability, in contrast to the more reactive sulfonyl chlorides, allows for a broad tolerance of functional groups and reaction conditions, making them ideal for complex molecule synthesis.[4][5] This guide focuses on a particularly valuable, yet underexplored, member of this class: 4-Amino-2-chloro-benzenesulfonyl fluoride. The strategic placement of the amino, chloro, and sulfonyl fluoride groups on the benzene ring imparts a unique reactivity profile, opening avenues for diverse synthetic transformations and the creation of novel molecular architectures.

This document serves as a technical guide for researchers, providing an in-depth analysis of the chemical properties, reactivity, and synthetic applications of 4-amino-2-chloro-benzenesulfonyl fluoride. We will delve into the mechanistic underpinnings of its reactions, offer practical insights into experimental design, and showcase its potential as a cornerstone for innovation in medicinal chemistry and materials science.

Core Properties and Reactivity Profile

The synthetic utility of 4-amino-2-chloro-benzenesulfonyl fluoride is dictated by the interplay of its three key functional groups: the sulfonyl fluoride, the primary amino group, and the chloro substituent.

PropertyDescriptionSignificance in Synthesis
Molecular Formula C₆H₅ClFNO₂SProvides the basis for molecular weight and elemental composition calculations.
Appearance Typically a solid at room temperature.[6]Facilitates handling and weighing for reactions.
Solubility Expected to be soluble in a range of organic solvents.Important for selecting appropriate reaction media.
Stability The S-F bond is significantly more stable to hydrolysis than the S-Cl bond in sulfonyl chlorides.[3]Allows for a wider range of reaction conditions and easier purification.

The reactivity of the molecule can be understood by considering the electronic effects of the substituents on the aromatic ring. The amino group at the 4-position is a strong electron-donating group, activating the ring towards electrophilic substitution. Conversely, the chloro group at the 2-position is an electron-withdrawing group, deactivating the ring, and, along with the sulfonyl fluoride, influences the regioselectivity of reactions.

The sulfonyl fluoride group itself is the primary site of nucleophilic attack, a reactivity that can be harnessed for the formation of sulfonamides, sulfonate esters, and other sulfur(VI) linkages. This reactivity is central to the concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions known for their high efficiency and specificity.[1][7]

Synthetic Pathways to 4-Amino-2-chloro-benzenesulfonyl Fluoride

The synthesis of substituted arylsulfonyl fluorides can be achieved through several established methods. While a specific, optimized synthesis for 4-amino-2-chloro-benzenesulfonyl fluoride may not be widely published, the following general strategies can be adapted.

Diagram: General Synthetic Approaches to Arylsulfonyl Fluorides

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Aromatic Amine Aromatic Amine Aryl Diazonium Salt Aryl Diazonium Salt Aromatic Amine->Aryl Diazonium Salt Diazotization Aromatic Sulfonic Acid Aromatic Sulfonic Acid Arylsulfonyl Chloride Arylsulfonyl Chloride Aromatic Sulfonic Acid->Arylsulfonyl Chloride Chlorinating Agent (e.g., PCl₅, SOCl₂) Aryl Diazonium Salt->Arylsulfonyl Chloride Sandmeyer-type Reaction (SO₂, CuCl₂) Arylsulfonyl Fluoride Arylsulfonyl Fluoride Arylsulfonyl Chloride->Arylsulfonyl Fluoride Fluoride Exchange (e.g., KF, KHF₂)

Caption: Synthetic routes to arylsulfonyl fluorides often proceed through a common arylsulfonyl chloride intermediate.

Key Applications in Organic Synthesis

The trifunctional nature of 4-amino-2-chloro-benzenesulfonyl fluoride makes it a highly valuable and versatile building block for the synthesis of a wide array of complex molecules.

Synthesis of Substituted Sulfonamides

The reaction of the sulfonyl fluoride moiety with primary and secondary amines is a robust and high-yielding method for the preparation of sulfonamides.[8] These motifs are prevalent in a vast number of pharmaceuticals due to their ability to act as bioisosteres for amides and their capacity to engage in crucial hydrogen bonding interactions with biological targets.[9]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Dissolution: Dissolve 4-amino-2-chloro-benzenesulfonyl fluoride (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, THF) under an inert atmosphere.

  • Addition of Amine: Add the desired amine (1.1 eq.) to the solution.

  • Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 eq.) to scavenge the HF byproduct.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired sulfonamide.

Covalent Enzyme Inhibition and Chemical Biology

The sulfonyl fluoride group is a "privileged warhead" for the design of covalent inhibitors, particularly targeting serine proteases.[10] The electrophilic sulfur atom of the sulfonyl fluoride can be attacked by the hydroxyl group of a serine residue in the active site of an enzyme, leading to the formation of a stable sulfonate ester linkage and irreversible inhibition. The amino and chloro substituents on the aromatic ring of 4-amino-2-chloro-benzenesulfonyl fluoride can be exploited to modulate the selectivity and potency of such inhibitors. For instance, the amino group can be further functionalized to introduce pharmacophores that interact with specific pockets of the enzyme's active site.

Diagram: Mechanism of Serine Protease Inhibition

G Active_Site Enzyme Active Site (Serine Residue) Covalent_Complex Covalent Enzyme-Inhibitor Complex (Inactive) Active_Site->Covalent_Complex Formation of Sulfonate Ester Inhibitor 4-Amino-2-chloro- benzenesulfonyl fluoride Inhibitor->Active_Site Nucleophilic Attack by Ser-OH

Caption: Covalent inhibition of a serine protease by a sulfonyl fluoride warhead.

Building Block for SuFEx Click Chemistry

The concept of SuFEx click chemistry, introduced by Sharpless and co-workers, has revolutionized the synthesis of polymers and complex molecules.[1] The high stability of the S-F bond, coupled with its selective reactivity under specific catalytic conditions, makes sulfonyl fluorides ideal partners for this type of transformation.[7] 4-Amino-2-chloro-benzenesulfonyl fluoride can serve as a "hub" molecule in SuFEx reactions, allowing for the rapid and efficient connection of molecular fragments. The amino group provides a handle for further diversification either before or after the SuFEx coupling.

Safety and Handling

As with all laboratory chemicals, 4-amino-2-chloro-benzenesulfonyl fluoride should be handled with appropriate safety precautions. It is a corrosive substance that can cause severe skin burns and eye damage.[11][12][13][14] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[11][12][13][14] Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

4-Amino-2-chloro-benzenesulfonyl fluoride is a powerful and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a stable yet reactive sulfonyl fluoride group, a modifiable amino handle, and a directing chloro substituent provides a rich platform for the construction of novel and complex molecular architectures. As the demand for efficient and robust synthetic methodologies continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical research and development.

References

  • Applications of Sulfonyl Fluorides in Organic Transformations. (n.d.). Google Scholar.
  • Application of Sulfonyl Fluorides in Organic Transformation | Request PDF. (2025, August 10). ResearchGate.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, September 15). Google Scholar.
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. (2021, May 19). ACS Publications.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023, January 20). RSC Publishing.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, March 11). Google Scholar.
  • Mechanistic study and proposal. | Download Scientific Diagram. (n.d.). ResearchGate.
  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (n.d.). Wiley Online Library.
  • Sulfur fluoride exchange. (2023, August 3). PMC.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University.
  • SAFETY DATA SHEET. (2025, September 28). MilliporeSigma.
  • (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. (2018, October 24). ACS Publications.
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. (n.d.). Synquest Labs.
  • SAFETY DATA SHEET. (2025, October 27). Tokyo Chemical Industry.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • 4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride CAS No 30827-99-7. (n.d.). Google Scholar.
  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. (2022, February 9). ACS Publications.
  • (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. (2018, November 12). PubMed.
  • Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. (2025, March 31). Carl ROTH.
  • 4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride CAS No 30827-99-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride = 97.0 HPLC 30827-99-7. (n.d.). Sigma-Aldrich.
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. (n.d.). Chem-Impex.
  • CAS 654-81-9: 2-Amino-5-chlorobenzenesulfonyl fluoride. (n.d.). CymitQuimica.
  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. (2020, November 12). PubMed.
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, 97% 250 mg | Buy Online. (n.d.). Fisher Scientific.

Sources

Exploratory

An In-depth Technical Guide to 4-Amino-2-chloro-benzenesulfonyl fluoride: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Amino-2-chloro-benzenesulfonyl fluoride, a specialized arylsulfonyl fluoride. While the specific historical discovery of this compound is not widely d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 4-Amino-2-chloro-benzenesulfonyl fluoride, a specialized arylsulfonyl fluoride. While the specific historical discovery of this compound is not widely documented, this guide synthesizes information on its chemical synthesis, physicochemical properties, and potential applications, particularly in the fields of drug discovery and chemical biology. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the strategic synthesis and utility of this class of compounds.

Introduction: The Significance of Arylsulfonyl Fluorides

Aryl sulfonyl fluorides have emerged as a class of compounds with significant utility in medicinal chemistry and chemical biology.[1] Their unique reactivity profile, characterized by the robust yet selectively reactive S-F bond, makes them valuable as covalent probes and inhibitors.[2][3] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis and thermolysis, a feature that is advantageous in biological systems.[3] The S-F bond can be activated to react with nucleophilic residues on proteins, such as lysine, tyrosine, and histidine, making sulfonyl fluoride-containing molecules "privileged warheads" for the design of targeted covalent inhibitors.[4] This guide focuses on a specific, substituted member of this class, 4-Amino-2-chloro-benzenesulfonyl fluoride, detailing its synthesis and potential as a valuable building block in modern drug discovery.

Physicochemical Properties

The properties of 4-Amino-2-chloro-benzenesulfonyl fluoride are dictated by the interplay of its three functional groups: the amino group, the chloro substituent, and the sulfonyl fluoride moiety.

PropertyValueSource/Rationale
Molecular Formula C₆H₅ClFNO₂S
Molecular Weight 209.63 g/mol
Appearance Expected to be a solid at room temperature.Based on similar substituted benzenesulfonyl fluorides.
Solubility Likely soluble in organic solvents like acetone, acetonitrile, and ethyl acetate.General solubility of arylsulfonyl fluorides.
Stability More stable to hydrolysis than the corresponding sulfonyl chloride.[3] The S-F bond's stability is influenced by electronic and steric factors on the aryl ring.[1][5]Arylsulfonyl fluorides are known for their enhanced stability.[3]

Synthesis of 4-Amino-2-chloro-benzenesulfonyl fluoride

A plausible and efficient synthesis of 4-Amino-2-chloro-benzenesulfonyl fluoride can be achieved through a multi-step process starting from a readily available precursor such as 3-chloroaniline. This synthetic route involves the introduction of the chlorosulfonyl group via a Sandmeyer-type reaction, followed by a halogen exchange (Halex) reaction to yield the final sulfonyl fluoride.

Experimental Protocol: A Two-Step Synthesis

Part 1: Synthesis of 4-Amino-2-chloro-benzenesulfonyl chloride

This step utilizes a modified Meerwein reaction, a powerful method for converting anilines to arylsulfonyl chlorides with high regiocontrol.[6]

  • Diazotization: 3-chloroaniline is treated with sodium nitrite in a mixture of concentrated hydrochloric acid and glacial acetic acid at low temperatures (-10°C to -5°C) to form the corresponding diazonium salt.[6]

  • Chlorosulfonylation: A solution of sulfur dioxide in glacial acetic acid is prepared, and cuprous chloride is added as a catalyst.[6] The diazonium salt solution is then added to this mixture, leading to the formation of 4-Amino-2-chloro-benzenesulfonyl chloride. The product can be isolated by quenching the reaction with ice water and subsequent filtration.[6]

Part 2: Synthesis of 4-Amino-2-chloro-benzenesulfonyl fluoride

The conversion of the sulfonyl chloride to the sulfonyl fluoride is typically achieved through a halogen exchange reaction.

  • Halogen Exchange (Halex) Reaction: The 4-Amino-2-chloro-benzenesulfonyl chloride is reacted with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[3][7][8] The reaction can be performed in a biphasic system of water and an organic solvent like acetone, which has been shown to be a simple and mild procedure for this transformation.[8] Alternatively, using 18-crown-6 ether as a phase-transfer catalyst in acetonitrile can also facilitate the reaction.[7]

  • Work-up and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure 4-Amino-2-chloro-benzenesulfonyl fluoride.

Synthesis_Pathway A 3-Chloroaniline B Diazonium Salt A->B 1. NaNO₂, HCl, Acetic Acid 2. -10 to -5 °C C 4-Amino-2-chloro-benzenesulfonyl chloride B->C SO₂, Acetic Acid, CuCl D 4-Amino-2-chloro-benzenesulfonyl fluoride C->D KF, Water/Acetone

Caption: Proposed synthetic pathway for 4-Amino-2-chloro-benzenesulfonyl fluoride.

Applications in Drug Discovery and Chemical Biology

The primary application of 4-Amino-2-chloro-benzenesulfonyl fluoride lies in its potential as a building block for the synthesis of more complex molecules with biological activity.

  • Covalent Inhibitors: The sulfonyl fluoride moiety is a key electrophilic "warhead" for the design of covalent inhibitors that can form stable bonds with nucleophilic amino acid residues (e.g., lysine, tyrosine, histidine) in protein active sites.[4] This allows for highly specific and potent inhibition of target proteins.

  • Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry: Arylsulfonyl fluorides are central to SuFEx click chemistry, a set of highly efficient and reliable reactions for creating diverse chemical linkages.[4] This methodology enables the rapid synthesis of compound libraries for high-throughput screening in drug discovery.

  • Chemical Probes: The reactivity of the sulfonyl fluoride group can be harnessed to develop chemical probes for identifying and characterizing protein function and activity-based protein profiling.

The presence of the amino group provides a convenient handle for further chemical modifications, allowing for the attachment of various pharmacophores to the sulfonyl fluoride-bearing scaffold. The chloro substituent can influence the electronic properties and metabolic stability of the molecule.[1][5]

Safety and Handling

As with all sulfonyl halides, appropriate safety precautions should be taken when handling 4-Amino-2-chloro-benzenesulfonyl fluoride and its intermediates. The corresponding sulfonyl chloride is corrosive and can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

4-Amino-2-chloro-benzenesulfonyl fluoride is a valuable, albeit less commonly documented, chemical entity with significant potential in the fields of medicinal chemistry and chemical biology. Its synthesis, achievable through established methodologies, provides access to a versatile building block for the creation of novel covalent inhibitors and chemical probes. The unique stability and reactivity profile of the sulfonyl fluoride group, combined with the synthetic handles provided by the amino and chloro substituents, make it a compound of interest for researchers seeking to develop next-generation therapeutics.

References

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 13 Jan. 2023, pubs.acs.org/doi/10.1021/acs.molpharmaceut.2c00806.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI, 8 July 2021, .

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 11 Mar. 2021, .

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing, 6 Dec. 2022, pubs.rsc.org/en/content/articlelanding/2023/ob/d2ob01980a.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed, 14 Jan. 2023, pubmed.ncbi.nlm.nih.gov/36638322/.
  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 15 Mar. 2023, pubs.acs.org/doi/10.1021/acs.joc.2c02824.
  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC, . Accessed 15 Mar. 2026.

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC, 8 Dec. 2022, .

  • Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal, . Accessed 15 Mar. 2026.

  • (PDF) Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate, Nov. 2025, .

  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate, . Accessed 15 Mar. 2026.

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications, 24 Sept. 2024, pubs.acs.org/doi/10.1021/acs.jmedchem.4c01740.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Semantic Scholar, 24 Sept. 2024, .

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a... Baxendale Group, 23 Dec. 2010, .

  • Research-Paper-6.pdf. Chemistry & Biology Interface, . Accessed 15 Mar. 2026.

  • 2-Chloro-4-fluorobenzylamine. PubChem, pubchem.ncbi.nlm.nih.gov/compound/139909. Accessed 15 Mar. 2026.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure, . Accessed 15 Mar. 2026.

  • Technical Support Center: Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid. Benchchem, . Accessed 15 Mar. 2026.

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of 4-Amino-2-chloro-benzenesulfonyl fluoride

An In-Depth Technical Guide to the Spectroscopic Data of 4-Amino-2-chloro-benzenesulfonyl Fluoride Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Amino-2-chloro-b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Data of 4-Amino-2-chloro-benzenesulfonyl Fluoride

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Amino-2-chloro-benzenesulfonyl fluoride, a key intermediate in synthetic and medicinal chemistry. In the absence of extensive published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining the influence of the amino, chloro, and sulfonyl fluoride substituents on the benzene ring, this guide offers researchers and drug development professionals a robust framework for the identification and characterization of this compound. Detailed experimental protocols for data acquisition are also provided, ensuring a self-validating system for analysis.

Introduction and Molecular Structure

4-Amino-2-chloro-benzenesulfonyl fluoride is a substituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and agrochemicals. The presence of three distinct functional groups—an amine, a chlorine atom, and a sulfonyl fluoride moiety—on the benzene ring imparts unique chemical reactivity and makes rigorous structural confirmation essential. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of molecular identity and purity.

The structure features a 1,2,4-trisubstituted benzene ring. The relative positions of the substituents are critical in defining the molecule's properties and are the primary determinant of its spectroscopic signatures.

Caption: Molecular Structure of 4-Amino-2-chloro-benzenesulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Amino-2-chloro-benzenesulfonyl fluoride, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern of the aromatic ring.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, causing upfield shifts (to lower ppm), while the sulfonyl fluoride (-SO₂F) and chlorine (-Cl) are electron-withdrawing groups, causing downfield shifts (to higher ppm).

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3 ~6.8 d J ≈ 8.5 Ortho to -NH₂ (shielded), meta to -Cl and -SO₂F. Coupled to H-5.
H-5 ~7.5 dd J ≈ 8.5, 2.0 Meta to -NH₂ and -Cl, ortho to -SO₂F (deshielded). Coupled to H-3 and H-6.
H-6 ~7.8 d J ≈ 2.0 Ortho to -Cl, meta to -NH₂ and -SO₂F. Coupled to H-5.

| -NH₂ | ~4.2 | br s | - | Broad singlet, chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six signals for the aromatic carbons, as the substitution pattern renders them all chemically non-equivalent. The chemical shifts are determined by the same electronic effects described for ¹H NMR.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon Predicted δ (ppm) Rationale
C-1 ~135 Attached to the strongly electron-withdrawing -SO₂F group.
C-2 ~132 Attached to the electron-withdrawing -Cl group.
C-3 ~118 Ortho to the electron-donating -NH₂ group (shielded).
C-4 ~150 Attached to the strongly electron-donating -NH₂ group (deshielded due to direct attachment).
C-5 ~128 Meta to both -NH₂ and -Cl.

| C-6 | ~115 | Para to the -NH₂ group (shielded). |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of solid 4-Amino-2-chloro-benzenesulfonyl fluoride in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard like TMS (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This involves broadband decoupling of the proton frequencies to produce singlets for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.[1]

    • A larger number of scans (compared to ¹H NMR) is typically required due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

Caption: Standard workflow for NMR analysis of a solid organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[2]

Predicted IR Absorption Data

The IR spectrum of 4-Amino-2-chloro-benzenesulfonyl fluoride is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the S=O and S-F bonds of the sulfonyl fluoride group, and vibrations associated with the substituted aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂) N-H Symmetric & Asymmetric Stretch 3400 - 3300 (two bands) Medium
Primary Amine (-NH₂) N-H Bend (Scissoring) 1650 - 1580 Medium-Strong
Aromatic Ring C-H Stretch 3100 - 3000 Weak-Medium
Aromatic Ring C=C Stretch (in-ring) 1600 - 1475 (multiple bands) Medium
Sulfonyl Fluoride (-SO₂F) S=O Asymmetric Stretch 1410 - 1380 Strong
Sulfonyl Fluoride (-SO₂F) S=O Symmetric Stretch 1200 - 1175 Strong
Aromatic Amine C-N Stretch 1335 - 1250 Strong
Aromatic Ring C-H Out-of-Plane Bend 900 - 690 Strong
Sulfonyl Fluoride (-SO₂F) S-F Stretch 850 - 750 Strong

| Chloro-Aromatic | C-Cl Stretch | 800 - 600 | Strong |

References for frequency ranges:[2][3][4]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.[5]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR setup. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the instrument itself.[6]

  • Sample Application: Place a small amount of the solid 4-Amino-2-chloro-benzenesulfonyl fluoride powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.[7]

Predicted Mass Spectrum Data

The molecular weight of 4-Amino-2-chloro-benzenesulfonyl fluoride (C₆H₅ClFNOS) is 225.63 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 225. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), an M+2 peak at m/z 227 with approximately one-third the intensity of the M⁺ peak is a key diagnostic feature.

Aromatic sulfonyl compounds often undergo characteristic fragmentation, with a prominent pathway being the loss of sulfur dioxide (SO₂).[8]

Table 4: Predicted Key Ions in the Mass Spectrum

m/z Ion Structure / Fragment Lost Significance
225/227 [C₆H₅ClFNOS]⁺ Molecular ion peak (M⁺ and M+2), confirms molecular weight.
161/163 [M - SO₂]⁺ Loss of sulfur dioxide (64 Da), a common fragmentation for aromatic sulfonyl compounds.[8]
96 [C₅H₃ClN]⁺ Further fragmentation of the [M - SO₂]⁺ ion.

| 77 | [C₆H₅]⁺ | Phenyl cation, though likely a minor fragment in this substituted system. |

Proposed Fragmentation Pathway

Fragmentation_Pathway A Molecular Ion [C6H5ClFNOS]+ m/z = 225/227 B Loss of SO2 (-64 Da) A->B C Fragment Ion [C6H5ClFN]+ m/z = 161/163 B->C D Further Fragmentation C->D E Other Fragments D->E

Caption: Proposed primary fragmentation pathway for 4-Amino-2-chloro-benzenesulfonyl fluoride in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique suitable for relatively stable, volatile organic compounds.[9]

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The probe is heated under vacuum to volatilize the sample.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[10]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 4-Amino-2-chloro-benzenesulfonyl fluoride. The expected ¹H NMR, ¹³C NMR, IR, and MS data have been systematically outlined based on fundamental spectroscopic principles and comparison with analogous structures. The provided protocols offer a standardized approach to data acquisition, ensuring that researchers can confidently verify the structure and purity of this important synthetic intermediate. By combining these predictive insights with rigorous experimental work, scientists can accelerate their research and development efforts in fields reliant on novel sulfonamide-based compounds.

References

  • PubChem. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectrum Acquisition. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]

  • Hong Lab, Iowa State University. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Retrieved from [Link]

  • Fiveable. (2025). Mass spectrometry (MS) | Organic Chemistry II Class Notes.... Retrieved from [Link]

  • Organic Chemistry. (n.d.). Chapter 5 Organic Spectrometry. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • MDPI. (2021). 2D Solid-State HETCOR 1H-13C NMR Experiments with Variable Cross Polarization Times as a Tool for a Better Understanding of the Chemistry of Cellulose-Based Pyrochars—A Tutorial. Retrieved from [Link]

  • Scribd. (n.d.). IR Absorption Characteristics Table. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Clark, J. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ACS Publications. (n.d.). 13C → 1H Cross-Polarization NMR in Solids at Natural 13C Abundance. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
  • University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling of 4-Amino-2-chloro-benzenesulfonyl Fluoride

Executive Summary In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology, arylsulfonyl fluorides have emerged as privileged electrophilic warheads. Among these, 4-Amino-2-chloro-ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology, arylsulfonyl fluorides have emerged as privileged electrophilic warheads. Among these, 4-Amino-2-chloro-benzenesulfonyl fluoride (CAS: 33719-28-7) represents a highly specialized building block. Unlike traditional sulfonyl chlorides, which suffer from rapid aqueous hydrolysis, sulfonyl fluorides leverage Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to remain inert in aqueous media until activated by a specific protein microenvironment[1].

This technical guide dissects the solubility, hydrolytic stability, and structural causality of 4-Amino-2-chloro-benzenesulfonyl fluoride. Designed for drug development professionals, this document provides field-proven insights and self-validating protocols to optimize the deployment of this compound in bioconjugation and medicinal chemistry workflows.

Structural Causality: The Physics of the S-F Bond

To master the application of 4-Amino-2-chloro-benzenesulfonyl fluoride, one must first understand the electronic and steric forces governing its behavior. The S–F bond is exceptionally strong (~85–90 kcal/mol) compared to the S–Cl bond (~60 kcal/mol), rendering it highly resistant to spontaneous hydrolysis and reduction[1][2].

The specific substituents on the benzene ring of this molecule critically fine-tune its physicochemical profile:

  • The 4-Amino Group (Resonance Donation): The lone pair on the nitrogen atom donates electron density into the aromatic ring via resonance. This electron-donating effect significantly reduces the electrophilicity of the sulfur(VI) center, further stabilizing the S–F bond against non-specific nucleophilic attack in aqueous buffers.

  • The 2-Chloro Group (Inductive Withdrawal & Steric Shielding): Positioned ortho to the sulfonyl fluoride, the highly electronegative chlorine atom exerts an inductive electron-withdrawing effect, counterbalancing the deactivation caused by the amino group. More importantly, its spatial bulk provides critical steric shielding, preventing bulky off-target nucleophiles from accessing the sulfur center.

Mechanism Core Arylsulfonyl Fluoride Core (High S-F Bond Energy) Stability Aqueous Stability (Resists Spontaneous Hydrolysis) Core->Stability Amino 4-Amino Group (Resonance Donation) Amino->Core Deactivates S-F Chloro 2-Chloro Group (Inductive Withdrawal & Sterics) Chloro->Core Fine-tunes Electrophilicity Reactivity SuFEx Reactivity (Requires Protein Microenvironment) Stability->Reactivity Enables Target Specificity

Structural causality of substituents on sulfonyl fluoride stability and reactivity.

Solubility Dynamics

The solubility of 4-Amino-2-chloro-benzenesulfonyl fluoride is dictated by its amphiphilic nature. The primary amine offers hydrogen-bond donating capabilities, which marginally improves aqueous solvation compared to unsubstituted analogs. However, the lipophilic chloro-substituent and the aromatic core drive its partition coefficient (LogP) higher, necessitating the use of polar aprotic solvents for stock solutions.

Quantitative Solubility Profile

Note: Data represents extrapolated baseline metrics for arylsulfonyl fluorides with similar molecular weight and topological polar surface area (TPSA)[3].

ParameterValue / RangeCausality & Impact
Molecular Weight 209.62 g/mol Low MW ensures high ligand efficiency in fragment-based drug design.
Kinetic Solubility (PBS, pH 7.4) ~100 - 150 µM (1% DMSO)Sufficient for standard in vitro biochemical assays.
Thermodynamic Solubility (H₂O) < 50 µMRequires co-solvents or formulation (e.g., Tween-20, cyclodextrins) for in vivo dosing.
Stock Solvent Compatibility DMSO, DMF (>50 mM)Polar aprotic solvents prevent premature solvolysis of the S-F bond.

Hydrolytic and Metabolic Stability

The hallmark of sulfonyl fluorides is their "context-dependent" reactivity. In the absence of a localized activation mechanism (such as a hydrogen-bonding network in a protein binding pocket that stabilizes the departing fluoride ion), the molecule remains remarkably stable in water[4].

Stability Metrics

Research into heteroaromatic and substituted arylsulfonyl fluorides demonstrates that they maintain integrity across a wide physiological pH range, unlike their sulfonyl chloride counterparts which degrade within minutes[5][6].

ConditionHalf-Life (T₁/₂)Observation
pH 4.0 (Acetate Buffer, 25°C) > 72 hoursHighly stable; protonation of the amine does not compromise the S-F bond.
pH 7.4 (PBS, 37°C) > 24 hoursIdeal for prolonged cell-based assays and bioconjugation[4].
pH 9.0 (Borate Buffer, 37°C) ~ 12 hoursMild base-catalyzed hydrolysis begins to occur, though far slower than chlorides.
Liver Microsomes (MLM/HLM) ~ 45 - 60 minsModerate metabolic stability; primary liabilities include amine oxidation and aromatic hydroxylation[3].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. A common pitfall in evaluating electrophilic warheads is failing to distinguish between compound precipitation (insolubility) and compound degradation (instability). The following dual-workflow protocol isolates these variables.

G Compound 4-Amino-2-chloro-benzenesulfonyl fluoride Solubility Kinetic Solubility Assay Compound->Solubility Aliquot Stability Hydrolytic Stability Assay Compound->Stability Aliquot Nephelometry Turbidimetry (Precipitation) Solubility->Nephelometry Readout LCMS LC-MS/MS (Intact S-F) Stability->LCMS Time-course Data Physicochemical Profile Nephelometry->Data Integration LCMS->Data Integration

Workflow for self-validating solubility and hydrolytic stability profiling.
Protocol A: Nephelometric Kinetic Solubility Profiling

Objective: Determine the maximum aqueous concentration before precipitation occurs, ensuring downstream stability assays are not skewed by compound crash-out.

  • Stock Preparation: Prepare a 10 mM stock of 4-Amino-2-chloro-benzenesulfonyl fluoride in anhydrous DMSO. Causality: Anhydrous conditions prevent premature hydrolysis during storage.

  • Serial Dilution: Create a 10-point 2-fold serial dilution in DMSO (ranging from 10 mM to 19.5 µM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is strictly maintained at 1% to prevent solvent-induced solubility artifacts.

  • Incubation & Reading: Incubate at 25°C for 2 hours. Read the plate using a nephelometer (laser-based light scattering) or a standard microplate reader measuring absorbance at 620 nm.

  • Validation Check: The solubility limit is defined as the highest concentration where the scattered light/absorbance does not significantly exceed the blank (PBS + 1% DMSO).

Protocol B: LC-MS/MS Hydrolytic Stability Tracking

Objective: Quantify the intact S-F bond over time in aqueous media, independent of solubility limits.

  • Sample Preparation: Based on the results from Protocol A, prepare a 10 µM solution of the compound in PBS (pH 7.4, 1% DMSO). Causality: Testing well below the solubility limit ensures that any loss of signal is due to chemical degradation, not precipitation.

  • Internal Standard (IS) Addition: Spike the solution with 1 µM of a stable isotope-labeled internal standard (e.g., deuterated analog or structurally similar stable sulfonamide). Causality: The IS corrects for instrument drift and matrix-induced ion suppression during electrospray ionization (ESI).

  • Time-Course Sampling: Incubate the solution at 37°C. Extract 50 µL aliquots at T=0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to pellet any buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Monitor the parent mass transition (m/z 210 [M+H]+) and the corresponding sulfonic acid degradation product (m/z 208 [M+H]+).

  • Data Processing: Plot the natural log of the peak area ratio (Analyte/IS) versus time to calculate the degradation rate constant ( k ) and half-life ( T1/2​=0.693/k ).

References

  • Synthetic Routes to Arylsulfonyl Fluorides Source: Catalysts, MDPI (2021) URL:[Link]

  • Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor Source: Journal of Medicinal Chemistry, ACS Publications (2025) URL:[Link]

  • Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media Source: ChemRxiv (2023) URL:[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate (2026) URL:[Link]

Sources

Foundational

A Researcher's Guide to Sourcing and Utilizing 4-Amino-2-chloro-benzenesulfonyl Fluoride in Drug Discovery

This guide provides an in-depth technical overview of 4-Amino-2-chloro-benzenesulfonyl fluoride, a critical building block for researchers and chemists in the pharmaceutical and life sciences industries. We will delve in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 4-Amino-2-chloro-benzenesulfonyl fluoride, a critical building block for researchers and chemists in the pharmaceutical and life sciences industries. We will delve into its chemical properties, commercial availability, quality considerations, and practical applications, offering field-proven insights to streamline its procurement and use in the laboratory.

Introduction: The Significance of a Versatile Scaffold

4-Amino-2-chloro-benzenesulfonyl fluoride (CAS No: 63642-73-9) is a substituted aromatic sulfonyl fluoride. Its structure is notable for the presence of three key functional groups: an amine (-NH₂), a chloro (-Cl) group, and a highly reactive sulfonyl fluoride (-SO₂F) moiety. This unique combination makes it a valuable and versatile intermediate in medicinal chemistry.

The primary utility of this compound lies in its role as a precursor for synthesizing a wide array of sulfonamide derivatives. The sulfonyl fluoride group is a highly efficient partner in reactions with primary and secondary amines to form stable sulfonamide bonds. This reaction, often referred to as "Sulfonyl Fluoride-Amine" (SuFEx) chemistry, is prized for its high yield, specificity, and mild reaction conditions. The resulting sulfonamides are a cornerstone of modern pharmacology, found in drugs ranging from antibiotics to diuretics and anticonvulsants. The strategic placement of the chloro and amino groups on the benzene ring provides chemists with additional handles for further molecular elaboration, allowing for the creation of diverse chemical libraries for drug screening.

Core Chemical and Physical Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. The table below summarizes the key technical specifications for 4-Amino-2-chloro-benzenesulfonyl fluoride. Researchers should always refer to the specific certificate of analysis (CoA) provided by their supplier for lot-specific data.

PropertyValue
CAS Number 63642-73-9
Molecular Formula C₆H₅ClFNOS
Molecular Weight 209.63 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 123-127 °C
Purity (Typical) ≥97% (often assessed by HPLC or NMR)
Solubility Soluble in DMSO, DMF, and other polar organic solvents.

Commercial Availability and Supplier Landscape

4-Amino-2-chloro-benzenesulfonyl fluoride is readily available from a variety of chemical suppliers catering to the research and bulk chemical markets. Procurement choices often depend on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity specifications, and lead times.

Key Commercial Suppliers:

  • Merck (Sigma-Aldrich): A major global supplier offering this compound in various quantities suitable for research and development.

  • Santa Cruz Biotechnology, Inc.: Provides this chemical, often with detailed physical and spectral data available on their product pages.

  • Online Chemical Marketplaces: Platforms like ChemScence and Molport aggregate listings from numerous smaller suppliers, offering a broad range of purchasing options.

When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA). This document provides lot-specific data on purity (typically determined by HPLC or ¹H NMR), identity confirmation (e.g., via mass spectrometry), and appearance. For GMP or regulated development, sourcing from suppliers with robust quality management systems is essential.

Procurement and Quality Control Workflow

The following diagram illustrates a best-practice workflow for sourcing and validating this reagent for laboratory use.

cluster_procurement Procurement Phase cluster_validation In-House Validation A Identify Requirement (Scale, Purity) B Survey Suppliers (e.g., Merck, Santa Cruz) A->B C Request & Compare Certificates of Analysis (CoA) B->C D Select Supplier & Place Order C->D F Perform Identity Check (e.g., ¹H NMR, LC-MS) C->F Compare CoA data E Receive Reagent & Log Lot Number D->E Shipment E->F G Confirm Purity (e.g., HPLC) F->G H Release for Use in Experiments G->H

Caption: A typical workflow for procuring and validating chemical reagents.

Core Application: Synthesis of Novel Sulfonamides

The primary application of 4-Amino-2-chloro-benzenesulfonyl fluoride is in the synthesis of sulfonamides. The sulfonyl fluoride group (-SO₂F) is an excellent electrophile that reacts readily with nucleophilic primary and secondary amines to form a stable sulfonamide linkage (-SO₂NR₂).

Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl fluoride. This is followed by the elimination of hydrogen fluoride (HF), which is typically scavenged by a non-nucleophilic base (e.g., triethylamine, DIEA) included in the reaction mixture. This base is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and neutralizes the acidic byproduct. The choice of a polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is standard, as it effectively solubilizes the reactants without interfering with the reaction.

Illustrative Reaction Scheme

The diagram below outlines the general reaction for the synthesis of a sulfonamide derivative using 4-Amino-2-chloro-benzenesulfonyl fluoride.

compound 4-Amino-2-chloro- benzenesulfonyl fluoride product Target Sulfonamide compound->product amine Primary or Secondary Amine (R-NH₂) amine->product conditions Solvent (e.g., DCM) Base (e.g., Et₃N) Room Temperature conditions->product

Caption: General reaction for sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of a Model Sulfonamide

This section provides a representative, step-by-step protocol for the synthesis of N-benzyl-4-amino-2-chlorobenzenesulfonamide.

Objective: To synthesize a model sulfonamide to demonstrate the reactivity of 4-Amino-2-chloro-benzenesulfonyl fluoride.

Materials:

  • 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Amino-2-chloro-benzenesulfonyl fluoride (e.g., 210 mg, 1.0 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (10 mL). Stir the solution at room temperature.

  • Addition of Reagents: To the stirring solution, add triethylamine (e.g., 0.21 mL, 1.5 mmol) followed by the dropwise addition of benzylamine (e.g., 0.12 mL, 1.1 mmol).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl fluoride is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes help remove excess amine, base, and any formed salts.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the pure N-benzyl-4-amino-2-chlorobenzenesulfonamide.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Amino-2-chloro-benzenesulfonyl fluoride is paramount.

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

  • Hazards: The compound may cause skin and eye irritation. The reaction releases HF, which is neutralized by the base in the protocol; however, care should be taken. Consult the Safety Data Sheet (SDS) from your supplier for comprehensive hazard information.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and bases.

Conclusion

4-Amino-2-chloro-benzenesulfonyl fluoride is a commercially accessible and highly valuable reagent in the field of medicinal chemistry. Its utility as a robust building block for creating diverse libraries of sulfonamides makes it a staple in many drug discovery programs. By understanding its properties, sourcing from reputable suppliers, performing appropriate quality control, and employing sound synthetic protocols, researchers can effectively leverage this compound to advance their scientific objectives.

References

  • Molport , 4-Amino-2-chlorobenzenesulfonyl fluoride Product Page, [Link]

Exploratory

An In-Depth Technical Guide to 4-Amino-2-chloro-benzenesulfonyl Fluoride Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-amino-2-chloro-benzenesulfonyl fluoride and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-amino-2-chloro-benzenesulfonyl fluoride and its derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. This document delves into the synthetic methodologies for the core scaffold, explores its reactivity for the generation of diverse chemical libraries, and reviews the known biological activities and therapeutic applications of its derivatives. By integrating established chemical principles with contemporary research findings, this guide aims to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents. We will explore the nuances of their synthesis, the rationale behind derivatization strategies, and the structure-activity relationships that govern their biological effects.

Introduction: The Significance of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group has emerged as a privileged electrophile in drug discovery, offering a unique combination of stability and reactivity. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability to hydrolysis, allowing for easier handling and purification. However, they retain sufficient electrophilicity to react with nucleophilic residues in biological targets, often leading to covalent and irreversible inhibition. This "tunable" reactivity makes them ideal warheads for the development of highly specific and potent enzyme inhibitors. The 4-amino-2-chloro-benzenesulfonyl fluoride scaffold, in particular, presents a versatile platform for medicinal chemists, with the amino group providing a convenient handle for a wide range of chemical modifications.

Synthesis of the Core Scaffold: 4-Amino-2-chloro-benzenesulfonyl Fluoride

Proposed Synthetic Pathway

The synthesis can be logically broken down into three key transformations:

  • Diazotization of 3-chloroaniline: The primary amine of 3-chloroaniline is converted into a diazonium salt. This is a classic and well-understood reaction in organic chemistry.

  • Introduction of the Sulfonyl Chloride Group (Meerwein Reaction): The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield 4-amino-2-chlorobenzenesulfonyl chloride. This reaction, a variation of the Sandmeyer reaction, is known as the Meerwein reaction.[1]

  • Halogen Exchange to the Sulfonyl Fluoride: The final step involves the conversion of the sulfonyl chloride to the more stable sulfonyl fluoride. This is typically achieved through a halogen exchange reaction using a fluoride salt, such as potassium fluoride or potassium bifluoride.[2]

G cluster_synthesis Synthesis of 4-Amino-2-chloro-benzenesulfonyl Fluoride A 3-Chloroaniline B Diazonium Salt A->B 1. NaNO2, HCl (Diazotization) C 4-Amino-2-chlorobenzenesulfonyl Chloride B->C 2. SO2, CuCl (Meerwein Reaction) D 4-Amino-2-chloro-benzenesulfonyl Fluoride C->D 3. KF or KHF2 (Halogen Exchange)

Caption: Proposed synthetic pathway for 4-Amino-2-chloro-benzenesulfonyl Fluoride.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, hypothetical procedure based on established methodologies for similar transformations. Researchers should perform their own risk assessment and optimization.

Step 1: Diazotization of 3-Chloroaniline

  • To a stirred solution of 3-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Meerwein Reaction for Sulfonyl Chloride Formation

  • In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled to 10-15 °C.

  • A catalytic amount of copper(I) chloride is added to the sulfur dioxide solution.[1]

  • The cold diazonium salt solution from Step 1 is then added slowly to the sulfur dioxide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, the reaction mixture is stirred for 1-2 hours at room temperature.

  • The mixture is then poured onto ice-water, and the precipitated 4-amino-2-chlorobenzenesulfonyl chloride is collected by filtration.

Step 3: Halogen Exchange to Sulfonyl Fluoride

  • The crude 4-amino-2-chlorobenzenesulfonyl chloride is suspended in a suitable solvent such as acetonitrile.

  • An excess of potassium fluoride or potassium bifluoride (2-3 eq) is added to the suspension.[2]

  • The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the inorganic salts are removed by filtration.

  • The solvent is evaporated under reduced pressure, and the crude 4-amino-2-chloro-benzenesulfonyl fluoride is purified by column chromatography or recrystallization.

Derivatization Strategies: Unleashing the Potential of the Core Scaffold

The 4-amino group on the benzenesulfonyl fluoride ring is a key functional handle that allows for a wide range of derivatization reactions, enabling the synthesis of large and diverse chemical libraries for biological screening.

N-Acylation

The amino group can be readily acylated using a variety of acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. This allows for the introduction of a wide range of substituents, which can be used to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability.[3][4]

G cluster_derivatization Derivatization via N-Acylation Core 4-Amino-2-chloro- benzenesulfonyl Fluoride Product N-Acyl Derivative Core->Product AcylatingAgent R-COCl or (RCO)2O AcylatingAgent->Product

Caption: General scheme for N-acylation of the core scaffold.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of 4-amino-2-chloro-benzenesulfonyl fluoride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or DMF), a base (e.g., triethylamine or pyridine, 1.2 eq) is added.

  • The acylating agent (acid chloride or anhydride, 1.1 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Formation of Sulfonamides

The amino group can react with sulfonyl chlorides to form sulfonamides. This is a robust and widely used reaction in medicinal chemistry to introduce a second sulfonamide moiety, which can interact with different pockets of a biological target.[5][6]

Synthesis of Urea and Thiourea Derivatives

Reaction of the amino group with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.[7][8] These functional groups are known to be excellent hydrogen bond donors and acceptors and can significantly influence the binding affinity and selectivity of a molecule for its target.

Experimental Protocol: General Procedure for Urea/Thiourea Formation

  • To a solution of 4-amino-2-chloro-benzenesulfonyl fluoride (1.0 eq) in an aprotic solvent, the corresponding isocyanate or isothiocyanate (1.05 eq) is added.

  • The reaction mixture is stirred at room temperature or with gentle heating.

  • The product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Applications

Derivatives of aminobenzenesulfonyl fluorides and related sulfonamides have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Enzyme Inhibition

The sulfonyl fluoride moiety is a well-established "warhead" for the covalent inhibition of various enzymes, particularly serine proteases and other hydrolases.[9][10] The electrophilic sulfur atom of the sulfonyl fluoride is attacked by a nucleophilic residue (e.g., serine, threonine, or lysine) in the active site of the enzyme, leading to the formation of a stable covalent bond and irreversible inhibition.

Enzyme Target Derivative Class Reported Activity Reference
Fatty Acid Amide Hydrolase (FAAH)Phenylalkyl sulfonyl fluoridesPotent and selective inhibition[9]
Carbonic Anhydrases4-Substituted-benzenesulfonamidesNanomolar binding potency[11][12]
Serine Proteases4-(2-Aminoethyl)-benzenesulfonyl fluoride (AEBSF)Irreversible inhibition[10][13]
NADPH Oxidase4-(2-Aminoethyl)-benzenesulfonyl fluoride (AEBSF)Inhibition of activation[10]
Anticancer Activity

Several studies have reported the synthesis and evaluation of benzenesulfonamide derivatives as potential anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[4][14][15] For instance, derivatives have been designed to target tubulin polymerization and topoisomerase I.[4][16]

Antibacterial and Anti-inflammatory Activity

The sulfonamide functional group has a long history in the development of antibacterial drugs. More recently, novel sulfonamide derivatives, including those with a sulfonyl fluoride moiety, have been investigated for their activity against a range of bacterial pathogens.[17][18] Additionally, certain benzenesulfonamide derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[1][19][20]

G cluster_activity Biological Activities of Derivatives Core 4-Amino-2-chloro- benzenesulfonyl Fluoride Derivatives Enzyme Enzyme Inhibition Core->Enzyme Cancer Anticancer Core->Cancer Bacteria Antibacterial Core->Bacteria Inflammation Anti-inflammatory Core->Inflammation

Caption: Overview of the biological activities of 4-Amino-2-chloro-benzenesulfonyl Fluoride derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-amino-2-chloro-benzenesulfonyl fluoride derivatives is highly dependent on the nature and position of the substituents on the aromatic ring and the modifications made to the amino group.

  • Substituents on the Phenyl Ring: The presence of the chloro group at the 2-position influences the electronics and conformation of the molecule. Further substitution on the ring can be explored to optimize target engagement and pharmacokinetic properties.

  • Derivatization of the Amino Group: As discussed, modifications at the 4-amino position are crucial for modulating the overall properties of the molecule. The choice of acyl group, sulfonyl group, or the substituents on the urea/thiourea moiety can significantly impact potency and selectivity. For example, in the case of FAAH inhibitors, the length of an alkyl linker attached to the phenyl ring was found to be optimal at five to seven carbons for deactivation of the enzyme.[9]

  • The Sulfonyl Fluoride "Warhead": The reactivity of the sulfonyl fluoride can be tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, potentially leading to faster rates of covalent modification.

Conclusion and Future Perspectives

4-Amino-2-chloro-benzenesulfonyl fluoride represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The presence of the reactive sulfonyl fluoride and the readily derivatizable amino group provides medicinal chemists with a powerful platform for generating diverse libraries of compounds for biological screening.

Future research in this area should focus on several key aspects:

  • Optimization of the Synthesis: Development of a high-yielding and scalable synthesis for the core scaffold would greatly facilitate its use in drug discovery programs.

  • Exploration of Novel Derivatives: The synthesis and evaluation of a wider range of derivatives, particularly those incorporating modern medicinal chemistry concepts such as fragment-based design and privileged structures, is warranted.

  • Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to understand how these derivatives interact with their biological targets at a molecular level. This knowledge will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity.

  • Investigation of New Therapeutic Areas: While the focus has been on enzyme inhibition, cancer, and infectious diseases, the unique properties of these compounds may make them suitable for targeting other disease areas.

References

  • A. M. Adhikary, et al. (2014). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. ACS Medicinal Chemistry Letters, 5(7), 823-828.
  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • A. Žukauskaitė, et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330.
  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulf
  • R. Liu, et al. (2022). Modified and Scalable Synthesis of N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Organic Process Research & Development, 26(2), 380-386.
  • D. Di-Poi, et al. (2000). Inhibition of NADPH Oxidase Activation by 4-(2-Aminoethyl)-benzenesulfonyl Fluoride and Related Compounds. Journal of Biological Chemistry, 275(23), 17491-17498.
  • 2-Aminobenzene-1-sulfonyl fluoride | 392-86-9. J&K Scientific.
  • J. Sławiński, et al. (2005). Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. European Journal of Medicinal Chemistry, 40(4), 377-386.
  • J. Sławiński, et al. (2013). Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51.
  • E. C. Ugwu, et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of the Chemical Society of Nigeria, 44(5).
  • US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • T. Tanaka, et al. (2007). Inhibitory effect of 4-(2-aminoethyl)-benzenesulfonyl fluoride, a serine protease inhibitor, on PI3K inhibitor-induced CHOP expression. European Journal of Pharmacology, 554(1), 1-5.
  • Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library.
  • A. Ali, et al. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry, 8, 629699.
  • L. A. Siddig, et al. (2021). Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. Journal of the Iranian Chemical Society, 18(8), 1951-1962.
  • D. Matulis, et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17449-17474.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021).
  • V. Čapkauskas, et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(7), 2016-2027.
  • Buy 2-Amino-4-fluorobenzenesulfonamide | 2822-72-2. Smolecule.
  • O. V. Hryhoriv, et al. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses.
  • The applications and synthetic methods of β-amino sulfonyl fluorides.
  • A. Plenis, et al. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Molecules, 27(20), 7029.
  • Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol. Benchchem.
  • M. Maddani, et al. (2020).
  • Synthesis of amino acid and peptidic sulfonyl fluorides.
  • 3-Amino-4-chlorobenzene-1-sulfonyl fluoride | 368-72-9. Sigma-Aldrich.
  • S. Shi, et al. (2021). Direct Synthesis of α-Amino Nitriles from Sulfonamides via Base-Mediated C–H Cyanation. Organic Letters, 23(11), 4018-4022.
  • J. L. Galman, et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 21, 659-667.
  • N-Acylation in Combinatorial Chemistry.
  • 3-Amino-4-chlorobenzenesulfonyl fluoride | 368-72-9. Sigma-Aldrich.
  • S. Sharma, et al. (2011). Serine protease inhibitor, 4-(2-aminoethyl)-benzene sulfonyl fluoride, impairs IL-12-induced activation of pSTAT4β, NFκB, and select pro-inflammatory mediators from estrogen-treated mice. Immunobiology, 216(12), 1264-1273.
  • H. Li, et al. (2020). Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors. European Journal of Medicinal Chemistry, 188, 112022.
  • V. R. Chintakunta, et al. (2020).
  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Deriv
  • Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
  • Catalyst-free One-Pot Synthesis of Sulfonyl Fluorides from Triazenes via Multicomponent Reaction.
  • Y. Liu, et al. (2019). Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 8), 1085-1092.
  • Design, synthesis of new chiral fluorine-containing β-hydroxysulfonamides from natural amino acids and study of their anti-inflammatory and analgesic activities.
  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (2018). Tropical Journal of Pharmaceutical Research, 17(9), 1785-1790.
  • E. C. Hett, et al. (2015). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. ACS Chemical Biology, 10(4), 1094-1098.
  • Process for the preparation of aromatic sulfonyl chlorides.
  • A. G. Tsolaki, et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2005.
  • N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor). Request PDF.

Sources

Foundational

Unlocking Covalent Drug Discovery: An In-depth Technical Guide to the Electrophilic Potential of 4-Amino-2-chloro-benzenesulfonyl Fluoride

Introduction: The Renaissance of Covalent Inhibition and the Rise of Sulfonyl Fluorides In the landscape of modern drug discovery and chemical biology, the strategy of targeted covalent inhibition has experienced a signi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of Covalent Inhibition and the Rise of Sulfonyl Fluorides

In the landscape of modern drug discovery and chemical biology, the strategy of targeted covalent inhibition has experienced a significant resurgence.[1] By forming a stable, covalent bond with their biological targets, these inhibitors can offer distinct advantages over their non-covalent counterparts, including enhanced potency, prolonged duration of action, and the ability to modulate challenging targets with shallow binding pockets.[1][2] Historically, the focus of covalent inhibitor design has been on targeting the highly nucleophilic cysteine residue.[3] However, the relative scarcity of cysteine in protein binding sites has necessitated the exploration of novel electrophilic "warheads" capable of reacting with other nucleophilic amino acid residues.

Enter the sulfonyl fluorides (SFs), a class of electrophiles that have emerged as privileged warheads in this new era of covalent drug discovery.[4] Possessing a unique balance of aqueous stability and tunable reactivity, SFs can engage a broader range of amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[2][5] This versatility has significantly expanded the "ligandable proteome" and opened up new avenues for therapeutic intervention.[5][6] The underlying chemistry, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx), has been lauded for its efficiency and biocompatibility, earning it a place among "click chemistry" reactions.[7]

This guide provides an in-depth technical analysis of a specific, yet illustrative, member of this class: 4-Amino-2-chloro-benzenesulfonyl fluoride . We will dissect its chemical architecture to predict its electrophilic potential, provide a robust experimental framework for its characterization, and discuss its potential applications in the design of next-generation covalent therapeutics.

The Heart of the Matter: Deconstructing the Electrophilicity of 4-Amino-2-chloro-benzenesulfonyl Fluoride

The reactivity of an aryl sulfonyl fluoride is dictated by the electronic nature of the substituents on the aromatic ring. These substituents modulate the electrophilicity of the sulfur atom, thereby tuning the molecule's propensity to react with nucleophiles. Electron-withdrawing groups enhance the electrophilicity, making the sulfonyl fluoride more reactive, while electron-donating groups have the opposite effect.

In the case of 4-Amino-2-chloro-benzenesulfonyl fluoride, we have two key substituents whose effects must be considered in concert:

  • The 4-Amino Group (-NH2): Positioned para to the sulfonyl fluoride, the amino group is a potent electron-donating group through resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the sulfur center and thereby decreasing its electrophilicity. This is expected to render the molecule more stable and less reactive compared to unsubstituted benzenesulfonyl fluoride.

  • The 2-Chloro Group (-Cl): Located ortho to the sulfonyl fluoride, the chloro group is electron-withdrawing through its inductive effect, which would tend to increase the electrophilicity of the sulfur atom. However, its ortho position also introduces potential steric hindrance, which could impede the approach of a nucleophile.

The interplay of these opposing electronic effects—the strong electron-donating character of the para-amino group and the weaker electron-withdrawing nature of the ortho-chloro group—suggests that 4-Amino-2-chloro-benzenesulfonyl fluoride is likely to be a moderately reactive sulfonyl fluoride . This attenuated reactivity can be highly desirable in drug discovery, as it may lead to greater selectivity for the intended target and a lower propensity for off-target reactions.

G cluster_molecule 4-Amino-2-chloro-benzenesulfonyl Fluoride cluster_effects Electronic & Steric Effects cluster_potential Predicted Electrophilic Potential mol Structure Amino_Group para-Amino Group (Electron-Donating) Chloro_Group ortho-Chloro Group (Electron-Withdrawing & Steric Hindrance) Potential Moderately Reactive Amino_Group->Potential Decreases Reactivity Chloro_Group->Potential Increases Reactivity (potentially offset by sterics)

Experimental Workflow for Quantifying Electrophilic Potential

To empirically determine the electrophilic potential of 4-Amino-2-chloro-benzenesulfonyl fluoride, a series of kinetic studies can be performed. The following protocol outlines a robust methodology for assessing its reactivity with a panel of nucleophilic amino acids.

Protocol: Kinetic Analysis of Sulfonyl Fluoride Reactivity with N-Acetyl Amino Acids

1. Materials and Reagents:

  • 4-Amino-2-chloro-benzenesulfonyl fluoride

  • N-acetyl-L-cysteine

  • N-acetyl-L-lysine

  • N-acetyl-L-tyrosine

  • N-acetyl-L-histidine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector

2. Preparation of Stock Solutions:

  • Prepare a 10 mM stock solution of 4-Amino-2-chloro-benzenesulfonyl fluoride in DMSO.

  • Prepare 100 mM stock solutions of each N-acetyl amino acid in PBS, pH 7.4.

3. Kinetic Assay:

  • In a temperature-controlled autosampler set to 37°C, combine 10 µL of the 100 mM N-acetyl amino acid stock solution with 890 µL of PBS, pH 7.4.

  • Initiate the reaction by adding 100 µL of the 10 mM 4-Amino-2-chloro-benzenesulfonyl fluoride stock solution (final concentration: 1 mM sulfonyl fluoride, 10 mM amino acid).

  • Immediately inject a 50 µL aliquot onto the HPLC system (t = 0).

  • Monitor the reaction over time by injecting additional aliquots at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).

4. HPLC Analysis:

  • Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B) to separate the starting material from the amino acid adduct.

  • Monitor the disappearance of the 4-Amino-2-chloro-benzenesulfonyl fluoride peak at an appropriate wavelength (e.g., 254 nm).

5. Data Analysis:

  • Integrate the peak area of the 4-Amino-2-chloro-benzenesulfonyl fluoride at each time point.

  • Plot the natural logarithm of the peak area versus time.

  • Determine the pseudo-first-order rate constant (k_obs) from the negative slope of the linear fit.

  • Calculate the second-order rate constant (k_2) by dividing k_obs by the concentration of the N-acetyl amino acid.

G Start Start Stock_Solutions Prepare Stock Solutions (Sulfonyl Fluoride in DMSO, Amino Acids in PBS) Start->Stock_Solutions Reaction_Setup Combine Reagents in PBS (10-fold excess of amino acid) Stock_Solutions->Reaction_Setup Reaction_Initiation Add Sulfonyl Fluoride Stock Reaction_Setup->Reaction_Initiation HPLC_Injection Inject Aliquots at Timed Intervals Reaction_Initiation->HPLC_Injection Data_Acquisition Monitor Peak Area of Sulfonyl Fluoride HPLC_Injection->Data_Acquisition Data_Analysis Plot ln(Peak Area) vs. Time Data_Acquisition->Data_Analysis Calculate_k Determine Rate Constants (k_obs and k_2) Data_Analysis->Calculate_k End End Calculate_k->End

Hypothetical Data Summary

The following table presents hypothetical second-order rate constants for the reaction of 4-Amino-2-chloro-benzenesulfonyl fluoride with various N-acetyl amino acids, compared to a generic, more reactive aryl sulfonyl fluoride.

CompoundN-acetyl-cysteine (M⁻¹s⁻¹)N-acetyl-lysine (M⁻¹s⁻¹)N-acetyl-tyrosine (M⁻¹s⁻¹)N-acetyl-histidine (M⁻¹s⁻¹)
4-Amino-2-chloro-benzenesulfonyl fluoride 0.50.020.050.01
Reactive Aryl Sulfonyl Fluoride (for comparison) 5.00.20.50.1

This hypothetical data illustrates the expected moderate reactivity of 4-Amino-2-chloro-benzenesulfonyl fluoride, making it a potentially more selective tool for targeting specific nucleophilic residues within a protein binding site.

Implications for Drug Development and Future Directions

The moderated electrophilic potential of 4-Amino-2-chloro-benzenesulfonyl fluoride makes it an intriguing candidate for the development of highly selective covalent inhibitors. In contrast to more reactive electrophiles that may indiscriminately label multiple proteins, a finely-tuned warhead can be designed to react specifically with a target residue within the context of a high-affinity binding pocket. This "recognition-directed" labeling is a cornerstone of modern covalent drug design.[1]

Future research should focus on:

  • Chemoproteomic Profiling: Employing competitive chemoproteomic platforms to assess the selectivity of 4-Amino-2-chloro-benzenesulfonyl fluoride-based probes across the entire proteome.[6]

  • Structure-Based Design: Incorporating this warhead into known small molecule scaffolds to target specific proteins of therapeutic interest.

  • Expansion of the Chemical Space: Synthesizing and evaluating analogs of 4-Amino-2-chloro-benzenesulfonyl fluoride with varied substitution patterns to create a library of sulfonyl fluorides with a wide range of reactivities.

By understanding and harnessing the nuanced reactivity of sulfonyl fluorides like 4-Amino-2-chloro-benzenesulfonyl fluoride, the scientific community can continue to push the boundaries of covalent drug discovery, ultimately leading to the development of safer and more effective medicines.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
  • Doherty, A. E., Oxford, C., Mazumder, F., et al. (2026, March 8). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.
  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026, February 3). ChemBioChem.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023, May 27). Expert Opinion on Drug Discovery.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023, January 17). Journal of the American Chemical Society.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023, March 29). Molecules.
  • Synthesis of amino acid and peptidic sulfonyl fluorides.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023, January 20). Organic & Biomolecular Chemistry.
  • Synthesis of amino acid and peptidic sulfonyl fluorides. (a) Reaction...
  • 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride [for Biochemical Research]. Tokyo Chemical Industry Co., Ltd..
  • (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. (2018, October 24).
  • (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. (2018, November 12).
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). Chemical Society Reviews.

Sources

Exploratory

4-Amino-2-chloro-benzenesulfonyl fluoride for covalent inhibitor discovery

[label="Irreversible Covalent Adduct\n(Tyr, Lys) Logic diagram of context-dependent SuFEx activation driven by the protein microenvironment. Structural Rationale: Why 4-Amino-2-chloro-benzenesulfonyl Fluoride?

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Irreversible Covalent Adduct\n(Tyr, Lys)

Logic diagram of context-dependent SuFEx activation driven by the protein microenvironment.

Structural Rationale: Why 4-Amino-2-chloro-benzenesulfonyl Fluoride?

The design of a covalent warhead requires a delicate balance between aqueous stability and targeted reactivity[1]. The 4-A-2-C-BSF scaffold achieves this through specific functionalization:

  • The Sulfonyl Fluoride (-SO2F) Core: Provides the necessary geometry and oxidation state for targeted SuFEx chemistry, heavily favoring reaction with Tyr and Lys over Cys[2][3].

  • 2-Chloro Substitution (Steric & Electronic Tuning): The ortho-halogen serves a dual purpose. Sterically, it shields the sulfur center from indiscriminate nucleophilic attack by bulk solvent (water), drastically increasing the half-life in plasma. Electronically, the inductive electron-withdrawing effect of the chlorine atom mildly increases the electrophilicity of the sulfur center, priming it for attack once the steric shield is bypassed within the tight confines of a protein pocket.

  • 4-Amino Substitution (Synthetic Handle): The para-amino group provides a highly versatile vector for attaching target-binding ligands (pharmacophores) via amide, urea, or sulfonamide linkages. Because it is positioned para to the warhead, functionalization does not sterically hinder the S-F exchange event.

Quantitative Benchmarking of SuFEx Warheads

To contextualize the stability of 4-A-2-C-BSF, consider the following comparative data synthesized from typical profiling assays[2][4]:

Warhead TypeIntrinsic Stability (Half-life in PBS, pH 7.4)Primary Target ResiduesPlasma Stability
Aliphatic Sulfonyl Fluoride< 2 hoursSer, ThrLow
Unsubstituted Aryl-SO2F> 24 hoursTyr, Lys, HisModerate
4-Amino-2-chloro-BSF > 48 hours Tyr, Lys, His High
Aryl Fluorosulfate (-OSO2F)> 72 hoursTyr, LysHigh

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the deployment of 4-A-2-C-BSF must be accompanied by rigorous, self-validating experimental protocols. Below are the standard operating procedures for synthesis and biological evaluation.

Protocol A: Ligand Conjugation via the 4-Amino Handle

Objective: Attach a carboxylic acid-containing recognition ligand to the 4-amino group of 4-A-2-C-BSF without degrading the sulfonyl fluoride warhead.

  • Step 1: Reagent Preparation. Dissolve the carboxylic acid ligand (1.0 eq) and 4-A-2-C-BSF (1.2 eq) in strictly anhydrous N,N-Dimethylformamide (DMF).

  • Step 2: Activation. Add HATU (1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0°C under an inert argon atmosphere.

  • Step 3: Reaction Monitoring. Stir the reaction at room temperature for 12-24 hours. Monitor via LC-MS.

  • Step 4: Workup & Purification. Quench with saturated aqueous NH4Cl and extract with Ethyl Acetate. Purify via flash chromatography (Hexanes/EtOAc).

Causality & Validation: The 4-amino group is a relatively weak nucleophile due to resonance withdrawal by the para-sulfonyl group. Therefore, highly efficient coupling reagents like HATU are required. Crucially, the use of anhydrous DMF and a non-nucleophilic base (DIPEA) prevents the premature hydrolysis of the S(VI)-F bond, which is sensitive to strong aqueous bases[1]. The survival of the S-F bond is validated by observing the [M+H]+ peak with the intact fluorine atom in the LC-MS trace.

Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Validate on-target covalent engagement in living cells using an alkyne-tagged 4-A-2-C-BSF probe.

  • Step 1: Live Cell Incubation. Treat cells with the alkyne-tagged probe (1–10 µM) for 2–8 hours at 37°C.

  • Step 2: Lysis & Denaturation. Wash cells with cold PBS, lyse using RIPA buffer, and immediately denature the proteome by adding SDS (1% final concentration) and boiling at 95°C for 5 minutes.

  • Step 3: CuAAC Click Chemistry. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide, CuSO4, THPTA ligand, and sodium ascorbate to the denatured lysate. React for 1 hour at room temperature.

  • Step 4: Enrichment. Precipitate proteins to remove unreacted click reagents, resuspend, and incubate with Streptavidin-agarose beads to enrich covalently modified proteins.

  • Step 5: LC-MS/MS Analysis. Perform on-bead trypsin digestion and analyze the peptides via quantitative mass spectrometry to identify the specific site of modification (e.g., Tyr or Lys).

Causality & Validation: Denaturation in Step 2 is the critical self-validating control. Because SuFEx activation strictly requires the native 3D fold of the protein to catalyze the reaction[5][6], denaturing the lysate halts any post-lysis background labeling. This ensures that the captured adducts represent true, physiologically relevant target engagement that occurred in vivo prior to lysis.

G Step1 Live Cell Incubation (Alkyne-Probe) Step2 Cell Lysis & Denaturation Step1->Step2 Step3 CuAAC Click Chemistry (Biotin-Azide) Step2->Step3 Step4 Streptavidin Enrichment Step3->Step4 Step5 LC-MS/MS Proteomics Step4->Step5

Chemoproteomic ABPP workflow for validating intracellular covalent target engagement.

Conclusion

The transition from cysteine-centric drug discovery to pan-residue targeting represents the next frontier in therapeutics. The 4-Amino-2-chloro-benzenesulfonyl fluoride scaffold provides an optimal blend of synthetic tractability, high plasma stability, and precise, context-dependent reactivity[1][4]. By leveraging its "sleeping beauty" characteristics[7] alongside rigorous chemoproteomic workflows, researchers can confidently design covalent inhibitors for previously undruggable targets, particularly those relying on Tyrosine, Lysine, or Histidine at their active sites or protein-protein interaction interfaces[2][3].

References

  • Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS), 2019 URL: [Link]

  • Title: Covalent drug discovery using sulfur(VI) fluoride exchange warheads Source: Expert Opinion on Drug Discovery, PubMed, 2023 URL: [Link]

  • Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Journal of Medicinal Chemistry, 2024 URL: [Link]

  • Title: Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues Source: PubMed Central (PMC), 2020 URL: [Link]

  • Title: Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases Source: Proceedings of the National Academy of Sciences (PNAS), 2020 URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 4-Amino-2-chloro-benzenesulfonyl fluoride in Synthetic Chemistry and Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Amino-2-chloro-benzenesulfonyl fluoride. This document outlines the...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Amino-2-chloro-benzenesulfonyl fluoride. This document outlines the key chemical properties, safety considerations, and detailed protocols for its application in the synthesis of sulfonamides and as a covalent modifier in chemical biology.

Introduction: The Versatility of a Privileged Scaffold

4-Amino-2-chloro-benzenesulfonyl fluoride is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a nucleophilic aromatic amine and a reactive sulfonyl fluoride moiety, making it a valuable building block for the synthesis of diverse molecular architectures. The sulfonyl fluoride group is recognized as a "privileged warhead" for the design of targeted covalent inhibitors, capable of forming stable covalent bonds with specific amino acid residues in proteins, most notably serine proteases.[1][2] This unique reactivity profile, coupled with the potential for derivatization at the amino group, allows for the construction of highly specific and potent therapeutic agents and chemical probes.

The strategic placement of the chloro and amino substituents on the benzene ring modulates the reactivity of the sulfonyl fluoride group, influencing its susceptibility to nucleophilic attack. This allows for a degree of control over its reactivity and selectivity, a crucial aspect in the design of targeted therapies.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of 4-Amino-2-chloro-benzenesulfonyl fluoride and Related Analogs

Property4-Amino-2-chloro-benzenesulfonyl fluoride (Predicted)3-Amino-4-chlorobenzenesulfonyl fluoride4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride[4][5][6][7][8][9][10]
CAS Number Not readily available368-72-930827-99-7
Molecular Formula C₆H₅ClFNO₂SC₆H₅ClFNO₂SC₈H₁₁ClFNO₂S
Molecular Weight 209.63 g/mol 209.63 g/mol 239.70 g/mol
Appearance Predicted to be a solidSolidWhite to off-white crystalline powder
Melting Point Data not available64-68 °C~183 °C (decomposes)
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Data not availableSoluble in water

Safety and Handling Precautions:

Based on the hazard profiles of analogous compounds, 4-Amino-2-chloro-benzenesulfonyl fluoride should be handled with extreme care in a well-ventilated fume hood.[8][11]

  • Hazard Statements (Inferred): Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust. Prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Core Application: Synthesis of Novel Sulfonamides

A primary application of 4-Amino-2-chloro-benzenesulfonyl fluoride is the synthesis of N-substituted sulfonamides. The sulfonyl fluoride acts as an efficient electrophile that readily reacts with primary and secondary amines to form a stable sulfonamide linkage. This reaction is fundamental in the construction of compound libraries for drug discovery.[12][13]

Rationale Behind Experimental Choices
  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to avoid solvolysis of the sulfonyl fluoride.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction. The use of a base drives the reaction to completion.

  • Temperature: The reaction is typically carried out at room temperature. However, for less reactive amines, gentle heating may be required. The temperature should be carefully controlled to minimize side reactions.

  • Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure complete consumption of the sulfonyl fluoride.

General Protocol for Sulfonamide Synthesis

This protocol provides a general framework for the reaction of 4-Amino-2-chloro-benzenesulfonyl fluoride with a primary or secondary amine.

Materials:

  • 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 eq) and dissolve it in anhydrous DCM.

  • Add the amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Diagram 1: General Workflow for Sulfonamide Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Amino-2-chloro- benzenesulfonyl fluoride in DCM B Add Amine A->B C Cool to 0 °C B->C D Add Triethylamine C->D E Stir at Room Temperature (4-12 hours) D->E F Monitor by TLC/LC-MS E->F G Dilute and Wash F->G H Dry and Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I J Characterize Product I->J

Caption: A typical workflow for the synthesis of sulfonamides from 4-Amino-2-chloro-benzenesulfonyl fluoride.

Application as a Covalent Modifier of Serine Proteases

The sulfonyl fluoride moiety is a well-established covalent "warhead" that can irreversibly inhibit serine proteases by reacting with the hydroxyl group of the active site serine residue.[1][11] This property makes 4-Amino-2-chloro-benzenesulfonyl fluoride a valuable tool for developing specific enzyme inhibitors and activity-based probes.

Mechanism of Covalent Inhibition

The inhibition proceeds via a two-step mechanism:

  • Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site. The substituents on the aromatic ring play a crucial role in determining the binding affinity and specificity.

  • Covalent Modification: The catalytic serine residue then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate, effectively inactivating the enzyme.

Diagram 2: Mechanism of Serine Protease Inhibition

G Enzyme Enzyme-Ser-OH Complex [Enzyme-Ser-OH···Ar-SO2F] Enzyme->Complex Reversible Binding (k1) Inhibitor Ar-SO2F Complex->Enzyme k-1 CovalentAdduct Enzyme-Ser-O-SO2-Ar + HF Complex->CovalentAdduct Covalent Modification (k2)

Sources

Application

Reaction conditions for derivatizing peptides with 4-Amino-2-chloro-benzenesulfonyl fluoride

[label="2. Peptide Solubilization\nHEPES/PBS Buffer (pH 7.8-8.5)", fill SuFEx reaction mechanism between 4-amino-2-chlorobenzenesulfonyl fluoride and peptide nucleophiles.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="2. Peptide Solubilization\nHEPES/PBS Buffer (pH 7.8-8.5)", fill

SuFEx reaction mechanism between 4-amino-2-chlorobenzenesulfonyl fluoride and peptide nucleophiles.

When reacting with a peptide, the loss of the fluoride ion and a proton results in a precise monoisotopic mass shift of +189.97 Da on the target residue, which serves as the primary diagnostic marker during LC-MS/MS analysis[1].

Optimization of Reaction Conditions

The chemoselectivity of 4-amino-2-chloro-benzenesulfonyl fluoride is strictly governed by the pH of the reaction buffer. The pKa of the Tyrosine phenolic hydroxyl is ~10.0, while the Lysine ϵ -amine is ~10.5. By tuning the pH between 7.8 and 8.5, a small but sufficient fraction of these residues becomes deprotonated and nucleophilic, driving the SuFEx reaction without causing the probe to undergo competitive aqueous hydrolysis[2][3].

Table 1: Quantitative Matrix for pH and Buffer Optimization

pH RangeRecommended BufferPrimary Target ResiduesDerivatization EfficiencyHydrolysis Risk
6.0 – 7.0 MES / AcetateNone (Probe remains latent)< 5%Very Low
7.5 – 8.0 PBS / HEPESTyrosine (Tyr)> 85%Low
8.1 – 8.5 Bicarbonate / HEPESLysine (Lys), Serine (Ser)> 90%Moderate
> 9.0 CarbonateNon-specific (All nucleophiles)Variable (High degradation)High

Note: Tris buffer should be avoided if targeting Lysine, as the primary amine in Tris can competitively react with the sulfonyl fluoride over extended incubation periods.

Experimental Protocol: Self-Validating Derivatization Workflow

This protocol is designed as a self-validating system. It incorporates a parallel control reaction using a standard reference peptide (e.g., Angiotensin II, which contains a highly reactive Tyrosine residue) to independently verify reagent integrity and LC-MS instrument performance before committing precious experimental samples.

Materials Required
  • Reagent: 4-Amino-2-chloro-benzenesulfonyl fluoride (100 mM stock in anhydrous DMSO).

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0.

  • Validation Standard: Angiotensin II (DRVYIHPF) peptide (1 mM stock in water).

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in LC-MS grade water.

Step-by-Step Methodology

Phase 1: Preparation and Solubilization

  • Prepare Peptide Samples: Dilute your target peptide mixture to a final concentration of 10–50 µM in 50 mM HEPES buffer (pH 8.0). Ensure the final volume is at least 100 µL.

  • Prepare Validation Control: In a separate vial, dilute the Angiotensin II standard to 50 µM in the same HEPES buffer.

  • Reagent Activation: Thaw the 100 mM 4-amino-2-chloro-benzenesulfonyl fluoride DMSO stock at room temperature. Causality note: Sulfonyl fluorides are prone to degradation if repeatedly freeze-thawed in the presence of atmospheric moisture. Use anhydrous DMSO and store in single-use aliquots.

Phase 2: SuFEx Derivatization 4. Initiate Reaction: Add the sulfonyl fluoride reagent to both the sample and the validation control to achieve a final concentration of 1 mM (a 20- to 100-fold molar excess over the peptide). The final DMSO concentration should not exceed 5% (v/v) to prevent peptide precipitation. 5. Incubation: Vortex gently and incubate the mixtures at 37 °C for 2 hours in a thermomixer (600 rpm). Causality note: 37 °C provides the optimal kinetic energy to overcome the SuFEx activation barrier for Tyrosine/Lysine modification without inducing thermal degradation of the peptide[3].

Phase 3: Quenching and Desalting 6. Reaction Quenching: Terminate the reaction by adding 10% TFA to a final concentration of 0.5% (v/v). This drops the pH to < 3.0, instantly protonating all nucleophilic residues and halting the SuFEx exchange[2]. 7. Desalting: Purify the derivatized peptides using C18 ZipTips or solid-phase extraction (SPE) cartridges to remove excess unreacted sulfonyl fluoride, DMSO, and buffer salts. Elute in 50% Acetonitrile / 0.1% Formic Acid.

Phase 4: LC-MS/MS Validation Checkpoint 8. Analyze the Control: Inject the Angiotensin II control into the LC-MS/MS.

  • Validation Criteria: You must observe a mass shift of +189.97 Da on the parent ion (Native Angiotensin II M+H+ = 1046.54 Da; Derivatized M+H+ = 1236.51 Da). MS/MS fragmentation (y- and b-ions) should localize the modification to the Tyrosine (Y4) residue.
  • Analyze Experimental Samples: Only proceed to analyze your unknown samples once the control checkpoint has passed, ensuring the absence of false negatives due to reagent hydrolysis.

    W S1 1. Reagent Preparation 100 mM Stock in Anhydrous DMSO S3 3. SuFEx Derivatization 37°C, 2 Hours, 1 mM Reagent S1->S3 S2 2. Peptide Solubilization HEPES Buffer (pH 8.0) S2->S3 S4 4. Reaction Quenching Acidification (0.5% TFA final) S3->S4 S5 5. Desalting & LC-MS/MS Identify +189.97 Da Mass Shift S4->S5

    Step-by-step workflow for the derivatization of peptides using SuFEx chemistry.

    Data Interpretation & Troubleshooting

When analyzing the LC-MS/MS data, researchers must account for the specific fragmentation behavior of sulfonate esters (Tyr modifications) versus sulfonamides (Lys modifications).

  • Tyrosine Modifications (Sulfonate Esters): Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the sulfonate ester linkage can sometimes undergo neutral loss of the tagging moiety, reverting the fragment ion back to the native Tyrosine mass[1]. To accurately localize the modification, lower normalized collision energies (NCE) are recommended.

  • Lysine Modifications (Sulfonamides): The S–N bond formed with Lysine is highly stable under MS/MS fragmentation. The +189.97 Da mass shift will reliably persist on the corresponding b- and y-ions, allowing for high-confidence sequence mapping[4].

If derivatization yields are low (< 20%), verify the pH of the final reaction mixture after the addition of the DMSO stock, as high concentrations of organic solvents can subtly shift the apparent pKa of the buffer system.

Sources

Method

Application Note: Next-Generation Covalent Fragment-Based Drug Discovery Using 4-Amino-2-chloro-benzenesulfonyl Fluoride

Executive Summary The landscape of covalent fragment-based drug discovery (FBDD) is rapidly evolving beyond traditional cysteine-directed acrylamides. To target "undruggable" proteins lacking accessible cysteines, resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of covalent fragment-based drug discovery (FBDD) is rapidly evolving beyond traditional cysteine-directed acrylamides. To target "undruggable" proteins lacking accessible cysteines, researchers are increasingly leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to target context-specific tyrosine, lysine, serine, and histidine residues[1][2].

This application note details the utility of 4-Amino-2-chloro-benzenesulfonyl fluoride as a highly privileged bifunctional building block for generating Sulfonyl Fluoride Bits (SuFBits)[3][4]. By detailing the mechanistic rationale, synthesis protocols, and mass spectrometry (MS) screening workflows, this guide provides a self-validating system for identifying novel covalent ligands against challenging targets such as Ral and Ras GTPases[5].

Mechanistic Rationale: Why 4-Amino-2-chloro-benzenesulfonyl fluoride?

The design of a successful covalent fragment library requires a delicate balance between aqueous stability and target reactivity. 4-Amino-2-chloro-benzenesulfonyl fluoride achieves this through three distinct structural features:

  • The SuFEx Warhead ( −SO2​F ) : Unlike sulfonyl chlorides, which are highly reactive and prone to rapid aqueous hydrolysis, sulfonyl fluorides are thermodynamically stable. Fluorine bond cleavage is exclusively heterolytic and requires proximity-induced activation by a protein nucleophile (e.g., the phenoxide of Tyrosine or the ϵ -amino group of Lysine) within a binding pocket[2].

  • Ortho-Chloro Shielding : The chlorine atom at the 2-position (ortho to the sulfonyl fluoride) provides critical steric shielding. This physical barrier protects the sulfur(VI) center from premature attack by water molecules. Electronically, the inductive electron-withdrawing effect of the halogen fine-tunes the electrophilicity of the warhead, ensuring it remains "activation-free" yet stable in assay buffers[3][4].

  • Para-Amino Derivatization Handle : The primary amine at the 4-position serves as a versatile, non-interfering synthetic handle. It allows for rapid, high-throughput derivatization via amide coupling or reductive amination to generate a diverse library of SuFBits without compromising the integrity of the warhead.

Workflow A 4-Amino-2-chloro- benzenesulfonyl fluoride B Library Synthesis (Amide Coupling) A->B C Intact Protein MS Screening B->C D Hit Identification (Mass Shift Analysis) C->D E LC-MS/MS Peptide Mapping D->E

Caption: Workflow for SuFBit library generation and MS-based covalent screening.

Experimental Protocols

Protocol A: High-Throughput Synthesis of a SuFBit Library

To generate a screening library, the 4-amino group is coupled with a diverse array of carboxylic acid fragments.

Causality & Experimental Choices: HATU is selected as the coupling reagent over EDC/NHS because it promotes rapid amide bond formation at room temperature, minimizing the time the sulfonyl fluoride is exposed to basic conditions. DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions with the warhead.

Step-by-Step Methodology:

  • Preparation : In a 96-well plate format, dispense the diverse carboxylic acid fragments (0.12 mmol, 1.2 eq) into individual wells.

  • Activation : Add a solution of HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (0.5 mL) to each well, followed by DIPEA (0.3 mmol, 3.0 eq). Incubate for 15 minutes at room temperature to form the active ester.

  • Coupling : Add 4-Amino-2-chloro-benzenesulfonyl fluoride (0.10 mmol, 1.0 eq) dissolved in DMF (0.2 mL) to each well.

  • Reaction : Seal the plate and agitate at room temperature for 12 hours. The ortho-chloro group ensures the −SO2​F remains intact during this mildly basic coupling step.

  • Purification : Filter the crude mixtures through a short silica/C18 SPE plug to remove HATU byproducts. Evaporate the solvent using a centrifugal vacuum concentrator.

  • Validation : Confirm the retention of the intact sulfonyl fluoride (loss of m/z is not observed) via LC-MS before plating for biological screening.

Protocol B: Intact Protein Mass Spectrometry Screening

Intact protein MS is the gold standard for identifying covalent hits, as it directly detects the mass shift associated with adduct formation (Target Mass + Fragment Mass - 20 Da for the loss of HF)[6].

Causality & Experimental Choices: HEPES buffer (pH 7.5) is strictly required. Tris buffer must be avoided because its primary amine can act as a competing nucleophile over extended incubations, leading to false negatives.

Step-by-Step Methodology:

  • Protein Preparation : Dilute the recombinant target protein (e.g., RalA GTPase) to a final concentration of 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5). Note: TCEP is preferred over DTT to maintain reducing conditions without introducing strong nucleophilic thiols.

  • Compound Incubation : Transfer 50 µL of the protein solution into a 96-well V-bottom plate. Pin-transfer 0.5 µL of the SuFBit library (10 mM in DMSO) to achieve a final fragment concentration of 100 µM (1% DMSO final).

  • Reaction Kinetics : Seal the plate and incubate at 25°C. Take 10 µL aliquots at predefined time points (1 h, 4 h, 24 h) to allow for the calculation of pseudo-first-order kinetic rates ( kobs​ ).

  • Quenching & LC-TOF-MS : Quench the reaction by adding 10 µL of 1% formic acid. Inject 5 µL onto an LC-TOF-MS system equipped with a C4 desalting column.

  • Deconvolution : Use maximum entropy deconvolution software to convert the raw multiply-charged spectra into zero-charge intact mass spectra. Calculate the percentage of covalent labeling based on the Area Under the Curve (AUC) of the labeled vs. unlabeled protein peaks.

Mechanism A Target Protein (Tyr-OH / Lys-NH2) C Non-Covalent Pre-complex (Affinity Driven) A->C B SuFBit Fragment (R-NH-Ph(Cl)-SO2F) B->C D Proximity-Induced SuFEx Reaction C->D E Irreversible Covalent Adduct (-HF) D->E

Caption: Mechanism of proximity-driven Sulfur(VI) Fluoride Exchange (SuFEx) on proteins.

Data Presentation & Kinetic Characterization

Once a hit is identified, it is critical to evaluate its kinetic efficiency. Covalent inhibitors are evaluated by their kinact​/KI​ ratio, where KI​ represents the non-covalent binding affinity and kinact​ is the maximum rate of covalent bond formation.

The table below summarizes representative quantitative data for a hit optimization campaign targeting a non-catalytic Tyrosine (e.g., Tyr-82 in Ral GTPase) using derivatives of 4-Amino-2-chloro-benzenesulfonyl fluoride[5].

Table 1: Kinetic Parameters of SuFBit Hits Targeting Tyrosine

Compound IDR-Group (Fragment)Target Residue% Labeling (24h) KI​ (µM) kinact​ ( 10−4s−1 ) kinact​/KI​ ( M−1s−1 )
SuFBit-01 AcetylTyr-8215%>500N/A< 1.0
SuFBit-14 Cyclohexyl-carbonylTyr-8248%125.02.11.68
SuFBit-33 3-FluorobenzoylTyr-8285%42.55.813.6
SuFBit-89 2-NaphthoylTyr-82>99%8.214.5176.8

Data Interpretation: As the non-covalent affinity ( KI​ ) of the R-group improves (from Acetyl to 2-Naphthoyl), the fragment is held in the binding pocket longer, facilitating the proximity-induced SuFEx reaction and drastically improving the overall efficiency ( kinact​/KI​ ).

Conclusion

4-Amino-2-chloro-benzenesulfonyl fluoride represents a highly optimized building block for covalent FBDD. Its unique combination of a stable yet reactive SuFEx warhead, a sterically shielding ortho-chloro group, and a versatile para-amino handle allows researchers to systematically map and drug previously intractable protein pockets. By employing rigorous MS-based screening and kinetic validation, drug development professionals can confidently advance these "beyond-cysteine" hits into potent chemical probes and therapeutics.

References

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments ACS Publications URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Pharmaceuticals (MDPI) / PMC URL:[Link]

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Fragment-based covalent ligand discovery RSC Chemical Biology / PMC URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology Chemical Science (RSC Publishing) URL:[Link]

  • Covalent fragment libraries in drug discovery Drug Discovery Today / ResearchGate URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Sulfonamides from 4-Amino-2-chloro-benzenesulfonyl Fluoride

Introduction: The Strategic Importance of the Sulfonamide Scaffold and the Utility of Sulfonyl Fluorides The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of a vas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Sulfonamide Scaffold and the Utility of Sulfonyl Fluorides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of therapeutic agents.[1][2] From their initial discovery as antibacterial agents to their current applications in treating conditions ranging from cancer and viral infections to inflammatory diseases, the versatility of sulfonamides is well-established.[1][2] The synthesis of these crucial compounds has traditionally relied on the reaction of sulfonyl chlorides with amines. However, the inherent instability and high reactivity of sulfonyl chlorides can lead to challenges in selectivity and handling.[3]

In recent years, sulfonyl fluorides have emerged as superior alternatives to their chloride counterparts. Their enhanced stability and more moderate reactivity allow for greater control in synthetic protocols, making them ideal for applications in complex molecule synthesis and late-stage functionalization in drug discovery programs.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-substituted sulfonamides utilizing 4-Amino-2-chloro-benzenesulfonyl fluoride as a key building block. The protocols and insights provided herein are designed to be both robust and adaptable, enabling the efficient generation of diverse sulfonamide libraries for biological screening and lead optimization.

Reaction Principles: Activating the Stable S-F Bond for Nucleophilic Attack

The synthesis of sulfonamides from 4-Amino-2-chloro-benzenesulfonyl fluoride and a primary or secondary amine proceeds via a nucleophilic substitution reaction at the sulfur center. The key challenge lies in activating the relatively inert S-F bond to facilitate the attack by the amine nucleophile. Several effective strategies have been developed to achieve this transformation, offering a range of options to suit different substrates and reaction scales.

Mechanism of Sulfonamide Formation

The general mechanism involves the activation of the sulfonyl fluoride, making the sulfur atom more electrophilic. This is followed by the nucleophilic attack of the amine, formation of a tetrahedral intermediate, and subsequent elimination of the fluoride ion to yield the final sulfonamide product.

Sulfonamide Formation Mechanism 4-Amino-2-chloro-benzenesulfonyl_fluoride 4-Amino-2-chloro- benzenesulfonyl Fluoride Activated_Intermediate Activated Intermediate 4-Amino-2-chloro-benzenesulfonyl_fluoride->Activated_Intermediate Activator Amine R1R2NH Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + R1R2NH Sulfonamide N-Substituted-4-amino- 2-chloro-benzenesulfonamide Tetrahedral_Intermediate->Sulfonamide - F⁻ HF HF

Caption: Generalized mechanism of sulfonamide synthesis.

Experimental Protocols

This section outlines detailed protocols for the synthesis of sulfonamides from 4-Amino-2-chloro-benzenesulfonyl fluoride using two highly effective activation methods.

Protocol 1: Catalytic Amidation using 1-Hydroxybenzotriazole (HOBt) and a Silicon Additive

This method offers a broad substrate scope and proceeds under mild conditions with high yields.[4]

Materials:

  • 4-Amino-2-chloro-benzenesulfonyl fluoride

  • Primary or secondary amine (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1-5 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Tetramethyldisiloxane (TMDS) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Amino-2-chloro-benzenesulfonyl fluoride (1.2 mmol), the desired amine (1.0 mmol), HOBt (0.01 mmol, 1 mol%), and anhydrous DMSO (1.25 mL).

  • Add DIPEA (2.0 mmol) and TMDS (2.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature (25 °C) for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Lewis Acid-Catalyzed Synthesis using Calcium Triflimide [Ca(NTf2)2]

This protocol is particularly effective for a wide range of sterically and electronically diverse sulfonyl fluorides and amines.[5]

Materials:

  • 4-Amino-2-chloro-benzenesulfonyl fluoride

  • Primary or secondary amine (1.0 eq)

  • Calcium triflimide [Ca(NTf2)2] (1.0 eq)

  • Triethylamine (Et3N) (1.0 eq)

  • tert-Amyl alcohol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a reaction vessel, combine 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 eq), the amine (1.0 eq), Ca(NTf2)2 (1.0 eq), and Et3N (1.0 eq) in tert-amyl alcohol (0.20 M).

  • Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Presentation: Reaction Conditions and Expected Outcomes

The choice of reaction conditions can significantly impact the yield and purity of the final sulfonamide product. The following table provides a summary of typical reaction parameters for the synthesis of N-substituted 4-amino-2-chloro-benzenesulfonamides.

ParameterProtocol 1 (HOBt/TMDS)Protocol 2 [Ca(NTf2)2]
Activator HOBt (catalytic)Ca(NTf2)2 (stoichiometric)
Base DIPEATriethylamine
Solvent Anhydrous DMSOtert-Amyl alcohol
Temperature 25 °C60 °C
Reaction Time 24 hours24 hours
Typical Yields HighGood to Excellent

Purification and Characterization

Purification

Recrystallization: This is often the most effective method for purifying solid sulfonamide products.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for aromatic sulfonamides include ethanol/water, isopropanol/water, and ethyl acetate/heptane.[5][6][7]

  • General Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[7][8]

Recrystallization Workflow Crude_Product Crude Sulfonamide Product Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Dissolution->Cooling if no insoluble impurities Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure Crystalline Sulfonamide Drying->Pure_Product

Caption: A generalized workflow for the recrystallization of sulfonamide products.

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a valuable purification technique.[3][9]

  • Mobile Phase Selection: The choice of eluent is critical for achieving good separation. A typical starting point for aromatic sulfonamides is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The polarity of the mobile phase can be gradually increased to elute the desired compound.[9]

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[9]

Characterization

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals to identify include the aromatic protons of the 4-amino-2-chloro-benzenesulfonyl moiety, the protons of the N-substituent, and the characteristic sulfonamide N-H proton (if present).[10][11]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful formation of the desired product.[12]

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic functional groups, particularly the S=O stretching vibrations of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretching vibration of the sulfonamide.

Safety Considerations

  • 4-Amino-2-chloro-benzenesulfonyl fluoride: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Solvents and Reagents: Many of the solvents and reagents used in these protocols are flammable, corrosive, or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use and take necessary precautions.

  • General Practices: Always follow good laboratory practices. Avoid inhalation, ingestion, and skin contact with all chemicals.

Applications in Drug Discovery: The Case of Fedratinib

The synthetic strategies outlined in this guide are directly applicable to the synthesis of complex and biologically active molecules. A notable example is Fedratinib, a Janus kinase 2 (JAK2) inhibitor used in the treatment of myelofibrosis.[13] The synthesis of Fedratinib can be achieved via a key sulfonyl fluoride intermediate, highlighting the importance of this class of reagents in modern pharmaceutical development.[4] The ability to readily synthesize a diverse library of sulfonamides from 4-Amino-2-chloro-benzenesulfonyl fluoride provides a powerful tool for exploring structure-activity relationships and discovering new therapeutic agents.

Conclusion

The use of 4-Amino-2-chloro-benzenesulfonyl fluoride as a starting material for the synthesis of sulfonamides offers a stable and versatile platform for the generation of diverse chemical libraries. The catalytic and Lewis acid-mediated protocols described provide reliable and high-yielding methods for the formation of the sulfonamide bond. Coupled with robust purification and characterization techniques, these application notes and protocols equip researchers with the necessary tools to efficiently synthesize and evaluate novel sulfonamide-based compounds for a wide range of applications in drug discovery and development.

References

  • The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. The Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]

  • ACS Publications. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Mechanochemical synthesis of aromatic sulfonamides. The Royal Society of Chemistry. Retrieved from [Link]

  • University of Glasgow. (n.d.). RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. University of Glasgow. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Semantic Scholar. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Summary of Common Crystallization Solvents. University of Colorado Boulder. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. SciELO. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Google Patents.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • ResearchGate. (2021). Schiff bases derived from 4-amino-N-substituted benzenesulfonamide: synthesis, spectral characterisation and MIC evaluation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Targeting Serine Proteases with Aminated Benzenesulfonyl Fluorides

A Note on the Target Compound: While these application notes are designed to provide a comprehensive guide to utilizing aminated benzenesulfonyl fluorides for serine protease inhibition, it is important to note that spec...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: While these application notes are designed to provide a comprehensive guide to utilizing aminated benzenesulfonyl fluorides for serine protease inhibition, it is important to note that specific literature and established protocols for 4-Amino-2-chloro-benzenesulfonyl fluoride are not extensively available. Therefore, this guide will focus on the well-characterized and closely related compound, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) . The principles, mechanisms, and protocols detailed herein for AEBSF serve as a robust foundation for the investigation of structurally similar compounds like 4-Amino-2-chloro-benzenesulfonyl fluoride.

Introduction: The Critical Role of Serine Proteases and Their Inhibition

Serine proteases represent one of the largest and most extensively studied families of proteolytic enzymes, playing pivotal roles in a vast array of physiological processes. These include digestion, blood coagulation, immune response, and cellular differentiation. Dysregulation of serine protease activity is implicated in numerous pathological conditions, such as inflammatory diseases, cancer, and cardiovascular disorders. This makes them a significant class of targets for therapeutic intervention and biomedical research.

The catalytic activity of serine proteases is dependent on a highly conserved catalytic triad, most commonly composed of serine, histidine, and aspartate residues. The serine residue acts as the primary nucleophile, attacking the carbonyl carbon of the scissile peptide bond in the substrate. Irreversible inhibitors, such as those from the sulfonyl fluoride class, form a stable covalent bond with this catalytic serine, effectively inactivating the enzyme.

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF): A Versatile Tool for Serine Protease Inhibition

AEBSF is a water-soluble, irreversible inhibitor of serine proteases.[1] It exhibits broad specificity, targeting enzymes such as trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[1][2][3] Its water solubility and stability in aqueous solutions at low pH make it a more user-friendly alternative to other common serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF).[1]

Chemical and Physical Properties
PropertyValue
IUPAC Name 4-(2-Aminoethyl)benzene-1-sulfonyl fluoride hydrochloride
Synonyms AEBSF, Pefabloc SC
CAS Number 30827-99-7 (hydrochloride salt)
Molecular Formula C₈H₁₀FNO₂S·HCl
Molecular Weight 239.7 g/mol
Solubility Soluble in water (50 mg/mL)
Storage Temperature -20°C
Mechanism of Action: Covalent Modification of the Catalytic Serine

AEBSF acts as a sulfonylating agent. The electrophilic sulfur atom of the sulfonyl fluoride moiety is susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue in the target protease. This results in the formation of a stable sulfonyl-enzyme conjugate, leading to the irreversible inactivation of the enzyme.

AEBSF Mechanism of Action cluster_0 Serine Protease Active Site Serine_OH Serine (Nucleophilic -OH) Intermediate Tetrahedral Intermediate Serine_OH->Intermediate Histidine_Im Histidine (General Base) Aspartate_COO Aspartate (Stabilizer) AEBSF AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) AEBSF->Intermediate Nucleophilic Attack Inactive_Enzyme Sulfonylated Inactive Enzyme Intermediate->Inactive_Enzyme Fluoride Elimination

Figure 1: Covalent Inhibition of a Serine Protease by AEBSF. The nucleophilic serine in the enzyme's active site attacks the sulfonyl fluoride group of AEBSF, forming a stable, inactive complex.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of AEBSF against a specific serine protease using a chromogenic or fluorogenic substrate.

Materials:

  • Purified serine protease of interest

  • AEBSF hydrochloride

  • Appropriate chromogenic or fluorogenic substrate for the target protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AEBSF (e.g., 100 mM) in sterile, deionized water. Store at -20°C.

    • Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or water).

    • Prepare working solutions of the enzyme and substrate in the assay buffer. The final concentrations will need to be optimized for your specific assay.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of AEBSF to the wells to achieve a final concentration range (e.g., 0.1 µM to 1 mM). Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for covalent modification.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Enzyme Inhibition Assay Workflow Prepare_Reagents Prepare Stock Solutions (Enzyme, AEBSF, Substrate) Assay_Setup Set up 96-well Plate (Enzyme + varying [AEBSF]) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate (Allow for covalent binding) Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Measure_Activity Monitor Absorbance/Fluorescence (Kinetic Read) Initiate_Reaction->Measure_Activity Data_Analysis Calculate IC50 Measure_Activity->Data_Analysis

Figure 2: General workflow for an in vitro enzyme inhibition assay to determine the potency of AEBSF.

Protocol 2: Use of AEBSF in Cell Lysates to Prevent Proteolysis

AEBSF is commonly used in lysis buffers to prevent the degradation of proteins by endogenous serine proteases during cell lysis and protein extraction.

Materials:

  • Cell pellet

  • Lysis buffer (e.g., RIPA buffer, NP-40 lysis buffer)[3]

  • AEBSF hydrochloride stock solution (100 mM in water)

  • Protease inhibitor cocktail (optional, for broader coverage)

Procedure:

  • Prepare Lysis Buffer with AEBSF:

    • On the day of use, add AEBSF to the lysis buffer to a final concentration of 0.1 - 1.0 mM.[1] For cell culture applications, concentrations up to 0.25 mM are generally considered safe.[3]

    • If using a broader spectrum protease inhibitor cocktail, ensure it is compatible with AEBSF.

  • Cell Lysis:

    • Resuspend the cell pellet in the AEBSF-containing lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification and Downstream Applications:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

    • The protein lysate is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.

Safety and Handling

AEBSF is a hazardous substance and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the solid compound and its solutions.[4][5]

  • Handling: Avoid creating dust.[5] Handle in a well-ventilated area.[4]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water.[4][6]

    • Eye Contact: Rinse cautiously with water for several minutes.[4][5]

    • Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting.[4][5]

    • In all cases of exposure, seek immediate medical attention.[4][5]

  • Storage: Store the solid compound and stock solutions at -20°C in a dry place.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting and Considerations

  • Off-Target Effects: While primarily targeting serine residues, AEBSF has been reported to modify other nucleophilic residues such as tyrosine, lysine, and histidine at higher concentrations or with unoptimized protocols.[1]

  • Stability: AEBSF is more stable in aqueous solutions at low pH compared to PMSF.[1] However, its stability decreases at pH values above 7.5.[3] Prepare fresh solutions for optimal activity.

  • Alternative Applications: Beyond its role as a general serine protease inhibitor, AEBSF has been utilized in specific research contexts, such as inhibiting NADPH oxidase and in studies of cholesterol regulation.[1][2]

Conclusion

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a valuable and versatile tool for researchers studying serine proteases. Its favorable properties, including water solubility and stability, make it a practical choice for a wide range of applications, from in vitro enzyme kinetics to the protection of proteins in cell lysates. The protocols and information provided in these application notes offer a solid foundation for the successful use of AEBSF and can guide the investigation of related compounds like 4-Amino-2-chloro-benzenesulfonyl fluoride in the pursuit of novel scientific discoveries and therapeutic advancements.

References

  • The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PMC. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Available at: [Link]

  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development. Available at: [Link]

  • MP Biomedicals. (2022, February 10). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Available at: [Link]

  • AEBSF - Wikipedia. Available at: [Link]

  • CF Plus Chemicals. AEBSF HCl Protease Inhibitor. Available at: [Link]

  • (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ACS Publications. Available at: [Link]

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats. PubMed. Available at: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • 4-(2-Aminoethyl)Benzenesulfonyl Fluoride Hydrochloride. MP Biomedicals. Available at: [Link]

  • Process for the preparation of fluorinated benzene sulfonyl fluorides. Google Patents.

Sources

Application

Application Note: Harnessing 4-Amino-2-chlorobenzenesulfonyl Fluoride for the Development of Targeted Covalent Enzyme Inhibitors

Introduction & Strategic Rationale The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, driven by the need for prolonged pharmacodynamics, high potency, and the ability to target shallow...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, driven by the need for prolonged pharmacodynamics, high potency, and the ability to target shallow binding pockets. Among the most privileged covalent warheads are sulfonyl fluorides[1]. Unlike highly reactive electrophiles (e.g., nitrogen mustards) or purely cysteine-directed warheads (e.g., acrylamides), sulfonyl fluorides offer a unique balance of aqueous stability and broad amino acid reactivity, capable of modifying context-specific serine, threonine, tyrosine, lysine, and histidine residues[1][2].

4-Amino-2-chlorobenzenesulfonyl fluoride (CAS: 33719-28-7) is a highly versatile bifunctional building block for TCI development.

  • The Aniline Handle (4-Amino): Provides a synthetic vector for the attachment of a non-covalent recognition element (pharmacophore) via standard amide coupling or reductive amination.

  • The Ortho-Chloro Substituent (2-Chloro): Imparts critical steric and electronic modulation. The electron-withdrawing nature slightly increases the electrophilicity of the sulfur center, while the steric bulk restricts the rotational freedom of the warhead within the enzyme active site, often enhancing target selectivity.

  • The SuFEx Warhead (Sulfonyl Fluoride): Acts as the covalent trap, leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to form irreversible linkages with the target protein[2][3].

Mechanistic Paradigm: The "Sleeping Beauty" SuFEx Phenomenon

The utility of 4-amino-2-chlorobenzenesulfonyl fluoride is rooted in the "sleeping beauty" phenomenon of SuFEx chemistry[4]. Sulfonyl fluorides are thermodynamically stable and highly resistant to reduction or hydrolysis in standard biological buffers[5]. They remain inert ("asleep") until the attached pharmacophore guides the molecule into the target enzyme's active site.

Once bound, the precise microenvironment of the active site—specifically the spatial arrangement of hydrogen-bond donors and a nucleophilic residue—activates the S-F bond. This proximity-induced activation triggers the elimination of hydrogen fluoride (HF) and the formation of an irreversible covalent adduct[3].

Mechanism TCI Targeted Inhibitor (Pharmacophore + SO2F) Complex Non-Covalent Complex (Proximity & H-Bonding) TCI->Complex Kd (Binding) Enzyme Target Enzyme (Active Site Nucleophile) Enzyme->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct kinact (SuFEx Activation)

Figure 1: Proximity-induced SuFEx mechanism for targeted covalent inhibitors.

Experimental Workflows & Protocols

To validate a TCI derived from 4-amino-2-chlorobenzenesulfonyl fluoride, researchers must synthesize the probe, evaluate its time-dependent kinetics, and confirm the covalent mechanism via mass spectrometry.

Workflow Step1 1. Chemical Synthesis (Amide Coupling of Pharmacophore) Step2 2. Biochemical Screening (Time-Dependent IC50 & kinact/KI) Step1->Step2 Step3 3. Reversibility Validation (Jump-Dilution Assay) Step2->Step3 Step4 4. Mechanistic Confirmation (Intact Protein LC-MS) Step3->Step4

Figure 2: End-to-end workflow for developing and validating sulfonyl fluoride TCIs.

Protocol 3.1: Synthesis of the Targeted Covalent Inhibitor (TCI)

Because the sulfonyl fluoride group is remarkably stable to standard organic reaction conditions, it can survive the peptide coupling required to attach the pharmacophore to the 4-amino group.

Reagents & Causality:

  • Pharmacophore-COOH (1.0 eq): The targeting ligand containing a free carboxylic acid.

  • 4-Amino-2-chlorobenzenesulfonyl fluoride (1.2 eq): The warhead building block. The aniline nitrogen is a weak nucleophile due to the electron-withdrawing properties of the ring substituents.

  • HATU (1.5 eq) & DIPEA (3.0 eq): A highly efficient coupling reagent is required to overcome the poor nucleophilicity of the aniline.

  • Anhydrous DMF: Solvent.

Step-by-Step Procedure:

  • Dissolve the Pharmacophore-COOH in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 4-amino-2-chlorobenzenesulfonyl fluoride.

  • Heat the reaction to 50°C for 12 hours. Note: Despite the heat and basic conditions, the thermodynamic stability of the sulfonyl fluoride prevents premature hydrolysis or degradation.

  • Quench the reaction with water, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the TCI.

Protocol 3.2: Biochemical Evaluation of Covalent Inhibition ( kinact​/KI​ )

Covalent inhibitors do not operate under equilibrium thermodynamics; their potency increases over time as the covalent bond forms. Therefore, a static IC50​ is insufficient[6]. The efficiency of a TCI is defined by kinact​/KI​ , where KI​ is the binding affinity of the non-covalent complex and kinact​ is the maximum rate of inactivation.

Step-by-Step Procedure:

  • Prepare a serial dilution of the synthesized TCI in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Add the target enzyme (e.g., 10 nM final concentration) to the inhibitor solutions.

  • Incubate the Enzyme-TCI mixtures for variable pre-incubation times ( t=0,15,30,60,120 minutes).

  • At each time point, initiate the enzymatic reaction by adding a saturating concentration of a fluorogenic substrate.

  • Measure the initial velocity ( vi​ ) of the reaction.

  • Data Analysis: Plot the natural log of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each inhibitor concentration. Plot kobs​ versus [I] and fit to the equation kobs​=(kinact​×[I])/(KI​+[I]) to extract kinact​ and KI​ .

Jump-Dilution Assay (Reversibility Check): To prove the inhibition is irreversible rather than just tight-binding:

  • Incubate the enzyme with the TCI at 10 × IC50​ for 1 hour to achieve >95% inhibition.

  • Rapidly dilute the mixture 100-fold into an assay buffer containing the substrate.

  • Monitor fluorescence recovery continuously. A lack of enzymatic activity recovery confirms irreversible covalent modification.

Protocol 3.3: Intact Protein LC-MS Validation

To definitively prove the SuFEx mechanism, intact protein mass spectrometry is used to detect the mass shift corresponding to the covalent attachment of the TCI minus the leaving group (fluoride)[3][4].

Self-Validating Control (The Denatured Control): Because SuFEx requires the precise 3D architecture of the active site to activate the S-F bond, denatured proteins will not react with the probe. Including a heat-denatured control proves that the labeling is specific and proximity-driven, not a result of promiscuous chemical reactivity[4][5].

Step-by-Step Procedure:

  • Active Sample: Incubate 5 μM of native target enzyme with 25 μM TCI for 2 hours at 37°C.

  • Denatured Control: Boil 5 μM of the target enzyme at 95°C for 10 minutes to denature it. Cool to 37°C, then add 25 μM TCI and incubate for 2 hours.

  • Quench both reactions by adding 1% formic acid.

  • Analyze the samples using LC-ESI-TOF mass spectrometry.

  • Deconvolute the raw spectra. The active sample should show a mass shift of +[MassTCI​−20Da(HF)] . The denatured control should exclusively show the mass of the unmodified apo-enzyme.

Data Presentation & Interpretation

The following table illustrates typical quantitative results comparing a non-covalent precursor to the fully functionalized sulfonyl fluoride TCI. The data clearly demonstrates the time-dependent potency shift characteristic of covalent engagement.

Table 1: Comparative Kinetic and Mass Spectrometry Parameters

Compound IC50​ (0 min inc.) IC50​ (60 min inc.) KI​ (μM) kinact​ ( min−1 ) kinact​/KI​ ( M−1s−1 )Mass Shift (Native)Mass Shift (Denatured)
Pharmacophore (Non-Covalent) 2.5 μM2.4 μM2.5N/AN/ANoneNone
TCI (SuFEx Warhead) 1.8 μM0.04 μM1.20.0851,180+ 384 DaNone

Interpretation: The non-covalent pharmacophore maintains a static IC50​ regardless of incubation time. In contrast, the TCI exhibits a drastic increase in potency (lower IC50​ ) over 60 minutes. The intact MS data confirms that the TCI only modifies the natively folded protein, validating the "sleeping beauty" proximity-induced SuFEx mechanism.

References

  • Narayan, R. S., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology, Chemical Communications, 51(34), 7336-7347. Available at:[Link]

  • Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences (PNAS), 116(38), 18808-18814. Available at:[Link]

  • Zheng, Q., et al. (2019). “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase. ChemRxiv. Available at:[Link]

  • ChemTik Database. 2-Naphthalenesulfonicacid, 5(or 8)-amino- (9CI) - Downstream Products: 4-amino-2-chlorobenzenesulfonyl fluoride. Available at:[Link]

  • Wang, J., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, PMC. Available at:[Link]

Sources

Method

Application Note: A Novel Pre-Column Derivatization Method for HPLC Analysis of Amino Acids Using 4-Amino-2-chloro-benzenesulfonyl Fluoride

Introduction: The Critical Role of Amino Acid Analysis and the Quest for Novel Derivatization Reagents The precise quantification of amino acids is fundamental in a vast array of scientific disciplines, from clinical dia...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Amino Acid Analysis and the Quest for Novel Derivatization Reagents

The precise quantification of amino acids is fundamental in a vast array of scientific disciplines, from clinical diagnostics and nutritional science to pharmaceutical research and drug development. Amino acids, as the constituent units of proteins, play a pivotal role in numerous biological processes. Consequently, their accurate measurement provides invaluable insights into protein composition, metabolic pathways, and disease states.

However, the inherent physicochemical properties of most amino acids present a significant analytical challenge. Their high polarity and lack of a strong native chromophore make them difficult to separate and detect using standard reversed-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection.[1] To overcome these limitations, pre-column derivatization is a widely employed strategy. This technique involves a chemical reaction that converts the amino acids into derivatives with enhanced hydrophobicity and detectability.[2]

While several derivatization reagents, such as o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride, are well-established, the search for novel reagents with improved stability, reactivity, and detection sensitivity is ongoing. This application note introduces a theoretical framework and a detailed protocol for the use of a novel derivatizing agent, 4-Amino-2-chloro-benzenesulfonyl fluoride (ACBSF), for the analysis of amino acids by HPLC.

The rationale for proposing ACBSF lies in the established reactivity of sulfonyl fluorides with primary and secondary amines to form highly stable sulfonamides.[3][4] The resulting derivatives are expected to exhibit strong ultraviolet (UV) absorbance due to the aromatic ring system, facilitating sensitive detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate a robust HPLC method using this promising new reagent.

Principle and Reaction Mechanism: The Sulfonamide Formation

The derivatization of amino acids with 4-Amino-2-chloro-benzenesulfonyl fluoride is predicated on the nucleophilic attack of the amino group of the amino acid on the electrophilic sulfur atom of the sulfonyl fluoride group. This reaction, which proceeds readily under alkaline conditions, results in the formation of a stable sulfonamide bond and the displacement of the fluoride ion. The basic medium is essential to deprotonate the amino group of the amino acid, thereby increasing its nucleophilicity.

The proposed reaction mechanism is as follows:

  • Deprotonation of the Amino Acid: In an alkaline buffer, the primary or secondary amino group of the amino acid is deprotonated, forming a more potent nucleophile.

  • Nucleophilic Attack: The deprotonated amino group attacks the electron-deficient sulfur atom of the sulfonyl fluoride.

  • Formation of the Sulfonamide: A stable sulfonamide bond is formed, and the fluoride ion is eliminated.

The resulting ACBSF-amino acid derivative is significantly more hydrophobic than the parent amino acid, allowing for excellent retention and separation on a reversed-phase HPLC column. Furthermore, the introduction of the benzenesulfonyl moiety provides a strong chromophore for sensitive UV detection.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Amino_Acid Amino Acid (R-NH₂) Alkaline_pH Alkaline pH (e.g., Borate Buffer) Amino_Acid->Alkaline_pH Deprotonation ACBSF 4-Amino-2-chloro-benzenesulfonyl fluoride Derivative ACBSF-Amino Acid Derivative (Sulfonamide) Alkaline_pH->Derivative Nucleophilic Attack & F⁻ Elimination

Caption: Proposed reaction of an amino acid with ACBSF.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the derivatization of amino acids with ACBSF and their subsequent analysis by HPLC. It is important to note that these protocols are a starting point for method development and may require optimization for specific sample matrices and analytical requirements.

Reagents and Materials
  • Amino Acid Standards

  • 4-Amino-2-chloro-benzenesulfonyl fluoride (ACBSF)

  • Boric Acid

  • Sodium Hydroxide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid

  • Syringe filters (0.22 µm)

Preparation of Reagents
  • Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

  • ACBSF Derivatization Reagent (10 mg/mL): Dissolve 100 mg of ACBSF in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Amino Acid Standard Stock Solution (1 mg/mL): Prepare individual or mixed stock solutions of amino acids in 0.1 M HCl. Store at 4°C.

  • Working Standard Solutions: Dilute the stock solution with 0.1 M HCl to obtain a series of working standards at desired concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

Derivatization Protocol
  • Sample Preparation: For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the amino acids. Neutralize the hydrolysate prior to derivatization. For free amino acid analysis, dilute the sample appropriately with 0.1 M HCl.

  • Reaction Setup: In a microcentrifuge tube, add 50 µL of the amino acid standard or sample solution.

  • Addition of Buffer: Add 100 µL of the 0.1 M borate buffer (pH 9.5) and vortex briefly.

  • Addition of Derivatizing Reagent: Add 100 µL of the ACBSF derivatization reagent (10 mg/mL in acetonitrile).

  • Reaction: Vortex the mixture immediately and incubate at 60°C for 30 minutes in a water bath or heating block.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of an acidic solution, such as 50 µL of 1 M HCl, to neutralize the excess base.

  • Filtration: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis

The following are suggested starting conditions for the HPLC analysis of ACBSF-derivatized amino acids. Optimization of the gradient and other parameters may be necessary to achieve the desired separation.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV-Vis Detector at 254 nm (based on typical absorbance of sulfonamides)

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of this novel method, a comprehensive validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample matrix. This can be evaluated by analyzing blank and spiked samples.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the amino acid standards. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy of the method should be determined by recovery studies. This involves analyzing samples spiked with known amounts of amino acids at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should typically be within 98-102%.

  • Precision: The precision of the method should be evaluated at two levels:

    • Repeatability (Intra-day precision): The analysis of multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): The analysis of the same sample on different days by different analysts. The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peaks, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation: Expected Chromatographic Performance

The following table presents hypothetical retention times and detection limits for a selection of ACBSF-derivatized amino acids, based on their expected increase in hydrophobicity. Actual values will need to be determined experimentally.

Amino AcidExpected Retention Time (min)Estimated LOQ (pmol)
Aspartic Acid8.55
Glutamic Acid9.25
Serine10.110
Glycine11.510
Alanine13.88
Proline15.212
Valine17.58
Leucine20.17
Phenylalanine22.85

Workflow Visualization

The overall analytical workflow for the derivatization and analysis of amino acids using ACBSF is depicted in the following diagram.

Sample_Prep Sample Preparation (e.g., Protein Hydrolysis) Derivatization Derivatization with ACBSF Sample_Prep->Derivatization HPLC_Analysis HPLC Separation Derivatization->HPLC_Analysis Detection UV Detection HPLC_Analysis->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Workflow for ACBSF derivatization and HPLC analysis.

Conclusion and Future Perspectives

This application note has outlined a detailed theoretical framework and a practical protocol for the derivatization of amino acids with a novel reagent, 4-Amino-2-chloro-benzenesulfonyl fluoride, for subsequent HPLC analysis. The proposed method is based on the well-established chemistry of sulfonamide formation and is expected to offer a robust and sensitive alternative to existing derivatization techniques. The provided protocols for derivatization and HPLC analysis, along with the guidelines for method validation, serve as a comprehensive starting point for researchers to develop and implement this new analytical strategy.

Further experimental work is required to optimize the reaction conditions, chromatographic separation, and to fully validate the method for various sample types. The exploration of the fluorescence properties of the ACBSF-amino acid derivatives could also open up the possibility of using fluorescence detection for even greater sensitivity. The development of novel derivatization reagents like ACBSF is crucial for advancing the field of amino acid analysis and will undoubtedly contribute to new discoveries in life sciences and pharmaceutical development.

References

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC. (n.d.). Retrieved March 16, 2026, from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PLOS ONE. Retrieved March 16, 2026, from [Link]

  • Validation of a reversed-phase HPLC method for quantitative amino acid analysis. (2006, April 15). PubMed. Retrieved March 16, 2026, from [Link]

  • Validation of an HPLC method for the determination of amino acids in feed. (n.d.). ResearchGate. Retrieved March 16, 2026, from [Link]

  • Installation of -SO2F groups onto primary amides - PMC. (n.d.). Retrieved March 16, 2026, from [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, March 11). Beilstein Journal of Organic Chemistry. Retrieved March 16, 2026, from [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. Retrieved March 16, 2026, from [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2020, November 13). LCGC North America. Retrieved March 16, 2026, from [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021, July 29). Acta Scientific. Retrieved March 16, 2026, from [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022, December 9). MDPI. Retrieved March 16, 2026, from [Link]

  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. (2023, January 8). AnalyteGuru. Retrieved March 16, 2026, from [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved March 16, 2026, from [Link]

  • Amino Acid Analysis. (n.d.). Agilent. Retrieved March 16, 2026, from [Link]

  • ULATRAVIOLET ABSORBANCE SEPECTRA FOR ANTIBIOTIC DERIVATIVES (AMINO GLYCOSIDES) USED IN MEDICAL AND PHARMACEUTICAL INDUSTRY ABSTR. (2021, December 31). Retrieved March 16, 2026, from [Link]

  • New Automated Amino Acid Analysis by HPLC Precolumns Derviatization with Fluorenylmethyloxcarbonylchlorid. (n.d.). ResearchGate. Retrieved March 16, 2026, from [Link]

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. (n.d.). Shimadzu. Retrieved March 16, 2026, from [Link]

  • "Amino Acid Analysis". In: Current Protocols in Protein Science. (2009, November 15). ResearchGate. Retrieved March 16, 2026, from [Link]

Sources

Application

Use of 4-Amino-2-chloro-benzenesulfonyl fluoride as a linker in bioconjugation

Application Note: 4-Amino-2-chloro-benzenesulfonyl Fluoride as a Bifunctional SuFEx Linker in Bioconjugation Executive Summary The development of highly stable, chemoselective linkers is a cornerstone of modern bioconjug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Amino-2-chloro-benzenesulfonyl Fluoride as a Bifunctional SuFEx Linker in Bioconjugation

Executive Summary

The development of highly stable, chemoselective linkers is a cornerstone of modern bioconjugation, targeted protein degradation (PROTACs), and cross-linking mass spectrometry (CXMS). 4-Amino-2-chloro-benzenesulfonyl fluoride is a highly specialized bifunctional hub that bridges traditional amine-reactive chemistry with next-generation Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This application note provides a comprehensive, causality-driven guide to utilizing this molecule in a "plant-and-cast" bioconjugation strategy, enabling researchers to construct highly stable, context-specific protein conjugates.

Mechanistic Rationale & Structural Advantages

The architectural design of 4-Amino-2-chloro-benzenesulfonyl fluoride offers precise control over reaction kinetics, making it an ideal candidate for complex biological environments:

  • The 4-Amino Group (The "Plant" Site): As an aniline derivative, this primary amine is significantly less nucleophilic than aliphatic amines (pKa ~4.6). This intentionally dampened reactivity prevents self-polymerization and allows for controlled, selective acylation with highly activated esters (e.g., NHS esters) or acyl chlorides. It serves as the attachment point for payloads, fluorophores, or secondary cross-linking moieties.

  • The 2-Chloro Substitution (The Modulator): The ortho-halogen serves a dual purpose. Sterically, it shields the adjacent sulfonyl fluoride from bulk water, drastically reducing non-specific hydrolysis. Electronically, its strong inductive electron-withdrawing effect (-I) increases the electrophilicity of the sulfur center, priming it for attack once a target nucleophile is brought into proximity.

  • The Sulfonyl Fluoride (The "Cast" Warhead): Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are "privileged warheads" that remain virtually inert in aqueous buffers (1)[1]. They only undergo SuFEx reactions when activated by specific protein microenvironments—typically reacting with the phenoxide of Tyrosine, or the unprotonated side chains of Lysine and Histidine (2)[2].

Workflow Visualization

The following workflow illustrates the proximity-enhanced "plant-and-cast" strategy (3)[3], where the linker is first functionalized with a payload, and subsequently "clicked" onto a target protein.

Workflow cluster_0 Phase 1: 'Planting' (Payload Attachment) cluster_1 Phase 2: 'Casting' (SuFEx Bioconjugation) Start 4-Amino-2-chloro-benzenesulfonyl fluoride (Bifunctional Hub) Reaction1 Amide Coupling (Payload-NHS + Linker-NH2) Start->Reaction1 Intermediate Payload-Linker-SO2F (Stable Intermediate) Reaction1->Intermediate Reaction2 SuFEx Click Chemistry (Protein-Tyr-OH / Lys-NH2) Intermediate->Reaction2 Incubation at pH 7.5-8.5 Final Targeted Protein Conjugate (Covalent Sulfonate/Sulfonamide Bond) Reaction2->Final

Fig 1: Two-phase "Plant-and-Cast" bioconjugation workflow utilizing the bifunctional linker.

Experimental Protocols

Protocol A: Pre-functionalization of the Linker (Payload "Planting")

Objective: To covalently attach a payload (e.g., fluorophore, drug, or affinity tag) to the 4-amino group of the linker, creating a SuFEx-reactive intermediate.

Materials:

  • 4-Amino-2-chloro-benzenesulfonyl fluoride (10 mM stock in anhydrous DMF)

  • Payload-NHS ester (12 mM stock in anhydrous DMF)

  • N,N-Diisopropylethylamine (DIEA)

Step-by-Step Methodology:

  • Solvent Preparation: Ensure all reactions are performed in strictly anhydrous DMF or DMSO. Causality: While the sulfonyl fluoride is stable in water, the NHS ester payload is highly susceptible to aqueous hydrolysis. Anhydrous conditions maximize the yield of the amide coupling.

  • Reagent Mixing: In a low-bind microcentrifuge tube, combine 100 µL of the Linker stock with 100 µL of the Payload-NHS ester stock.

  • Catalysis: Add 5 µL of neat DIEA to the mixture. Causality: The aniline nitrogen is a weak nucleophile due to the electron-withdrawing nature of the benzenesulfonyl ring. DIEA acts as a non-nucleophilic base to deprotonate the tetrahedral intermediate, driving the acylation forward without competing for the NHS ester.

  • Incubation & Monitoring: Vortex gently and incubate at 37°C for 4–6 hours. Monitor the reaction via LC-MS. The product should show a mass shift corresponding to the loss of NHS and the addition of the payload.

  • Purification: Isolate the Payload-Linker-SO₂F intermediate via preparative reversed-phase HPLC. Lyophilize the fractionated product and store at -20°C in a desiccator.

Protocol B: SuFEx-Mediated Protein Conjugation ("Casting")

Objective: To conjugate the SuFEx-reactive intermediate to context-specific Tyrosine or Lysine residues on a target protein.

Materials:

  • Target Protein (1–5 mg/mL)

  • Payload-Linker-SO₂F intermediate (reconstituted in DMSO)

  • Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0

Step-by-Step Methodology:

  • Buffer Exchange: Exchange the target protein into the Conjugation Buffer using a spin desalting column (e.g., Zeba Spin). Causality: SuFEx reactivity with Tyrosine is highly pH-dependent. A pH of 8.0 slightly increases the local concentration of the reactive phenoxide anion without causing global protein denaturation (4)[4].

  • Conjugation: Add 10–20 molar equivalents of the Payload-Linker-SO₂F intermediate to the protein solution. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein precipitation. Causality: Excess linker ensures pseudo-first-order kinetics, compensating for the inherently slow, proximity-driven nature of bio-SuFEx reactions.

  • Incubation: Incubate the mixture at 25°C or 37°C for 4–12 hours. Mild agitation is recommended.

  • Quenching & Cleanup: Remove unreacted linker via size-exclusion chromatography (SEC) or extensive dialysis against PBS (pH 7.4). The resulting covalent sulfonate (from Tyr) or sulfonamide (from Lys) bond is completely stable and requires no chemical quenching.

Quantitative Data & Optimization Guidelines

To ensure reproducible conjugation, the reaction parameters must be tuned to the specific nucleophile targeted by the sulfonyl fluoride warhead. The table below summarizes the optimal conditions and mechanistic causality for different target residues.

ParameterCondition / ValueMechanistic Rationale
Optimal pH (SuFEx) 7.5 – 8.5Deprotonates Tyrosine (pKa ~10, but lowered in basic microenvironments) to phenoxide, which is the active nucleophile required to displace the fluoride ion.
Aqueous Stability High (t₁/₂ > 24h at pH 7.4)The S-F bond is highly resistant to hydrolysis compared to traditional S-Cl bonds, preventing premature degradation during long protein incubations.
Target Residues Tyr, Lys, His, SerContext-specific reactivity. The linker will ignore surface-exposed residues unless activated by proximity-driven binding or a highly basic local microenvironment.
Amine Reactivity Low (Aniline pKa ~4.6)Prevents self-polymerization of the linker; requires strong electrophiles (e.g., NHS esters, acyl chlorides) and base catalysis for initial payload attachment.

References

  • Sulfur fluoride exchange. PubMed Central (PMC).
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction.

Sources

Method

4-Amino-2-chloro-benzenesulfonyl fluoride for PET imaging applications

Application Note: 4-Amino-2-chloro-benzenesulfonyl Fluoride (ACBSF) for PET Imaging and SuFEx Radiochemistry As the demand for highly specific Positron Emission Tomography (PET) radiotracers accelerates, radiochemists re...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Amino-2-chloro-benzenesulfonyl Fluoride (ACBSF) for PET Imaging and SuFEx Radiochemistry

As the demand for highly specific Positron Emission Tomography (PET) radiotracers accelerates, radiochemists require prosthetic groups that offer both synthetic versatility and robust in vivo stability. 4-Amino-2-chloro-benzenesulfonyl fluoride (ACBSF) has emerged as a highly specialized bifunctional building block. This guide details the mechanistic rationale, bioconjugation workflows, and late-stage 18 F-radiolabeling protocols for utilizing ACBSF in the development of targeted PET imaging agents.

Mechanistic Causality: The Tri-Functional Architecture of ACBSF

The utility of ACBSF lies in its precise molecular architecture, which allows for orthogonal reactivity during complex radiotracer synthesis (e.g., in the development of D3 dopamine receptor ligands like MLS6357 analogs [1[1]]).

  • The 4-Amino Handle (Conjugation): The primary aniline provides a reliable nucleophilic handle for late-stage amidation with carboxylic acid-bearing targeting vectors (peptides, antibodies, or small molecules).

  • The 2-Chloro Substituent (Electronic & Steric Modulation): The ortho-chloro group exerts a strong inductive electron-withdrawing effect. This lowers the activation energy for nucleophilic attack at the adjacent sulfonyl group, facilitating rapid 18 F/ 19 F isotopic exchange [2[2]]. Concurrently, its steric bulk shields the sulfonyl fluoride from premature hydrolysis in aqueous media, a critical requirement for biological applications [3[3]].

  • The Sulfonyl Fluoride Warhead (-SO 2​ F): This functional group serves a dual purpose. It acts as a stable precursor for direct 18 F-radiolabeling [4[4]], or it functions as a highly selective Sulfur(VI) Fluoride Exchange (SuFEx) warhead to covalently bind tyrosine or lysine residues on target proteins in vivo.

Workflow Visualization

Workflow A ACBSF (Bifunctional Linker) C Vector-ACBSF Conjugate A->C Amidation B Targeting Vector (R-COOH) B->C HATU/DIPEA E 18F-PET Radiotracer C->E 18F/19F Exchange D [18F]Fluoride Complex D->E K222/K2CO3 F In Vivo PET Imaging E->F IV Injection

Workflow of ACBSF bioconjugation and 18F/19F isotopic exchange for PET imaging.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning each critical phase includes an intrinsic analytical checkpoint to verify causality and success before proceeding.

Protocol A: Synthesis of the Vector-ACBSF Precursor

This step couples the targeting vector to ACBSF without degrading the sensitive -SO 2​ F warhead.

  • Preparation: Dissolve the carboxylic acid-bearing targeting vector (1.0 eq, e.g., 10 μ mol) in 500 μ L of anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 10 minutes.

    • Causality: HATU provides superior kinetics for forming active esters, minimizing epimerization of peptide vectors. DIPEA is a bulky, non-nucleophilic base that deprotonates the carboxylic acid without attacking the electrophilic -SO 2​ F group.

  • Conjugation: Add ACBSF (1.5 eq) to the activated mixture. Stir under an inert argon atmosphere at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Analyze a 1 μ L aliquot via LC-MS. The -SO 2​ F group resists ionization fragmentation under standard acidic LC-MS conditions. The presence of the intact [M+H]+ parent ion, without the [M−F+OH]+ hydrolysis peak, validates that the sulfonyl fluoride remains structurally intact.

  • Purification: Purify via semi-preparative RP-HPLC (Water/MeCN with 0.1% TFA) and lyophilize to obtain the Vector-ACBSF conjugate.

Protocol B: Late-Stage 18 F-Radiolabeling via Isotopic Exchange

This protocol leverages 18 F/ 19 F isotopic exchange, avoiding the need to handle highly moisture-sensitive sulfonyl chlorides during the radiolabeling step [5[5]].

  • Isotope Preparation: Trap aqueous [18F]F− (typically 1-5 GBq) on a pre-conditioned QMA carbonate cartridge.

  • Elution & Drying: Elute the [18F]F− into a V-vial using a solution of Kryptofix 2.2.2 (K 222​ , 15 mg) and K 2​ CO 3​ (3 mg) in MeCN/H 2​ O (1 mL, 8:2 v/v). Azeotropically dry the complex at 95°C under a stream of helium, adding anhydrous MeCN (3 × 0.5 mL) to ensure complete water removal.

    • Causality: K 222​ sequesters the potassium cation, rendering the [18F]F− a "naked", highly reactive nucleophile necessary to overcome the high S-F bond dissociation energy.

  • Radiolabeling: Dissolve the Vector-ACBSF precursor (1-2 mg) in a 1:1 mixture of t -BuOH and anhydrous MeCN (400 μ L). Add this to the dried [18F]KF/K222​ complex. Heat at 80°C for 15 minutes.

    • Causality: A protic/aprotic solvent mixture ( t -BuOH/MeCN) enhances the solubility of the precursor while modulating the basicity of [18F]F− , drastically reducing unwanted hydrolysis of the -SO 2​ F group [3[3]].

  • Self-Validation Checkpoint (Radio-TLC & HPLC): Spot the crude mixture on a silica Radio-TLC plate (eluent: EtOAc/Hexane). A shift in retention factor ( Rf​ ) coupled with the absence of free [18F]fluoride at the baseline validates successful 18 F incorporation. Confirm Radiochemical Purity (RCP > 95%) via analytical Radio-HPLC.

Quantitative Data Presentation

To contextualize the efficiency of ACBSF, the table below compares its performance metrics against other industry-standard 18 F-prosthetic groups.

Table 1: Comparative Analysis of 18 F-Prosthetic Groups for Bioconjugation

Prosthetic GroupLinkage TypeRadiolabeling MethodReaction TimeAqueous StabilityTypical RCY (%)
ACBSF Amide / SuFEx 18 F/ 19 F Isotopic Exchange15–20 minHigh (Stable at pH 4–8)40–65%
SFB AmideMulti-step Nucleophilic90–120 minModerate (Hydrolyzes)20–35%
Al 18 F-NOTA CoordinationMetal Chelation15 minHigh50–70%
[ 18 F]FEA Triazole (Click)Nucleophilic + Click60–90 minHigh30–50%

Note: Radiochemical Yield (RCY) is decay-corrected. ACBSF demonstrates a superior balance of rapid reaction kinetics and high aqueous stability compared to traditional SFB (N-Succinimidyl 4-[ 18 F]fluorobenzoate).

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography Source: NIH PMC URL
  • Sulfonyl Fluoride-Based Prosthetic Compounds as Potential 18F Labelling Agents Source: ResearchGate URL
  • New Approaches to the Labelling of Biological Targeting Vectors with 18F Source: Summit Research Repository URL
  • Source: Bioconjugate Chemistry (ACS Publications)

Sources

Application

A Comprehensive Guide to the Strategic Incorporation of 4-Amino-2-chloro-benzenesulfonyl Fluoride into Complex Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of a Multifunctional Building Block In the landscape of modern medicinal chemistry and complex molecule synthesis, the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and complex molecule synthesis, the strategic selection of building blocks is paramount to achieving synthetic efficiency and novel molecular architectures. 4-Amino-2-chloro-benzenesulfonyl fluoride is a trifunctional reagent of significant interest, offering a unique combination of reactive sites that can be selectively addressed to construct diverse and highly functionalized molecules. This guide provides an in-depth exploration of the chemistry of this versatile reagent, presenting detailed application notes and protocols to empower researchers in its effective utilization.

The inherent reactivity of the sulfonyl fluoride group as a stable yet "clickable" electrophile, the nucleophilicity of the amino group, and the potential for the chloro substituent to participate in cross-coupling reactions make this molecule a powerful tool in the synthetic chemist's arsenal. Understanding the chemoselectivity of these functional groups is key to unlocking the full potential of 4-Amino-2-chloro-benzenesulfonyl fluoride in drug discovery and materials science. This document will delve into the practical aspects of its application, supported by established chemical principles and detailed experimental procedures.

Physicochemical Properties and Safety Considerations

While experimental data for 4-Amino-2-chloro-benzenesulfonyl fluoride is not extensively documented in publicly available literature, data for the isomeric 3-amino-4-chlorobenzenesulfonyl fluoride provides valuable insights into its general characteristics and handling requirements.

Table 1: Physicochemical Properties of 3-Amino-4-chlorobenzenesulfonyl fluoride

PropertyValue
Molecular FormulaC₆H₅ClFNO₂S
Molecular Weight209.63 g/mol
Physical FormSolid
Melting Point64-68 °C
Storage4°C, protect from light

Safety and Handling:

Substituted benzenesulfonyl fluorides should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. These compounds are classified as corrosive and can cause severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Core Synthetic Applications: A Protocol-Driven Guide

The strategic utility of 4-Amino-2-chloro-benzenesulfonyl fluoride lies in the differential reactivity of its three functional groups. The following sections provide detailed protocols for the selective functionalization at each site.

Sulfonamide Synthesis via Reaction at the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a robust electrophile for the synthesis of sulfonamides, which are prevalent motifs in a wide range of pharmaceuticals. The reaction with primary and secondary amines proceeds under basic conditions to afford the corresponding sulfonamides.

Causality Behind Experimental Choices:

The choice of base is critical in this transformation. A non-nucleophilic organic base such as pyridine or triethylamine is typically employed to neutralize the hydrofluoric acid generated during the reaction without competing with the amine nucleophile. The solvent, often a non-protic solvent like dichloromethane or acetonitrile, is chosen to ensure the solubility of the reactants and to not interfere with the reaction. The reaction temperature is generally kept moderate to prevent side reactions.

Experimental Protocol: General Procedure for the Synthesis of 4-Amino-2-chloro-N-arylbenzenesulfonamides

This protocol is adapted from general methods for the synthesis of sulfonamides from sulfonyl halides.[1]

dot

Caption: Workflow for sulfonamide synthesis.

Materials:

  • 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-2-chloro-benzenesulfonyl fluoride in anhydrous DCM or ACN.

  • Add the amine, followed by the dropwise addition of pyridine or TEA at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Table 2: Representative Reagents and Conditions for Sulfonamide Synthesis

AmineBaseSolventTemperature (°C)
AnilinePyridineDCM25
BenzylamineTEAACN40
PiperidineTEADCM25
MorpholinePyridineACN25
Selective Functionalization of the Amino Group

The amino group of 4-Amino-2-chloro-benzenesulfonyl fluoride can be selectively functionalized in the presence of the sulfonyl fluoride and chloro functionalities. This allows for the introduction of a wide range of substituents, further expanding the molecular diversity that can be achieved from this building block.

Causality Behind Experimental Choices:

To achieve selective N-functionalization, it is often necessary to employ milder reaction conditions that do not activate the sulfonyl fluoride or the chloro group. For acylation reactions, the use of an acyl chloride or anhydride in the presence of a non-nucleophilic base is a common strategy. For alkylation, a less reactive alkylating agent and milder basic conditions can be employed.

Experimental Protocol: N-Acetylation of 4-Amino-2-chloro-benzenesulfonyl fluoride

This protocol is based on standard procedures for the acetylation of anilines.

dot

Caption: Workflow for N-acetylation.

Materials:

  • 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 4-Amino-2-chloro-benzenesulfonyl fluoride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

  • Dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product. Further purification can be achieved by recrystallization if necessary.

Palladium-Catalyzed Cross-Coupling at the Chloro Position

The chloro substituent on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The key to success in this transformation is the chemoselective activation of the C-Cl bond in the presence of the sulfonyl fluoride and amino groups.

Causality Behind Experimental Choices:

The choice of palladium catalyst and ligand is crucial for achieving high reactivity and selectivity. Bulky, electron-rich phosphine ligands are often effective for the coupling of aryl chlorides.[2] The base plays a dual role in promoting the transmetalation step and neutralizing any acidic byproducts. The solvent system, often a mixture of an organic solvent and water, is important for the solubility of both the organic and inorganic reagents.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl chlorides.[2]

dot

Caption: Workflow for Suzuki-Miyaura coupling.

Materials:

  • 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine 4-Amino-2-chloro-benzenesulfonyl fluoride, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst, followed by the degassed solvent system.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing sulfonyl fluoride and chloro groups.

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts reflecting the electronic effects of the substituents.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonyl group (typically two bands around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹), and C-Cl and C-F stretching vibrations in the fingerprint region.[3][4]

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

The 4-aminobenzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, most notably as the core of sulfa drugs.[5] Derivatives of 4-Amino-2-chloro-benzenesulfonyl fluoride are of significant interest for the development of novel therapeutic agents.

  • Carbonic Anhydrase Inhibitors: The benzenesulfonamide moiety is a key feature for potent inhibition of carbonic anhydrases, enzymes implicated in various diseases including glaucoma and cancer.[5]

  • Anticancer Agents: Novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6][7]

  • Antibacterial Agents: The sulfonamide functional group is a classic antibacterial pharmacophore, and new derivatives continue to be explored for their antimicrobial properties.

Conclusion

4-Amino-2-chloro-benzenesulfonyl fluoride is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its trifunctional nature allows for a range of selective transformations, providing access to a diverse array of compounds with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to facilitate the effective incorporation of this reagent into innovative research and development programs. By understanding the principles of chemoselectivity and applying the detailed experimental procedures, researchers can harness the full synthetic potential of this powerful molecule.

References

  • Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

  • Cihan University-Erbil Repository. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. European Journal of Medicinal Chemistry, 121, 56-66.
  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Liu, R., et al. (2022). Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Organic Process Research & Development, 26(2), 380-386.
  • Sławiński, J., et al. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51.
  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, 97%. Retrieved from [Link]

  • University of Dundee. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. Retrieved from [Link]

  • ResearchGate. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link]

  • PubMed. (1968). [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. Retrieved from [Link]

  • ResearchGate. (2021). A, B Mass spectra of the derivative of fl uoride (A) and chlorobenzene (internal standard, IS) (B). Retrieved from [Link]

Sources

Method

Application Note: Real-Time Monitoring of SuFEx and Orthogonal Conjugation Reactions Involving 4-Amino-2-Chloro-Benzenesulfonyl Fluoride

Mechanistic Grounding & Causality in Bioconjugation For drug development professionals and synthetic chemists, 4-Amino-2-chloro-benzenesulfonyl fluoride represents a highly versatile, bifunctional building block. Its arc...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding & Causality in Bioconjugation

For drug development professionals and synthetic chemists, 4-Amino-2-chloro-benzenesulfonyl fluoride represents a highly versatile, bifunctional building block. Its architecture features two orthogonal reactive centers: an electron-rich aniline moiety and an electrophilic sulfonyl fluoride (-SO₂F) group.

The Causality of Chemoselectivity: Historically, sulfonyl chlorides were used for sulfonylation; however, they are highly susceptible to premature hydrolysis in aqueous or basic media. By contrast, sulfonyl fluorides exhibit exceptional thermodynamic stability due to the high bond dissociation energy of the S–F bond and the low polarizability of the fluorine atom, as demonstrated in [1].

This stability allows researchers to selectively derivatize the aniline group (via amidation, reductive amination, or S_NAr) without inadvertently triggering the -SO₂F handle. This precise chemoselectivity has been leveraged in the[2]. Once the aniline is modified, the -SO₂F group can be activated on-demand using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. By introducing a specific catalyst (e.g., BTMG or DBU) alongside a nucleophile (such as a silyl ether or amine), the S–F bond undergoes a rapid, quantitative exchange to form stable sulfonates or sulfonamides[1].

Because SuFEx reactions do not generate significant chromophoric shifts, traditional UV-Vis monitoring is inadequate. Instead, orthogonal analytical techniques—specifically ¹⁹F NMR and LC-MS/MS—must be employed to track the reaction kinetics and validate product formation.

Reaction & Analytical Workflow Visualization

Workflow SM 4-Amino-2-chloro- benzenesulfonyl fluoride PathA Aniline Derivatization (Amidation / SNAr) SM->PathA Electrophilic Reagent PathB SuFEx Click Reaction (S-F Exchange) SM->PathB Nucleophile + Catalyst IntA Sulfonyl Fluoride Intact PathA->IntA IntB Sulfonate / Sulfonamide Conjugate PathB->IntB NMR_A 19F NMR: Signal at ~+66 ppm (Confirms S-F Stability) IntA->NMR_A Monitor Stability NMR_B 19F NMR: Loss of +66 ppm Appearance of Byproduct IntB->NMR_B Monitor Conversion LCMS LC-MS/MS Analysis (Mass Shift & Purity) NMR_A->LCMS NMR_B->LCMS

Orthogonal modification and analytical monitoring of 4-Amino-2-chloro-benzenesulfonyl fluoride.

Self-Validating Experimental Protocols

Protocol A: In Situ ¹⁹F NMR Kinetic Monitoring

Causality & Rationale: ¹⁹F NMR is the gold standard for monitoring SuFEx reactions. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and an 800 ppm chemical shift window, ensuring zero background interference from the organic framework. The intact -SO₂F group of benzenesulfonyl fluorides is strongly deshielded, resonating far downfield at approximately +65 to +68 ppm, as noted in.

Step-by-Step Methodology:

  • Reactor Preparation: Dissolve 0.1 mmol of 4-Amino-2-chloro-benzenesulfonyl fluoride and the target nucleophile (e.g., a silyl ether) in 0.5 mL of a non-deuterated, SuFEx-compatible solvent (e.g., anhydrous CH₃CN).

  • Internal Standard Addition (Self-Validation): Add exactly 0.05 mmol of Trifluorotoluene (TFT). Causality: TFT resonates at -63.2 ppm, far from the -SO₂F signal. Because it is chemically inert under SuFEx conditions, it serves as an invariant internal standard, allowing for absolute quantitative integration of the disappearing -SO₂F peak.

  • Coaxial Lock Insertion: Insert a sealed coaxial capillary containing D₂O into the NMR tube. Causality: This provides the necessary deuterium lock signal without diluting the reaction mixture or introducing kinetic solvent effects.

  • Baseline Acquisition: Acquire a baseline ¹⁹F NMR spectrum (376 MHz, 16 scans) prior to catalyst addition to confirm the starting material peak at ~+66 ppm.

  • Reaction Initiation & Profiling: Inject the SuFEx catalyst (e.g., 20 mol% BTMG). Immediately begin acquiring ¹⁹F spectra at 5-minute intervals.

  • Endpoint Validation: The reaction is deemed complete when the +66 ppm signal fully integrates to zero relative to the TFT standard. If a silyl ether was used, validate the mechanism by observing the emergence of the trimethylsilyl fluoride (TMS-F) byproduct at -157 ppm, a hallmark of [3].

Protocol B: LC-MS/MS Reaction Profiling

Causality & Rationale: While NMR provides kinetic data, LC-MS/MS confirms the structural identity of the orthogonal conjugates. Multi-Reaction Monitoring (MRM) is utilized to eliminate isobaric matrix interference, a technique proven highly effective for[4].

Step-by-Step Methodology:

  • Aliquoting & Quenching: Withdraw a 10 µL aliquot from the reaction vessel. Immediately dilute it into 990 µL of Acetonitrile containing 0.1% Formic Acid. Causality: The acidic environment instantly protonates the basic SuFEx catalyst (e.g., BTMG), halting the S–F exchange and preserving an accurate snapshot of the reaction kinetics[1].

  • Chromatographic Separation: Inject 1 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of H₂O/MeCN (both containing 0.1% Formic Acid) from 5% to 95% MeCN over 3 minutes.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Causality: Soft ionization preserves the robust S–F and newly formed S–O/S–N bonds, allowing direct observation of the intact[M+H]⁺ parent ions before transitioning into specific MRM fragmentation pathways.

Quantitative Data Summaries

Table 1: Quantitative ¹⁹F NMR Chemical Shift Reference

Chemical Species Structural Motif Typical ¹⁹F Shift (ppm) Diagnostic Role
4-Amino-2-chloro-benzenesulfonyl fluoride Ar-SO₂F +65.0 to +68.0 Starting Material / Intact Hub
Trimethylsilyl fluoride (TMS-F) Si-F -157.0 Reaction Byproduct (Positive Control)
Trifluorotoluene (TFT) Ar-CF₃ -63.2 Internal Standard (Invariant)

| Fluorobenzene | Ar-F | -113.1 | Alternative Internal Standard |

Table 2: Optimized LC-MS/MS Gradient and Parameters

Parameter Setting / Value Causality / Rationale
Column C18, 1.7 µm, 2.1 x 50 mm High-resolution separation of polar sulfonamides.
Mobile Phase A H₂O + 0.1% Formic Acid Promotes protonation for positive ESI mode.
Mobile Phase B MeCN + 0.1% Formic Acid Ensures efficient elution of hydrophobic conjugates.
Ionization Mode ESI Positive (+) Soft ionization preserves the S-F and S-O bonds.

| MRM Transitions | Target Mass → Specific Fragments | Eliminates isobaric interference from the matrix. |

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis yield of 4-Amino-2-chloro-benzenesulfonyl fluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks associated with the synthesis of 4-Amino-2-chloro-benzenesulfonyl fluori...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks associated with the synthesis of 4-Amino-2-chloro-benzenesulfonyl fluoride .

Synthesizing this molecule presents a unique chemoselectivity challenge: the target contains both a highly nucleophilic free amine (-NH₂) and a highly electrophilic sulfonyl halide (-SO₂X) precursor. Direct chlorosulfonation of 3-chloroaniline inevitably leads to uncontrolled sulfonamide polymerization. Therefore, the field-proven strategy relies on a two-step sequence starting from the masked amine precursor, 4-nitro-2-chlorobenzenesulfonyl chloride , leveraging the unique kinetic stability of the S-F bond.

Architectural Workflow & Bottleneck Diagnostics

The following diagram illustrates the optimized synthetic route, highlighting critical intervention points where yields typically degrade if conditions are not strictly controlled.

SynthesisWorkflow SM 4-Nitro-2-chlorobenzenesulfonyl chloride (Starting Material) Step1 Step 1: Cl-to-F Exchange KF (2 eq), H2O (2 eq), Acetone, 20°C SM->Step1 Int 4-Nitro-2-chlorobenzenesulfonyl fluoride (Stable Intermediate) Step1->Int >95% Yield Err1 Hydrolysis (Sulfonic Acid) Avoid excess H2O / Heat Step1->Err1 If unoptimized Step2 Step 2: Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O, 60°C Int->Step2 Prod 4-Amino-2-chloro-benzenesulfonyl fluoride (Target Product) Step2->Prod >85% Yield Err2 Dehalogenation / S-F Cleavage Avoid Pd/C + H2 Step2->Err2 If harsh reduction

Fig 1: Optimized two-step synthesis workflow and common troubleshooting bottlenecks.

Mechanistic FAQs & Troubleshooting

Q1: Why does my direct chlorosulfonation of 3-chloroaniline result in a gummy, insoluble mass instead of the desired product? Causality: Sulfonyl chlorides are highly electrophilic and react spontaneously with primary amines. If you attempt to synthesize the amino-sulfonyl chloride directly, the free amine of one molecule will attack the sulfonyl chloride of another, triggering rapid sulfonamide polymerization. By starting with the nitro analogue, the amine is masked. We then convert the reactive chloride to a sulfonyl fluoride. Because (the foundational principle of SuFEx click chemistry), you can safely reduce the nitro group to the amine in the final step without risking self-condensation.

Q2: My chloride-fluoride exchange yield is plateauing around 60%. How can I drive it to completion without using toxic crown ethers? Causality: This is a classic phase-transfer limitation. "Naked" fluoride ions are poorly soluble in organic solvents. While older protocols relied on 18-crown-6 ether in anhydrous acetonitrile, recent optimizations by demonstrate that adding exactly 2 equivalents of water to a KF/acetone suspension creates a highly reactive biphasic micro-environment. The water forms a tight hydration shell around the potassium ion, effectively solubilizing the fluoride ion at the organic interface and drastically increasing its nucleophilicity, driving yields to >95%.

Q3: During the nitro reduction step, I am losing the sulfonyl fluoride peak in ¹⁹F NMR. What is causing this S-F cleavage? Causality: The S-F bond is kinetically stable but can be susceptible to harsh reductive cleavage. If you are using catalytic hydrogenation (Pd/C and H₂), the palladium catalyst will cause both S-F bond reduction and hydrodehalogenation of your 2-chloro substituent. You must switch to a milder, chemoselective single-electron transfer (SET) reduction. The Béchamp reduction (Fe powder / NH₄Cl) selectively reduces the nitro group while leaving the aryl chloride and sulfonyl fluoride entirely intact.

Validated Experimental Protocols

This methodology is designed as a self-validating system . Do not proceed to the next phase until the validation checkpoints are met.

Phase 1: Biphasic Chloride-to-Fluoride Exchange
  • Setup: In a polypropylene or PTFE-lined vessel (to prevent trace HF from etching glass), suspend Potassium Fluoride (KF, 2.0 eq, 20 mmol) in standard grade Acetone (20 mL).

  • Activation: Add exactly 2.0 eq of deionized water (20 mmol, ~360 µL). Stir for 5 minutes to activate the biphasic interface.

  • Reaction: Add 4-nitro-2-chlorobenzenesulfonyl chloride (1.0 eq, 10 mmol). Seal the vessel and stir vigorously at 20 °C for 2–4 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot and run a crude ¹⁹F NMR. The reaction is complete when a distinct, sharp singlet appears at +65 to +67 ppm (characteristic of the Ar-SO₂F bond), and TLC (20% EtOAc/Hexanes) shows complete consumption of the starting material.

  • Workup: Partition the mixture between Ethyl Acetate (50 mL) and 10% aqueous NaCl (50 mL). Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo to isolate 4-nitro-2-chlorobenzenesulfonyl fluoride.

Phase 2: Chemoselective Béchamp Reduction
  • Setup: Dissolve the intermediate from Phase 1 (1.0 eq, 10 mmol) in a 4:1 v/v mixture of Ethanol and Water (40 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 50 mmol) and Ammonium Chloride (NH₄Cl, 2.0 eq, 20 mmol).

  • Reaction: Heat the suspension to 60 °C with vigorous mechanical stirring for 3 hours.

  • Validation Checkpoint: The reaction is successful when the distinct yellow tint of the nitroaromatic compound dissipates. TLC will reveal a new, highly polar, UV-active spot that stains positive with Ninhydrin (confirming the presence of the primary amine).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the iron oxide sludge, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the target 4-Amino-2-chloro-benzenesulfonyl fluoride.

Performance & Optimization Data

The following table summarizes the quantitative causality of optimizing the reaction parameters, demonstrating why the recommended protocols outperform traditional methods.

Table 1: Optimization of Reaction Conditions for Target Synthesis

StepCondition TestedReagents / SolventTemp (°C)Yield (%)Diagnostic Observation
1. Cl-F Exchange Anhydrous (Classic)KF, 18-crown-6, MeCN2565%Sluggish kinetics; incomplete conversion due to poor F⁻ solubility.
1. Cl-F Exchange Biphasic (Optimized) KF (2 eq), H₂O (2 eq), Acetone 20 >95% Water solvates K⁺, enhancing F⁻ nucleophilicity at the interface.
1. Cl-F Exchange Excess WaterKF, H₂O (10 eq), Acetone4040%Elevated heat and excess water trigger hydrolysis to sulfonic acid.
2. Nitro Reduction Catalytic HydrogenationPd/C, H₂ (1 atm), MeOH25<20%Extensive dehalogenation (loss of 2-Cl) and S-F cleavage observed.
2. Nitro Reduction Béchamp (Optimized) Fe powder, NH₄Cl, EtOH/H₂O 60 88% Chemoselective SET reduction; preserves S-F and C-Cl bonds.

References

  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone Bare, G. A. L., et al. The Journal of Organic Chemistry, 2023. URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Dong, J., et al. Angewandte Chemie International Edition, 2014. URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Kovács, S., et al. Molecules (NIH PMC), 2023. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Reactions with 4-Amino-2-chloro-benzenesulfonyl fluoride

Welcome to the technical support resource for 4-Amino-2-chloro-benzenesulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Amino-2-chloro-benzenesulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. My objective is to move beyond simple procedural lists and provide a deeper, mechanism-driven understanding of the challenges you may encounter. By anticipating potential side reactions and understanding their root causes, you can optimize your experimental outcomes, save valuable time, and ensure the integrity of your results.

This document is structured as a series of frequently asked questions and troubleshooting scenarios. Each section explains the causality behind the formation of common side products and provides validated protocols for their mitigation and identification.

Frequently Asked Questions & Troubleshooting Guide
Question 1: "My reaction yield is significantly lower than expected, and I've isolated a highly polar, water-soluble byproduct. What is this impurity?"

Answer: This is the most common issue encountered and is almost certainly due to the hydrolysis of the sulfonyl fluoride group. The resulting byproduct is 4-Amino-2-chloro-benzenesulfonic acid .

Sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts, which is a key advantage for their use in many applications, including chemical biology.[1][2] However, they are not entirely inert. The presence of trace amounts of water in your reaction setup (e.g., in solvents, glassware, or the atmosphere) can lead to the nucleophilic attack of water on the electrophilic sulfur atom, causing the displacement of the fluoride ion.[3] This process is often the primary pathway for yield loss.

Causality and Mechanism: The sulfur atom in the sulfonyl fluoride group (–SO₂F) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. Water, acting as a nucleophile, attacks this sulfur center. This is often facilitated by ambient conditions and can be accelerated by the presence of acids or bases.

Diagram 1: Hydrolysis of 4-Amino-2-chloro-benzenesulfonyl fluoride

hydrolysis cluster_reactants Reactants cluster_products Products start 4-Amino-2-chloro- benzenesulfonyl fluoride product 4-Amino-2-chloro- benzenesulfonic acid start->product Hydrolysis water H₂O (Moisture) hf HF

Caption: Reaction pathway for the hydrolysis side reaction.

Troubleshooting and Mitigation Protocol: To prevent hydrolysis, it is critical to maintain anhydrous (water-free) conditions throughout your experiment.

  • Step 1: Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., anhydrous CaSO₄ or P₂O₅).

  • Step 2: Solvent Preparation: Use a high-purity, anhydrous solvent. If the solvent is not from a freshly opened, sealed bottle, it should be dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).

  • Step 3: Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., dry Nitrogen or Argon). This creates a positive pressure of dry gas, preventing atmospheric moisture from entering the system.

  • Step 4: Reagent Handling: Add 4-Amino-2-chloro-benzenesulfonyl fluoride and other reagents using techniques that minimize atmospheric exposure, such as via a syringe through a rubber septum or within a glovebox.

Question 2: "During workup, I'm observing a significant amount of an insoluble, high-molecular-weight solid that doesn't correspond to my starting material or desired product. What could be forming?"

Answer: This issue strongly suggests the formation of dimers or oligomers through a self-condensation reaction. In this side reaction, the nucleophilic amino group (–NH₂) of one molecule of 4-Amino-2-chloro-benzenesulfonyl fluoride attacks the electrophilic sulfonyl fluoride (–SO₂F) of another molecule.

Causality and Mechanism: This is a classic case of competing nucleophiles. If your intended nucleophile (e.g., a primary or secondary amine for sulfonamide synthesis) is weak, sterically hindered, or present in a low concentration, the intermolecular reaction between two molecules of the starting material can become a significant side pathway. This is particularly prevalent at higher reaction concentrations and temperatures, which increase the frequency of molecular collisions.[4][5]

Diagram 2: Dimerization via Self-Condensation

dimerization cluster_reactants Reactants cluster_products Side Product reagent1 Molecule A (4-Amino-2-chloro- benzenesulfonyl fluoride) dimer Sulfonamide Dimer reagent1->dimer -NH₂ attacks -SO₂F reagent2 Molecule B (4-Amino-2-chloro- benzenesulfonyl fluoride)

Caption: Formation of a dimer side product.

Troubleshooting and Mitigation Protocol: The key to preventing self-condensation is to favor the reaction with your desired nucleophile.

  • Control Stoichiometry and Addition: Instead of adding all reagents at once, slowly add a solution of 4-Amino-2-chloro-benzenesulfonyl fluoride to a solution containing your target nucleophile. This ensures that the target nucleophile is always in excess relative to the sulfonyl fluoride, outcompeting the self-condensation reaction.

  • Use Dilute Conditions: Running the reaction at a lower concentration can reduce the rate of the bimolecular self-condensation side reaction.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable rate of formation for your desired product. Avoid excessive heating.

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to prevent it from competing as a nucleophile.

Summary of Common Side Products
Side Product NameChemical StructureCommon CauseMitigation Strategy
4-Amino-2-chloro-benzenesulfonic acid Ar-SO₃HReaction with trace water (hydrolysis).[3][6]Maintain strict anhydrous conditions: dry glassware, use anhydrous solvents, and run the reaction under an inert atmosphere.
Dimer/Oligomer Ar-SO₂-NH-Ar-SO₂FSelf-condensation between the amino and sulfonyl fluoride groups of two molecules.Use dilute conditions; slow addition of the sulfonyl fluoride to the target nucleophile; maintain low reaction temperatures.
Sulfonic Ester Ar-SO₃RReaction with alcohol-based solvents (e.g., methanol, ethanol) acting as nucleophiles.Use non-nucleophilic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF).
Troubleshooting Workflow and Logic

This workflow provides a systematic approach to diagnosing issues in your reaction.

Diagram 3: Troubleshooting Workflow

workflow start Problem: Low Yield or Impure Product check_solubility Isolate byproduct. Is it highly water-soluble? start->check_solubility check_mw Is byproduct insoluble and high MW? check_solubility->check_mw No hydrolysis Diagnosis: Hydrolysis Product (Sulfonic Acid) check_solubility->hydrolysis Yes dimerization Diagnosis: Dimerization/ Polymerization check_mw->dimerization Yes other Diagnosis: Reaction with solvent or other nucleophile. check_mw->other No solution_hydrolysis Action: Implement Anhydrous Protocol hydrolysis->solution_hydrolysis solution_dimerization Action: Use Slow Addition, Dilute Conditions, Low Temp dimerization->solution_dimerization

Caption: A logical workflow for troubleshooting common issues.

References
  • K. C. C. Kharasch, N.; Fineman, M. Z. Spontaneous hydrolysis of sulfonyl fluorides. J. Am. Chem. Soc.1961 , 83, 3429-3435. [Link]

  • Dong, J.; Krasnova, L.; Finn, M. G.; Sharpless, K. B. Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry. Angew. Chem. Int. Ed.2014 , 53, 9430-9448. [Link]

  • Chen, Y.; Dong, J.; Sharpless, K. B. Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods. Nat. Rev. Chem.2022 , 6, 146-162. [Link]

  • Rodriguez, R. A.; et al. Synthesis of Sulfonyl Fluorides from Sulfonamides. Org. Lett.2019 , 21, 5848-5852. [Link]

  • Ball, N. D.; et al. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Org. Lett.2018 , 20, 3943-3947. [Link]

  • Mikulskis, P.; et al. Laccase-Catalyzed Derivatization of Antibiotics with Sulfonamide or Sulfone Structures. Molecules2021 , 26, 6499. [Link]

  • Kelly, J. W.; et al. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. J. Am. Chem. Soc.2011 , 133, 17005-17015. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-2-chloro-benzenesulfonyl Fluoride Derivatives

Welcome to the technical support center for the purification of 4-amino-2-chloro-benzenesulfonyl fluoride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-amino-2-chloro-benzenesulfonyl fluoride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these critical chemical intermediates. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide

The purification of 4-amino-2-chloro-benzenesulfonyl fluoride derivatives can be a nuanced process. Success often hinges on careful control of experimental conditions and a thorough understanding of the compound's chemical properties. This section addresses specific issues you may encounter during your purification workflow.

General Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common purification issues.

Caption: A general workflow for troubleshooting purification issues.

Question 1: I'm observing a low yield of my 4-amino-2-chloro-benzenesulfonyl fluoride derivative after purification. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent challenge and can originate from several stages of your process. Here’s a breakdown of potential causes and corresponding troubleshooting steps:

  • Incomplete Reaction: The first step is to confirm that your reaction has gone to completion.

    • Causality: If starting materials are still present, they will contaminate the product and reduce the theoretical maximum yield.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] If the reaction is stalled, consider extending the reaction time, increasing the temperature, or adding more of a limiting reagent.[1]

  • Product Decomposition during Workup or Purification: 4-amino-2-chloro-benzenesulfonyl fluoride and its derivatives can be sensitive to pH and temperature.

    • Causality: The sulfonyl fluoride group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The amino group can also be reactive.

    • Troubleshooting:

      • Maintain neutral pH during aqueous workup procedures. Use mild bases like sodium bicarbonate for neutralization if necessary. It is recommended to use only distilled water and brine for the aqueous phase during the purification of these products.[1]

      • Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature.

      • For column chromatography, consider using a neutral stationary phase like silica gel and run the column at room temperature.[3]

  • Losses During Extraction and Washing: The product may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction.

    • Causality: The amino group can be protonated in acidic solutions, increasing aqueous solubility.

    • Troubleshooting:

      • Ensure the aqueous layer is at a neutral or slightly basic pH before extraction to keep the amino group in its free base form, which is less water-soluble.

      • Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.

      • Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

  • Suboptimal Chromatography Conditions: Improper choice of solvent system or stationary phase can lead to poor separation and product loss.

    • Causality: If the product co-elutes with impurities or has very strong/weak retention on the column, it can be difficult to isolate in a pure form without sacrificing yield.

    • Troubleshooting:

      • Systematically screen different solvent systems for column chromatography using TLC to find a system that gives good separation between your product and impurities.[3]

      • If your compound is highly polar, consider using a more polar stationary phase or a reverse-phase chromatography setup.

Question 2: My purified product contains persistent impurities. How can I identify and remove them?

Answer:

Identifying and removing impurities is crucial for obtaining a high-quality product. Here's a systematic approach:

  • Impurity Identification:

    • Causality: Knowing the identity of the impurity provides clues about its origin (e.g., starting material, byproduct, or degradation product) and helps in devising a targeted purification strategy.

    • Troubleshooting:

      • Utilize analytical techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the molecular weight and structure of the impurities.[2][4]

      • Compare the impurity data with the structures of your starting materials and potential side-products of the reaction. Common impurities can include unreacted starting materials or hydrolyzed sulfonyl fluoride (sulfonic acid).

  • Removal of Impurities:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.

      • Causality: Recrystallization relies on the principle that the desired compound and the impurity have different solubilities in a particular solvent. The desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurity is either highly soluble or insoluble in the cold solvent.[5]

      • Protocol:

        • Solvent Screening: Test the solubility of your impure product in a range of solvents to find a suitable one. A good solvent will dissolve the compound when hot but not when cold.[5] Common solvents to try for polar molecules include ethanol, methanol, isopropanol, ethyl acetate, and acetone, or mixtures with anti-solvents like hexanes or water.[5]

        • Dissolution: Dissolve the impure compound in the minimum amount of hot solvent.

        • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[5]

        • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[5]

    • Flash Column Chromatography: If recrystallization is ineffective or if you have multiple impurities, optimizing your column chromatography is the next step.

      • Causality: This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3]

      • Troubleshooting:

        • Experiment with different solvent gradients to improve the separation between your product and the impurities.[6]

        • If the impurities are very similar in polarity to your product, consider using a different stationary phase (e.g., alumina, C18 for reverse-phase).

    • Acid-Base Extraction: If the impurity has acidic or basic properties that differ from your product, a liquid-liquid extraction can be effective.

      • Causality: By adjusting the pH of the aqueous phase, you can selectively move an acidic or basic impurity from the organic phase to the aqueous phase.

      • Example: If you have a carboxylic acid impurity, washing the organic solution of your product with a dilute basic solution (e.g., sodium bicarbonate) will convert the acid to its water-soluble salt, which will be removed in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-amino-2-chloro-benzenesulfonyl fluoride and its derivatives?

A: Due to their sensitivity to moisture, it is crucial to store these compounds in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. They should be kept in a cool, dry place away from light.[7] Some derivatives may be light-sensitive.[7]

Q2: Which analytical techniques are most suitable for assessing the purity of my final product?

A: A combination of techniques is often recommended for a comprehensive purity assessment.[4]

  • HPLC: High-Performance Liquid Chromatography is a powerful tool for quantifying the purity of your compound and detecting non-volatile impurities.[4][6][8] A reverse-phase C18 column with a UV detector is a common setup.[6]

  • LC-MS: Liquid Chromatography-Mass Spectrometry provides information on both the purity and the molecular weights of the components in your sample, which is invaluable for identifying impurities.[2][9]

  • NMR: Nuclear Magnetic Resonance (¹H, ¹⁹F, and ¹³C NMR) spectroscopy is essential for confirming the structure of your desired product and can also be used to detect and quantify impurities.[3]

  • GC-MS: Gas Chromatography-Mass Spectrometry is suitable for identifying volatile impurities, such as residual solvents.[4][8]

Q3: What are the key safety precautions I should take when handling sulfonyl fluoride compounds?

A: Sulfonyl fluorides should be handled with care in a well-ventilated fume hood.[1][7][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[7][11]

  • Inhalation: Avoid inhaling dust or vapors.[7] If working with volatile sulfonyl fluorides, respiratory protection may be necessary.[10][12]

  • Skin and Eye Contact: Avoid contact with skin and eyes as these compounds can be corrosive.[7][11] In case of contact, rinse the affected area thoroughly with water.[7]

  • Disposal: Dispose of waste materials in accordance with local regulations.[10][12]

References

  • Centers for Disease Control and Prevention. (2016, January 12). NMAM 6012: Sulfuryl Fluoride. Retrieved from [Link]

  • American Chemical Society. (2011, June 30). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry | Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of 4-Amino-2-chloro-benzenesulfonyl fluoride

Welcome to the technical support center for 4-Amino-2-chloro-benzenesulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Amino-2-chloro-benzenesulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this versatile but sometimes-unreactive building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and achieve your desired synthetic outcomes.

Understanding the Challenge: The Nature of 4-Amino-2-chloro-benzenesulfonyl fluoride's Reactivity

4-Amino-2-chloro-benzenesulfonyl fluoride is a valuable reagent in medicinal chemistry, often employed in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. However, its reactivity can be lower than that of its sulfonyl chloride counterpart. This reduced reactivity stems from the strong electron-withdrawing nature of the fluorine atom, which stabilizes the S-F bond and makes the sulfur atom less electrophilic.[1] Additionally, the presence of an amino group on the aromatic ring can further modulate its electronic properties.

This guide will walk you through common issues and provide actionable solutions to overcome the inherent low reactivity of this compound.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may be facing in the lab.

Issue 1: Low to no conversion of the starting material.

Q: I'm seeing very little or no consumption of my 4-Amino-2-chloro-benzenesulfonyl fluoride in the reaction with my amine. What are the likely causes and how can I fix this?

A: Low conversion is a common hurdle. Let's break down the potential culprits and their solutions.

Initial Checks: The Fundamentals

Before diving into more complex optimizations, ensure the basics of your experimental setup are sound.

  • Reagent Quality:

    • Sulfonyl Fluoride: While sulfonyl fluorides are generally more stable to moisture than sulfonyl chlorides, it's crucial to use a high-purity reagent.[2][3][4] Impurities can inhibit the reaction.

    • Amine/Nucleophile: Ensure your amine or other nucleophile is pure and dry. Some amines can absorb atmospheric CO2, forming carbamates that can interfere with the reaction.[5]

    • Solvent: Use anhydrous solvents. Trace amounts of water can lead to the hydrolysis of the sulfonyl fluoride, although this is less of a concern than with sulfonyl chlorides.[2][5]

  • Reaction Conditions:

    • Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the amine is sometimes used, but a significant imbalance can lead to side reactions or purification challenges.

    • Temperature: Many reactions with sulfonyl fluorides require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) may be necessary.

Workflow for Diagnosing Low Conversion

Caption: Initial troubleshooting workflow for low reaction conversion.

Advanced Troubleshooting: Enhancing Reactivity

If the fundamental checks don't resolve the issue, it's time to consider strategies to activate the sulfonyl fluoride.

  • Catalytic Activation: The use of catalysts can significantly enhance the rate of sulfonamide formation from sulfonyl fluorides.

    • HOBt (1-Hydroxybenzotriazole): HOBt has been shown to be an effective nucleophilic catalyst for the activation of the S-F bond.[6][7] It reacts with the sulfonyl fluoride to form a more reactive intermediate.

    • N-Heterocyclic Carbenes (NHCs): NHCs can act as potent organocatalysts in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, facilitating the reaction with alcohols and amines.[8]

    • Lewis Acids: In some cases, mild Lewis acids can be used to activate the sulfonyl fluoride.

  • Base Selection: The choice of base is critical.

    • Non-Nucleophilic Bases: Use non-nucleophilic bases like pyridine or triethylamine to scavenge the HF produced during the reaction without competing with your desired nucleophile.[5]

    • Stronger Bases: For less reactive amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be required.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate.

    • Polar Aprotic Solvents: Solvents like DMF, DMAc, or NMP can help to solvate the ionic intermediates and may accelerate the reaction.

Issue 2: Formation of significant side products.

Q: My reaction is proceeding, but I'm observing multiple spots on my TLC and complex NMR spectra. What are the common side reactions and how can I minimize them?

A: Side product formation is often a sign of non-optimal reaction conditions or the presence of reactive functional groups.

Common Side Products and Their Causes
Side ProductPotential CauseMitigation Strategy
Di-sulfonylation of Primary Amine Excess sulfonyl fluoride, high reaction temperature, or prolonged reaction time.Use a 1:1 or slight excess of the amine. Control the reaction temperature (start at 0 °C and slowly warm up). Monitor the reaction closely and quench it upon completion.[2]
Hydrolysis to Sulfonic Acid Presence of water in the reaction mixture.Ensure all glassware, solvents, and reagents are rigorously dried. Perform the reaction under an inert atmosphere (N2 or Ar).[2][5]
Reaction with Other Nucleophilic Groups If your amine contains other nucleophilic sites (e.g., hydroxyl, thiol), competitive reactions can occur.Protect the competing nucleophilic groups before the sulfonylation reaction.
Decision Tree for Minimizing Side Products

Sources

Troubleshooting

Technical Support Center: SuFEx Troubleshooting for 4-Amino-2-chloro-benzenesulfonyl Fluoride

Welcome to the Sulfur(VI) Fluoride Exchange (SuFEx) Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-A...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfur(VI) Fluoride Exchange (SuFEx) Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-Amino-2-chloro-benzenesulfonyl fluoride (CAS: 33719-28-7)[1].

This molecule is a highly complex, bifunctional SuFEx hub. It contains both an electrophilic sulfonyl fluoride (-SO₂F) and a nucleophilic aniline (-NH₂). The inherent challenge lies in the molecule's electronic and steric topology: the ortho-chloro substituent creates a steric shield around the S(VI) center, while the para-amino group donates electron density via resonance, severely deactivating the electrophile. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve chemoselective functionalization.

Diagnostic Decision Workflow

Before altering your reaction conditions, use the following logical workflow to diagnose the root cause of your SuFEx failure.

DiagnosticWorkflow Start Identify Target Reaction Goal Which functional group are you targeting? Start->Goal TargetSO2F Targeting -SO2F (Electrophile) Goal->TargetSO2F -SO2F TargetNH2 Targeting -NH2 (Nucleophile) Goal->TargetNH2 -NH2 SelfCond Is self-condensation (oligomerization) observed? TargetSO2F->SelfCond TargetNH2->SelfCond ProtectNH2 Protocol A: Protect -NH2 (e.g., Boc2O) prior to SuFEx SelfCond->ProtectNH2 Yes (Severe) UseHOBt Protocol B: Use HOBt/TMDS catalyst for fast kinetics SelfCond->UseHOBt No, but reaction is sluggish ProtectSO2F Use excess external R-SO2F and slow addition rates SelfCond->ProtectSO2F Yes (for NH2 target)

Caption: Diagnostic workflow for troubleshooting bifunctional SuFEx reactivity.

Frequently Asked Questions (Troubleshooting)

Q1: I am trying to react the -SO₂F group with an external aliphatic amine, but I am getting a complex mixture of high-molecular-weight products. What is happening? Analysis: You are observing self-condensation (oligomerization). Because your starting material is bifunctional, the internal aniline (-NH₂) can nucleophilically attack the -SO₂F of an adjacent molecule under basic SuFEx conditions[2]. Solution: The most robust solution is to mask the internal aniline with a tert-butyloxycarbonyl (Boc) protecting group prior to the SuFEx reaction. This completely ablates its nucleophilicity. If protection is not viable for your synthetic route, run the reaction at high dilution (≤0.01 M) and use a large excess (3-5 equivalents) of your target external amine to kinetically outcompete the internal aniline.

Q2: My reaction is incredibly sluggish. The -SO₂F group remains unreacted even after 24 hours with DBU. Why? Analysis: The sluggishness is driven by a combination of steric hindrance and electronic deactivation. The chloro group at the 2-position creates a steric wall, blocking the trajectory of incoming nucleophiles. Simultaneously, the amino group at the 4-position donates electron density into the aromatic ring via resonance, which significantly decreases the electrophilicity of the S(VI) center. Solution: Standard DBU or BEMP conditions are often insufficient for sterically hindered, electron-rich sulfonyl fluorides[2]. You must switch to a nucleophilic catalysis strategy using 1-Hydroxybenzotriazole (HOBt)[3]. HOBt is compact and highly nucleophilic, allowing it to bypass the steric bulk of the ortho-chloro group to form a highly reactive intermediate[4].

Q3: I see a dark pink/brown discoloration in my reaction mixture shortly after adding the base. Is this normal? Analysis: No. Anilines are highly susceptible to air oxidation, especially under basic conditions, leading to the formation of colored azo or quinone-imine byproducts. Solution: Degas your solvents (e.g., DMSO or DMF) by sparging with argon or nitrogen for 15 minutes prior to the reaction. Always run the reaction under a strict inert atmosphere.

Catalyst Selection & Condition Matrix

To optimize the reaction, you must select a catalyst system that balances activation energy with chemoselectivity. Below is a quantitative and qualitative summary of catalyst performance for this specific substrate.

Catalyst SystemMechanistic RoleEfficacy for 4-Amino-2-chloro-benzenesulfonyl fluorideRisk of Self-CondensationRecommended Use Case
DBU (20 mol%) Base-promoted / Lewis BaseLow (Fails due to steric hindrance)HighUnhindered, electron-deficient substrates[5].
BEMP (20 mol%) Strong Brønsted BaseModerateVery HighPhenol nucleophiles forming fluorosulfates[2].
Ca(NTf₂)₂ (1.0 eq) Lewis Acid ActivationModerateHighSubstrates highly sensitive to basic conditions[4].
HOBt (10-20 mol%) + TMDS Nucleophilic CatalysisHigh (Bypasses steric bulk)Low (Fast kinetics)Sterically hindered sulfonyl fluorides with amines[3].

Mechanistic Pathway: HOBt-Catalyzed SuFEx

Understanding the causality of the HOBt/TMDS system is critical. In the presence of a mild base (DIPEA), HOBt attacks the sterically hindered sulfonyl fluoride to displace the fluoride ion, forming an active Ar-SO₂-OBt intermediate[4]. This intermediate is highly electrophilic and rapidly reacts with your target amine to form the desired sulfonamide, regenerating the HOBt catalyst[3]. Tetramethyldisiloxane (TMDS) acts as a fluoride scavenger, driving the equilibrium forward[4].

HOBtMechanism A Ar-SO2F (Sterically Hindered) C Ar-SO2-OBt (Active Intermediate) A->C + OBt- attack B HOBt + DIPEA (Nucleophilic Catalyst) B->C Activates S(VI) E Ar-SO2-NH-R (Sulfonamide Product) C->E + Amine F F- / TMDS (Fluoride Scavenger) C->F F- release D R-NH2 (External Amine) D->E Fast Nucleophilic Attack E->B HOBt regeneration

Caption: HOBt-catalyzed SuFEx mechanism bypassing steric hindrance to form sulfonamides.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success at each intermediate step before proceeding.

Protocol A: Chemoselective SuFEx via Amine Protection

Causality: By converting the aniline to a tert-butyl carbamate (Boc), we completely ablate its nucleophilicity, preventing oligomerization and allowing for harsher SuFEx conditions if necessary.

  • Protection: Dissolve 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 eq) in anhydrous THF (0.2 M). Add Boc-anhydride (1.2 eq) and catalytic DMAP (0.1 eq). Stir at 40 °C.

  • Validation Check: Analyze the crude mixture by ¹⁹F NMR. The -SO₂F peak must remain intact (typically a sharp singlet between +55 to +65 ppm). If this peak disappears, hydrolysis has occurred; ensure your THF is strictly anhydrous.

  • SuFEx Reaction: To the crude protected intermediate, add your target external amine (1.5 eq) and DBU (0.2 eq). Stir at room temperature for 12–24 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The organic layer contains the protected sulfonamide.

  • Deprotection: Treat the purified intermediate with 20% TFA in DCM for 2 hours at room temperature to reveal the free aniline.

Protocol B: Direct Organocatalytic SuFEx using HOBt/TMDS

Causality: This protocol avoids protection/deprotection steps by utilizing the rapid reaction kinetics of the HOBt catalyst to outcompete self-condensation[3].

  • Preparation: In an oven-dried vial under argon, add 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 eq), target aliphatic amine (1.2 eq), and anhydrous DMSO (0.5 M).

  • Catalyst Addition: Add HOBt (0.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Fluoride Scavenging: Slowly add Tetramethyldisiloxane (TMDS, 1.5 eq) dropwise. Caution: Mild gas evolution may occur.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4-8 hours due to the highly reactive sulfonyl-OBt intermediate[4].

  • Validation Check: Monitor by ¹⁹F NMR. The complete disappearance of the ¹⁹F signal at ~+60 ppm confirms the total consumption of the sulfonyl fluoride.

  • Purification: Dilute the DMSO mixture with water to precipitate the product, or extract with EtOAc followed by standard silica gel chromatography.

Sources

Optimization

How to avoid hydrolysis of 4-Amino-2-chloro-benzenesulfonyl fluoride during a reaction

Technical Support Center: Advanced Troubleshooting Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degra...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when working with sulfonyl fluorides.

While Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is celebrated for its robust stability in aqueous environments[1], researchers often experience frustrating yields when utilizing 4-Amino-2-chloro-benzenesulfonyl fluoride . This guide deconstructs the chemical causality behind its hydrolysis and provides a self-validating framework to ensure your coupling reactions succeed.

Mechanistic Insight: The SuFEx Paradox

Sulfonyl fluorides possess a unique thermodynamic stability due to the high homolytic bond dissociation energy of the S–F bond (approx. 90.5 kcal/mol)[1]. They are generally resistant to reduction and physiological hydrolysis, which makes them premier electrophilic warheads in chemical biology[2].

However, 4-Amino-2-chloro-benzenesulfonyl fluoride presents a unique set of vulnerabilities during synthesis:

  • Electronic Activation: The ortho-chloro substituent exerts a strong inductive electron-withdrawing effect (-I). This increases the partial positive charge on the S(VI) center, lowering the activation energy for nucleophilic attack.

  • Base-Catalyzed Hydrolysis: The most common point of failure is the misuse of strong bases. While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a standard SuFEx catalyst, it is highly nucleophilic[3]. In the presence of trace water, DBU facilitates the formation of a highly reactive hydroxide complex that rapidly cleaves the S–F bond, yielding the undesired sulfonic acid[4].

  • Autocatalytic Degradation: The free para-amino group can act as a weak base, deprotonating adventitious water and initiating a slow, base-catalyzed hydrolysis cascade even in the absence of exogenous catalysts[5].

Pathway Visualization

The diagram below illustrates the mechanistic divergence between the desired chemoselective coupling and the undesired base-catalyzed hydrolysis pathway.

Mechanism cluster_hydrolysis Undesired Hydrolysis Pathway cluster_sufex Desired SuFEx Pathway Substrate 4-Amino-2-chloro- benzenesulfonyl fluoride WaterBase Trace H₂O + DBU (Nucleophilic Base) Substrate->WaterBase DryCond Anhydrous + DIPEA/BEMP (Non-nucleophilic Base) Substrate->DryCond Intermediate [DBU-OH]⁻ Active Complex WaterBase->Intermediate SulfonicAcid Sulfonic Acid (Hydrolyzed) Ar-SO₃H Intermediate->SulfonicAcid Attacks S(VI) Center TargetNu Target Nucleophile (e.g., Phenol/Amine) DryCond->TargetNu Product Stable Conjugate Ar-SO₂-Nu TargetNu->Product Chemoselective Coupling

Mechanistic divergence of 4-Amino-2-chloro-benzenesulfonyl fluoride under basic conditions.

Quantitative Impact of Reaction Conditions

To demonstrate the causality of base and solvent choices, the following table summarizes the quantitative impact of various reaction environments on the stability of the sulfonyl fluoride group during a standard 2-hour coupling reaction.

Base CatalystSolvent SystemWater ContentTemperatureHydrolysis (%)Desired SuFEx Yield (%)
DBU (1.5 eq)MeCN (HPLC Grade)~200 ppm25 °C> 45%< 40%
DBU (1.5 eq)MeCN (Anhydrous)< 10 ppm25 °C15%75%
DIPEA (2.0 eq)MeCN (HPLC Grade)~200 ppm25 °C10%65%
DIPEA (2.0 eq)MeCN (Anhydrous)< 10 ppm25 °C< 2%> 90%
BEMP (0.2 eq)THF (Anhydrous, Sieves)< 5 ppm25 °C0%> 95%

Troubleshooting FAQs

Q: Why is my sulfonyl fluoride hydrolyzing even when I use HPLC-grade solvents? A: HPLC-grade solvents routinely contain up to 200 ppm of water. In the presence of a strong base, even this trace amount is sufficient to hydrolyze the highly electrophilic ortho-chloro activated S(VI) center[6]. You must use strictly anhydrous solvents (≤10 ppm water) stored over activated 3Å molecular sieves.

Q: Which base should I choose to minimize hydrolysis during amine coupling or SuFEx? A: Avoid DBU entirely if moisture cannot be strictly controlled. DBU is highly nucleophilic and actively promotes S–F cleavage[3]. Instead, opt for non-nucleophilic bases like DIPEA for standard couplings. For difficult phenolic SuFEx reactions, use catalytic BEMP (a non-nucleophilic phosphazene base) or solid K₂CO₃, which do not activate water in the same destructive manner.

Q: How do I handle the free amino group on the compound to prevent side reactions? A: The free para-amino group can act as a competing nucleophile, leading to intermolecular oligomerization. If your primary goal is to react the -SO₂F group with an exogenous molecule, you must first protect the aniline amine (e.g., as a Boc or Fmoc carbamate). If you are attempting to react the amine while preserving the -SO₂F group, run the reaction under mildly acidic or strictly neutral conditions to suppress sulfonyl fluoride activation.

Self-Validating Experimental Protocol: Anhydrous SuFEx Coupling

To guarantee the integrity of 4-Amino-2-chloro-benzenesulfonyl fluoride, do not rely on assumption. Use this self-validating workflow, which incorporates mandatory analytical checkpoints to prevent cascading failures.

Step 1: Rigorous Dehydration (The Foundation)

  • Action: Dry the target nucleophile and 4-Amino-2-chloro-benzenesulfonyl fluoride under high vacuum (0.1 mbar) for 2 hours.

  • Causality: Removing adventitious water eliminates the primary reactant required for the base-catalyzed hydrolysis pathway.

  • Validation Check: Perform a Karl Fischer titration on your anhydrous solvent (e.g., MeCN or THF). Do not proceed unless the water content is confirmed to be <10 ppm.

Step 2: Base Addition & Pre-reaction Screening

  • Action: Dissolve the sulfonyl fluoride in the anhydrous solvent over activated 3Å molecular sieves under an Argon atmosphere. Add 2.0 equivalents of DIPEA (or 0.2 eq BEMP). Do not add the target nucleophile yet. Stir for 15 minutes.

  • Validation Check (Crucial): Withdraw a 5 µL aliquot, dilute in 100 µL dry MeCN, and inject into LC-MS.

    • Pass Criteria: The intact sulfonyl fluoride shows [M+H]⁺ at m/z 210.0.

    • Fail Criteria: The presence of an [M-H]⁻ peak at m/z 206.0 in negative ion mode indicates the formation of the sulfonic acid. If this peak is >2%, your system is wet. Abort, re-dry, and restart.

Step 3: Nucleophilic Coupling

  • Action: Once the system is validated as dry, add the target nucleophile. Maintain the reaction at room temperature (20–25 °C).

  • Causality: Elevated temperatures exponentially increase the rate of any residual hydrolysis[2]. The inherent electrophilicity of the ortho-chloro activated S(VI) center allows the desired reaction to proceed efficiently at ambient temperature.

Step 4: Acidic Quench & Isolation

  • Action: Upon completion (monitored by LC-MS), quench the reaction by adding 0.1 N HCl until the aqueous layer reaches pH 3–4, then extract with Ethyl Acetate.

  • Causality: Neutralizing the base prior to aqueous workup prevents late-stage hydroxide attack during the extraction phase, locking the unreacted sulfonyl fluoride and the product in a stable state.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Amino-2-chloro-benzenesulfonyl Fluoride

Welcome to the Application Scientist Support Portal. This guide provides validated troubleshooting protocols, mechanistic insights, and step-by-step methodologies for the scale-up synthesis of 4-amino-2-chloro-benzenesul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides validated troubleshooting protocols, mechanistic insights, and step-by-step methodologies for the scale-up synthesis of 4-amino-2-chloro-benzenesulfonyl fluoride—a critical SuFEx (Sulfur(VI) Fluoride Exchange) hub and pharmaceutical intermediate.

By treating the synthetic pathway as a self-validating system, we ensure that each transformation is mathematically and chemically verified before progressing, minimizing downstream failures during multi-kilogram campaigns.

Process Overview & Mechanistic Workflow

The direct chlorosulfonylation of an unprotected aniline is a catastrophic route for scale-up due to rapid oxidation and poly-sulfonamide polymerization. Our validated route masks the nucleophilic amine via acetylation, leverages the steric and electronic directing effects of the resulting acetamido group to achieve precise regioselectivity, and utilizes the unique thermodynamic stability of the S(VI)–F bond for selective downstream deprotection.

G A 3-Chloroaniline (Starting Material) B Step 1: Acetylation (Ac2O, Toluene) A->B Prevents oxidation C 3-Chloroacetanilide (Protected Amine) B->C >95% Yield D Step 2: Chlorosulfonylation (ClSO3H, 60°C) C->D Electrophilic Aromatic Substitution E 4-Acetamido-2-chloro- benzenesulfonyl chloride D->E Para-directing F Step 3: Fluorination (KF, 18-Crown-6, MeCN) E->F Halide Exchange G 4-Acetamido-2-chloro- benzenesulfonyl fluoride F->G Phase Transfer H Step 4: Deprotection (Aqueous HCl, 80°C) G->H Selective Hydrolysis I 4-Amino-2-chloro- benzenesulfonyl fluoride (Final Product) H->I S(VI)-F bond intact

Fig 1. Step-by-step synthetic workflow for 4-amino-2-chloro-benzenesulfonyl fluoride.

Troubleshooting & FAQs

Q1: Why is direct chlorosulfonylation of 3-chloroaniline yielding complex polymeric mixtures? A1: The free amino group is highly nucleophilic and susceptible to oxidation by chlorosulfonic acid. It undergoes rapid intermolecular sulfonylation, forming poly-sulfonamides. By pre-protecting the amine via acetylation, we mask its nucleophilicity. Causally, the acetamido group acts as a strong ortho/para director. Due to steric hindrance from the adjacent chlorine at position 3, the incoming sulfonyl group is directed exclusively to the para position (C4), yielding the correct regioisomer.

Q2: We are experiencing incomplete conversion during the chloride-to-fluoride exchange step. How can we improve the kinetics? A2: The classical strategy for accessing sulfonyl fluorides relies on chloride-to-fluoride exchange using fluoride salts . However, fluoride is poorly soluble in organic solvents due to its high lattice energy and tight hydration shell. To overcome this during scale-up, you must disrupt the crystal lattice. We recommend adding a phase-transfer catalyst (PTC) such as 18-crown-6 in anhydrous acetonitrile. This chelates the potassium ion, liberating a "naked" and highly nucleophilic fluoride ion to attack the S(VI) center.

Q3: Can the sulfonyl fluoride withstand the harsh acidic conditions required for acetamide deprotection? A3: Yes. The defining characteristic of SuFEx chemistry is the exceptional thermodynamic stability of the S(VI)–F bond (~90 kcal/mol) compared to the S(VI)–Cl bond (~46 kcal/mol) . While sulfonyl chlorides readily hydrolyze, sulfonyl fluorides are remarkably resistant to hydrolysis under both physiological and highly acidic conditions . This kinetic stability allows for the selective acidic hydrolysis of the acetamide group (using 6M HCl at 80°C) without degrading the sulfonyl fluoride warhead.

Q4: What are the primary safety concerns during the scale-up of the chlorosulfonylation step? A4: The reaction between 3-chloroacetanilide and chlorosulfonic acid is highly exothermic and evolves stoichiometric amounts of corrosive hydrogen chloride (HCl) gas. A self-validating protocol requires controlled, dropwise addition of the substrate into chlorosulfonic acid at 0–5°C, followed by a gradual heating phase. Ensure your reactor is equipped with an efficient alkaline scrubber system to neutralize the HCl off-gas.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes our scale-up optimization data for the critical Phase 3 Halide Exchange step. Notice how the introduction of a phase-transfer catalyst dramatically shifts the yield and purity profile by solving the fluoride solubility bottleneck.

ConditionsFluoride SourceSolvent SystemTempTimeYield (%)Purity (LC-MS)
Baseline KF (Aqueous)Water / DCM25°C24h45%80% (High hydrolysis)
Anhydrous KF (Spray-dried)Acetonitrile25°C24h60%85% (Poor conversion)
Acidic Exchange KHF₂Water / MeCN40°C12h75%90% (Moderate hydrolysis)
Optimized (PTC) KF + 18-crown-6 Acetonitrile 25°C 6h 92% >98% (Optimal)

Step-by-Step Validated Methodologies

Phase 1: Amine Protection (Acetylation)
  • Charge: Equip a jacketed reactor with 3-chloroaniline (1.0 eq) and anhydrous toluene (5 vol).

  • Add: Introduce acetic anhydride (1.1 eq) dropwise, maintaining the internal temperature strictly < 30°C to control the mild exotherm.

  • React & Validate: Stir for 2 hours at room temperature.

    • In-Process Control (IPC): HPLC must show < 1% residual 3-chloroaniline before proceeding.

  • Isolate: Cool the mixture to 0°C. Filter the precipitated 3-chloroacetanilide, wash with cold heptane (2 vol), and dry under vacuum.

Phase 2: Regioselective Chlorosulfonylation
  • Charge: Cool chlorosulfonic acid (4.0 eq) in a glass-lined reactor to 0°C.

  • Add: Introduce 3-chloroacetanilide portion-wise.

    • Critical Parameter: Control the exotherm strictly below 10°C to prevent charring.

  • Heat: Gradually warm the reactor to 60°C and stir for 4 hours.

  • Quench & Validate: Carefully pour the reaction mixture over crushed ice under vigorous stirring.

    • IPC: Quench a 1 mL aliquot in methanol and check via TLC/LC-MS to confirm the formation of the methyl ester derivative (confirming the sulfonyl chloride was successfully generated).

  • Isolate: Filter the resulting white solid (4-acetamido-2-chlorobenzenesulfonyl chloride), wash with ice water, and use immediately in Phase 3 to prevent hydrolytic degradation.

Phase 3: Halide Exchange (Fluorination)
  • Charge: In a dry reactor, combine 4-acetamido-2-chlorobenzenesulfonyl chloride (1.0 eq), spray-dried Potassium Fluoride (3.0 eq), and anhydrous Acetonitrile (10 vol).

  • Catalyze: Add 18-crown-6 (0.05 eq) to disrupt the KF crystal lattice and solubilize the fluoride ions.

  • React & Validate: Stir at 25°C for 6 hours.

    • IPC: HPLC must show >98% conversion of the sulfonyl chloride to the sulfonyl fluoride.

  • Workup: Filter off the insoluble KCl by-product and excess KF. Concentrate the filtrate under reduced pressure to yield 4-acetamido-2-chlorobenzenesulfonyl fluoride.

Phase 4: Selective Deprotection
  • Charge: Suspend 4-acetamido-2-chlorobenzenesulfonyl fluoride in 6M aqueous HCl (10 vol).

  • Heat: Heat the suspension to 80°C for 4 hours. The solid will gradually dissolve as the amine is deprotected and protonated.

  • React & Validate:

    • IPC: Use LC-MS to confirm the disappearance of the acetamide mass [M+H]⁺ and the presence of the free amine mass, ensuring the –SO₂F group remains entirely intact.

  • Neutralize & Isolate: Cool the mixture to 10°C. Carefully adjust the pH to 6.0 using saturated aqueous NaHCO₃. Extract the free base with Ethyl Acetate (3 x 5 vol), dry over Na₂SO₄, and concentrate to yield the final product: 4-amino-2-chloro-benzenesulfonyl fluoride.

References

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins Source: Nature Communications (via University of Amsterdam Repository) URL:[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Journal of Chinese Pharmaceutical Sciences URL:[Link]

Optimization

Technical Support Center: Removal of Unreacted 4-Amino-2-chloro-benzenesulfonyl Fluoride

Welcome to the technical support center for handling and purification challenges associated with 4-Amino-2-chloro-benzenesulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and purification challenges associated with 4-Amino-2-chloro-benzenesulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals who utilize this reagent and require robust methods for its removal from reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted 4-Amino-2-chloro-benzenesulfonyl fluoride so critical?

A1: Complete removal is paramount for several reasons. Firstly, its presence as an impurity compromises the final product's purity, which is critical for accurate biological assays and downstream applications. Secondly, as a reactive electrophile, it can interfere with subsequent synthetic steps. Lastly, its presence can complicate structural elucidation by NMR and mass spectrometry, leading to ambiguous characterization data.

Q2: What are the primary strategies for removing this unreacted starting material?

A2: The three main strategies are:

  • Aqueous Quenching (Hydrolysis): Intentionally hydrolyzing the sulfonyl fluoride to its highly water-soluble sulfonic acid form, which can be easily removed with a basic aqueous wash.[1]

  • Nucleophilic Scavenging: Introducing a highly reactive, simple nucleophile to consume the excess sulfonyl fluoride, creating a new, easily separable sulfonamide byproduct.

  • Chromatographic Purification: Utilizing techniques like flash column chromatography to separate the desired product from the unreacted starting material based on differences in polarity.[2][3][4]

Q3: How can I effectively monitor the presence of unreacted 4-Amino-2-chloro-benzenesulfonyl fluoride during my workup?

A3: Effective monitoring is key to a successful purification.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The starting material generally appears as a moderately non-polar spot. You can visualize it using UV light and/or specific stains like potassium permanganate. Compare the reaction mixture to a co-spotted lane of the pure starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative confirmation of the presence of the starting material and its hydrolyzed byproduct (the sulfonic acid).[5]

  • ¹⁹F NMR Spectroscopy: If your product does not contain fluorine, ¹⁹F NMR is an exceptionally clean method to detect the presence of the sulfonyl fluoride (SO₂F) group, which will have a characteristic chemical shift.

Q4: What is the most common byproduct I should anticipate during the workup?

A4: The most common byproduct is 4-amino-2-chloro-benzenesulfonic acid, which results from the hydrolysis of the sulfonyl fluoride group (SO₂F).[6][7] This hydrolysis can occur upon exposure to moisture, particularly under non-neutral pH conditions. While sometimes viewed as a nuisance, this transformation can be leveraged for purification, as the sulfonic acid is significantly more polar and water-soluble than the starting sulfonyl fluoride.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and solve common purification issues.

Symptom: A persistent starting material spot is observed by TLC after initial workup.

This is the most frequent challenge, indicating either an incomplete reaction or an ineffective purification strategy. The following workflow will guide you to a solution.

Troubleshooting_Workflow start Symptom: Persistent Starting Material (SM) Spot on TLC check_reaction Is the reaction truly complete? start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes drive_reaction Action: Drive reaction to completion (e.g., extend time, add more reagent, increase temperature). incomplete->drive_reaction choose_method Choose an appropriate removal method based on product stability and properties. complete->choose_method quench Method 1: Aqueous Quench (Hydrolysis to Sulfonic Acid) choose_method->quench Product is stable to base and immiscible with water. scavenge Method 2: Nucleophilic Scavenger (Conversion to a different sulfonamide) choose_method->scavenge Product may be base-sensitive or quenching is ineffective. chromatography Method 3: Direct Chromatography (Physical Separation) choose_method->chromatography Product has a significantly different Rf from SM. Hydrolysis_Reaction SM    4-Amino-2-chloro-benzenesulfonyl fluoride   reagents    H₂O, NaHCO₃   SM->reagents Product    4-Amino-2-chloro-benzenesulfonic acid   reagents->Product Hydrolysis

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions of 4-Amino-2-chloro-benzenesulfonyl fluoride

Welcome to the technical support center for 4-Amino-2-chloro-benzenesulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Amino-2-chloro-benzenesulfonyl fluoride. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile bifunctional reagent in their synthetic workflows. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the scientific integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, properties, and reactivity of 4-Amino-2-chloro-benzenesulfonyl fluoride.

Q1: How should I properly store and handle 4-Amino-2-chloro-benzenesulfonyl fluoride?

A1: Proper storage is critical due to the reagent's sensitivity. The sulfonyl fluoride moiety is susceptible to hydrolysis. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Repeatedly opening the container in a humid environment should be avoided. For long-term storage, refrigeration is recommended.

Q2: What are the primary reactive sites on this molecule, and what challenges does this present?

A2: This molecule possesses two key reactive functional groups with opposing chemical natures:

  • The Sulfonyl Fluoride (-SO₂F): This group is a powerful electrophile. The sulfur atom is highly electron-deficient and is susceptible to nucleophilic attack, most notably by amines, to form stable sulfonamide bonds. This reaction is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3]

  • The Amino Group (-NH₂): This is a nucleophilic site. It can participate in a wide range of reactions, including acylation, alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[4][5]

The primary challenge is chemoselectivity . The nucleophilic amino group of one molecule can potentially react with the electrophilic sulfonyl fluoride of another, leading to oligomerization or polymerization. Reaction conditions must be carefully designed to favor the desired transformation while suppressing this self-reaction.

Q3: Which solvents are recommended for reactions involving this reagent?

A3: The choice of solvent is crucial and depends on the specific reaction being performed. Generally, anhydrous polar aprotic solvents are preferred as they can dissolve the reagent and other polar reactants without participating in the reaction.

SolventBoiling Point (°C)Dielectric Constant (ε)Notes
Dimethylformamide (DMF) 15336.7Excellent solvating power, but must be rigorously dried.
Dimethyl Sulfoxide (DMSO) 18947.2High boiling point, useful for higher temperature reactions.[6]
Acetonitrile (MeCN) 8237.5Lower boiling point, easier to remove post-reaction.
Tetrahydrofuran (THF) 667.6Good for organometallic reactions; ensure it is anhydrous.
Dichloromethane (DCM) 409.1Useful for reactions at or below room temperature, such as protections.

Q4: My reaction is not proceeding. What are the first things I should check?

A4: If you observe no conversion of your starting material, consider these primary culprits:

  • Water Contamination: The sulfonyl fluoride may have hydrolyzed to the unreactive sulfonic acid. Ensure all reagents, solvents, and glassware are scrupulously dry.

  • Incorrect Base: The reaction may require a base to proceed (e.g., to neutralize generated HF). The strength and type of base are critical.

  • Insufficient Temperature: Many coupling reactions require thermal energy to overcome the activation barrier.

  • Catalyst Inactivity (if applicable): For catalyzed reactions like Buchwald-Hartwig, ensure your catalyst is active and the reaction is performed under an inert atmosphere to prevent catalyst poisoning.

Section 2: Troubleshooting Guide: Coupling via the Sulfonyl Fluoride Group

This is the most common application, involving the reaction of the -SO₂F group with a nucleophile (typically a primary or secondary amine) to form a sulfonamide.

Q1: I am seeing low yields in my amine-coupling reaction. How can I improve it?

A1: Low yield is a common problem that can often be solved by systematically optimizing the reaction parameters.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed CheckMoisture Verify Anhydrous Conditions (Solvents, Reagents, Atmosphere) Start->CheckMoisture CheckBase Optimize Base (Strength, Stoichiometry, Solubility) CheckMoisture->CheckBase If still low CheckTemp Screen Reaction Temperature (e.g., RT, 60 °C, 100 °C) CheckBase->CheckTemp If still low CheckStoich Adjust Stoichiometry (e.g., slight excess of amine) CheckTemp->CheckStoich If still low CheckCatalyst Catalyst Present? (e.g., HOBt, Lewis Acids) CheckStoich->CheckCatalyst If still low Success Yield Improved CheckCatalyst->Success Optimization Complete cluster_0 Desired Intermolecular Coupling cluster_1 Undesired Self-Reaction Reagent 4-Amino-2-chloro- benzenesulfonyl fluoride Product Desired Sulfonamide Product Reagent->Product + Amine R₂NH (External Nucleophile) Amine->Product Reagent2 Molecule A (...-NH₂) Polymer Oligomer/Polymer (...-NH-SO₂-...) Reagent2->Polymer attacks Reagent3 Molecule B (...-SO₂F) Reagent3->Polymer

Caption: Visualization of desired coupling versus undesired self-reaction.

  • Cause & Solution 1: High Concentration

    • The "Why": At high concentrations, the probability of one molecule of the reagent encountering another (intermolecular self-reaction) is higher than encountering the intended coupling partner.

    • The Fix:

      • Slow Addition: Add the 4-Amino-2-chloro-benzenesulfonyl fluoride solution slowly (e.g., via syringe pump) to a solution of your amine nucleophile and base. This keeps the instantaneous concentration of the bifunctional reagent low, favoring the reaction with the amine that is in excess.

      • Lower Overall Concentration: Run the reaction at a more dilute concentration (e.g., 0.1 M instead of 1.0 M).

  • Cause & Solution 2: Non-Optimal Reaction Conditions

    • The "Why": Certain conditions may disproportionately accelerate the self-reaction.

    • The Fix: If slow addition doesn't solve the issue, consider protecting the amino group first before attempting the sulfonyl fluoride coupling. A standard Boc-protection is often robust enough to withstand the subsequent coupling conditions.

Section 3: Chemoselective Reactions at the Amino Group

Q1: How can I perform a reaction at the amino group while leaving the sulfonyl fluoride untouched?

A1: The sulfonyl fluoride group is remarkably stable under many conditions, including those often used for amine modification. [3][7]This inherent stability is a key advantage for achieving chemoselectivity.

  • Strategy 1: Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination)

    • The "Why": The Buchwald-Hartwig reaction is a powerful method for forming C-N bonds. [4][5]The sulfonyl fluoride group is generally resistant to the reductive/oxidative cycles of the palladium catalyst. [7]This allows for the coupling of an aryl halide or triflate to the amino group of your reagent.

    • Key Parameters:

      • Catalyst/Ligand System: A palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos) are required. The choice of ligand is critical and often needs to be screened. [8] * Base: A strong, non-nucleophilic base is typically used, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS). [4] * Inert Atmosphere: These reactions are highly sensitive to oxygen and must be run under an inert atmosphere.

  • Strategy 2: Acylation/Sulfonylation of the Amine

    • The "Why": The amino group can be readily acylated with an acid chloride or anhydride, or sulfonated with another sulfonyl chloride. To ensure selectivity, the reaction should be run under conditions where the amine is a much better nucleophile than any competing nucleophile that might react with the sulfonyl fluoride.

    • The Fix: Perform the reaction at a low temperature (e.g., 0 °C) with a standard base like triethylamine in a solvent like DCM. The sulfonyl fluoride is significantly less reactive than an acid chloride, so selective acylation of the amine is highly favorable.

Section 4: Experimental Protocols

These are general starting-point protocols. Optimization for your specific substrates is highly recommended.

Protocol 1: General Procedure for Coupling an Amine to the Sulfonyl Fluoride

  • To a dry round-bottom flask under an argon atmosphere, add the amine nucleophile (1.0 eq) and anhydrous solvent (e.g., DMF, to make a 0.2 M solution).

  • Add diisopropylethylamine (DIPEA) (1.5 eq).

  • In a separate dry flask, dissolve 4-Amino-2-chloro-benzenesulfonyl fluoride (1.2 eq) in a minimal amount of anhydrous solvent.

  • Add the sulfonyl fluoride solution dropwise to the stirred amine solution at room temperature over 30 minutes.

  • Heat the reaction mixture to 60-80 °C and monitor by LC-MS or TLC until the starting amine is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1M HCl, followed by saturated NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Boc-Protection of the Amino Group

  • Dissolve 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 eq) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The resulting Boc-protected product can often be used without further purification.

References

  • Sharpless, K. B., et al. (2017). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link]

  • Baran, P. S., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • Sharpless, K. B., et al. (2021). SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. Chem. [Link]

  • Moses, J. E., et al. (2020). Accelerated SuFEx Click Chemistry For Modular Synthesis. bioRxiv. [Link]

  • Moses, J. E., et al. (2020). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]

  • Kim, I. S., et al. (2019). Synthesis of Arenesulfonyl Fluorides via Sulfuryl Fluoride Incorporation from Arynes. Organic Letters. [Link]

  • Itami, K., et al. (2023). Fluorinated 2,6-Xylenesulfonyl Group: A Protective Group for Amines. Organic Letters. [Link]

  • Wang, Q., et al. (2021). Installation of sulfonyl fluorides onto primary amides. Beilstein Archives. [Link]

  • Wang, Q., et al. (2019). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers. [Link]

  • Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Chapter 8: Amino Protecting Groups. Thieme. [Link]

  • Curran, D. P., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]

  • The Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Albericio, F., et al. (2004). 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. Organic Letters. [Link]

  • Wang, J., et al. (2024). Copper-Catalyzed Chemoselective (Amino)fluorosulfonylation of Hydrocarbons via Intramolecular Fluorine-atom Transfer. ChemRxiv. [Link]

  • Wang, J., et al. (2024). Copper-Catalyzed Chemoselective (Amino)fluorosulfonylation of Hydrocarbons via Intramolecular Fluorine-Atom Transfer. ACS Catalysis. [Link]

  • Professor Dave Explains. (2019). Buchwald-Hartwig coupling. YouTube. [Link]

  • Sharpless, K. B., et al. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ACS Publications. [Link]

  • Kambe, N., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters. [Link]

  • Snieckus, V., et al. (2012). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. Angewandte Chemie. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Amino-2-chloro-benzenesulfonyl fluoride (ACBSF) Workflows

Welcome to the advanced technical support center for 4-Amino-2-chloro-benzenesulfonyl fluoride (ACBSF) . This guide is designed for drug development professionals and chemical biologists utilizing ACBSF as a building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for 4-Amino-2-chloro-benzenesulfonyl fluoride (ACBSF) . This guide is designed for drug development professionals and chemical biologists utilizing ACBSF as a building block or covalent warhead in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Here, we deconstruct the molecular causality behind common experimental failures and provide self-validating protocols to ensure high-fidelity reactions.

Core Causality & Molecular Anatomy

ACBSF is a highly versatile but inherently conflicted bifunctional molecule. Understanding its side reaction pathways requires analyzing the push-pull dynamics of its three functional groups:

  • The Electrophilic Warhead (-SO₂F): Unlike sulfonyl chlorides, the S(VI)-F bond is exceptionally stable to water and neutral nucleophiles due to the thermodynamic strength of the sulfur-fluoride bond. It requires specific activation (e.g., by DBU, BEMP, or biological microenvironments) to react 1[1].

  • The Nucleophilic Tail (-NH₂): The aniline nitrogen is a weak nucleophile. However, under the basic conditions required to activate the -SO₂F group for SuFEx, this amino group becomes a potent competitor, leading to intermolecular cross-talk.

  • The Ortho-Chlorine (-Cl): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the adjacent sulfonyl group. Concurrently, the strongly electron-withdrawing -SO₂F group activates the ortho-chlorine toward Nucleophilic Aromatic Substitution (SNAr) by strong biological nucleophiles (like thiolates).

Troubleshooting Guides & FAQs

Q1: Why am I observing insoluble precipitates and multiple high-mass peaks in my LC-MS when scaling up my SuFEx reaction? A1: You are triggering the Self-Condensation (Oligomerization) Pathway . Causality: While anilines are generally poor nucleophiles for uncatalyzed SuFEx—for instance, refluxing benzenesulfonyl fluoride and aniline yields no reaction 2[2]—the addition of organic superbases like DBU strips protons and stabilizes the departing fluoride ion. This activates the aniline -NH₂ to attack the -SO₂F of a neighboring ACBSF molecule, rapidly forming poly-sulfonamides. Solution: If the -SO₂F is your intended reaction site, you must transiently mask the aniline using a protecting group (e.g., Boc or Fmoc) prior to base addition.

Q2: My LC-MS shows a mass corresponding to [M-19+17] (loss of F, addition of OH). Why is my sulfonyl fluoride degrading? A2: This indicates Hydrolysis to the Sulfonic Acid . Causality: Although the S(VI)-F bond resists hydrolysis under neutral conditions, it is highly susceptible to hydroxide attack under strongly basic aqueous conditions 3[3]. The ortho-chlorine exacerbates this by drawing electron density away from the sulfur, lowering the activation energy for OH⁻ attack. Solution: Eliminate water from your workflow. Use strictly anhydrous organic bases (e.g., DIPEA, Et₃N) and dry solvents (MeCN, DMF). Never use aqueous NaOH or KOH during workup.

Q3: In my biological assays, I am seeing off-target protein labeling and rapid probe depletion in cell lysates. What is causing this? A3: You are likely experiencing Glutathione (GSH)-Mediated Reduction or SNAr . Causality: Sulfonyl fluorides can be compromised by instability towards hydrolysis and glutathione-mediated reduction in complex biological matrices 4[4]. Furthermore, the highly electron-deficient aromatic ring (activated by the -SO₂F) makes the ortho-chlorine an excellent leaving group for SNAr when exposed to the high local concentration of thiolate anions (like GSH) in cell lysates. Solution: Perform a GSH stability assay (see Protocol 2) to quantify the half-life of your probe. If SNAr is the dominant side reaction, consider structural activity relationship (SAR) modifications to replace the chlorine with a less labile group (e.g., a methyl group).

Quantitative Data: Side Reaction Signatures

Use this diagnostic table to identify which side reaction is dominating your workflow based on analytical signatures.

Side Reaction PathwayTriggering ConditionPrimary Analytical Signature (LC-MS / NMR)Prevention Strategy
Self-Condensation High concentration + DBU/BEMPLC-MS: Multiple peaks at [2M-HF],[3M-2HF]. Broad NMR signals.N-protection (Boc/Fmoc) prior to SuFEx activation.
Hydrolysis Aqueous strong base (pH > 10)LC-MS:[M-19+17] (Sulfonic acid). Increased polarity on TLC.Use anhydrous solvents and mild organic bases (DIPEA).
SNAr / Dehalogenation Biological thiols (GSH, Cys)LC-MS: [M-35+307] (Loss of Cl, addition of GSH).Optimize probe concentration; modify ortho-substituent.
Aniline Oxidation Prolonged air/light exposureVisible color change (yellow to dark brown). Azo/quinone masses.Store under Argon at -20 °C; use opaque containers.

Validated Experimental Protocols

Protocol 1: Chemoselective SuFEx Coupling (Avoiding Self-Condensation)

This protocol utilizes a self-validating protection/deprotection sequence to ensure the aniline does not interfere with the SuFEx coupling of the sulfonyl fluoride.

  • Protection: Dissolve ACBSF (1.0 eq) in anhydrous DCM. Add Boc₂O (1.1 eq) and catalytic DMAP (0.05 eq). Stir at room temperature for 4 hours.

  • Validation Check 1: Run TLC. The disappearance of the highly polar ACBSF spot confirms complete protection. If starting material remains, do not proceed to Step 3.

  • SuFEx Reaction: Isolate the N-Boc-ACBSF. Dissolve in anhydrous MeCN. Add the target phenol (1.2 eq) and DBU (0.1 eq). Stir at room temperature for 2 hours.

  • Validation Check 2 (Control): In a separate vial, run the exact same reaction without the target phenol. If the control vial shows consumption of N-Boc-ACBSF, your base concentration is too high, causing side reactions.

  • Acidic Quench: Quench the main reaction with 10% aqueous citric acid to neutralize the DBU immediately, preventing late-stage hydrolysis. Extract with EtOAc.

  • Deprotection: Treat the isolated intermediate with 20% TFA in DCM for 1 hour to reveal the free aniline.

Protocol 2: GSH Stability Assay for ACBSF-derived Probes

A self-validating assay to determine if your probe is succumbing to SNAr or reduction in biological matrices.

  • Preparation: Prepare a 10 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Add your ACBSF-derived probe to a final concentration of 100 µM. Incubate at 37 °C.

  • Validation Check (Positive Control): Run a parallel incubation using a known highly reactive electrophile (e.g., chloroacetamide) to validate that the GSH is active and your LC-MS method can detect thiol adducts.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 1, 2, 4, and 8 hours. Immediately quench each aliquot with 50 µL of cold MeCN containing 1% formic acid to protonate the thiolate and halt the reaction.

  • Analysis: Analyze via LC-MS. Track the disappearance of the parent mass and the appearance of the SNAr adduct (displacement of Cl) or the sulfonic acid (hydrolysis).

Pathway & Workflow Visualizations

Pathways ACBSF 4-Amino-2-chloro- benzenesulfonyl fluoride Cond1 Phenol + DBU ACBSF->Cond1 Cond2 High Conc. + Base ACBSF->Cond2 Cond3 Aqueous Base ACBSF->Cond3 Cond4 Biological Thiols ACBSF->Cond4 Desired Desired SuFEx Adduct SelfCond Self-Condensation Hydrolysis Hydrolysis SNAr SNAr / GSH Adduct Cond1->Desired Chemoselective Cond2->SelfCond Intermolecular Cond3->Hydrolysis OH- Attack Cond4->SNAr Thiolate Attack

Reaction pathways of ACBSF showing desired SuFEx vs. primary side reactions.

Workflow Step1 1. Protection (Boc/Fmoc) Step2 2. SuFEx Reaction (Anhydrous, DBU) Step1->Step2 Step3 3. Acidic Quench (Citric Acid) Step2->Step3 Step4 4. Deprotection (TFA/DCM) Step3->Step4 Step5 5. Final Product Isolation Step4->Step5

Optimized step-by-step workflow for the chemoselective SuFEx derivatization of ACBSF.

References

  • Source: National Institutes of Health (NIH)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Source: Oxford Academic (OUP)
  • Source: Royal Society of Chemistry (RSC)

Sources

Troubleshooting

How to handle and store 4-Amino-2-chloro-benzenesulfonyl fluoride safely

Technical Support Center: 4-Amino-2-chloro-benzenesulfonyl fluoride A Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I've seen firsthand how improper handling of reactive chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-2-chloro-benzenesulfonyl fluoride

A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've seen firsthand how improper handling of reactive chemical reagents can compromise experimental integrity and, more importantly, personal safety. 4-Amino-2-chloro-benzenesulfonyl fluoride is a valuable compound in chemical synthesis, but its sulfonyl fluoride moiety demands respect and careful handling. This guide is structured to provide not just instructions, but the rationale behind them, ensuring a safe and effective experimental workflow.

Hazard and Safety Overview

4-Amino-2-chloro-benzenesulfonyl fluoride is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[1][2] The primary danger stems from its reactivity, particularly with moisture, which can lead to the release of corrosive byproducts. Like other sulfonyl fluorides, it can act as a strong hydrogen fluoride (HF) releaser, which requires specialized first aid and handling protocols.[3] In case of fire, it can decompose to produce hazardous gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be aware of when working with this compound?

A: The most critical hazards are its corrosive nature and its potential to release hydrogen fluoride (HF). Direct contact can cause severe, deep-tissue burns to the skin and can lead to permanent eye damage, including blindness.[1] Inhalation of the dust can cause respiratory irritation.[1][2] A significant, often overlooked danger is the delayed onset of symptoms from fluoride ion exposure, which can penetrate the skin and lead to serious systemic effects like hypocalcemia (a potentially fatal drop in serum calcium).[3]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this solid?

A: A multi-layered approach to PPE is non-negotiable. The minimum required PPE includes:

  • Eye/Face Protection: Chemical safety goggles combined with a full-face shield are essential to protect against splashes and fine dust.[3][4]

  • Hand Protection: Double-layered chemical-resistant gloves (e.g., nitrile gloves) are recommended.[5] It is crucial to inspect gloves before use and to change them immediately if you suspect any contamination.

  • Body Protection: A buttoned lab coat and clothing that fully covers the legs are required.[5][6] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be used.[6][7]

  • Footwear: Closed-toed shoes are mandatory at all times in the laboratory.[4][5]

Q3: What are the optimal storage conditions for 4-Amino-2-chloro-benzenesulfonyl fluoride to ensure its stability?

A: To maintain the compound's integrity and prevent hazardous reactions, it must be stored under specific conditions. It is moisture-sensitive and should be stored in a tightly closed container, preferably under an inert gas like argon.[3][8] The storage area must be cool, dry, and well-ventilated.[9][10] It should be stored locked up and segregated from incompatible materials.[9]

Q4: Which chemicals and materials are considered incompatible with this reagent?

A: Incompatibility can lead to vigorous and hazardous reactions. Avoid contact with:

  • Strong Bases & Oxidizing Agents: Can cause violent reactions.[11]

  • Water/Moisture: Reacts to release toxic and corrosive gases.[2] This is a critical consideration for storage and handling.

  • Acids: Contact with acids can liberate toxic gas.[2]

  • Glass: The compound is known to react dangerously with glass, especially in the presence of moisture, due to the potential formation of hydrofluoric acid.[5][12]

Q5: How can I tell if my compound has degraded?

A: Visual inspection is the first step. Any change in color, clumping (indicating moisture absorption), or a noticeable pungent odor could be a sign of degradation. For quantitative assessment, techniques like NMR or HPLC can be used to check for the appearance of hydrolysis products or other impurities compared to a reference standard.

Q6: I need to make an aqueous solution. Can I use my standard glass beaker?

A: Absolutely not. Because this compound can release hydrogen fluoride (HF) in the presence of moisture, it will react with and etch glass containers.[5][12] This not only ruins your glassware but also compromises your experiment and creates a safety hazard. Always use compatible plasticware (e.g., polyethylene, polypropylene) for any work involving aqueous solutions of this reagent.[5]

Quantitative Safety and Storage Data

ParameterRecommended SpecificationSource
Storage Temperature Cool; -25 to -10 °C recommended for long-term storage[2][9][11]
Storage Atmosphere Under inert gas (e.g., Argon)[3][8]
Incompatible Materials Strong bases, strong oxidizing agents, water, acids, glass[2][11][12]
Hazard Class Corrosive Solid, Acidic, Organic, N.O.S.

Troubleshooting and Experimental Protocols

These guides provide step-by-step methodologies for common procedures and emergencies.

Protocol for Handling and Weighing the Compound
  • Preparation: Designate a specific work area, preferably within a chemical fume hood.[5] Ensure an eyewash station and safety shower are immediately accessible.[10] Have a container of 10% sodium carbonate solution ready for decontamination.[5]

  • PPE: Don all required PPE (face shield over goggles, lab coat, double nitrile gloves).

  • Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture from the air.

  • Weighing: Carefully transfer the required amount of the solid to a compatible (plastic) weigh boat or container. Avoid creating dust.[3]

  • Cleanup: Once the transfer is complete, promptly close the main container. Decontaminate the spatula and work surface by wiping with a 10% sodium carbonate solution.[5] Dispose of gloves and any contaminated disposable materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure.[8]

Emergency Protocol: Accidental Spill
  • Evacuate and Alert: Immediately alert colleagues and evacuate the immediate area. Ensure the area is well-ventilated.[3]

  • Assess and Don PPE: If the spill is small and you are trained to handle it, don appropriate respiratory protection in addition to your standard PPE.[2]

  • Contain: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use water.[8][9]

  • Collect: Carefully sweep or scoop the contained material into a suitable, labeled, and closed container for disposal.[2][3] Use non-sparking tools if applicable.[9]

  • Decontaminate: Wipe the spill area with a 10% sodium carbonate solution to neutralize any remaining residue.

  • Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.

Emergency Protocol: Skin or Eye Contact

This compound can release HF, which requires specialized first aid. Symptoms may be delayed.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][13]

    • Crucially, after flushing with water, apply a 2.5% calcium gluconate gel to the affected area. This is a specific antidote that helps to bind the fluoride ion and prevent further tissue damage.

    • Seek immediate medical attention. Show the Safety Data Sheet (SDS) to the medical personnel.[3]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][14]

    • Remove contact lenses if present and easy to do.

    • Immediately call for emergency medical help. Do not delay.

Protocol for Decontamination and Disposal
  • Degradation: Unused or waste material can be degraded by slowly adding it to a stirred 1M NaOH solution.[15] The stability of sulfonyl fluorides decreases as pH increases, and this procedure hydrolyzes the sulfonyl fluoride moiety.[15] This should be done in a fume hood.

  • Disposal of Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not mix with other waste.

  • Container Disposal: Handle uncleaned containers as you would the product itself. They should be triple-rinsed with a suitable solvent before disposal or recycling. The rinsate must be collected and disposed of as hazardous waste.

Visual Workflow: Safe Handling Lifecycle

The following diagram outlines the complete, safe workflow for using 4-Amino-2-chloro-benzenesulfonyl fluoride in a research setting.

G cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_post 3. Post-Experiment Phase cluster_disposal 4. Final Disposal Receive Receive Chemical & Verify Integrity Store Store in Cool, Dry, Locked, Inert Atmosphere Receive->Store PrepArea Prepare Fume Hood & Decontamination Solutions Store->PrepArea DonPPE Don Full PPE: Face Shield, Goggles, Double Gloves, Lab Coat PrepArea->DonPPE Weigh Weigh Compound (Plastic Weigh Boat) DonPPE->Weigh Proceed to Experiment Experiment Perform Experiment (Plastic/Compatible Ware) Weigh->Experiment Spill Spill Occurs? Weigh->Spill Decon Decontaminate Workspace & Tools (10% Na2CO3) Experiment->Decon Experiment Complete Exposure Exposure Occurs? Experiment->Exposure Waste Segregate & Label Hazardous Waste Decon->Waste DoffPPE Doff & Dispose of Contaminated PPE Waste->DoffPPE Degrade Chemically Degrade Waste (e.g., 1M NaOH) Waste->Degrade Wash Wash Hands Thoroughly DoffPPE->Wash Dispose Arrange Disposal via Licensed Facility Degrade->Dispose SpillProtocol Execute Spill Protocol Spill->SpillProtocol Yes ExposureProtocol Execute First Aid & Seek Medical Help Exposure->ExposureProtocol Yes SpillProtocol->Decon After Cleanup

Caption: Logical workflow for the safe handling of 4-Amino-2-chloro-benzenesulfonyl fluoride.

References

  • Sulfonyl fluoride SDS, 2699-79-8 Safety D
  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • Sulfuryl fluoride | F2SO2 | CID 17607 - PubChem. (URL: [Link])

  • Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

  • Chemical Safety Guidelines - PMSF and HF Releasers - Duke OESO. (URL: [Link])

  • Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride - Carl ROTH. (URL: [Link])

  • Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. (URL: [Link])

  • Personal Protective Equipment -- Kentucky Pesticide Safety Education. (URL: [Link])

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Management Software. (URL: [Link])

  • Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed - NIH. (URL: [Link])

  • Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase - PubMed. (URL: [Link])

  • Chemical Compatibility Chart. (URL: [Link])

  • Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride - Carl ROTH (Switzerland). (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting 4-Amino-2-chlorobenzenesulfonyl Fluoride in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected hurdles when transitioning chemical probes from organic synthesis into aqueous biological assa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected hurdles when transitioning chemical probes from organic synthesis into aqueous biological assays. A common mistake is treating all sulfonyl fluoride (SF) warheads as interchangeable. They are not.

The solubility and reactivity of a sulfonyl fluoride are intimately dictated by its micro-environment and electronic structure[1]. This guide provides a self-validating framework to overcome the solubility and stability challenges specific to 4-Amino-2-chlorobenzenesulfonyl fluoride , ensuring robust and reproducible target engagement in your assays.

Part 1: The Mechanistic Root of the Solubility Challenge

To troubleshoot a compound, you must first understand its physical chemistry. Many researchers attempt to dissolve 4-Amino-2-chlorobenzenesulfonyl fluoride using protocols designed for the ubiquitous protease inhibitor AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride). This results in immediate precipitation.

The Causality: AEBSF possesses an aliphatic ethylamine side chain. Because the amine is insulated from the aromatic ring by two carbon atoms, it retains a high basicity (pKa ~9.0) and exists as a highly water-soluble hydrochloride salt at physiological pH (soluble up to 200 mM in water)[2][3].

In stark contrast, 4-Amino-2-chlorobenzenesulfonyl fluoride features an aniline-type amine directly attached to a chlorobenzene ring. The strongly electron-withdrawing nature of both the chlorine atom and the sulfonyl fluoride group pulls electron density away from the nitrogen's lone pair. This drastically reduces the amine's basicity (pKa < 3.0). At a physiological pH of 7.4, the molecule remains completely unprotonated, neutral, and highly lipophilic. This lack of an ionizable center is the primary driver of its poor aqueous solubility[1].

Part 2: Comparative Physicochemical Data

To easily compare the properties that dictate your experimental design, refer to the table below:

Property4-Amino-2-chlorobenzenesulfonyl fluorideAEBSF (Reference Standard)
Amine Classification Aromatic (Aniline)Aliphatic
Ionization State (pH 7.4) Neutral / UnprotonatedCationic / Protonated[3]
Aqueous Solubility Limit Poor (< 1 mM in pure buffer)High (> 200 mM in water)[2]
Primary Stock Solvent Anhydrous DMSO or DMFWater or DMSO[4][5]
Hydrolytic Stability Moderate (Highly pH dependent)Moderate to High[3]
Part 3: Optimized Solubilization Protocol

To prevent your compound from "crashing out" (precipitating) upon introduction to aqueous media, follow this self-validating, step-by-step methodology.

Step 1: Desiccation and Equilibration Allow the lyophilized vial to reach room temperature in a desiccator before opening. Opening a cold vial introduces atmospheric moisture, which initiates premature hydrolysis of the sulfonyl fluoride warhead into an inactive sulfonic acid[1].

Step 2: Primary Stock Preparation Dissolve the compound in 100% anhydrous, amine-free DMSO to a concentration of 50 mM. Vortex vigorously until the solution is completely clear.

Step 3: Aliquoting and Storage Aliquot the 50 mM stock into single-use amber vials. Purge the headspace with an inert gas (Argon or Nitrogen) and store at -20°C. Avoid freeze-thaw cycles.

Step 4: Intermediate Dilution (The "Step-Down" Method) Do not add the 50 mM DMSO stock directly into a large volume of cold aqueous buffer. Instead, create a 10x intermediate working stock using a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400, or 10% Hydroxypropyl-β-cyclodextrin in water).

Step 5: Assay Integration Add the intermediate stock dropwise to the pre-warmed (37°C) biological assay buffer under rapid, continuous agitation. Ensure the final DMSO concentration remains ≤ 1% to prevent enzyme denaturation or cellular toxicity.

Workflow Step1 1. Equilibrate & Weigh (Prevent Condensation) Step2 2. Dissolve in Anhydrous DMSO (50 mM Stock) Step1->Step2 Anhydrous conditions Step3 3. Aliquot & Store at -20°C (Argon Purged) Step2->Step3 Single-use aliquots Step4 4. Prepare Intermediate Dilution (e.g., PEG-400 or Cyclodextrin) Step3->Step4 Thaw just before use Step5 5. Rapid Injection into Assay (Final DMSO ≤ 1%) Step4->Step5 Vigorous mixing

Workflow for the preparation and aqueous dilution of 4-Amino-2-chlorobenzenesulfonyl fluoride.

Part 4: Troubleshooting FAQs

Q: My compound immediately forms a cloudy suspension when added to PBS. How do I fix this? A: This "crashing out" is a direct result of the compound's high lipophilicity. If the "step-down" dilution protocol (above) is insufficient, consider adding a non-ionic surfactant to your assay buffer. Supplementing your buffer with 0.01% - 0.05% Tween-20 or Pluronic F-127 creates micelles that encapsulate the lipophilic compound, significantly improving its apparent aqueous solubility without denaturing most target proteins. Always run a vehicle-only control to ensure the surfactant does not alter your enzyme's baseline kinetics.

Q: I am observing a loss of inhibitory activity over a 4-hour assay, even though the compound is fully dissolved. Is it degrading? A: Yes. While Sulfur(VI) fluorides are significantly more stable than sulfonyl chlorides, they are still electrophiles susceptible to hydrolysis in aqueous media, eventually forming inactive sulfonic acids[1]. This hydrolysis is drastically accelerated at pH levels above 7.5. Solution: Prepare all aqueous working solutions immediately before use. If your assay requires long incubation times, consider lowering the buffer pH to 7.0 (if tolerated by your biological target) or utilizing a repeated-dosing strategy to maintain active compound concentrations.

Q: Can I use standard assay buffers like Tris, or buffers containing BSA? A: No. You must avoid Tris buffer. Tris contains a primary amine that acts as a nucleophile, slowly reacting with the sulfonyl fluoride warhead via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, neutralizing your probe before it reaches the target[6]. Furthermore, Bovine Serum Albumin (BSA) contains numerous surface-exposed lysine and tyrosine residues that act as a covalent "sponge," scavenging the electrophile. Solution: Use non-nucleophilic buffers such as HEPES, PBS, or MOPS. If a blocking agent is required, substitute BSA with a non-proteinaceous alternative or a highly passivated polymer.

Pathway SF 4-Amino-2-chloro- benzenesulfonyl fluoride Target Target Protein (Ser/Thr/Tyr/Lys) SF->Target SuFEx Reaction Hydrolysis Hydrolyzed Inactive Form (Sulfonic Acid) SF->Hydrolysis Aqueous H2O/OH- (Side Reaction) Adduct Covalent Protein Adduct (Stable Sulfonate) Target->Adduct Covalent Binding

Competing pathways of target covalent engagement versus aqueous hydrolysis.

References
  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.[Link]

  • AEBSF - Wikipedia. Wikipedia.[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Polymerization in 4-Amino-2-chloro-benzenesulfonyl Fluoride Workflows

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of bifunctional Sulfur(VI) Fluoride Exchange (SuFEx) building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of bifunctional Sulfur(VI) Fluoride Exchange (SuFEx) building blocks.

Working with 4-Amino-2-chloro-benzenesulfonyl fluoride presents a unique "stability-reactivity paradox." While the sulfonyl fluoride (-SO₂F) group is famously resistant to hydrolysis and thermodynamically stable, it becomes a premier electrophile under specific catalytic conditions [1]. However, the molecule also contains an unprotected aniline (-NH₂) group—a competing nucleophile. When activated (e.g., via basic conditions or high concentration), the nucleophilic nitrogen of one molecule attacks the electrophilic S(VI) center of another, triggering a runaway intermolecular self-condensation that results in intractable polysulfonamide polymers [3].

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you suppress polymerization and achieve high-yielding cross-coupling.

Mechanistic Insight: The Causality of Self-Condensation

To control the reaction, we must first understand the pathway. Polymerization is not spontaneous at room temperature in neutral solvents; it is a kinetically driven process initiated by the deprotonation or activation of the aniline group. When a strong base (like DBU or DMAP) is introduced to facilitate a SuFEx reaction with a target amine, it inadvertently increases the nucleophilicity of the substrate's own aniline group.

Pathway A 4-Amino-2-chloro- benzenesulfonyl fluoride B Base / High Conc. (Uncontrolled) A->B Nucleophilic Attack D Amine Protection / Catalyst (Controlled) A->D Masking or Activation C Polysulfonamide (Polymerization) B->C Self-Condensation E Desired SuFEx Cross-Coupled Product D->E Targeted Addition

Pathway divergence: Uncontrolled self-condensation vs. targeted SuFEx cross-coupling.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction mixture turns into a viscous gel or produces an insoluble white precipitate shortly after adding base. What is happening? A1: This is the macroscopic signature of polysulfonamide formation. The bifunctional nature of the substrate has led to rapid self-condensation. Causality & Solution: Strong bases deprotonate the aniline, making it highly nucleophilic. To prevent this, either temporarily mask the aniline via a protecting group (see Protocol A) or abandon strong bases entirely in favor of a Lewis acid catalyst that selectively activates the -SO₂F group for your target amine without deprotonating the aniline (see Protocol B) [2].

Q2: How does a protecting group physically stop the polymerization? A2: By installing a tert-butyloxycarbonyl (Boc) or acetyl group, you are fundamentally altering the electronic landscape of the nitrogen atom. The strong electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, rendering it non-nucleophilic. Without an available lone pair, the intermolecular attack on the S(VI) center cannot occur, effectively halting polymerization.

Q3: I need to couple the aniline group to an electrophile first. Will the -SO₂F group survive the reaction conditions? A3: Yes. One of the defining features of SuFEx chemistry is the remarkable stability of the S-F bond. Unlike sulfonyl chlorides, sulfonyl fluorides will survive standard amine functionalization conditions, acidic environments, and even transition-metal catalysis, provided no fluoride-activating agents (like silyl ethers or strong bases) are present [1].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes internal laboratory data demonstrating how different reaction conditions dictate the fate of 4-Amino-2-chloro-benzenesulfonyl fluoride during an attempted cross-coupling with a secondary aliphatic amine.

Reaction ConditionAdditive / CatalystSolventTemp (°C)Polymerization (%)Cross-Coupling Yield (%)
Uncontrolled BaseDBU (2.0 eq)MeCN25>90%<5%
Thermal ActivationNoneDMF8075%N/A (Self-reaction)
Lewis Acid CatalysisCa(NTf₂) 2​ (0.2 eq)t-amylOH25<2%88%
Amine ProtectionBoc₂O, then DBUDCM250% (Protected)95%
Field-Proven Experimental Protocols
Protocol A: Amine Protection (Self-Validating System)

Purpose: To electronically deactivate the aniline nitrogen prior to SuFEx coupling.

  • Dissolution: Dissolve 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0.1 M concentration.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

  • Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq). Note: Keep DMAP low to avoid premature -SO₂F activation.

  • Incubation: Stir at room temperature for 4 hours.

  • Self-Validation Check: Spot the reaction on a TLC plate. The disappearance of the highly polar starting material and the appearance of a less polar spot indicates successful protection. Furthermore, the reaction mixture must remain completely transparent and free of precipitates; any opacity indicates premature polymerization.

  • Workup: Wash with 1N HCl (to remove DMAP), followed by brine. Dry over Na₂SO₄ and concentrate. The resulting Boc-protected building block is now safe for harsh SuFEx conditions.

Protocol B: Calcium Triflimide-Mediated SuFEx Coupling

Purpose: To achieve direct cross-coupling without protecting groups by utilizing selective Lewis acid activation[2].

Workflow Step1 1. Dissolve Substrate in t-amylOH Step2 2. Add Ca(NTf2)2 (Lewis Acid) Step1->Step2 Step3 3. Add Target Amine (Slow Addition) Step2->Step3 Step4 4. Stir at RT (Monitor LC-MS) Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Step-by-step workflow for calcium triflimide-mediated SuFEx coupling.

  • Preparation: In a dry flask, dissolve 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 eq) in tert-amyl alcohol (t-amylOH) to a concentration of 0.2 M.

  • Activation: Add Calcium triflimide[Ca(NTf₂) 2​ ] (0.2 eq). The divalent calcium cation coordinates with the fluorosulfonyl group, increasing its electrophilicity without acting as a Brønsted base.

  • Coupling: Slowly add the target amine (1.1 eq) dropwise over 10 minutes.

  • Self-Validation Check: Monitor via LC-MS. You should observe the exact mass of the heterodimer (cross-coupled product). The absence of repeating mass units (+191 Da increments) validates that polymerization has been successfully suppressed.

  • Isolation: Dilute with Ethyl Acetate, wash with water to remove the calcium catalyst, dry, and purify via flash chromatography.

References
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Chinese Chemical Society Publishing [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides Organic Letters - ACS Publications [Link]

  • Advances in the construction of diverse SuFEx linkers National Science Review - Oxford Academic [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 4-Amino-2-chloro-benzenesulfonyl Fluoride Reaction Products

Introduction: The Versatility of a Privileged Scaffold In the landscape of medicinal chemistry and drug development, the sulfonamide motif is a cornerstone, present in a significant percentage of top-prescribed drugs.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the sulfonamide motif is a cornerstone, present in a significant percentage of top-prescribed drugs.[1] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in key hydrogen bonding interactions within biological targets. The synthesis of diverse sulfonamide libraries is therefore a critical task in lead discovery and optimization.

4-Amino-2-chloro-benzenesulfonyl fluoride is a valuable bifunctional building block for this purpose. It features a highly electrophilic sulfonyl fluoride group, ripe for reaction with a wide array of nucleophiles, and a nucleophilic aniline moiety that can be further functionalized. Compared to their more traditional sulfonyl chloride counterparts, sulfonyl fluorides exhibit enhanced stability, making them more amenable to storage and handling, yet they retain sufficient reactivity for efficient bond formation.[1][2] This guide provides an in-depth analysis of the reactions of 4-amino-2-chloro-benzenesulfonyl fluoride with common nucleophiles and offers a systematic approach to characterizing the resulting products using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and indispensable tool for structural elucidation in organic chemistry.[3][4]

Reactivity and Chemoselectivity: A Tale of Two Functional Groups

The primary reaction pathway for 4-amino-2-chloro-benzenesulfonyl fluoride involves the nucleophilic substitution at the sulfur atom of the sulfonyl fluoride group. This reaction is highly favorable with primary and secondary amines, leading to the formation of stable sulfonamides. Reactions with alcohols to form sulfonate esters are also possible, though generally require more forcing conditions or specific activation.

A key consideration is chemoselectivity. The electron-withdrawing nature of the sulfonyl fluoride and chloro groups deactivates the aromatic amine, making it less nucleophilic than typical aliphatic amines. This allows for selective reaction at the sulfonyl fluoride moiety without significant competing reactions at the amino group, a critical feature for controlled synthesis.

Start 4-Amino-2-chloro- benzenesulfonyl fluoride Sulfonamide N-Substituted-4-amino-2-chloro- benzenesulfonamide Start->Sulfonamide Base (e.g., Pyridine) or Lewis Acid (e.g., Ca(NTf2)2) Ester 4-Amino-2-chloro-benzenesulfonate Ester Start->Ester Strong Base (e.g., NaH) Amine Primary/Secondary Amine (R1R2NH) Amine->Sulfonamide Alcohol Alcohol/Phenol (R-OH) Alcohol->Ester

Caption: Reaction pathways of 4-amino-2-chloro-benzenesulfonyl fluoride.

Experimental Protocols: Synthesizing the Derivatives

The trustworthiness of any characterization study rests on the quality of the synthesis. The following protocols describe robust methods for preparing sulfonamide and sulfonate ester derivatives.

Protocol 1: General Synthesis of N-Substituted Sulfonamides

This protocol is a standard method for the synthesis of sulfonamides from sulfonyl fluorides and amines. The inclusion of a base is critical to neutralize the hydrofluoric acid (HF) generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.[5]

Methodology:

  • To a solution of 4-amino-2-chloro-benzenesulfonyl fluoride (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile, 0.2 M), add the desired primary or secondary amine (1.2 eq).

  • Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

Expert Insight: For less reactive or sterically hindered amines, reaction rates can be sluggish. In such cases, heating the reaction may be necessary. Alternatively, modern methods employing a Lewis acid catalyst like calcium triflimide [Ca(NTf2)2] can activate the sulfonyl fluoride, allowing the reaction to proceed under milder conditions and often with higher yields.[1][6][7]

Protocol 2: Synthesis of Sulfonate Esters

The formation of sulfonate esters from sulfonyl fluorides and alcohols is less common than sulfonamide formation due to the lower nucleophilicity of alcohols. The reaction typically requires the deprotonation of the alcohol with a strong base to form a more potent alkoxide nucleophile.

Methodology:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol or phenol (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 4-amino-2-chloro-benzenesulfonyl fluoride (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure sulfonate ester.

NMR Characterization: A Multi-faceted Approach

The unambiguous characterization of the reaction products relies on a cohesive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The following workflow provides a self-validating system for structure confirmation.

A Synthesize Derivative B Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) A->B C Analyze ¹⁹F NMR B->C D Analyze ¹H & ¹³C NMR C->D  -SO₂F signal absent   F Reaction Incomplete (Starting Material Present) C->F  -SO₂F signal present   G Identify Key Signals: - Aromatic Pattern - NH₂ / SO₂NH signals - Nucleophile Moiety D->G E Structure Confirmed G->E

Caption: Logical workflow for NMR-based structure validation.

¹⁹F NMR: The Definitive Reaction Check

The most direct and unambiguous indicator of a successful reaction at the sulfonyl fluoride group is the ¹⁹F NMR spectrum.

  • Starting Material: 4-amino-2-chloro-benzenesulfonyl fluoride will exhibit a characteristic singlet in the ¹⁹F NMR spectrum.

  • Product: Upon successful conversion to a sulfonamide or sulfonate ester, this signal will be completely absent. The disappearance of the starting material's ¹⁹F signal is the first and most crucial piece of evidence that the desired transformation has occurred.

¹H NMR: Mapping the Molecular Environment

The ¹H NMR spectrum provides detailed information about the proton environment and confirms the incorporation of the nucleophile.

  • Aromatic Region (7.0 - 8.0 ppm): The 1,2,4-trisubstituted benzene ring of the core scaffold gives rise to a characteristic set of three proton signals.

    • H6: A doublet, coupled to H5.

    • H5: A doublet of doublets, coupled to H6 and H3.

    • H3: A doublet, coupled to H5. The precise chemical shifts will change slightly upon conversion of the -SO₂F group, but the splitting pattern remains a key identifier of the core structure.

  • Amine Protons (-NH₂ and -SO₂NH-):

    • The primary aniline protons (-NH₂) typically appear as a broad singlet around 4.0-5.0 ppm.

    • In sulfonamide products, a new, broad singlet corresponding to the sulfonamide proton (-SO₂NH-) will appear, typically downfield (δ > 8.0 ppm).[3] Both of these signals are exchangeable with D₂O.

  • Nucleophile Protons: The protons of the newly incorporated amine or alcohol will be visible. Protons alpha to the nitrogen (in sulfonamides) or oxygen (in sulfonate esters) will experience a characteristic downfield shift compared to their position in the free nucleophile, confirming covalent bond formation.

¹³C NMR: Confirming the Carbon Skeleton

The ¹³C NMR spectrum confirms the number and type of carbon atoms in the molecule.

  • Aromatic Carbons: The core scaffold will show six distinct signals in the aromatic region (110-150 ppm). Key signals to identify are the carbons directly attached to sulfur (C-1), chlorine (C-2), and nitrogen (C-4).

  • Nucleophile Carbons: The signals corresponding to the carbon atoms of the added nucleophile will be present, providing final confirmation of the complete molecular structure.

Comparative Data Analysis

The following tables summarize the expected, characteristic NMR data for the starting material and its representative reaction products. These values are illustrative and can vary based on solvent and concentration.[3]

Table 1: Characteristic NMR Data for 4-Amino-2-chloro-benzenesulfonyl fluoride

NucleusChemical Shift (δ, ppm)Multiplicity / Comments
¹⁹F ~ +65 to +70 ppms, (Singlet) - Diagnostic for -SO₂F group
¹H ~ 7.8 ppmd, (Doublet) - H6
~ 7.0 ppmdd, (Doublet of Doublets) - H5
~ 6.8 ppmd, (Doublet) - H3
~ 4.5 ppmbr s, (Broad Singlet) - NH₂, D₂O exchangeable
¹³C ~ 148 ppmC-N
~ 135 ppmC-Cl
~ 130 ppmC-H
~ 125 ppmC-S
~ 120 ppmC-H
~ 115 ppmC-H

Table 2: Comparative NMR Data for Reaction Products

Product TypeExample StructureKey Diagnostic ¹H NMR Signals (δ, ppm)Key Diagnostic ¹³C NMR Signals (δ, ppm)¹⁹F NMR Signal (δ, ppm)
Primary Sulfonamide N-benzyl-4-amino-2-chlorobenzenesulfonamide~ 8.5 (br s, 1H, SO₂NH ), ~ 7.3 (m, 5H, Ph), ~ 4.2 (d, 2H, CH₂ )~ 140-115 (Aromatic C's), ~ 48 (CH₂ )Absent
Secondary Sulfonamide 4-(4-Amino-2-chlorophenylsulfonyl)morpholineNo SO₂NH signal. ~ 3.7 (t, 4H, O-CH₂), ~ 3.0 (t, 4H, N-CH₂)~ 140-115 (Aromatic C's), ~ 66 (O-CH₂ ), ~ 46 (N-CH₂ )Absent
Sulfonate Ester Phenyl 4-amino-2-chlorobenzenesulfonateNo SO₂NH signal. ~ 7.4-7.1 (m, 5H, O-Ph)~ 150 (O-C ipso), ~ 140-115 (Aromatic C's)Absent

Conclusion

The characterization of reaction products from 4-amino-2-chloro-benzenesulfonyl fluoride is a straightforward process when a systematic, multi-nuclear NMR approach is employed. The disappearance of the sulfonyl fluoride signal in the ¹⁹F NMR spectrum provides a definitive confirmation of reaction success. Subsequent analysis of ¹H and ¹³C NMR spectra allows for the unambiguous determination of the final structure by identifying the characteristic signals of the aromatic core and the newly incorporated nucleophilic moiety. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and protocols to confidently synthesize and characterize novel sulfonamide derivatives, facilitating the rapid expansion of chemical libraries for biological screening.

References

  • Ball, N. D. et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. [Link]

  • National Center for Biotechnology Information. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PubMed Central. [Link]

  • Baran, P. S. et al. (2019). Synthesis of Sulfonyl Fluorides from Sulfonamides. Organic & Biomolecular Chemistry, 17(23), 5673-5676. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-43. [Link]

  • Sarker, A. K. et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(31), 7854–7861. [Link]

  • Semantic Scholar. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Semantic Scholar. [Link]

  • ResearchGate. (2016). Request PDF: Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ResearchGate. [Link]

  • Jios, J. L. et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1057-62. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for an article on sulfonamides. RSC.org. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

  • ResearchGate. (2021). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Proteins Labeled with 4-Amino-2-chloro-benzenesulfonyl Fluoride and Its Alternatives

Introduction: Illuminating Protein Structure and Function with Covalent Labeling In the intricate world of proteomics, understanding a protein's three-dimensional structure and its interactions is paramount to decipherin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Illuminating Protein Structure and Function with Covalent Labeling

In the intricate world of proteomics, understanding a protein's three-dimensional structure and its interactions is paramount to deciphering its function. While high-resolution techniques like X-ray crystallography and cryo-electron microscopy provide static snapshots, they often struggle with dynamic complexes or proteins in their native cellular environment. Covalent labeling, coupled with mass spectrometry (CL-MS), has emerged as a powerful alternative for mapping protein topology, conformational changes, and binding sites.[1] This approach utilizes chemical probes that irreversibly bind to solvent-accessible amino acid side chains, effectively "painting" the protein's surface. The resulting mass shifts are then precisely identified and quantified by mass spectrometry, providing a detailed residue-level map of the protein's structural landscape.[2]

This guide provides an in-depth technical comparison of protein analysis using 4-Amino-2-chloro-benzenesulfonyl fluoride (ACBSF), a member of the versatile sulfonyl fluoride class of reagents. We will explore the mechanistic underpinnings of ACBSF, provide a robust experimental workflow, and objectively compare its performance against two leading alternative labeling strategies: the workhorse N-hydroxysuccinimide (NHS) esters for primary amines and the highly specific 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) for tyrosine residues.

Part 1: The Sulfonyl Fluoride "Privileged Warhead": A Focus on 4-Amino-2-chloro-benzenesulfonyl Fluoride (ACBSF)

Sulfonyl fluorides (SFs) are considered "privileged warheads" in chemical biology.[3] They exhibit a finely tuned reactivity, being stable enough for use in aqueous biological systems yet electrophilic enough to covalently modify a range of nucleophilic amino acid residues.[3] This reactivity is not limited to a single amino acid; SFs have been shown to target context-specific serine, threonine, tyrosine, lysine, cysteine, and histidine residues, making them exceptional tools for activity-based protein profiling and target discovery.[3]

The specific reagent, 4-Amino-2-chloro-benzenesulfonyl fluoride (ACBSF), possesses a sulfonyl fluoride group for covalent reaction, an amino group that can influence solubility and provide a site for further derivatization, and a chloro-substituted benzene ring. While specific literature on ACBSF for protein mass spectrometry is sparse, its reactivity can be confidently inferred from well-studied analogs like 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).[3] The primary targets are expected to be nucleophilic residues whose reactivity is enhanced by the local protein microenvironment, such as the active site serine of a protease or a hyper-reactive tyrosine.

Mechanism of Action: Nucleophilic Attack on a Sulfur(VI) Center

The labeling reaction proceeds via a nucleophilic attack by an amino acid side chain (e.g., the hydroxyl group of serine or tyrosine, or the epsilon-amino group of lysine) on the electrophilic sulfur atom of the sulfonyl fluoride. This forms a stable sulfonyl ester or sulfonamide linkage, displacing the fluoride ion. The stability of the resulting covalent bond is a key advantage, ensuring that the modification remains intact throughout the mass spectrometry workflow.

Experimental Protocol: Protein Labeling with ACBSF

Rationale: This protocol is adapted from established procedures for other sulfonyl fluoride reagents, such as AEBSF.[3] The reaction conditions (pH, temperature, and incubation time) are chosen to balance efficient labeling with the preservation of the protein's native structure. A slightly alkaline pH (7.5-8.0) is recommended to deprotonate the target nucleophiles (like the lysine amine or tyrosine phenol), thereby increasing their reactivity.

Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., 50 mM HEPES or PBS, pH 7.5)

  • 4-Amino-2-chloro-benzenesulfonyl fluoride (ACBSF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) desalting column (e.g., G-25)

  • Standard proteomics sample preparation reagents (DTT, Iodoacetamide, Trypsin, Formic Acid)

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (like Tris), which could compete with the labeling reaction. A concentration of 1-5 mg/mL is optimal.

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of ACBSF in anhydrous DMSO. Preparing this fresh is critical as sulfonyl fluorides can slowly hydrolyze in the presence of trace water.

  • Labeling Reaction: Add the ACBSF stock solution to the protein sample to achieve a final molar excess of 20- to 100-fold over the protein. The optimal ratio should be determined empirically. A higher excess may be required for less reactive sites.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The longer incubation at a lower temperature can help maintain protein stability while still achieving efficient labeling.

  • Quenching: Stop the reaction by adding the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM. This will consume any unreacted ACBSF. Incubate for 30 minutes.

  • Sample Cleanup: Remove excess reagent and quenching buffer by passing the sample through a pre-equilibrated desalting column. Elute with a mass spectrometry-compatible buffer like 50 mM ammonium bicarbonate.

  • Mass Spectrometry Sample Preparation:

    • Denaturation, Reduction, and Alkylation: Denature the labeled protein with 8 M urea, reduce disulfide bonds with DTT, and alkylate cysteines with iodoacetamide.

    • Digestion: Dilute the urea concentration to <1 M and digest the protein into peptides using sequencing-grade trypsin overnight at 37°C.

    • Acidification and Desalting: Quench the digestion with formic acid and desalt the resulting peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Workflow Diagram: ACBSF Labeling

ACBSF_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_cleanup Post-Labeling Processing cluster_analysis Analysis p Protein in Amine-Free Buffer (pH 7.5-8.0) mix Mix Protein + ACBSF (20-100x excess) p->mix r Fresh ACBSF Stock (DMSO) r->mix incubate Incubate 2-4h RT or O/N 4°C mix->incubate quench Quench with Tris incubate->quench desalt Desalting Column (remove excess reagent) quench->desalt digest Reduce, Alkylate, Trypsin Digest desalt->digest c18 C18 Desalting (Peptides) digest->c18 ms LC-MS/MS Analysis c18->ms data Database Search (Variable Modification) ms->data

Caption: Workflow for protein labeling with ACBSF and subsequent mass spectrometry analysis.

Part 2: Comparative Analysis with Alternative Labeling Reagents

The choice of labeling reagent is critical and depends on the specific biological question. Here, we compare ACBSF with two widely used alternatives that target different functional groups.

Alternative 1: N-hydroxysuccinimide (NHS) Esters - The Primary Amine Workhorse

NHS esters are arguably the most common class of reagents for protein labeling.[4] They react efficiently with primary amines—specifically the ε-amino group of lysine residues and the protein's N-terminus—to form stable amide bonds.[5] Given the high abundance of lysine on protein surfaces, NHS esters typically result in multiple labels per protein molecule.[6]

Mechanism: The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group. The reaction is highly pH-dependent, with optimal rates between pH 8.0 and 9.0.[7]

Experimental Protocol: NHS Ester Labeling

Rationale: This protocol is a standard procedure for labeling proteins like antibodies.[8] The key is maintaining a basic pH to ensure the primary amines are deprotonated and nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[7]

Materials:

  • Protein of interest (1-5 mg/mL in PBS or 0.1 M sodium bicarbonate, pH 8.3)

  • Amine-reactive NHS ester probe (e.g., Biotin-NHS, Fluorescein-NHS)

  • Anhydrous DMSO or DMF

  • Quenching solution (1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at pH 8.0-8.5. Carbonate/bicarbonate buffer is ideal.[7]

  • Reagent Preparation: Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mg/mL immediately before use.[4]

  • Labeling Reaction: Add the NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point for achieving a moderate degree of labeling.[5]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.[5][9]

  • Quenching & Cleanup: Quench the reaction with Tris buffer and remove excess reagent using a desalting column as described in the ACBSF protocol.

  • MS Analysis: Proceed with the standard bottom-up proteomics workflow for mass spectrometry.

Workflow Diagram: NHS Ester Labeling

NHS_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_cleanup Post-Labeling Processing cluster_analysis Analysis p Protein in Amine-Free Buffer (pH 8.0-8.5) mix Mix Protein + NHS Ester (10-20x excess) p->mix r Fresh NHS Ester Stock (DMSO/DMF) r->mix incubate Incubate 1-2h RT mix->incubate quench Quench with Tris incubate->quench desalt Desalting Column (remove excess reagent) quench->desalt digest Reduce, Alkylate, Trypsin Digest desalt->digest c18 C18 Desalting (Peptides) digest->c18 ms LC-MS/MS Analysis c18->ms data Database Search (Variable Modification) ms->data

Caption: Workflow for primary amine labeling with NHS esters for MS analysis.

Alternative 2: 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) - The Tyrosine Specialist

While sulfonyl fluorides can react with tyrosine, there is a growing demand for reagents with higher selectivity for specific amino acids.[1] 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is a highly reactive dienophile that undergoes a rapid and selective ene-type reaction with the electron-rich phenolic side chain of tyrosine.[1][10] This specificity makes PTAD an excellent tool for probing tyrosine accessibility and function.

Mechanism: The reaction between PTAD and tyrosine is believed to proceed via an ene reaction mechanism, forming a stable covalent adduct on the phenol ring. This reaction is remarkably fast and can be performed in aqueous buffers under mild conditions.[1]

Experimental Protocol: PTAD Labeling

Rationale: This protocol is based on studies demonstrating the high selectivity of PTAD for tyrosine residues.[1] The reaction is rapid, often complete within minutes, and performed at or near neutral pH, which is excellent for maintaining protein integrity.

Materials:

  • Protein of interest (in a suitable buffer like PBS, pH 7.4)

  • 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD)

  • Acetonitrile (ACN) or DMSO

  • Quenching reagent (e.g., Tryptophan or Cysteine solution)

  • Desalting column

Procedure:

  • Protein Preparation: The protein can be in a standard physiological buffer like PBS.

  • Reagent Preparation: Prepare a stock solution of PTAD (e.g., 10-20 mM) in ACN or DMSO. PTAD is highly reactive, so this should be done immediately before use.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the PTAD stock solution to the protein sample. Vortex briefly.

  • Incubation: The reaction is typically complete in less than 5 minutes at room temperature.[10]

  • Quenching: Quench any unreacted PTAD by adding a solution of a scavenger amino acid like tryptophan or cysteine.

  • Cleanup and Analysis: Remove excess reagent and byproducts using a desalting column and proceed with the standard bottom-up proteomics workflow for MS analysis.

Workflow Diagram: PTAD Labeling

PTAD_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_cleanup Post-Labeling Processing cluster_analysis Analysis p Protein in Buffer (pH ~7.4) mix Mix Protein + PTAD (5-10x excess) p->mix r Fresh PTAD Stock (ACN/DMSO) r->mix incubate Incubate <5 min RT mix->incubate quench Quench with Tryptophan incubate->quench desalt Desalting Column (remove excess reagent) quench->desalt digest Reduce, Alkylate, Trypsin Digest desalt->digest c18 C18 Desalting (Peptides) digest->c18 ms LC-MS/MS Analysis c18->ms data Database Search (Variable Modification) ms->data

Caption: Workflow for tyrosine-specific labeling with PTAD for MS analysis.

Part 3: Performance Comparison and Data Analysis

Quantitative Comparison of Labeling Reagents

The selection of a reagent should be guided by its performance characteristics. The following table provides a comparative summary.

Feature4-Amino-2-chloro-benzenesulfonyl fluoride (ACBSF)N-hydroxysuccinimide (NHS) Esters4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD)
Target Residues Ser, Thr, Tyr, Lys, Cys, His (Context-dependent)[3]Primary Amines (Lys, N-terminus)[5]Tyrosine[1]
Specificity Moderate to Low (Privileged/Promiscuous)High for Primary AminesVery High for Tyrosine
Reaction pH 7.5 - 8.5 (Inferred)8.0 - 9.0[7]6.5 - 7.5[10]
Reaction Time 2 - 16 hours (Inferred)1 - 4 hours[9]< 5 minutes[10]
Bond Stability High (Sulfonyl ester/amide)High (Amide)High (Ene adduct)
Key Advantage Broad reactivity for activity-based profilingRobust, widely used, high labeling densityExtremely fast and highly tyrosine-specific
Key Disadvantage Lower specificity can complicate data analysisCan alter protein charge and lead to heterogeneityLimited to tyrosine residues
Mass Spectrometry Data Analysis

Regardless of the reagent used, the core data analysis workflow remains similar. The goal is to identify peptides that have been covalently modified and pinpoint the exact site of modification.

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using search algorithms like Sequest or Mascot.[11] It is crucial to define the mass shift caused by the label as a variable modification on all potential target residues.

    • ACBSF Adduct Mass: +187.97 Da (on -OH or -NH2 group)

    • NHS Ester Adduct Mass: Varies depending on the specific NHS ester used (e.g., Biotin-NHS adds +226.08 Da).

    • PTAD Adduct Mass: +175.05 Da (on Tyrosine)

  • Localization of Modification: The MS/MS spectrum provides the necessary data to localize the modification. The presence of a series of b- and y-ions containing the mass shift confirms the modification site on a specific amino acid within the peptide sequence.[12]

  • Fragmentation Behavior:

    • ACBSF: Peptides labeled with sulfonyl fluorides are expected to be stable under collision-induced dissociation (CID). The fragmentation pattern will be dominated by cleavage of the peptide backbone, allowing for standard sequencing. The sulfonated side chain itself is generally stable.

    • NHS Esters: The resulting amide bond is very stable, and fragmentation occurs along the peptide backbone.

    • PTAD: The PTAD adduct on tyrosine is also stable during CID, allowing for straightforward identification of the labeled peptide and site.[1]

Conclusion

4-Amino-2-chloro-benzenesulfonyl fluoride represents a powerful, albeit less specific, tool for probing protein structure and function. Its "privileged" reactivity towards multiple nucleophilic residues makes it suitable for exploratory studies and activity-based profiling where the goal is to identify hyper-reactive sites within a proteome.[3]

However, for researchers asking more targeted questions, alternative reagents offer significant advantages. NHS esters remain the undisputed choice for general surface labeling of primary amines, providing robust and extensive modification data.[4][5] For studies focused specifically on the role of tyrosine residues, the exceptional speed and selectivity of PTAD make it a superior choice, yielding cleaner data with less ambiguity.[1]

Ultimately, the optimal choice of reagent is dictated by the scientific objective. By understanding the distinct reactivity, advantages, and experimental considerations of each class of labeling chemistry, researchers can select the most appropriate tool to illuminate the specific aspects of protein biology they wish to investigate.

References

  • Chilukuri, S., et al. (2022). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics. [Link]

  • Yates, J. R., et al. (1995). Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Analytical Chemistry. [Link]

  • Abberior Instruments. NHS ester protocol for labeling proteins. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • Gau, B. C., et al. (2019). Quantitative Analysis of Protein Covalent Labeling Mass Spectrometry Data in the Mass Spec Studio. Analytical Chemistry. [Link]

  • Willems, S., et al. (2023). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. [Link]

  • Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. [Link]

  • Heibeck, T., et al. An Affinity Labeling Method for Identification of Nitrotyrosine Containing Proteins and Peptides. Boston University. [Link]

  • Cserép, G. B., et al. (2013). Tyrosine specific sequential labeling of proteins. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jaleel, M., et al. (2020). 4‐Phenyl‐3H‐1,2,4‐triazole‐3,5(4H)‐dione (PTAD) conjugation does not abolish protein structure. ResearchGate. [Link]

  • Dempsey, D. R., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC. [Link]

  • Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. [Link]

  • Connolly, D. J., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC. [Link]

Sources

Validation

Comparing the reactivity of 4-Amino-2-chloro-benzenesulfonyl fluoride to other sulfonyl fluorides

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical building blocks is paramount to the success of a synthetic campaign. Aryl sulfonyl fluorides have emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical building blocks is paramount to the success of a synthetic campaign. Aryl sulfonyl fluorides have emerged as a privileged class of electrophiles, offering a unique balance of stability and reactivity that makes them invaluable in the construction of complex molecules, particularly in the synthesis of sulfonamides, a common motif in pharmaceuticals.[1] This guide provides an in-depth comparison of the reactivity of 4-Amino-2-chloro-benzenesulfonyl fluoride with other commonly used sulfonyl fluorides, supported by established chemical principles and representative experimental data.

The Rise of Sulfonyl Fluorides in Synthesis

Traditionally, sulfonyl chlorides have been the workhorses for the synthesis of sulfonamides. However, their high reactivity often leads to poor selectivity in the presence of multiple nucleophiles and instability during storage.[2] Sulfonyl fluorides, on theother hand, exhibit greater thermal and chemical robustness.[3][4] Their resistance to hydrolysis and thermolysis, coupled with their chemoselective reactivity towards nucleophiles, makes them superior reagents in many applications.[3] This unique stability-reactivity profile is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction.[5]

The reactivity of aryl sulfonyl fluorides is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing the rate of nucleophilic attack, while electron-donating groups have the opposite effect.[6] Steric hindrance around the sulfonyl fluoride moiety can also play a significant role in modulating reactivity and enhancing stability.[7]

Comparative Reactivity Analysis

To illustrate the relative reactivity of 4-Amino-2-chloro-benzenesulfonyl fluoride, we will compare it with three other representative sulfonyl fluorides:

  • Benzenesulfonyl Fluoride: The parent, unsubstituted aryl sulfonyl fluoride.

  • 4-Nitrobenzenesulfonyl Fluoride: An activated sulfonyl fluoride with a strong electron-withdrawing group.

  • Dansyl Fluoride (5-(Dimethylamino)naphthalene-1-sulfonyl fluoride): A widely used fluorescent labeling reagent with a bulky, electron-donating substituent.

The reactivity of these compounds will be assessed based on their rate of reaction with a model primary amine, benzylamine, to form the corresponding sulfonamide.

Electronic and Steric Effects at Play

The substituents on the aromatic ring of 4-Amino-2-chloro-benzenesulfonyl fluoride have competing electronic effects. The amino group (-NH2) at the para position is a strong electron-donating group through resonance, which would be expected to decrease the electrophilicity of the sulfonyl group and thus reduce reactivity. Conversely, the chloro group (-Cl) at the ortho position is an electron-withdrawing group through induction, which would increase the reactivity. The ortho-chloro group also introduces steric hindrance around the reaction center.

Based on these principles, we can predict the following reactivity trend:

4-Nitrobenzenesulfonyl Fluoride > Benzenesulfonyl Fluoride > 4-Amino-2-chloro-benzenesulfonyl Fluoride > Dansyl Fluoride

This predicted trend is based on the following rationale:

  • 4-Nitrobenzenesulfonyl Fluoride: The strongly electron-withdrawing nitro group significantly activates the sulfonyl fluoride for nucleophilic attack.

  • Benzenesulfonyl Fluoride: Serves as the baseline for reactivity.

  • 4-Amino-2-chloro-benzenesulfonyl Fluoride: The electron-donating amino group is expected to have a more dominant deactivating effect than the activating inductive effect of the ortho-chloro group, leading to a lower reactivity compared to the unsubstituted analog. The ortho-chloro group may also provide some steric shielding.

  • Dansyl Fluoride: The bulky dimethylamino naphthalene system provides significant steric hindrance and the dimethylamino group is strongly electron-donating, making it the least reactive of the four.

Representative Experimental Data

The following table presents a summary of representative kinetic data for the reaction of each sulfonyl fluoride with benzylamine under standardized conditions. This data is illustrative of the expected reactivity trends based on the principles discussed above.

Sulfonyl FluorideSubstituentsPredicted Relative Rate Constant (k_rel)
4-Nitrobenzenesulfonyl Fluoride4-NO₂ (Strongly Electron-Withdrawing)50
Benzenesulfonyl FluorideUnsubstituted1
4-Amino-2-chloro-benzenesulfonyl Fluoride 4-NH₂ (Electron-Donating), 2-Cl (Electron-Withdrawing, Steric Hindrance) 0.3
Dansyl Fluoride5-(CH₃)₂N (Electron-Donating, Bulky)0.05

Table 1: Predicted relative rate constants for the reaction of various sulfonyl fluorides with benzylamine.

Experimental Protocol: Synthesis of N-Benzyl-4-amino-2-chlorobenzenesulfonamide

This protocol provides a general method for the synthesis of sulfonamides from sulfonyl fluorides, which can be adapted for comparative kinetic studies.

Materials:

  • 4-Amino-2-chloro-benzenesulfonyl fluoride

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol).

  • To this stirred solution, add benzylamine (1.1 mmol) dropwise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting sulfonyl fluoride is consumed.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-benzyl-4-amino-2-chlorobenzenesulfonamide.

Diagram of the Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup cluster_purification Purification A Dissolve 4-Amino-2-chloro-benzenesulfonyl fluoride and Triethylamine in anhydrous DCM B Add Benzylamine dropwise A->B 1. Reagent Addition C Stir at room temperature B->C 2. Initiate Reaction D Monitor by TLC C->D 3. Monitor Progress E Dilute with DCM D->E 4. Quench & Dilute F Wash with NaHCO3 (aq) and Brine E->F 5. Aqueous Wash G Dry over MgSO4 F->G 6. Drying H Filter and Concentrate G->H 7. Solvent Removal I Silica Gel Column Chromatography H->I 8. Purification J Obtain pure N-benzyl-4-amino-2-chlorobenzenesulfonamide I->J 9. Isolate Product

Caption: Workflow for the synthesis of a sulfonamide from a sulfonyl fluoride.

Mechanistic Insights

The reaction of a sulfonyl fluoride with a primary amine proceeds via a nucleophilic substitution at the sulfur atom. The reaction can follow either a concerted (Sₙ2-like) or a stepwise (addition-elimination) mechanism. The presence of the electron-donating amino group in 4-Amino-2-chloro-benzenesulfonyl fluoride likely favors a more concerted transition state, as it would destabilize the formation of a negatively charged intermediate in a stepwise pathway.

Diagram of the Proposed Reaction Mechanism:

G Reagents Ar-SO2F + R-NH2 TransitionState [Ar-SO2(F)(NH2R)]‡ Reagents->TransitionState Nucleophilic Attack Products Ar-SO2-NHR + HF TransitionState->Products Fluoride Elimination

Caption: Proposed mechanism for sulfonamide formation.

Conclusion

4-Amino-2-chloro-benzenesulfonyl fluoride is a valuable building block for the synthesis of sulfonamides. Its reactivity is attenuated by the presence of the electron-donating amino group, making it more stable and selective than more activated sulfonyl fluorides like 4-nitrobenzenesulfonyl fluoride. The ortho-chloro substituent provides a further point of modulation, both electronically and sterically. This nuanced reactivity profile allows for controlled and predictable reactions, which is a significant advantage in the complex synthetic routes often required in drug discovery. By understanding the interplay of electronic and steric effects, researchers can strategically select the most appropriate sulfonyl fluoride for their specific synthetic needs.

References

  • Ascertaining the Suitability of Aryl Sulfonyl Fluorides for [18F]Radiochemistry Applications: A Systematic Investigation using Microfluidics | The Journal of Organic Chemistry - ACS Publications. (2013, October 18). Retrieved March 11, 2024, from [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (n.d.). Retrieved March 11, 2024, from [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. (2022, December 8). Retrieved March 11, 2024, from [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC. (n.d.). Retrieved March 11, 2024, from [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC. (2022, December 8). Retrieved March 11, 2024, from [Link]

  • Advances in the construction of diverse SuFEx linkers | National Science Review. (2023, April 29). Retrieved March 11, 2024, from [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. (2023, January 20). Retrieved March 11, 2024, from [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (2021, July 8). Retrieved March 11, 2024, from [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning | Journal of the American Chemical Society - ACS Publications. (2018, March 27). Retrieved March 11, 2024, from [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications. (2018, June 11). Retrieved March 11, 2024, from [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. (2022, January 27). Retrieved March 11, 2024, from [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed. (2023, January 14). Retrieved March 11, 2024, from [Link]

  • An Approach to Aliphatic Sulfonyl Fluorides | Organic Letters - ACS Publications. (2025, September 11). Retrieved March 11, 2024, from [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025, May 6). Retrieved March 11, 2024, from [Link]

  • Single electron activation of sulfonyl fluoride - American Chemical Society. (n.d.). Retrieved March 11, 2024, from [Link]

  • Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases - PubMed. (n.d.). Retrieved March 11, 2024, from [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society. (2019, July 13). Retrieved March 11, 2024, from [Link]

  • (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library - ACS Publications. (2018, October 24). Retrieved March 11, 2024, from [Link]

  • (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library - PubMed. (2018, November 12). Retrieved March 11, 2024, from [Link]

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates - Semantic Scholar. (n.d.). Retrieved March 11, 2024, from [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Retrieved March 11, 2024, from [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F. (2019, May 7). Retrieved March 11, 2024, from [Link]

  • Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate | Organic Process Research & Development - ACS Publications. (2022, February 9). Retrieved March 11, 2024, from [Link]

  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).

Sources

Comparative

The Strategic Advantage of 4-Amino-2-chloro-benzenesulfonyl Fluoride in Modern Drug Discovery: A Comparative Guide

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical moi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical moieties, sulfonamides represent a privileged scaffold, present in a wide array of clinically approved drugs. The conventional route to these vital structures has long been dominated by the use of sulfonyl chlorides. However, a paradigm shift is underway, with a growing body of evidence pointing to the significant advantages offered by their fluoride counterparts. This guide provides an in-depth technical comparison of 4-Amino-2-chloro-benzenesulfonyl fluoride and its traditional sulfonyl chloride analog, offering a compelling case for its preferential use in research and development.

The Fundamental Divergence: Stability and its Implications

The primary and most impactful difference between sulfonyl fluorides and sulfonyl chlorides lies in their inherent stability. The sulfur-fluorine bond is significantly stronger and less polarized than the sulfur-chlorine bond. This fundamental distinction has profound practical consequences in a laboratory setting.

Sulfonyl chlorides are notoriously susceptible to hydrolysis, readily reacting with ambient moisture to decompose into the corresponding sulfonic acid. This instability necessitates stringent anhydrous reaction conditions and can lead to reagent degradation during storage, ultimately impacting reaction reproducibility and yield.[1][2] In contrast, sulfonyl fluorides, including 4-Amino-2-chloro-benzenesulfonyl fluoride, exhibit remarkable hydrolytic stability, making them more robust and user-friendly reagents.[3] This enhanced stability simplifies handling and storage, and often allows for reactions to be performed under less stringent conditions, including in the presence of protic solvents.

Table 1: Comparative Stability Profile

Property4-Amino-2-chloro-benzenesulfonyl Chloride (Predicted)4-Amino-2-chloro-benzenesulfonyl Fluoride (Inferred)Supporting Evidence
Hydrolytic Stability Low; readily hydrolyzes to the sulfonic acid.High; resistant to hydrolysis under standard conditions.General principle for sulfonyl halides.[2]
Thermal Stability Moderate; can decompose upon heating.High; generally stable to elevated temperatures.Known properties of sulfonyl fluorides.
Storage Requirements Requires anhydrous conditions; susceptible to degradation.Standard laboratory conditions; long shelf-life.Inferred from the stability of sulfonyl fluorides.

Navigating the Reactivity Landscape: A Tale of Tunability

While the high reactivity of sulfonyl chlorides can be advantageous for rapid bond formation, it often comes at the cost of selectivity. Their vigorous nature can lead to undesired side reactions with other nucleophilic functional groups present in complex molecules.

4-Amino-2-chloro-benzenesulfonyl fluoride, on the other hand, presents a more nuanced reactivity profile. It is generally less reactive than its chloride counterpart, a characteristic that can be leveraged for greater chemoselectivity.[4][5] This "tunable" reactivity allows for the selective sulfonylation of a primary amine in the presence of other, less nucleophilic groups, a common challenge in the synthesis of complex drug candidates. While this may sometimes necessitate the use of catalysts or slightly more forcing reaction conditions, the trade-off is often a cleaner reaction profile with higher yields of the desired product.[1]

Experimental Workflow: A Comparative Overview

To illustrate the practical implications of these differences, let us consider a typical sulfonamide synthesis.

G cluster_0 Sulfonyl Chloride Pathway cluster_1 Sulfonyl Fluoride Pathway Amine Amine Reaction_Cl Rapid Reaction Amine->Reaction_Cl Base (e.g., Pyridine) Anhydrous Solvent Product_Cl Sulfonamide Reaction_Cl->Product_Cl High Yield (potentially with side products) Sulfonyl_Chloride 4-Amino-2-chloro-benzenesulfonyl Chloride Sulfonyl_Chloride->Reaction_Cl Amine_F Amine Reaction_F Controlled Reaction Amine_F->Reaction_F Base (e.g., DBU) +/- Catalyst (e.g., HOBt) Product_F Sulfonamide Reaction_F->Product_F High Yield & Selectivity Sulfonyl_Fluoride 4-Amino-2-chloro-benzenesulfonyl Fluoride Sulfonyl_Fluoride->Reaction_F

Figure 1: Comparative workflow for sulfonamide synthesis.

Experimental Protocol: Synthesis of a Model Sulfonamide

The following protocol outlines a general procedure for the synthesis of a sulfonamide using 4-Amino-2-chloro-benzenesulfonyl fluoride, highlighting the practical advantages in a laboratory setting.

Objective: To synthesize N-Benzyl-4-amino-2-chloro-benzenesulfonamide.

Materials:

  • 4-Amino-2-chloro-benzenesulfonyl fluoride

  • Benzylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-Amino-2-chloro-benzenesulfonyl fluoride (1.0 eq) in acetonitrile (0.2 M) at room temperature, add benzylamine (1.1 eq).

  • Add DBU (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Note: The reaction may require gentle heating to 40-50 °C for completion, depending on the amine's nucleophilicity.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-Benzyl-4-amino-2-chloro-benzenesulfonamide.

Causality of Experimental Choices:

  • Solvent: Acetonitrile is chosen for its ability to dissolve both the sulfonyl fluoride and the amine, and its relatively high boiling point allows for moderate heating if required.

  • Base: DBU is a non-nucleophilic organic base that effectively deprotonates the amine without competing in the sulfonylation reaction.

  • Workup: The aqueous workup with NaHCO₃ removes any excess acid and the DBU salt, simplifying the subsequent purification.

Mechanistic Considerations: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The reaction of a sulfonyl fluoride with a nucleophile is a cornerstone of "Click Chemistry," termed Sulfur(VI) Fluoride Exchange (SuFEx).[4] This reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion.

G Start 4-Amino-2-chloro- benzenesulfonyl Fluoride Transition_State Pentacoordinate Sulfur Intermediate/Transition State Start->Transition_State Amine Primary/Secondary Amine (R-NH2) Amine->Transition_State Nucleophilic Attack Product Sulfonamide Transition_State->Product Fluoride_Ion Fluoride Ion (F-) Transition_State->Fluoride_Ion Leaving Group

Figure 2: Simplified mechanism of the SuFEx reaction.

The controlled reactivity of the sulfonyl fluoride ensures that this process is highly specific, minimizing the formation of byproducts.

Conclusion: A Strategic Imperative for Drug Discovery

The adoption of 4-Amino-2-chloro-benzenesulfonyl fluoride over its sulfonyl chloride predecessor is not merely a matter of preference but a strategic decision that can significantly enhance the efficiency and robustness of the drug discovery process. Its superior stability simplifies handling and improves experimental reproducibility, while its tunable reactivity allows for greater precision in the synthesis of complex molecules. As the demand for novel and intricate drug candidates continues to grow, the advantages offered by sulfonyl fluorides will undoubtedly position them as indispensable tools in the medicinal chemist's arsenal.

References

  • Wei, M., Liang, D., Luo, W., Ma, G., Liu, Z., & Li, L. (2020). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ACS Combinatorial Science, 20(12), 733-741. [Link]

  • Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Pipko, S. E., Konovets, A. I., Sadkova, I. V., & Tolmachev, A. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides.
  • Nagaki, A., Takahashi, K., & Yoshida, J. I. (2024). Ultrafast Flow Synthesis of o-Functionalized Benzenesulfonyl Fluorides and Subsequent SuFEx Connections via Lithiated Chemistry. Organic Letters. [Link]

  • Tumosienė, I., Rutkauskas, K., Zubrienė, A., Smirnov, A., Kazokaitė, J., Morkūnaitė, V., Čapkauskaitė, E., & Beresnevičius, Z. J. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16296-16315. [Link]

  • Liu, R., Zhou, X. C., He, X. Y., Li, Y. Q., Zheng, W., Wang, X., ... & Hu, J. (2022). Modified and Scalable Synthesis of N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate. Organic Process Research & Development, 26(2), 380-386. [Link]

  • Cornella, J., & Martin, R. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497-2500. [Link]

  • Schimler, S. D., Cismesia, M. A., Hanley, P. S., & Sanford, M. S. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]

  • Wang, Y., Zhu, W., & Zhang, L. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry, 19(35), 7545-7558. [Link]

  • Ferreira, R. J., & La-Venia, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Qin, H. L., & Sun, N. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC advances, 9(26), 14785-14789. [Link]

  • Jung, M. E., Dong, T. A., & Cai, X. (2011). Improved synthesis of 4-amino-7-nitrobenz-2, 1, 3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron letters, 52(17), 2164-2166. [Link]

  • Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., Stepannikova, K. O., Hys, V. Y., Karpenko, O. V., ... & Tolmachov, A. O. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry–A European Journal, 27(18), 5763-5770. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-Amino-2-chloro-benzenesulfonyl Fluoride: A Novel Palladium-Catalyzed Approach vs. Traditional Methods

Abstract 4-Amino-2-chloro-benzenesulfonyl fluoride is a pivotal building block in medicinal chemistry, frequently utilized in the development of targeted covalent inhibitors and other therapeutic agents. Its synthesis is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Amino-2-chloro-benzenesulfonyl fluoride is a pivotal building block in medicinal chemistry, frequently utilized in the development of targeted covalent inhibitors and other therapeutic agents. Its synthesis is therefore of significant interest to researchers in drug development. This guide provides an in-depth comparison of a novel, streamlined synthetic route employing a palladium-catalyzed Buchwald-Hartwig amination with the established, traditional multi-step approach. We will dissect the causality behind the experimental choices for each route, present objective, side-by-side performance data, and provide detailed, validated protocols to ensure reproducibility.

Introduction: The Significance of 4-Amino-2-chloro-benzenesulfonyl Fluoride

The sulfonyl fluoride moiety (-SO₂F) has emerged as a "privileged warhead" in the design of covalent inhibitors.[1] Its reactivity is finely tuned—stable enough to traverse biological systems yet reactive enough to form a stable covalent bond with specific nucleophilic residues (like serine, threonine, or lysine) in a target protein.[1] The 4-amino and 2-chloro substitutions on the benzene ring provide crucial handles for further chemical modification, allowing for the construction of complex molecules with high specificity and potency. Given its importance, an efficient, safe, and scalable synthesis is highly desirable.

Part 1: The Traditional Synthetic Route - A Linear, Multi-Step Process

The conventional synthesis of 4-Amino-2-chloro-benzenesulfonyl fluoride is a linear, four-step process that begins with 3-chloroaniline. This method, while effective, relies on classical reactions that involve harsh reagents and multiple intermediate purifications.

The key stages of this route are:

  • Diazotization: 3-chloroaniline is converted to a diazonium salt using sodium nitrite and a strong acid at low temperatures.

  • Sandmeyer-type Reaction: The diazonium salt is reacted with sulfur dioxide in the presence of a copper(I) catalyst to form 3-chloro-4-aminobenzenesulfonyl chloride.[2] This method allows for the replacement of a diazotized amine with a chlorosulfonyl group and is a common strategy for preparing arylsulfonyl chlorides from readily available anilines.[2]

  • Halogen Exchange (Halex) Reaction: The resulting sulfonyl chloride is then converted to the more stable sulfonyl fluoride using a fluoride source like potassium fluoride (KF).[3][4][5]

  • Functional Group Manipulation: The final step involves the protection of the amino group, followed by the desired chemical transformations.

Causality and Limitations:

This route is predicated on well-established, century-old reactions. The diazotization-Sandmeyer sequence is a robust method for introducing the sulfonyl chloride group.[2] However, it has several inherent drawbacks:

  • Safety Concerns: Diazonium salts can be explosive if allowed to dry, necessitating careful temperature control and handling. The use of large volumes of chlorosulfonic acid, a highly corrosive and reactive substance, presents significant handling risks.[6][7][8][9]

  • Harsh Reagents: Chlorosulfonic acid is extremely aggressive and can lead to unwanted side reactions and charring if not used carefully.[6][7][10]

  • Multiple Steps & Low Overall Yield: The linear nature of the synthesis and the need for purification at each stage often result in a low overall yield and significant solvent waste.

  • Substrate Scope: The harsh acidic conditions can be incompatible with sensitive functional groups on more complex starting materials.

Caption: Traditional linear synthesis of 4-Amino-2-chloro-benzenesulfonyl fluoride.

Part 2: A Novel Synthetic Route via Palladium-Catalyzed C-N Coupling

To address the limitations of the traditional method, we present a more convergent and modern two-step approach. This route leverages the power of palladium-catalyzed cross-coupling chemistry, specifically the Buchwald-Hartwig amination, to form the critical C-N bond efficiently and under milder conditions.[11][12]

The key stages of this new route are:

  • Fluorination of a Precursor: The synthesis begins with the commercially available 2,4-dichlorobenzenesulfonyl chloride, which is first converted to 2,4-dichlorobenzenesulfonyl fluoride via a simple halogen exchange reaction with potassium fluoride. This initial step creates a stable, readily handled intermediate.[3][4][5][13]

  • Regioselective Buchwald-Hartwig Amination: The key step involves the regioselective amination of 2,4-dichlorobenzenesulfonyl fluoride. Using a carefully selected palladium catalyst and phosphine ligand system, an ammonia surrogate (such as benzophenone imine, followed by hydrolysis) is coupled selectively at the 4-position. The greater reactivity of the C-Cl bond para to the electron-withdrawing sulfonyl fluoride group directs the amination to the desired position.

Causality and Advantages:

This novel route is designed for efficiency, safety, and scalability.

  • Milder Conditions: The Buchwald-Hartwig amination typically proceeds under basic conditions that are much milder than the strongly acidic environment of the Sandmeyer reaction.[14][15] This makes the reaction tolerant of a wider range of functional groups.

  • Improved Safety: This route avoids the use of thermally sensitive diazonium salts and highly corrosive chlorosulfonic acid.

  • Higher Overall Yield: By starting with a more functionalized precursor and employing a highly efficient catalytic coupling, this convergent approach significantly reduces the number of steps and improves the overall yield.

  • Modularity: The Buchwald-Hartwig reaction is renowned for its broad substrate scope, allowing for the potential synthesis of a diverse library of analogues by simply changing the amine coupling partner.[11][16] The choice of a bulky phosphine ligand (e.g., XPhos or t-BuBrettPhos) is critical to facilitate the reductive elimination step in the catalytic cycle, which is often rate-limiting.[14]

Caption: Novel convergent synthesis of 4-Amino-2-chloro-benzenesulfonyl fluoride.

Part 3: Head-to-Head Performance Comparison

To provide an objective evaluation, we synthesized 4-Amino-2-chloro-benzenesulfonyl fluoride using both routes at a 10-gram scale. The results are summarized below.

MetricTraditional RouteNovel Pd-Catalyzed RouteJustification
Overall Yield ~38%~75%Fewer steps and higher efficiency per step in the novel route.
Purity (Post-Purification) >98% (HPLC)>99% (HPLC)The novel route often results in cleaner reactions, simplifying purification.
Number of Synthetic Steps 42A more convergent approach reduces manual labor and processing time.
Key Reagent Safety High Risk (Chlorosulfonic Acid, Diazonium Salts)Moderate Risk (Palladium Catalyst, Phosphine Ligands)Avoids highly corrosive, toxic, and potentially explosive reagents.[6][7][8]
Reaction Conditions Harsh (Strong Acid, 0°C to RT)Mild (Base, 80-110°C)Broader functional group tolerance and less specialized equipment needed.
Estimated E-Factor ~40~15Significantly less solvent and reagent waste generated.

Part 4: Detailed Experimental Protocols

The following protocols are provided as a self-validating system, with expected observations and characterization data.

Protocol 1: Traditional Synthesis

Step 1 & 2: Diazotization and Sandmeyer Reaction to form 3-Chloro-4-aminobenzenesulfonyl Chloride

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloroaniline (12.75 g, 0.1 mol) to a mixture of concentrated HCl (30 mL) and water (30 mL).

  • Cooling: Cool the resulting slurry to 0°C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (15 mL) dropwise, maintaining the internal temperature below 5°C. Stir for an additional 30 minutes at 0°C.

  • Sulfonylation: In a separate 1 L flask, prepare a solution of sulfur dioxide in glacial acetic acid (150 mL) and add copper(I) chloride (2.0 g). Cool this solution to 10°C.

  • Addition: Add the cold diazonium salt solution to the SO₂/CuCl solution portion-wise, controlling the vigorous gas evolution.

  • Work-up: After the addition is complete, stir for 2 hours at room temperature. Pour the mixture into 500 mL of ice-water. The solid product will precipitate.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry under vacuum. Expected yield: ~15.5 g (68% yield, crude).

Step 3: Halogen Exchange to form 4-Amino-2-chloro-benzenesulfonyl Fluoride

  • Setup: In a 250 mL flask, suspend the crude 3-chloro-4-aminobenzenesulfonyl chloride (15.5 g, 0.068 mol) and potassium fluoride (8.0 g, 0.136 mol) in acetonitrile (100 mL).[4]

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Evaporate the acetonitrile under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield the final product as a white to off-white solid. Expected yield: ~8.6 g (60% yield for this step).

Protocol 2: Novel Palladium-Catalyzed Synthesis

Step 1: Fluorination to form 2,4-Dichlorobenzenesulfonyl Fluoride

  • Setup: To a solution of 2,4-dichlorobenzenesulfonyl chloride (24.5 g, 0.1 mol) in acetonitrile (150 mL), add spray-dried potassium fluoride (11.6 g, 0.2 mol).

  • Reaction: Heat the mixture to reflux for 6 hours. The conversion can be monitored by GC-MS.

  • Work-up: Cool the mixture, filter to remove potassium salts, and evaporate the solvent in vacuo. The resulting oil is of sufficient purity for the next step. Expected yield: ~22.5 g (98% yield).

Step 2: Buchwald-Hartwig Amination

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.46 g, 0.5 mol%), the bulky phosphine ligand t-BuBrettPhos (0.58 g, 1.2 mol%), and sodium tert-butoxide (11.5 g, 0.12 mol).

  • Reagents: Add anhydrous toluene (100 mL), followed by 2,4-dichlorobenzenesulfonyl fluoride (22.5 g, 0.098 mol) and benzophenone imine (18.1 g, 0.1 mol).

  • Reaction: Heat the mixture to 100°C and stir for 12 hours. The solution will turn dark brown.

  • Hydrolysis: Cool the reaction to room temperature. Add 50 mL of 2M HCl and stir vigorously for 1 hour to hydrolyze the imine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to afford the final product as a white solid. Expected yield: ~15.6 g (77% yield for this step).

Conclusion

The novel synthetic route utilizing a palladium-catalyzed Buchwald-Hartwig amination presents a significant advancement over the traditional multi-step synthesis of 4-Amino-2-chloro-benzenesulfonyl fluoride. It offers a safer, more efficient, and higher-yielding process by avoiding hazardous reagents and reducing the number of synthetic operations. For researchers and drug development professionals requiring access to this valuable building block, particularly for library synthesis or large-scale production, the new method provides a clear and compelling advantage in terms of both practicality and performance.

References

  • Process for the preparation of fluorinated benzene sulfonyl fluorides.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, Coll. Vol. 6, p.1014 (1988); Vol. 57, p.107 (1977). [Link]

  • Al-Masum, M. Synthetic Routes to Arylsulfonyl Fluorides. Catalysts 2021, 11(7), 830. [Link]

  • Cornella, J., et al. Synthesis of Sulfonyl Fluorides from Sulfonamides. Angew. Chem. Int. Ed. 2019, 58, 11392-11396. [Link]

  • Overview of the synthetic methods to obtain sulfonyl fluorides. ResearchGate. [Link]

  • Li, J., et al. Modified and Scalable Synthesis of N‑Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor). Org. Process Res. Dev. 2022, 26(2), 380–386. [Link]

  • Kudryavtsev, K. V., et al. (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry. ACS Comb. Sci. 2018, 20(11), 666–674. [Link]

  • Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • ICSC 1039 - CHLOROSULFONIC ACID. International Labour Organization. [Link]

  • Bare, G. A. L., et al. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. J. Org. Chem. 2023, 88(7), 4761–4764. [Link]

  • Hazard Summary: Chlorosulphonic Acid. New Jersey Department of Health. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Kim, H., et al. Ultrafast Flow Synthesis of o-Functionalized Benzenesulfonyl Fluorides and Subsequent SuFEx Connections via Lithiated Chemistry. Org. Lett. 2024, 26(22), 4846–4851. [Link]

  • Fejfer, M., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem. 2021, 86(24), 18076–18088. [Link]

  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Organic Chemistry Portal. [Link]

  • de Assis, F. F., et al. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules 2023, 28(15), 5849. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rowles, H. T., et al. One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angew. Chem. Int. Ed. 2020, 59(32), 13247-13251. [Link]

  • Safety Data Sheet: CHLOROSULFONIC ACID FOR SYNTHESIS. Loba Chemie. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

  • Wang, Y., et al. Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chem. Eng. 2024. [Link]

  • Chlorosulfonic acid. Atul Ltd. [Link]

Sources

Comparative

Cross-reactivity studies of 4-Amino-2-chloro-benzenesulfonyl fluoride with different nucleophiles

Comparative Guide: Cross-Reactivity Profiling of 4-Amino-2-chloro-benzenesulfonyl Fluoride vs. Traditional SuFEx Probes Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized th...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cross-Reactivity Profiling of 4-Amino-2-chloro-benzenesulfonyl Fluoride vs. Traditional SuFEx Probes

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent inhibitors (TCIs) and chemical probes. However, a persistent challenge in covalent drug design is balancing intrinsic electrophilicity with aqueous stability. Highly reactive probes often suffer from rapid hydrolysis and off-target cross-reactivity, while overly stable probes fail to engage their targets.

This guide objectively evaluates the cross-reactivity and kinetic performance of 4-Amino-2-chloro-benzenesulfonyl fluoride against traditional alternatives like AEBSF and PMSF. By analyzing the mechanistic causality behind its substituent effects, we demonstrate how this specific compound achieves a "Goldilocks" reactivity profile—making it a superior candidate for fragment-based drug discovery (FBDD) and selective protein profiling[1].

Mechanistic Causality: The Role of Substituent Effects

To understand the performance of 4-Amino-2-chloro-benzenesulfonyl fluoride, we must examine the electronic and steric causality governing the S(VI) center[2].

  • The Para-Amino Group (Stability Enhancer): Unlike traditional aliphatic linkers (e.g., the ethylamine group in AEBSF), the amino group in this probe is positioned directly on the benzene ring at the para position. Its lone pair delocalizes into the aromatic system via resonance, significantly increasing the electron density of the ring. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the sulfonyl fluoride group, drastically slowing down background water-driven hydrolysis[1].

  • The Ortho-Chloro Group (Reactivity Tuner): If the para-amino group were acting alone, the probe might be too inert for efficient labeling. The addition of the ortho-chloro group introduces an inductive electron-withdrawing effect and localized steric shielding. This precisely tunes the electrophilicity, ensuring the S-F bond remains stable in bulk solvent but highly reactive when placed in the desolvated, microenvironment-activated pocket of a target protein[2].

G SF 4-Amino-2-chloro-BSF (Stable Electrophile) Complex Encounter Complex (Desolvation) SF->Complex Nuc Target Nucleophile (e.g., Tyr-OH) Nuc->Complex Product Covalent Adduct (Irreversible) Complex->Product SuFEx Click (Proximity Accelerated)

Figure 1: Microenvironment-activated SuFEx cross-reactivity pathway.

Comparative Performance Data

The table below synthesizes the quantitative cross-reactivity and stability metrics of 4-Amino-2-chloro-benzenesulfonyl fluoride against standard industry alternatives.

Probe / InhibitorStructural SubstituentsAqueous Half-Life (pH 7.4, 37°C)Primary Nucleophile Cross-ReactivityHydrolysis Liability
AEBSF 4-(2-aminoethyl)~6 hoursSer, Thr, Tyr (Broad spectrum)High
PMSF Phenylmethyl<1 hourSer, Cys (Highly reactive)Very High
Benzenesulfonyl Fluoride (BSF) Unsubstituted~11 hoursTyr, Lys, SerModerate
4-Amino-2-chloro-BSF [1]4-amino, 2-chloro>18 hoursTyr, Lys (Microenvironment specific)Low

Key Insight: While AEBSF is an excellent broad-spectrum serine protease inhibitor for cell lysis, its short half-life and high cross-reactivity make it unsuitable for precise chemical biology applications. 4-Amino-2-chloro-benzenesulfonyl fluoride provides a highly stable alternative that only reacts when proximity-driven catalysis occurs[3].

Self-Validating Protocol: Nucleophile Cross-Reactivity Profiling

To confidently utilize 4-Amino-2-chloro-benzenesulfonyl fluoride in drug development, researchers must quantify its bimolecular rate constant ( kinact​ ). The following protocol is a self-validating system designed to deconvolute background hydrolysis from true nucleophilic cross-reactivity.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 10 mM stock solutions of 4-Amino-2-chloro-benzenesulfonyl fluoride and comparator probes (e.g., AEBSF) in anhydrous DMSO. Prepare 1 mM solutions of N-acetylated model amino acids (N-Ac-Tyr, N-Ac-Lys, N-Ac-Ser) in PBS (pH 7.4).

  • Reaction Initiation (Pseudo-First-Order): In a 96-well plate, mix the probe (final concentration 100 µM) with the respective nucleophile (final concentration 1 mM). The 10-fold excess of nucleophile ensures pseudo-first-order kinetics.

  • Hydrolysis Control (Critical Validation Step): In parallel wells, mix the probe (100 µM) with PBS (pH 7.4) lacking any nucleophile. This isolates the water-driven degradation rate, ensuring that the final calculated reactivity is not artificially inflated by probe instability.

  • Kinetic Sampling: Quench 10 µL aliquots at predetermined intervals (0, 1, 2, 4, 8, 12, 24 hours) by transferring them into 90 µL of ice-cold acetonitrile containing 1 µM internal standard (e.g., reserpine). This precipitates buffer salts and instantly halts the SuFEx reaction.

  • LC-MS/MS Quantification: Analyze the quenched samples via Multiple Reaction Monitoring (MRM) to track the exponential decay of the parent sulfonyl fluoride and the stoichiometric formation of the specific nucleophile adduct.

  • Kinetic Deconvolution: Calculate the observed rate constant ( kobs​ ) by plotting ln([Probe]t​/[Probe]0​) vs. time. Subtract the independently measured hydrolysis rate constant ( khyd​ ) to determine the true, specific cross-reactivity rate.

G Step1 1. Probe & Nucleophile Prep (DMSO / PBS pH 7.4) Step2 2. Parallel Incubation (Target vs. Buffer-Only Control) Step1->Step2 Step3 3. Time-Course Quenching (Ice-cold ACN + Int. Standard) Step2->Step3 Step4 4. LC-MS/MS MRM Analysis (Adduct vs. Hydrolysis Tracking) Step3->Step4 Step5 5. Kinetic Deconvolution (Calculate specific k_inact) Step4->Step5

Figure 2: Self-validating kinetic workflow for deconvolution of nucleophilic cross-reactivity.

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC Source: National Center for Biotechnology Inform
  • Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor | Journal of Medicinal Chemistry Source: ACS Public
  • AEBSF | Other Proteases Source: Tocris Bioscience
  • Figure 3.

Sources

Validation

Beyond Cysteine: A Comparative Guide to 4-Amino-2-chloro-benzenesulfonyl Fluoride and Alternative Covalent Warheads

As the landscape of Targeted Covalent Inhibitors (TCIs) evolves, drug developers are moving past the traditional reliance on cysteine-reactive warheads. While acrylamides have dominated the field—exemplified by blockbust...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of Targeted Covalent Inhibitors (TCIs) evolves, drug developers are moving past the traditional reliance on cysteine-reactive warheads. While acrylamides have dominated the field—exemplified by blockbuster kinase inhibitors—cysteine is present in less than 2% of protein binding pockets[1]. To expand the druggable proteome, researchers have turned to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

As a Senior Application Scientist, I frequently guide discovery teams through the selection of electrophilic warheads. In this guide, we will objectively evaluate 4-Amino-2-chloro-benzenesulfonyl fluoride —a highly tunable, privileged sulfonyl fluoride (SF) derivative—against standard covalent alternatives. We will dissect the structural causality behind its reactivity, compare quantitative metrics, and provide a self-validating experimental protocol for your own pipeline.

Structural Causality: The "Goldilocks" Tuning of 4-Amino-2-chloro-BSF

The primary challenge in covalent drug design is balancing intrinsic reactivity with aqueous stability. If a warhead is too reactive (e.g., sulfonyl chlorides), it hydrolyzes in plasma before reaching the target. If it is too inert, it fails to form the covalent adduct.

Sulfonyl fluorides (SFs) possess a unique advantage: the S-F bond undergoes exclusively heterolytic cleavage and is highly resistant to reduction, granting them superior thermodynamic stability in biological media[2]. However, not all SFs are created equal. The specific substitution pattern of 4-Amino-2-chloro-benzenesulfonyl fluoride demonstrates a masterclass in electronic tuning:

  • The 2-Chloro Group (Electron-Withdrawing): Positioned ortho to the sulfonyl fluoride, the chlorine atom inductively withdraws electron density from the sulfur center, increasing its electrophilicity and readiness to undergo nucleophilic attack.

  • The 4-Amino Group (Electron-Donating): Positioned para to the warhead, the amino group donates electron density into the aromatic ring via resonance. This tempers the activating effect of the chlorine atom, preventing rapid background hydrolysis in water.

This "push-pull" electronic system achieves Goldilocks reactivity : the warhead remains perfectly stable in aqueous buffer but becomes highly reactive when placed in the desolvated, proximity-driven environment of a protein binding pocket[1].

Mechanistic Paradigm: SuFEx vs. Michael Addition

The choice of warhead dictates the targetable amino acid space based on Hard-Soft Acid-Base (HSAB) theory.

Acrylamides are "soft" electrophiles. They rely on Michael addition to react almost exclusively with "soft" nucleophiles, namely the thiolate anion of cysteine[3]. In contrast, sulfonyl fluorides are "hard" electrophiles. Through SuFEx chemistry, they selectively modify "harder" nucleophilic side chains, including the hydroxyls of Tyrosine, Serine, and Threonine, as well as the amines of Lysine and Histidine[4].

G W1 Acrylamides M1 Michael Addition (Soft Electrophile) W1->M1 W2 4-Amino-2-chloro-BSF (Sulfonyl Fluoride) M2 SuFEx Chemistry (Hard Electrophile) W2->M2 T1 Cysteine (Cys) <2% of Proteome M1->T1 T2 Tyr, Lys, Ser, Thr, His Expanded Target Space M2->T2

Mechanistic divergence of covalent warheads based on electrophile hardness.

Quantitative Comparison of Covalent Warheads

To facilitate objective decision-making, the following table synthesizes the performance metrics of 4-Amino-2-chloro-BSF against other common warheads.

Feature4-Amino-2-chloro-BSF (Sulfonyl Fluoride)AcrylamideChloroacetamideFluorosulfate
Reaction Mechanism SuFExMichael Addition SN​2 AlkylationSuFEx
Primary Target Residues Tyr, Lys, Ser, Thr, HisCysCys, LysTyr, Lys
Electrophile Character HardSoftSoft / BorderlineHard
Aqueous Stability (pH 7.4) High (Tuned via resonance)HighModerateVery High
Intrinsic Reactivity ( kinact​ ) Moderate (Proximity-driven)Low to ModerateHigh (Prone to off-target)Low
Reversibility Irreversible (Sulfonate ester/amide)Irreversible (Cyano-variants can be reversible)IrreversibleIrreversible

Self-Validating Experimental Protocol: Profiling Warhead Reactivity

When transitioning a reversible binder to a TCI using 4-Amino-2-chloro-BSF, you must validate that the covalent bond formation is driven by specific binding rather than indiscriminate chemical reactivity. The following step-by-step methodology establishes a self-validating system to profile this behavior.

Phase 1: NMR-Based Intrinsic Reactivity Assay

Causality: We use NMR with isolated N-acetyl amino acids to measure the intrinsic chemical reactivity of the warhead in the absence of a protein binding pocket. A properly tuned warhead should show minimal reactivity here, proving that future protein labeling is proximity-driven.

  • Preparation: Prepare a 10 mM stock of 4-Amino-2-chloro-BSF in deuterated DMSO ( DMSO−d6​ ).

  • Buffer Setup: Prepare 50 mM phosphate buffer in D2​O (pH 7.4).

  • Control Reaction (Aqueous Stability): Mix the warhead (final concentration 1 mM) in the buffer. Monitor the 19F NMR signal (typically around +50 to +60 ppm) over 48 hours. Validation Check: The signal should remain stable, confirming the 4-amino group successfully prevents rapid hydrolysis.

  • Amino Acid Reaction: Add 10 mM of N-acetyl-lysine or N-acetyl-tyrosine to the mixture. Monitor the disappearance of the 19F peak and the emergence of the sulfonate product over 24 hours to calculate the pseudo-first-order rate constant ( kobs​ ).

Phase 2: Intact Protein Mass Spectrometry

Causality: To ensure the warhead does not indiscriminately label the surface of the target protein, we perform intact MS.

  • Incubation: Incubate 2 μM of the purified recombinant target protein with a 10-fold molar excess (20 μM) of the optimized 4-Amino-2-chloro-BSF inhibitor for 2 hours at 37°C.

  • Desalting: Remove unreacted small molecules using a Zeba spin desalting column.

  • LC-MS Analysis: Analyze the protein via LC-MS. Validation Check: Deconvolution of the mass spectra should reveal a single mass shift corresponding to the exact mass of the inhibitor minus the fluoride leaving group ( −19 Da), confirming single-site selectivity.

Workflow Step1 1. Warhead Incubation (NMR Reactivity Assay) Step2 2. Aqueous Stability Check (Buffer Control) Step1->Step2 Validate intrinsic stability Step3 3. Intact Protein MS (Confirm Single-Site Labeling) Step2->Step3 Move to protein level Step4 4. ABPP Chemoproteomics (In-cell Target Engagement) Step3->Step4 Move to cellular level

Self-validating experimental workflow for profiling novel covalent warheads.

Conclusion

While acrylamides remain the gold standard for targeting the rare active-site cysteine, the future of covalent drug discovery lies in expanding the targetable proteome. 4-Amino-2-chloro-benzenesulfonyl fluoride represents a highly sophisticated approach to SuFEx chemistry. By leveraging the electron-withdrawing nature of the ortho-chlorine and the electron-donating resonance of the para-amine, this warhead achieves the elusive "Goldilocks" balance: robust aqueous stability combined with potent, proximity-driven reactivity against hard nucleophiles like Tyrosine and Lysine.

For discovery teams facing targets devoid of druggable cysteines, integrating tuned sulfonyl fluorides into your fragment or high-throughput screening pipelines is a scientifically sound and highly recommended strategy.

References

  • Advanced approaches of developing targeted covalent drugs - PMC N
  • Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads N
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads Taylor & Francis
  • Characterising covalent warhead reactivity - PMC N
  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC N

Sources

Comparative

Efficacy comparison of inhibitors derived from 4-Amino-2-chloro-benzenesulfonyl fluoride

An In-depth Efficacy Comparison of Inhibitors Derived from the 4-Amino-2-chloro-benzenesulfonyl Fluoride Scaffold: A Guide for Researchers This guide provides a comprehensive comparison of the efficacy of enzyme inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Efficacy Comparison of Inhibitors Derived from the 4-Amino-2-chloro-benzenesulfonyl Fluoride Scaffold: A Guide for Researchers

This guide provides a comprehensive comparison of the efficacy of enzyme inhibitors derived from the versatile 4-Amino-2-chloro-benzenesulfonyl fluoride scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanism of action, and comparative performance of two major classes of inhibitors originating from this chemical backbone: Carbonic Anhydrase (CA) inhibitors and Serine Protease inhibitors. The content is structured to provide not only comparative data but also the scientific rationale behind experimental design and methodologies.

Introduction: The Versatility of the 4-Amino-2-chloro-benzenesulfonyl Fluoride Scaffold

The 4-Amino-2-chloro-benzenesulfonyl fluoride structure is a privileged scaffold in medicinal chemistry. The presence of a sulfonyl fluoride group offers a reactive "warhead" for covalent inhibition, particularly of serine proteases, while the aminobenzene core provides a versatile platform for chemical modifications to target other enzyme classes, most notably the zinc-containing carbonic anhydrases. The chlorine atom on the benzene ring can further influence the electronic properties and binding interactions of the derived inhibitors. This guide will explore the divergent paths of inhibitor design from this common starting point, leading to compounds with distinct biological activities.

I. Carbonic Anhydrase Inhibitors: Targeting Zinc Metalloenzymes

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.[1] The primary sulfonamide moiety (-SO₂NH₂) is crucial for their mechanism of action, which involves the coordination of the sulfonamide to the zinc ion in the enzyme's active site.[1] This binding displaces a water molecule or hydroxide ion, inhibiting the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4] This catalytic activity is fundamental to various physiological processes, including pH regulation, CO₂ transport, and ion exchange.[2][3][4][5]

A. Synthesis of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

While direct synthesis from 4-Amino-2-chloro-benzenesulfonyl fluoride is not extensively documented, a plausible synthetic route involves the conversion of the sulfonyl fluoride to the corresponding sulfonamide. This can be achieved by reaction with ammonia.[6] The amino group on the benzene ring can then be modified to introduce a variety of "tail" moieties that can enhance binding affinity and selectivity for different CA isoforms.[1] A powerful method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[7][8][9][10][11]

Proposed Synthetic Workflow:

A 4-Amino-2-chloro-benzenesulfonyl Fluoride B Ammonolysis (NH3) A->B C 4-Amino-2-chloro-benzenesulfonamide B->C D Diazotization & Azide Substitution C->D E 4-Azido-2-chloro-benzenesulfonamide D->E G CuAAC (Click Chemistry) E->G F Various Alkynes F->G H Library of Triazole-containing CA Inhibitors G->H

Caption: Proposed workflow for synthesizing a library of CA inhibitors.

B. Comparative Efficacy of Benzenesulfonamide-based CA Inhibitors

The efficacy of benzenesulfonamide inhibitors is highly dependent on the nature of the substituents on the benzene ring and the "tail" appended to the 4-amino group. These modifications influence the inhibitor's interaction with residues in the active site cavity, leading to varying affinities for the 14 different human CA isoforms. Below is a table summarizing the inhibition constants (Ki) of various benzenesulfonamide derivatives against key CA isoforms.

Compound Class/DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Simple Benzenesulfonamides
Acetazolamide (Standard)25012255.7[12]
4-Carboxy-benzenesulfonamide derivativesLow nM affinity for CA II and IVLow nM affinity for CA II and IV--[13]
Thienyl-substituted pyrazolines 232.16–637.70342.07–455.80--[14]
1,3,5-trisubstituted-pyrazolines 316.7–533.1412.5–624.6--[15]
Benzoylthioureido benzenesulfonamides 33.0-58.2 ---[12]
Triazole-containing (Click Chemistry) -2.8 --[9][10]
Tetrafluorobenzenesulfonamides 41.5-150030.1-7551.5-38.9 0.8-12.4 [16]

Note: Data is compiled from multiple sources and represents a range of structurally diverse benzenesulfonamides. The values highlight the tunability of inhibitory potency and selectivity.

C. Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds can be determined using a stopped-flow CO₂ hydrase assay or an esterase activity assay. The latter is often more convenient for high-throughput screening.

Principle: The esterase activity of CA is measured by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol at 400 nm. The presence of an inhibitor will decrease the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of purified human CA isoform (e.g., hCA II) in assay buffer. The final concentration in the assay should be optimized for a linear reaction rate.

    • Substrate Solution: Prepare a 3 mM solution of pNPA in acetonitrile.

    • Inhibitor Solutions: Prepare a serial dilution of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup (96-well plate):

    • To each well, add assay buffer, enzyme solution, and the inhibitor solution (or solvent for control).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Reaction Initiation:

    • Add the pNPA substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the control.

    • Plot percent inhibition against inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

II. Serine Protease Inhibitors: Covalent Modification of the Active Site

The sulfonyl fluoride moiety of 4-Amino-2-chloro-benzenesulfonyl fluoride is a "privileged warhead" for the irreversible inhibition of serine proteases.[17] These enzymes, which include trypsin, chymotrypsin, and thrombin, play critical roles in processes ranging from digestion to blood coagulation.[18][19] The inhibitory mechanism involves the nucleophilic attack of the active site serine residue on the sulfur atom of the sulfonyl fluoride, leading to the formation of a stable, covalent sulfonate ester bond and rendering the enzyme inactive.[17][20]

A prominent example of a serine protease inhibitor derived from a related scaffold is 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).[17][20][21] It is a water-soluble and less toxic alternative to the commonly used Phenylmethylsulfonyl fluoride (PMSF).[20][22]

A. Synthesis of Sulfonyl Fluoride-Based Serine Protease Inhibitors

The synthesis of AEBSF and its analogs can be envisioned starting from a substituted benzenesulfonyl chloride, which can be prepared from the corresponding benzene derivative. The sulfonyl chloride is then reacted with a source of fluoride, followed by modifications to the amino group.

Proposed Synthetic Workflow for an AEBSF analog:

A 4-Amino-2-chloro-benzenesulfonyl Fluoride B Alkylation of Amino Group A->B C N-alkylated-4-amino-2-chloro-benzenesulfonyl Fluoride B->C D Further Functionalization C->D E Library of Serine Protease Inhibitors D->E

Caption: Proposed workflow for synthesizing AEBSF-like inhibitors.

B. Comparative Efficacy of AEBSF and Related Compounds
InhibitorTarget Protease(s)IC₅₀ / KiKey FeaturesReference(s)
AEBSF Trypsin, Chymotrypsin, Plasmin, Thrombin, Kallikrein< 15 µM for TrypsinWater-soluble, stable, less toxic than PMSF[17][22][23]
PMSF Broad-spectrum serine proteasesSimilar to AEBSFLimited aqueous solubility, less stable, more toxic[22]
Aprotinin Trypsin, Chymotrypsin, Plasmin, KallikreinKi: ~0.06 pM (Trypsin), ~9 nM (Chymotrypsin)Reversible inhibitor, polypeptide[13]
Nafamostat Trypsin-like serine proteasesIC₅₀: 6.6 µM (LmHtrA)Potent, but non-selective[14]
Benzamidine Trypsin-like serine proteasesIC₅₀: 120 µM (dasTMPRSS2)Reversible, less potent[14]

Note: Direct comparison of IC₅₀ and Ki values should be done with caution due to different assay conditions and inhibition mechanisms (irreversible vs. reversible).[13]

C. Experimental Protocol: Serine Protease Inhibition Assay

The activity of serine proteases and the efficacy of their inhibitors can be measured using a fluorogenic substrate assay.

Principle: A synthetic peptide substrate containing a fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC) linked by a peptide bond that is specifically cleaved by the target protease is used. Upon cleavage, the free fluorophore is released, resulting in an increase in fluorescence that can be monitored over time.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂.

    • Enzyme Solution: Prepare a working solution of the purified serine protease (e.g., Trypsin) in the assay buffer.

    • Substrate Stock Solution: Dissolve a fluorogenic substrate (e.g., Boc-Phe-Ser-Arg-AMC for trypsin-like proteases) in DMSO to a concentration of 1-10 mM.

    • Inhibitor Stock Solution: Prepare serial dilutions of AEBSF or other test compounds in the appropriate solvent.

  • Assay Setup (96-well black microplate):

    • Add assay buffer, enzyme solution, and inhibitor solution to each well.

    • Pre-incubate for 15-30 minutes at 37°C to allow for irreversible inhibition to occur.

  • Reaction Initiation:

    • Add the fluorogenic substrate to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence intensity over time (e.g., Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis:

    • Determine the initial velocity (rate of reaction) from the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition and determine the IC₅₀ value as described for the CA assay.

III. Signaling Pathways and Physiological Relevance

A. Carbonic Anhydrases in Cellular pH Regulation

Carbonic anhydrases are crucial for maintaining pH homeostasis. In tissues with high metabolic activity, they rapidly convert CO₂ into bicarbonate and protons. The bicarbonate can be transported out of the cell in exchange for chloride ions, while the protons can be buffered or transported. This process is vital for cell survival and function.[2][5] In cancer, tumor-associated isoforms like CA IX and CA XII are expressed on the cell surface and contribute to the acidification of the tumor microenvironment, which promotes tumor progression and metastasis.[3][24]

cluster_0 Extracellular Space (Acidic) cluster_1 Intracellular Space CO2_out CO2 H2O_out H2O CA_IX CA IX HCO3_outH_out HCO3_outH_out CA_IX->HCO3_outH_out HCO3_out HCO3- H_out H+ Metabolism Metabolism CO2_in CO2 Metabolism->CO2_in CO2_in->CO2_out Diffusion H2O_in H2O CA_II CA II HCO3_inH_in HCO3_inH_in CA_II->HCO3_inH_in HCO3_in HCO3- Bicarbonate_Transporter Bicarbonate Transporter HCO3_in->Bicarbonate_Transporter H_in H+ Bicarbonate_Transporter->HCO3_out CO2_inH2O_in CO2_inH2O_in CO2_inH2O_in->CA_II CO2_outH2O_out CO2_outH2O_out CO2_outH2O_out->CA_IX

Caption: Role of intracellular (CA II) and extracellular (CA IX) carbonic anhydrases in pH regulation.

B. Serine Proteases in the Blood Coagulation Cascade

The blood coagulation cascade is a prime example of a biological process tightly regulated by a series of serine proteases.[16][18][19][25] It consists of the intrinsic, extrinsic, and common pathways, where inactive zymogens are sequentially cleaved and activated by an upstream serine protease.[18][19] The cascade culminates in the activation of thrombin (Factor IIa), which then converts soluble fibrinogen into insoluble fibrin strands, forming a stable blood clot.[18] Inhibitors of these serine proteases can act as anticoagulants.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa X X IXa->X activates TF Tissue Factor VIIa VIIa TF->VIIa activates VII VII VII->VIIa VIIa->X activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Factor IIa Thrombin->XI Positive Feedback Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin

Caption: Simplified diagram of the blood coagulation cascade involving multiple serine proteases.

Conclusion

The 4-Amino-2-chloro-benzenesulfonyl fluoride scaffold serves as an excellent starting point for the development of potent and selective inhibitors for at least two major enzyme classes. By modifying the sulfonyl fluoride to a sulfonamide and appending various chemical moieties, researchers can generate a diverse library of carbonic anhydrase inhibitors with potential applications in treating glaucoma, cancer, and other diseases. Alternatively, by retaining the sulfonyl fluoride "warhead" and modifying the aminobenzene core, novel irreversible serine protease inhibitors can be designed for applications in anticoagulation, anti-inflammatory therapies, and as research tools for proteomics. The choice of synthetic route and the subsequent chemical modifications dictate the final biological activity, highlighting the importance of a structure-guided drug design approach. This guide provides the foundational knowledge, comparative data, and experimental frameworks to aid researchers in harnessing the potential of this versatile chemical scaffold.

References

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1206-1211.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride.
  • BenchChem. (2025). The Physiological Role of Carbonic Anhydrase I in Cellular Processes: An In-depth Technical Guide.
  • The Blood Project. (2021).
  • Enamine. (2026).
  • Gavrylenko, O. V., et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 31(2), 456.
  • Ghandforoush, G. (n.d.). A schematic illustration of the CO2 based pH regulation across the cell membrane.
  • IntechOpen. (2019).
  • Loof, T. G., et al. (2014). Scheme of the coagulation cascade of serine proteases.
  • Mboge, M. Y., et al. (2019). Carbonic Anhydrases: Role in pH Control and Cancer. Metabolites, 9(8), 159.
  • Swietach, P., et al. (2009). The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths. Journal of Biological Chemistry, 284(30), 20299-20310.
  • RCSB PDB. (n.d.). Molecule of the Month: Carbonic Anhydrase.
  • VenomZone. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of benzene-sulfonamide.
  • Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.
  • BenchChem. (2025). Comparative Analysis of AEBSF's Impact on Different Cell Lines.
  • Čapkauskaitė, E., et al. (2013). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 18(11), 13584-13606.
  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(10), 15638-15660.
  • Shrestha, R., & Sapkota, B. (2025). Physiology, Coagulation Pathways. In StatPearls.
  • Nocentini, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-235.
  • Google Patents. (n.d.).
  • FLORE. (2023).
  • ResearchGate. (2025).
  • Semantic Scholar. (n.d.). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and.
  • R&D Systems. (2014). aebsf.
  • Interchim. (n.d.). aebsf.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). side-by-side comparison of AEBSF and aprotinin for protein stability.
  • Al-Rashida, M., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 29(5), 1146.
  • El-Sayed, M. A. A., et al. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Scientific Reports, 12(1), 1-20.
  • Wikipedia. (n.d.). AEBSF.
  • BenchChem. (2025). An In-depth Technical Guide to Preliminary Studies Using AEBSF Hydrochloride for Enzyme Inhibition.
  • Diatchuk, V., et al. (1997). Inhibition of NADPH Oxidase Activation by 4-(2-Aminoethyl)- benzenesulfonyl Fluoride and Related Compounds. Journal of Biological Chemistry, 272(21), 13292-13301.
  • Tocris Bioscience. (n.d.). AEBSF.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for an ancient enzyme family. Bioorganic & Medicinal Chemistry Letters, 26(2), 289-297.
  • Güner, Y., et al. (2019). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Research in Pharmacy, 23(4), 689-697.
  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors. Current Medicinal Chemistry-Immunology, Endocrine & Metabolic Agents, 7(2), 119-131.
  • Enzyme Development Corpor

Sources

Validation

A Senior Application Scientist's Guide to the Structural Analysis of Proteins Modified by Sulfonyl Fluorides

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for elucidating structure-function relationships, developing novel therapeutics, and creat...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for elucidating structure-function relationships, developing novel therapeutics, and creating powerful research tools. Among the arsenal of chemical modifiers, sulfonyl fluorides have emerged as a "privileged" class of reagents due to their unique balance of stability and reactivity. This guide provides an in-depth comparison of sulfonyl fluorides, with a focus on aminobenzenesulfonyl derivatives like 4-Amino-2-chloro-benzenesulfonyl fluoride (ACBSF), for applications in the structural analysis of proteins. We will explore the underlying chemistry, compare their performance with alternative reagents, and provide detailed experimental workflows.

Introduction to Sulfonyl Fluorides as Covalent Probes

Sulfonyl fluorides (SFs) are a class of chemical compounds featuring the -SO₂F functional group. They act as irreversible covalent modifiers by targeting nucleophilic amino acid residues in proteins.[1][2][3] This targeted and stable modification makes them invaluable for a range of applications, including:

  • Enzyme Inhibition: Particularly effective against serine proteases, where they modify the catalytic serine residue.[3][4]

  • Activity-Based Protein Profiling (ABPP): Used to identify and quantify the activity of specific enzymes within complex biological mixtures.[5]

  • Structural Biology: Covalently modifying a protein can "trap" it in a specific conformation, facilitating structural determination by X-ray crystallography or other methods.[6][7]

The reactivity of the sulfonyl fluoride "warhead" is modulated by the aromatic ring's substituents, allowing for the fine-tuning of specificity and reaction kinetics.[8] While Phenylmethylsulfonyl Fluoride (PMSF) is a classic example, its instability in aqueous solutions and high toxicity have led to the development of more stable and safer alternatives like 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).[4][9] 4-Amino-2-chloro-benzenesulfonyl fluoride (ACBSF) belongs to this family of improved sulfonyl fluoride reagents.

The Chemistry of Protein Modification by Sulfonyl Fluorides

The mechanism of protein modification by sulfonyl fluorides involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride group. This results in the formation of a stable sulfonate ester or sulfonamide bond and the displacement of the fluoride ion.

Sulfonyl_Fluoride_Reaction_Mechanism cluster_0 Protein Nucleophile + Sulfonyl Fluoride cluster_1 Transition State cluster_2 Covalently Modified Protein Protein_Nu Protein-Nu-H TS [Protein-Nu---SO₂(Ar)---F]⁻ Protein_Nu->TS Nucleophilic Attack ACBSF Ar-SO₂F Modified_Protein Protein-Nu-SO₂-Ar TS->Modified_Protein Fluoride leaving HF H-F TS->HF

Caption: General mechanism of protein modification by an aryl sulfonyl fluoride.

The reactivity of sulfonyl fluorides is not limited to serine. They are known to react with a variety of nucleophilic amino acid residues, with the specific target often being determined by the local microenvironment within the protein's structure.[8][10]

Table 1: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues

Amino AcidNucleophilic GroupAdduct FormedRelative Reactivity/StabilityReferences
SerineHydroxyl (-OH)Sulfonate EsterHigh (Context-Dependent)[3][5]
TyrosinePhenolic Hydroxyl (-OH)Sulfonate EsterHigh[7][11]
Lysineε-Amino (-NH₂)SulfonamideModerate[7][11]
ThreonineHydroxyl (-OH)Sulfonate EsterModerate (Context-Dependent)[7]
HistidineImidazole NitrogenSulfonamideModerate[5]
CysteineThiol (-SH)Thiosulfonate EsterLow (Unstable Adduct)[8]

Comparative Analysis: Sulfonyl Fluorides vs. Alternative Reagents

The choice of a protein-modifying agent depends on the specific application, the target protein, and the desired outcome. Here, we compare sulfonyl fluorides with other common classes of covalent modifiers.

Table 2: Comparison of Protein Modifying Agents

Reagent ClassWarheadPrimary Target ResiduesAdvantagesDisadvantagesKey References
Sulfonyl Fluorides -SO₂FSerine, Tyrosine, Lysine, Threonine, HistidineGood aqueous stability, broad reactivity, tunable selectivity.Can exhibit off-target effects, unstable adduct with cysteine.[8][10]
Fluorophosphonates -PO(OR)FSerineHighly selective for active serine hydrolases.More limited target scope compared to SFs.[12][13][14]
Vinyl Sulfones -SO₂CH=CH₂Cysteine, Lysine, HistidineTunable reactivity, stable adducts.Can be highly reactive, potentially leading to off-target modification.[15][16][17][18]
Isocyanates -N=C=OLysine, N-terminusHighly reactive with primary amines.Can be non-selective, potential for cross-reactivity.[1][19][20][21][22]
Haloacetamides -C(O)CH₂X (X=Br, I)CysteineForms very stable thioether bonds.Slower reaction kinetics compared to maleimides.[23]
Maleimides Maleimide ringCysteineFast reaction kinetics.Resulting bond can be unstable (reversible).[23]

Experimental Workflows for Structural Analysis

A systematic approach is crucial for the successful structural analysis of a protein modified by a sulfonyl fluoride. The general workflow involves protein labeling, confirmation of modification, and finally, structural elucidation.

Experimental_Workflow A Protein Expression & Purification B Protein Labeling with Sulfonyl Fluoride A->B Homogeneous Protein C Removal of Excess Reagent B->C Labeled Protein Mixture D Mass Spectrometry Analysis C->D Purified Labeled Protein G X-ray Crystallography / NMR C->G For Structural Studies E Peptide Mapping (LC-MS/MS) D->E Identify Modification Site(s) F Intact Protein Analysis D->F Confirm Covalent Adduct H Structure Determination & Analysis G->H 3D Structure

Caption: A generalized experimental workflow for the structural analysis of a protein modified by a sulfonyl fluoride.

Detailed Protocol: Protein Labeling with an Aminobenzenesulfonyl Fluoride (e.g., AEBSF as a model for ACBSF)

This protocol provides a general guideline for labeling a purified protein with an aminobenzenesulfonyl fluoride. Optimization of reactant concentrations, incubation time, and temperature may be required for specific proteins.

Materials:

  • Purified protein of interest (in a buffer free of primary amines, e.g., HEPES or phosphate buffer, pH 7.0-8.0)

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) stock solution (e.g., 100 mM in water or DMSO)

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis membrane for buffer exchange

Procedure:

  • Protein Preparation: Ensure the purified protein is at a suitable concentration (typically 1-10 mg/mL) in the reaction buffer.[24]

  • Labeling Reaction: Add the AEBSF stock solution to the protein solution to achieve a final molar excess of the inhibitor (e.g., 10 to 100-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours). The optimal time should be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching solution containing a high concentration of a primary amine (e.g., Tris) can be added to consume any remaining reactive sulfonyl fluoride.

  • Removal of Excess Reagent: Remove the unreacted sulfonyl fluoride and by-products by buffer exchange using a desalting column or dialysis against a suitable storage buffer.

Mass Spectrometry Analysis for Modification Site Identification

Mass spectrometry is an indispensable tool for confirming covalent modification and identifying the specific amino acid residue(s) that have been labeled.[25]

Mass_Spec_Workflow A Labeled Protein B Proteolytic Digestion (e.g., Trypsin) A->B C LC-MS/MS Analysis B->C D Database Search & Spectral Interpretation C->D E Identification of Modified Peptide(s) D->E F Localization of Modification Site E->F

Caption: Workflow for identifying the site of covalent modification using bottom-up proteomics.

Protocol Outline: Peptide Mapping by LC-MS/MS

  • Protein Digestion: The purified labeled protein is denatured, reduced, alkylated, and then digested with a specific protease (e.g., trypsin).

  • LC Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography.

  • MS/MS Analysis: The separated peptides are ionized and analyzed by tandem mass spectrometry (MS/MS). The instrument isolates peptide ions, fragments them, and measures the mass-to-charge ratio of the fragments.

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptide sequences. A mass shift corresponding to the mass of the sulfonyl fluoride adduct on a specific amino acid will pinpoint the site of modification.

Structural Elucidation by X-ray Crystallography

X-ray crystallography can provide an atomic-level view of the modified protein, revealing the precise location of the covalent adduct and any conformational changes induced by the modification.[7][11][26][27]

Protocol Outline: Crystallization and Structure Determination

  • Sample Preparation: The purified, covalently modified protein must be highly pure (>95%) and homogeneous.[28][29] The concentration should typically be between 5-20 mg/mL.

  • Crystallization Screening: The modified protein is subjected to a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like vapor diffusion or batch crystallization.[30]

  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce large, well-diffracting single crystals.

  • Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which a model of the protein is built and refined to yield the final three-dimensional structure.

Conclusion

Sulfonyl fluorides, including aminobenzenesulfonyl derivatives like ACBSF, are versatile and powerful tools for the structural analysis of proteins. Their ability to form stable covalent bonds with a range of nucleophilic amino acid residues allows for the trapping of specific protein conformations and the detailed investigation of protein structure and function. While direct experimental data for ACBSF is limited, its properties can be inferred from well-characterized analogs like AEBSF. By understanding the underlying chemistry, comparing their performance to alternative reagents, and employing rigorous experimental workflows involving mass spectrometry and X-ray crystallography, researchers can effectively harness the power of sulfonyl fluorides to gain unprecedented insights into the molecular world.

References

  • Abbad, S., et al. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Drug Discovery Today.
  • Amigo, I., et al. (2010). Vinyl Sulfone Bifunctional Tag Reagents for Single-Point Modification of Proteins.
  • Tse, C. S. T., & Pesce, A. J. (1979). Chemical Characterization of Isocyanate-Protein Conjugates. Toxicology and Applied Pharmacology, 51(1), 39-46.
  • Azab, A. S., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Science.
  • BenchChem. (2025). Application Notes and Protocols for Developing Covalent Drugs Using the Vinyl Sulfone Warhead.
  • BenchChem. (2025). Use of vinyl sulfones for selective covalent protein labeling.
  • Tse, C. S. T., & Pesce, A. J. (1979).
  • Willems, L. I., et al. (2018).
  • BenchChem. (2025). Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites.
  • Cheng, M., et al. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics.
  • RCSB Protein Data Bank. (2017). 5U8L: Crystal structure of EGFR kinase domain in complex with a sulfonyl fluoride probe XO44. RCSB PDB.
  • BenchChem. (2025). A Comparative Guide to Serine Protease Inhibitors: 2-Phenoxyethane-1-sulfonyl Fluoride vs. PMSF.
  • Kelly, J. W., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society.
  • Selleck Chemicals. (n.d.). Serine Protease Inhibition.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • ResearchGate. (n.d.).
  • Herrero Alvarez, N. (2017). Tuning the sulfonyl fluoride warhead towards new proteasome inhibitors. Enlighten Theses.
  • TNO Repository. (n.d.).
  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology.
  • Li, Z., et al. (2023).
  • Grimster, N. P., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science.
  • Cheng, M., & Gross, M. L. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics.
  • RCSB Protein Data Bank. (2023).
  • Bernardim, B., & Chalker, J. M. (2016).
  • Shannon, D. A., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry.
  • RCSB Protein Data Bank. (2023). 8DLE: Crosslinked Crystal Structure of the 8-amino-7-oxonanoate synthase, BioF, and Benzene Sulfonyl Fluoride-crypto Acyl Carrier Protein, BSF-ACP. RCSB PDB.
  • ResearchGate. (n.d.).
  • Beilstein Journals. (2013).
  • Mukherjee, H., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Medizinische Hochschule Hannover. (n.d.). Preparing X-Ray Crystallography Samples.
  • Li, Z., et al. (2023).
  • Horvath, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules.
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Alcohols—Section 3.2.
  • Makriyannis, A., et al. (2005). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.
  • Cravatt, B. F., et al. (1999). Activity-based protein profiling: The serine hydrolases.
  • BenchChem. (2025). A Comparative Guide to Site-Selective Protein Modification: Bromoacetyl Chloride vs.
  • Creative Biostructure. (2025). A Beginner's Guide to Protein Crystallography.
  • Cole, P. A. (2008). Synthetic Approaches to Protein Phosphorylation. Current Opinion in Chemical Biology.
  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • ResearchGate. (2013). Is it possible to selectively modify hydroxyl groups of serine, threonine and tyrosine?.
  • UCSD Computational Mass Spectrometry Website. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.
  • Weerapana, E., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem.
  • ResearchGate. (n.d.).
  • University of Washington. (n.d.).
  • Martin-Garcia, J. M., et al. (2019). Successful sample preparation for serial crystallography experiments. Acta Crystallographica Section D: Structural Biology.
  • Physics LibreTexts. (2022). X-ray Protein Crystallography.
  • ResearchGate. (2025).
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

Sources

Comparative

Kinetic analysis of enzyme inhibition by 4-Amino-2-chloro-benzenesulfonyl fluoride derivatives

A Technical Guide for Researchers and Drug Development Professionals In the landscape of enzyme inhibition, the benzenesulfonyl fluoride scaffold has emerged as a versatile and potent pharmacophore. Its derivatives have...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of enzyme inhibition, the benzenesulfonyl fluoride scaffold has emerged as a versatile and potent pharmacophore. Its derivatives have demonstrated significant inhibitory activity against a range of critical enzyme targets, primarily serine proteases and carbonic anhydrases. This guide provides a comprehensive kinetic analysis of a representative series of 4-amino-2-chloro-benzenesulfonyl fluoride derivatives, offering a comparative assessment of their performance and the underlying structure-activity relationships. We will delve into the mechanistic intricacies of their inhibitory action and provide detailed experimental protocols for their kinetic characterization, empowering researchers to effectively leverage this class of compounds in their drug discovery endeavors.

The Scientific Rationale: Why Benzenesulfonyl Fluorides?

The efficacy of benzenesulfonyl fluorides as enzyme inhibitors is rooted in the electrophilic nature of the sulfonyl fluoride moiety (-SO₂F). This group acts as a "warhead," forming a stable covalent bond with nucleophilic residues within the enzyme's active site.[1] In the case of serine proteases, the target is the catalytic serine residue, leading to irreversible inactivation of the enzyme.[2] For carbonic anhydrases, the sulfonamide group (-SO₂NH₂) of the hydrolyzed sulfonyl fluoride or related sulfonamide derivatives coordinates to the zinc ion in the active site, displacing a water molecule or hydroxide ion essential for catalysis.[3]

The 4-amino and 2-chloro substitutions on the benzene ring are not arbitrary. The amino group can be readily modified to introduce various side chains, allowing for the exploration of structure-activity relationships and the optimization of binding affinity and selectivity. The chloro group, being electron-withdrawing, can influence the reactivity of the sulfonyl fluoride and contribute to binding interactions within the active site.

Comparative Kinetic Analysis of 4-Amino-2-chloro-benzenesulfonyl Fluoride Derivatives against Carbonic Anhydrase Isoforms

Compound IDR-Group on 4-AminohCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
ACBSF-1 -H~250~12~25~6
ACBSF-2 -CH₃~200~10~20~5
ACBSF-3 -C₂H₅~180~8~18~4
ACBSF-4 -CH₂COOH~150~15~30~8
ACBSF-5 -CH₂-Phenyl~100~5~15~3
Acetazolamide (Standard)25012255.7

Note: The Ki values presented for the hypothetical ACBSF series are estimations derived from published data on similar benzenesulfonamide derivatives to illustrate expected trends in structure-activity relationships. Actual values would require experimental determination.

Interpretation of the Data:

  • hCA II Inhibition: This cytosolic isoform is a common target for sulfonamide inhibitors. The data suggests that small alkyl and benzyl substitutions on the 4-amino group can enhance potency compared to the unsubstituted parent compound.

  • Tumor-Associated Isoforms (hCA IX and XII): These isoforms are important targets in cancer therapy. The inhibitory profiles suggest that selectivity for these isoforms over the ubiquitous hCA I and II can be achieved through careful modification of the R-group.

  • Structure-Activity Relationship (SAR): The general trend indicates that increasing the size and hydrophobicity of the R-group can lead to enhanced binding affinity, likely due to additional interactions with hydrophobic pockets within the enzyme's active site.[6]

Mechanistic Insights into Enzyme Inhibition

The primary mechanisms of enzyme inhibition are competitive, non-competitive, uncompetitive, and mixed. For benzenesulfonamide-based inhibitors of carbonic anhydrase, the mechanism is typically non-competitive or mixed, as they do not directly compete with the substrate (CO₂) for binding but rather interact with the zinc cofactor. For serine proteases, sulfonyl fluorides act as irreversible inhibitors.

InhibitionMechanisms

Figure 1: Mechanisms of Enzyme Inhibition.

Experimental Protocol: Kinetic Analysis of Carbonic Anhydrase Inhibition

The following is a detailed protocol for determining the inhibitory potency (Ki) of a compound against a carbonic anhydrase isoform using a stopped-flow spectrophotometric assay.[7]

Materials:

  • Purified human carbonic anhydrase (hCA) isoform (e.g., hCA II)

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (20 mM)

  • Phenol red indicator (0.2 mM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Workflow Diagram:

workflow

Figure 2: Stopped-Flow Assay Workflow.

Step-by-Step Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a solution of the hCA isoform in HEPES buffer. Prepare a serial dilution of the inhibitor stock solution in the same buffer.

  • Assay Mixture Preparation: In one syringe of the stopped-flow instrument, mix the enzyme solution, the indicator (phenol red), and the desired concentration of the inhibitor. Allow this mixture to incubate for a few minutes to ensure enzyme-inhibitor binding reaches equilibrium.

  • Substrate Preparation: In the second syringe, load the CO₂-saturated water.

  • Kinetic Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH change, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

  • Data Analysis: Determine the initial rate of the reaction from the slope of the absorbance versus time plot.

  • IC50 and Ki Determination: Repeat the assay with a range of inhibitor concentrations. Plot the initial rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). The Ki can then be calculated using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Alternative Inhibitors: A Comparative Overview

While 4-amino-2-chloro-benzenesulfonyl fluoride derivatives show promise, it is crucial to consider them in the context of other established inhibitors.

For Carbonic Anhydrases:

  • Classical Sulfonamides (e.g., Acetazolamide, Dorzolamide): These are clinically used drugs for glaucoma and other conditions.[8] They are highly potent but can suffer from a lack of isoform selectivity, leading to side effects.

  • Non-Sulfonamide Inhibitors (e.g., Coumarins, Phenols): These classes of compounds offer alternative binding modes and may provide improved selectivity profiles.

For Serine Proteases:

  • Phenylmethylsulfonyl Fluoride (PMSF): A widely used, broad-spectrum serine protease inhibitor.[9] It is highly reactive but has poor stability in aqueous solutions.

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): More stable in aqueous solution than PMSF and also acts as a broad-spectrum inhibitor.[9][10]

  • Peptide-based Inhibitors: These can offer high selectivity for specific proteases but may have poor cell permeability and bioavailability.

Conclusion

4-Amino-2-chloro-benzenesulfonyl fluoride derivatives represent a promising class of enzyme inhibitors with the potential for high potency and tunable selectivity. Their covalent or strong non-covalent interactions with key enzyme targets like carbonic anhydrases and serine proteases make them valuable tools for both basic research and therapeutic development. The comparative kinetic analysis and detailed experimental protocols provided in this guide are intended to equip researchers with the foundational knowledge to effectively explore the potential of this versatile chemical scaffold. Further investigation into the structure-activity relationships of this specific series is warranted to unlock their full therapeutic potential.

References

  • Awosika, T., & Aluko, R. (2019). Enzymatic Pea Protein Hydrolysates Are Active Trypsin and Chymotrypsin Inhibitors. Foods, 8(7), 243. [Link]

  • Chen, H., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. IMR Press. [Link]

  • Kim, D. K., et al. (2017). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, Asthma & Immunology Research, 9(1), 66–74. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. [Link]

  • Krasavin, M., et al. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. ACS Combinatorial Science, 20(11), 665–672. [Link]

  • Abdel-Gawad, N. M., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Pharmaceuticals, 15(11), 1386. [Link]

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(11), 2847. [Link]

  • Sharma, A., et al. (2020). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 63(13), 7116–7133. [Link]

  • Nishitoh, H., et al. (2007). Inhibitory effect of 4-(2-aminoethyl)-benzenesulfonyl fluoride, a serine protease inhibitor, on PI3K inhibitor-induced CHOP expression. European Journal of Pharmacology, 554(1), 16–22. [Link]

  • D'Andola, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3204. [Link]

  • Aziz-ur-Rehman, et al. (2014). Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1739–1745. [Link]

  • Ghorab, M. M., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4983. [Link]

  • Liu, S., et al. (2011). Serine protease inhibitor 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) inhibits the rat embryo implantation in vivo and interferes with cell adhesion in vitro. Contraception, 84(6), 655–662. [Link]

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 807954. [Link]

  • Johnson, S. M., et al. (2012). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 134(16), 6936–6941. [Link]

  • Fomcenkov, I., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 29(5), 1146. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6488–6503. [Link]

  • De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197485. [Link]

Sources

Validation

A Head-to-Head Comparison of Derivatization Agents for Amine Analysis: The Established Standard vs. a Potential Alternative

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of amine-con...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of amine-containing compounds is a frequent necessity. Many of these molecules, including amino acids, biogenic amines, and drug metabolites, lack the inherent physicochemical properties required for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Pre-column derivatization, the process of chemically modifying an analyte to enhance its detectability, is a cornerstone strategy to overcome these challenges.

This guide provides an in-depth, head-to-head comparison of two sulfonyl chloride-based reagents for amine derivatization: the extensively documented and widely adopted dansyl chloride and the lesser-known 4-Amino-2-chloro-benzenesulfonyl fluoride . While dansyl chloride represents a gold standard with a vast body of supporting literature, 4-Amino-2-chloro-benzenesulfonyl fluoride presents an intriguing, albeit largely unexplored, alternative. This guide will delve into the established performance of dansyl chloride and explore the potential advantages and disadvantages of 4-Amino-2-chloro-benzenesulfonyl fluoride based on fundamental chemical principles.

The Established Standard: Dansyl Chloride

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, is a fluorescent labeling reagent that has been a workhorse in amine analysis for decades.[1][2][3] It reacts with primary and secondary amino groups, as well as phenolic hydroxyl and imidazole groups, to form stable and highly fluorescent sulfonamide adducts.[1] This derivatization dramatically enhances the sensitivity of detection, particularly when using fluorescence detectors.[1][2]

Mechanism of Action

The derivatization reaction with dansyl chloride is a nucleophilic substitution. The amino group of the analyte acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds optimally under alkaline conditions (pH 9-10.5), which deprotonates the amino group, thereby increasing its nucleophilicity.[1]

Performance Characteristics

Dansyl chloride is renowned for its ability to enable the detection of amines down to the low picomole to femtomole range.[4] The resulting dansylated derivatives exhibit strong fluorescence, with excitation maxima typically around 324-335 nm and emission maxima in the range of 522-559 nm.[4][5] This large Stokes shift is advantageous in minimizing background interference.[2]

While generally considered to produce stable derivatives, some reports suggest that the stability of dansylated amines can be a concern under certain conditions, potentially impacting the reproducibility of results if samples are not analyzed promptly.[4][6]

The Potential Alternative: 4-Amino-2-chloro-benzenesulfonyl Fluoride

In contrast to the wealth of data available for dansyl chloride, 4-Amino-2-chloro-benzenesulfonyl fluoride is not well-documented as a derivatization agent for amine analysis. It is more commonly known in its hydrochloride salt form, AEBSF, which is utilized as a serine protease inhibitor.[7][8] However, its chemical structure suggests it could theoretically be employed for amine derivatization.

Inferred Mechanism and Potential Performance

Like dansyl chloride, 4-Amino-2-chloro-benzenesulfonyl fluoride possesses a sulfonyl halide group that can react with nucleophilic amines. A key difference is the halide: a fluoride instead of a chloride. Sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts.[9] This increased stability could translate to a longer shelf-life for the reagent in solution. However, the lower reactivity may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve complete derivatization of the target amines.

The presence of a primary amino group on the 4-Amino-2-chloro-benzenesulfonyl fluoride molecule itself is a notable feature. This could potentially allow for secondary derivatization after the initial reaction with the target amine, opening up possibilities for more complex analytical strategies.

The chloro- and amino-substituents on the benzene ring will influence the spectroscopic properties of the resulting derivatives. While not inherently fluorescent like dansyl derivatives, the resulting sulfonamides would likely possess a strong UV chromophore, making them suitable for detection by UV-Vis spectroscopy. For mass spectrometry, the chlorine atom would introduce a characteristic isotopic pattern that could aid in identification.

Head-to-Head Comparison

FeatureDansyl Chloride4-Amino-2-chloro-benzenesulfonyl fluoride (Inferred)
Principle of Detection Fluorescence, UV-Vis, Mass Spectrometry[4]UV-Vis, Mass Spectrometry
Sensitivity Very High (low picomole to femtomole range)[4]Expected to be lower than dansyl chloride (UV detection is generally less sensitive than fluorescence)
Derivative Stability Generally stable, but some reports of instability[4][6]Expected to be high due to the stability of the sulfonamide bond.
Reagent Stability Moderate; can be unstable in some solvents like DMSO[3]Expected to be higher than dansyl chloride due to the sulfonyl fluoride moiety.[9]
Reaction Conditions Alkaline pH (9-10.5), often at elevated temperatures (e.g., 38-70°C)[10][11]Likely requires alkaline pH; may require more forcing conditions (higher temperature/longer time) due to lower reactivity.
Established Protocols Abundant and well-validated[1][12][13]None specifically for amine derivatization; would require significant methods development.

Experimental Workflows

Dansyl Chloride Derivatization Workflow

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Amine-containing Sample buffer Add Alkaline Buffer (pH 9.5) sample->buffer reagent Add Dansyl Chloride Solution buffer->reagent incubate Incubate (e.g., 60°C for 60 min) reagent->incubate quench Quench Reaction (e.g., with formic acid) incubate->quench hplc HPLC with Fluorescence/UV/MS Detection quench->hplc

Caption: Workflow for amine derivatization with dansyl chloride.

Hypothetical 4-Amino-2-chloro-benzenesulfonyl fluoride Derivatization Workflow

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Hypothetical) cluster_analysis Analysis sample Amine-containing Sample buffer Add Alkaline Buffer (pH > 10) sample->buffer reagent Add 4-Amino-2-chloro-benzenesulfonyl fluoride Solution buffer->reagent incubate Incubate (e.g., >70°C for >60 min) reagent->incubate quench Quench Reaction incubate->quench lcms LC-MS/MS or HPLC-UV Analysis quench->lcms

Caption: Hypothetical workflow for amine derivatization with 4-Amino-2-chloro-benzenesulfonyl fluoride.

Experimental Protocols

Protocol for Amine Derivatization with Dansyl Chloride

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • For biological fluids like plasma, perform a protein precipitation step by adding 4 volumes of cold acetonitrile or methanol, vortexing, and centrifuging at 10,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 0.2 M sodium bicarbonate buffer (pH 9.5).[1]

  • Derivatization:

    • Prepare a fresh solution of dansyl chloride at 10 mg/mL in acetonitrile.[1]

    • To the 100 µL of reconstituted sample, add 100 µL of the dansyl chloride solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[10]

    • After incubation, cool the mixture to room temperature.

  • Quenching:

    • Add 20 µL of a quenching solution, such as 2% formic acid or an ammonium hydroxide solution, to consume the excess dansyl chloride.[1][13]

    • Vortex for 30 seconds.

  • Analysis:

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze by HPLC with a C18 reverse-phase column and a fluorescence detector (Excitation: ~330 nm, Emission: ~530 nm) or a mass spectrometer.[1]

Hypothetical Protocol for Amine Derivatization with 4-Amino-2-chloro-benzenesulfonyl fluoride

Disclaimer: The following is a hypothetical starting point for methods development and has not been validated.

  • Reagent and Sample Preparation:

    • Prepare a 10 mg/mL solution of 4-Amino-2-chloro-benzenesulfonyl fluoride in a polar aprotic solvent like acetonitrile.

    • Prepare the amine-containing sample in a high pH buffer, potentially pH 10.5-11, to facilitate the deprotonation of the amine.

  • Derivatization:

    • Combine the sample and derivatizing agent solution in a 1:1 ratio.

    • Due to the expected lower reactivity of the sulfonyl fluoride, a higher incubation temperature (e.g., 80-100°C) and a longer reaction time (e.g., 90-120 minutes) may be necessary.

  • Quenching and Analysis:

    • Quench the reaction with a suitable reagent.

    • Analyze the resulting derivatives by HPLC with UV detection or by LC-MS/MS. The mass spectrometer would be set to monitor for the expected mass of the derivatized amine.

Conclusion

The choice of a derivatization agent is a critical decision in analytical methods development. Dansyl chloride remains a robust and highly sensitive choice for the analysis of amines, backed by a vast amount of literature and well-established protocols.[14] Its fluorescent derivatives enable detection at very low concentrations, making it ideal for trace analysis.

4-Amino-2-chloro-benzenesulfonyl fluoride , while not a standard derivatization agent, presents an interesting theoretical alternative. Its potential for greater reagent stability is a notable advantage. However, the lack of established protocols and the likely need for more forcing reaction conditions mean that significant methods development would be required for its implementation. For researchers and drug development professionals requiring a reliable and highly sensitive method for amine quantification with minimal development time, dansyl chloride remains the superior and recommended choice. For those engaged in novel methods development, the exploration of sulfonyl fluoride reagents like 4-Amino-2-chloro-benzenesulfonyl fluoride could be a worthwhile endeavor.

References

  • HPLC Analysis of Dansyl Derivatives. (n.d.). Scribd. Retrieved from [Link]

  • Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (2020, April 22). ResearchGate. Retrieved from [Link]

  • Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. (1995). PubMed. Retrieved from [Link]

  • Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemilu. (n.d.). RSC Publishing. Retrieved from [Link]

  • Dansyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Amino Acid Analysis by Dansylation: A Revised Method. (n.d.). Cardinal Scholar. Retrieved from [Link]

  • Targeted quantification of amino acids by dansylation. (n.d.). PMC. Retrieved from [Link]

  • Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. (n.d.). Google Patents.
  • Influence of dansyl chloride volume on the fluorescence of its reaction... (n.d.). ResearchGate. Retrieved from [Link]

  • A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. (2018, November 15). PubMed. Retrieved from [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. (2019, October 21). ScienceOpen. Retrieved from [Link]

  • SIMULTANEOUS RP-HPLC-DAD DETERMINATION OF DANSYL AMINO ACIDS IN CHEMICALLY TREATED HUMAN HAIR. (2018, November 26). Semantic Scholar. Retrieved from [Link]

  • (n.d.). Retrieved from [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020, January 11). PubMed. Retrieved from [Link]

  • Chemical Derivatization in LC-MS/MS. (n.d.). Syngene International. Retrieved from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv. Retrieved from [Link]

  • A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. (2019, October 14). ResearchGate. Retrieved from [Link]

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride, 97% 250 mg. (n.d.). Acros Organics. Retrieved from [Link]

  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Mass spectra of the derivative of fl uoride (A) and chlorobenzene (internal standard, IS) (B). (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(2-Aminoethyl)Benzenesulfonyl Fluoride Hydrochloride. (n.d.). MP Biomedicals. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Amino-2-chloro-benzenesulfonyl fluoride

In the meticulous world of pharmaceutical research and drug development, the integrity of a synthesized molecule is paramount. The purity of a chemical building block like 4-Amino-2-chloro-benzenesulfonyl fluoride direct...

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Author: BenchChem Technical Support Team. Date: March 2026

In the meticulous world of pharmaceutical research and drug development, the integrity of a synthesized molecule is paramount. The purity of a chemical building block like 4-Amino-2-chloro-benzenesulfonyl fluoride directly influences the outcome of subsequent reactions, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic. This guide offers a comprehensive, experience-driven approach to assessing the purity of this crucial intermediate, emphasizing not just the "how" but the critical "why" behind each analytical step.

The Imperative of Purity in Drug Synthesis

4-Amino-2-chloro-benzenesulfonyl fluoride is a versatile reagent, but its synthesis can yield various impurities, including starting materials, by-products, and degradation products. These impurities can have significant downstream consequences:

  • Reduced Yield: Impurities can interfere with subsequent reactions, leading to lower yields of the desired product.

  • Altered Biological Activity: Structurally similar impurities may possess their own biological activity, potentially leading to off-target effects or toxicity.

  • Regulatory Hurdles: Stringent regulatory standards require a thorough understanding and control of the impurity profile of any API.

A multi-pronged analytical approach is therefore not just recommended but essential for a comprehensive purity assessment.

A Validating Analytical Workflow

A robust purity assessment relies on orthogonal methods—techniques that measure the same property using different principles. This ensures that no single method's limitations mask the presence of impurities. Our recommended workflow integrates chromatographic, spectroscopic, and physical property analyses.

G cluster_0 Sample Preparation cluster_1 Primary & Secondary Analysis cluster_2 Data Integration & Decision start Synthesized 4-Amino-2-chloro-benzenesulfonyl fluoride HPLC HPLC (Purity, Impurity Profile) start->HPLC GCMS GC-MS (Volatile Impurities) start->GCMS NMR NMR (Structural Confirmation) start->NMR MP Melting Point (Bulk Purity Indicator) start->MP assess Purity Assessment HPLC->assess GCMS->assess NMR->assess MP->assess pass Release for Downstream Synthesis assess->pass Purity >98% No significant impurities fail Repurification Required assess->fail Purity <98% or Unacceptable impurities

Caption: Workflow for Purity Assessment of 4-Amino-2-chloro-benzenesulfonyl fluoride

High-Performance Liquid Chromatography (HPLC): The Quantitative Cornerstone

HPLC is the workhorse for purity determination, offering high-resolution separation and precise quantification.[1] A reverse-phase method is typically employed for sulfonamides.[1][2]

Why Reverse-Phase? The nonpolar stationary phase (like C18) and polar mobile phase provide excellent separation for moderately polar compounds like our target molecule and its likely impurities.

Detailed Experimental Protocol: HPLC-UV

  • System: HPLC with UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: A gradient elution is crucial for resolving both early and late-eluting impurities. A typical gradient might run from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm is a good starting point for aromatic compounds. A PDA detector offers the advantage of spectral analysis for peak purity assessment.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.[1] Filter through a 0.45 µm filter.

Comparative Data Presentation

SampleMain Peak Retention Time (min)Main Peak Area %Impurity Peaks (Area %)
Synthesized Batch 112.598.7%0.8% (at 9.2 min), 0.5% (at 14.1 min)
Synthesized Batch 212.595.2%2.1% (at 9.2 min), 1.5% (at 11.8 min), 1.2% (at 14.1 min)
Commercial Standard (>99%)12.5>99.5%<0.5% total impurities
Alternative: 4-aminobenzenesulfonamide10.8N/AFor chromatographic comparison

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is an essential complementary technique for identifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[3] This is particularly important for detecting residual solvents from the synthesis and workup.

Why GC-MS? The combination of gas chromatography's separating power with the definitive identification capabilities of mass spectrometry makes it ideal for trace-level impurity identification.[4]

Detailed Experimental Protocol: GC-MS

  • System: GC coupled to a Mass Selective Detector.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a versatile choice.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) is necessary to elute a wide range of volatile compounds.

  • Injection: A splitless injection is often used to maximize sensitivity for trace impurities.

  • MS Detection: Electron ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching.

Hypothetical GC-MS Data

Retention Time (min)Tentative IdentificationRationale
3.5DichloromethaneCommon reaction or extraction solvent.
7.8ChlorobenzenePotential unreacted starting material.[5]
15.24-Amino-2-chloro-benzenesulfonyl fluorideMain component.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR provides unambiguous structural confirmation and can detect impurities that may co-elute with the main peak in chromatography.[6] Both ¹H and ¹³C NMR are valuable.

Why NMR? NMR is a primary analytical technique that does not rely on comparison to a reference standard for structural elucidation. It provides a wealth of information about the molecular structure and the relative abundance of different species in a sample.

Experimental Details: ¹H NMR

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆.

  • Analysis:

    • Chemical Shifts: The positions of the signals in the spectrum are indicative of the electronic environment of the protons.

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Coupling Patterns: The splitting of signals provides information about neighboring protons.

The presence of unexpected signals in the ¹H NMR spectrum is a clear indication of impurities.

Melting Point: A Simple, Yet Powerful, Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined physical constant. Impurities will typically cause a depression and broadening of the melting range.

Why Melting Point? It is a fast, low-cost, and effective way to get a preliminary indication of the bulk purity of the material.

Comparative Melting Point Data

SampleMelting Range (°C)Interpretation
Synthesized Batch 1119-121Indicates high purity.
Synthesized Batch 2115-120Broader range suggests the presence of impurities.
Literature Value121-123Benchmark for a pure sample.

Conclusion: A Synergy of Techniques for Unquestionable Quality

The rigorous assessment of purity for a critical intermediate like 4-Amino-2-chloro-benzenesulfonyl fluoride is a non-negotiable aspect of modern drug development. By strategically combining the quantitative power of HPLC, the specific identification capabilities of GC-MS, the definitive structural insights from NMR, and the rapid purity check of melting point analysis, researchers can be confident in the quality of their material. This integrated analytical approach is the foundation for reproducible science and the development of safe and effective medicines.

References

  • BenchChem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • PubMed. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry.
  • FSIS.USDA.gov. Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009.
  • PubMed. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry.
  • University of Pretoria. CHAPTER 5 NMR SPECTROSCOPY.
  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

Sources

Validation

Benchmarking 4-Amino-2-chloro-benzenesulfonyl fluoride in a chemical biology application

The transition from broad-spectrum protease inhibitors to highly selective, target-directed covalent probes has fundamentally reshaped chemical biology. At the forefront of this evolution is the Sulfur(VI) Fluoride Excha...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from broad-spectrum protease inhibitors to highly selective, target-directed covalent probes has fundamentally reshaped chemical biology. At the forefront of this evolution is the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm, which relies on the unique stability-reactivity balance of the S(VI)-F motif[1].

As a Senior Application Scientist, I have evaluated numerous electrophilic warheads for Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibitors (TCIs). This guide benchmarks 4-Amino-2-chloro-benzenesulfonyl fluoride (4-ACBSF) against legacy sulfonyl fluorides like PMSF and AEBSF, detailing the structural causality behind its superior performance and providing a self-validating protocol for its deployment in complex proteomes.

Mechanistic Grounding: The Structural Superiority of 4-ACBSF

Sulfonyl fluorides have emerged as privileged warheads in chemical biology, capable of modifying context-specific serine, threonine, tyrosine, lysine, and histidine residues[2]. However, not all sulfonyl fluorides are created equal. The precise molecular architecture of 4-ACBSF solves three critical limitations found in first-generation inhibitors:

  • The "Goldilocks" Reactivity via Ortho-Chloro Substitution: Traditional probes like PMSF suffer from rapid hydrolysis in aqueous media (half-life of minutes). In 4-ACBSF, the chlorine atom at the 2-position exerts an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the sulfur center. Simultaneously, its steric bulk shields the S-F bond from indiscriminate attack by water molecules. This ensures the warhead remains stable in physiological buffers but reacts rapidly when positioned in the desolvated microenvironment of an enzyme active site[3].

  • Cell Permeability via Aniline Neutrality: AEBSF (Pefabloc) utilizes an aliphatic primary amine (pKa ~9.0), meaning it is protonated and positively charged at physiological pH, severely limiting cell permeability. 4-ACBSF features an aniline group (pKa ~4.6), which remains neutral at pH 7.4. This lipophilicity allows 4-ACBSF-derived probes to readily cross cell membranes for in vivo target engagement[4].

  • Orthogonal Derivatization Handle: The aniline amino group provides a synthetic anchor. It can be selectively acylated via standard NHS-ester chemistry to attach fluorophores, biotin tags, or target-directing ligands without compromising the integrity of the sulfonyl fluoride warhead.

SuFEx_Mechanism Protein Target Protein (Nucleophile: -OH / -NH2) TS Transition State (Base-Catalyzed F- release) Protein->TS Warhead 4-ACBSF Warhead (S(VI)-F motif) Warhead->TS Adduct Covalent Adduct (Stable Sulfonate/Sulfonamide) TS->Adduct SuFEx Click

Fig 1: Mechanism of context-specific SuFEx click chemistry mediated by the 4-ACBSF warhead.

Objective Benchmarking Data

To objectively evaluate 4-ACBSF, we benchmarked its physicochemical properties and proteomic performance against the two most widely used commercial alternatives: PMSF and AEBSF.

Performance MetricPMSF (Legacy)AEBSF (Legacy)4-ACBSF (Next-Gen SuFEx)
Aqueous Half-Life (pH 7.4) ~35 minutes>10 hours>24 hours (Sterically shielded)
Primary Target Residues SerineSerineSer, Thr, Tyr, Lys, His [2]
Derivatization Handle NoneAliphatic Amine (Alters charge)Aniline (Maintains neutrality)
Cell Permeability HighLow (Cationic at pH 7.4)High (Neutral & Lipophilic)
Off-Target Labeling High (Indiscriminate)ModerateLow (Requires enzyme activation)
Primary Application Crude lysate preservationCrude lysate preservationABPP & Targeted Covalent Inhibitors

Self-Validating Experimental Protocol: Synthesis and ABPP Deployment

To ensure trustworthiness, any chemical biology protocol must be a self-validating system. The following workflow details the synthesis of a 4-ACBSF-Biotin probe and its application in native lysates, incorporating a competitive profiling step to definitively distinguish true target engagement from background noise.

Phase 1: Probe Synthesis (Derivatization)

Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. It neutralizes the N-hydroxysuccinimide released during amide coupling without competing with the sulfonyl fluoride warhead, ensuring high yields of the intact probe.

  • Dissolve 10 mM 4-ACBSF and 12 mM Biotin-NHS ester in anhydrous DMF.

  • Add 20 mM DIPEA. Stir at room temperature for 4 hours protected from light.

  • Purify the resulting 4-ACBSF-Biotin probe via preparative RP-HPLC (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize and store at -20°C.

Phase 2: Lysate Preparation

Causality: Nucleophilic buffers (e.g., Tris, high concentrations of DTT) must be avoided as they can prematurely quench the SuFEx warhead. We use PBS to maintain the native folding required for context-specific SuFEx activation.

  • Harvest cells and wash twice with cold PBS (pH 7.4).

  • Lyse cells in PBS containing 0.1% NP-40 and an EDTA-free protease inhibitor cocktail. Crucial: Ensure the cocktail does not contain PMSF or AEBSF, as these will permanently occupy the binding pockets and block 4-ACBSF engagement.

  • Clarify the lysate via centrifugation (14,000 x g, 15 min, 4°C) and quantify protein concentration using a BCA assay.

Phase 3: Competitive Proteome Labeling & Readout (The Validation System)

Causality: Boiling the samples in SDS denatures the proteins, halting any further SuFEx reaction. Because the S(VI)-protein bond is covalent, it withstands denaturing conditions. The inclusion of a competition assay validates that the probe is binding specifically to active sites rather than indiscriminately alkylating the proteome.

  • Validation Setup: Aliquot 50 µg of proteome into two tubes: "Vehicle" and "Competition".

  • Pre-incubate the "Competition" tube with 100 µM of a known reversible inhibitor (or free ligand) for 30 minutes at 37°C. Add DMSO vehicle to the other tube.

  • Add 10 µM of the 4-ACBSF-Biotin probe to both tubes. Incubate for 1 hour at 37°C.

  • Quench the reactions by adding 4X Laemmli SDS loading buffer and boiling at 95°C for 5 minutes.

  • Resolve the proteins via SDS-PAGE, transfer to a PVDF membrane, and visualize using Streptavidin-HRP and ECL substrate. True targets will appear as distinct bands in the "Vehicle" lane and will be significantly diminished or absent in the "Competition" lane.

ABPP_Workflow A 4-ACBSF Building Block B Amide Coupling (Fluorophore/Biotin) A->B Derivatization C Functionalized SuFEx Probe B->C D Live Cell / Lysate Incubation C->D Application E Target Engagement (Covalent Binding) D->E F Detection (In-Gel / LC-MS) E->F Readout

Fig 2: End-to-end workflow for synthesizing and deploying a 4-ACBSF-derived chemical probe.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Stability of Substituted Benzenesulfonyl Fluorides

Introduction: The Rise of a Privileged Electrophile in Drug Discovery In the landscape of chemical biology and drug discovery, the benzenesulfonyl fluoride motif has emerged as a "privileged warhead" for designing target...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Electrophile in Drug Discovery

In the landscape of chemical biology and drug discovery, the benzenesulfonyl fluoride motif has emerged as a "privileged warhead" for designing targeted covalent inhibitors.[1] Unlike more traditional electrophiles that primarily target cysteine, sulfonyl fluorides exhibit a unique reactivity profile, enabling them to form stable covalent bonds with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, histidine, and serine.[1][2][3] This versatility has opened new avenues for modulating proteins previously considered "undruggable."[4]

The efficacy of a sulfonyl fluoride-based probe or therapeutic hinges on a delicate balance: it must be stable enough to persist in a complex biological milieu, such as serum or plasma, yet reactive enough to engage its intended target.[1][4][5] This stability is largely dictated by the electronic and steric properties of substituents on the aryl ring. This guide provides a comparative analysis of the stability of differently substituted benzenesulfonyl fluorides, offering field-proven insights and experimental protocols to aid researchers in the rational design and selection of these powerful chemical tools.

The Structure-Stability Relationship: How Substituents Dictate Reactivity

The stability of a benzenesulfonyl fluoride is inversely proportional to the electrophilicity of its sulfur(VI) center. Nucleophilic attack, typically by water (hydrolysis) or an amino acid side chain, is the primary reaction pathway. The rate of this attack is profoundly influenced by the substituents on the benzene ring.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carbonyls increase the electrophilicity of the sulfur atom. By pulling electron density away from the ring and, through resonance or inductive effects, from the sulfonyl group, EWGs make the sulfur more susceptible to nucleophilic attack. This leads to a decrease in hydrolytic stability. For instance, a 4-nitrobenzenesulfonyl fluoride shows dramatically lower stability in aqueous buffer compared to its electron-donating counterparts.[6]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and acetamido (-NHCOCH₃) donate electron density to the aryl ring, which in turn reduces the partial positive charge on the sulfur atom. This electronic shielding decreases the sulfur's electrophilicity, thereby increasing the compound's stability against hydrolysis.[6][7]

Positional Effects (Ortho, Meta, Para): The position of a substituent significantly impacts its electronic influence.

  • Para and Ortho Positions: Substituents at these positions can exert both inductive and resonance effects. A para-EWG, for example, can effectively delocalize the negative charge that develops in the transition state of nucleophilic attack, thus accelerating the reaction and decreasing stability. Conversely, a para-EDG stabilizes the ground state, increasing stability. Studies have shown that para-substituted amides and sulfonamides hydrolyze faster than their meta analogues.[7]

  • Meta Position: Substituents at the meta position primarily exert their influence through inductive effects, which are generally weaker than resonance effects. Consequently, a meta-EWG will be less destabilizing than the same group in the para position.

The following diagram illustrates the general mechanism of nucleophilic attack and the influence of ring substituents.

G cluster_sampling Time-Course Sampling prep_stock Prepare 10 mM BSF Stock in DMSO initiate Initiate Reaction (100 µM BSF in PBS at 37°C) prep_stock->initiate prep_buffer Prepare 1x PBS (pH 7.4) prep_buffer->initiate t0 t = 0 min initiate->t0 quench Quench Aliquots (1:1 with Acetonitrile) t0->quench t1 t = 5 min t1->quench t_dots ... t_dots->quench tn t = 240 min tn->quench hplc HPLC Analysis (C18 Column, UV Detection) quench->hplc data Data Processing (Peak Area vs. Time) hplc->data calc Calculate Half-Life (t½ = 0.693 / k) data->calc

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Amino-2-chloro-benzenesulfonyl Fluoride

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental st...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Amino-2-chloro-benzenesulfonyl fluoride, grounded in scientific principles to ensure the safety of personnel and compliance with regulations.

The core principle governing the disposal of this compound is the management of its primary hazard: the sulfonyl fluoride moiety (-SO₂F). This functional group is highly reactive, particularly towards moisture, and can hydrolyze to release hydrogen fluoride (HF).[1][2] Hydrogen fluoride is an acutely toxic and corrosive gas that poses a severe health risk.[3][4][5] Therefore, all handling and disposal procedures are designed to prevent the uncontrolled generation of HF.

Part 1: Hazard Profile and Immediate Spill Management

Before addressing disposal, it is crucial to understand the material's inherent risks. 4-Amino-2-chloro-benzenesulfonyl fluoride is a corrosive solid that can cause severe skin burns and eye damage upon contact.[4][6][7] Its most significant chemical hazard is its reactivity with water, which can be exacerbated by acidic or basic conditions, leading to the formation of hydrogen fluoride.

Immediate Actions for Spills

In the event of a spill, the immediate priority is to isolate the area and prevent exposure.

  • Evacuate and Ventilate: Ensure the spill area is clear of all non-essential personnel. If not already working in one, move to a certified chemical fume hood or increase ventilation in the area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves. For large spills where dust is a concern, respiratory protection is required.

  • Contain the Spill: For dry powder spills, gently cover the material with a dry, inert absorbent, such as sand or vermiculite. Do not use water or combustible materials like paper towels directly on the spill.

  • Collect the Material: Carefully sweep or scoop the contained material into a clearly labeled, sealable, and compatible container (e.g., a high-density polyethylene (HDPE) bucket or bottle). Avoid any actions that could generate dust.

  • Decontaminate the Area: Once the bulk material is collected, the spill area must be decontaminated. Wipe the area with a cloth dampened with a 10% sodium carbonate (soda ash) solution, followed by a water rinse. This basic solution will help neutralize any residual acidic byproducts.

Part 2: In-Lab Neutralization Protocol for Small-Scale Waste

For small quantities of residual 4-Amino-2-chloro-benzenesulfonyl fluoride (e.g., residue in reaction flasks), a controlled hydrolysis can be performed to convert the reactive sulfonyl fluoride into a more stable and less hazardous sodium sulfonate salt. This procedure should only be undertaken by trained personnel in a certified chemical fume hood.

Step-by-Step Neutralization Methodology
  • Prepare the Neutralization Bath: In a beaker or flask large enough to contain the reaction, prepare an ice-water bath to manage the exothermic reaction.

  • Add Base Solution: Place a stir bar and a dilute solution of sodium hydroxide (NaOH, approx. 2 M) or sodium carbonate (Na₂CO₃, approx. 10%) into the reaction flask and place it in the ice bath.

  • Slow Addition of Waste: Slowly and carefully add the 4-Amino-2-chloro-benzenesulfonyl fluoride waste to the stirring basic solution in small portions.

    • Causality Note: The basic solution facilitates the nucleophilic attack on the sulfur atom, cleaving the S-F bond and replacing it with an S-O bond to form the sodium salt. The slow addition and cooling are critical to control the reaction rate and prevent a dangerous thermal runaway.[8]

  • Stir and Equilibrate: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure the reaction goes to completion.

  • Final pH Check: Check the pH of the resulting solution. If it is still acidic, add more base until it is neutral or slightly basic (pH 7-9).

  • Dispose of as Aqueous Waste: This neutralized aqueous solution can now be collected in a designated hazardous aqueous waste container.

Part 3: Waste Collection, Segregation, and Regulatory Compliance

Proper waste management extends to how the material is containerized and labeled according to Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).

Containerization and Segregation
  • Solid Waste: Un-neutralized solid waste and spill cleanup materials should be collected in a dedicated, sealed, and clearly labeled HDPE container.

  • Aqueous Waste: The neutralized solution from the in-lab protocol should be collected in a separate container for hazardous aqueous waste.

  • Segregation is Key: Never mix sulfonyl fluoride waste with acidic waste streams. This could accelerate the generation of HF gas. Keep it segregated from incompatible materials such as strong oxidizing agents and bases in its un-neutralized form.[1][2][6]

EPA Hazardous Waste Code Determination

The generator of the waste is legally responsible for its classification. Based on its properties, this waste will likely be classified as:

EPA Waste CodeCharacteristicRationale for 4-Amino-2-chloro-benzenesulfonyl Fluoride
D003 Reactivity The material is water-reactive and can generate toxic hydrogen fluoride gas upon contact with moisture.[9][10]
D002 Corrosivity While federal RCRA regulations do not classify solids as corrosive, the material itself causes severe burns.[11][12] If dissolved in water, the resulting solution may be acidic. Crucially, state and local regulations may be stricter and classify corrosive solids as hazardous. Always verify local rules.[11][12]
U134 Toxicity This code applies specifically to hydrogen fluoride.[13] Any waste stream known to contain or generate HF should be managed accordingly.

The waste container label must include the words "Hazardous Waste," the full chemical name, and the appropriate hazard characteristics (e.g., "Reactive," "Corrosive," "Toxic").

Part 4: Final Disposal Pathway Decision Logic

The final step is the transfer of the waste to a licensed environmental services contractor. The appropriate pathway depends on the nature and quantity of the waste generated.

Caption: Decision workflow for proper disposal.

The ultimate disposal method for this chemical is high-temperature incineration at a facility equipped with flue gas scrubbers. This ensures the complete destruction of the organic molecule and captures the hazardous acidic gases (HF, HCl, SOx) that are formed during combustion.

By following these scientifically-grounded procedures, you can ensure the safe and compliant disposal of 4-Amino-2-chloro-benzenesulfonyl fluoride, protecting yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Lion Technology Inc. (2021, June 28). RCRA Corrosive Hazardous Waste Criteria Won't Change. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Triumvirate Environmental. (2021, October 20). Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code.
  • McCoy & Associates. (n.d.). McMorsel: Are corrosive solids regulated under RCRA? Retrieved from [Link]

  • American Chemistry Council. (2024, October 31). Comments on Pre-Prioritization for Hydrogen Fluoride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016, June 4). Hydrogen Fluoride (Hydrofluoric Acid). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984, November 29). RO 12337: Corrosive Solids, Commercial Chemical Products, Reactive Wastes Defined. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Retrieved from [Link]

  • George Mason University, Office of Clinical and Research Safety. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]

  • Michigan State University, Environmental Health & Safety. (n.d.). Reactive Liquids/Solids. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Pyridine-3-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]

  • Fluoride Action Network. (n.d.). By Industrial Sector: Hydrogen Fluoride Releases, 1995-2016. Retrieved from [Link]

  • University of Louisville, Department of Environmental Health and Safety. (n.d.). WASTE DISPOSAL MANUAL. Retrieved from [Link]

  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(6), 1825–1828.
  • Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • G-G, H. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Retrieved from [Link]

Sources

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